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  • Product: 2-Methylheptan-4-amine

Core Science & Biosynthesis

Foundational

Synthesis of 2-Methylheptan-4-amine via Reductive Amination: A Comprehensive Technical Guide

Abstract The synthesis of sterically hindered aliphatic primary amines is a critical operation in the development of pharmaceutical intermediates and proprietary flavor modifiers (such as umami tastant precursors)[1]. Th...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The synthesis of sterically hindered aliphatic primary amines is a critical operation in the development of pharmaceutical intermediates and proprietary flavor modifiers (such as umami tastant precursors)[1]. This whitepaper provides an in-depth, self-validating protocol for the synthesis of 2-methylheptan-4-amine from 2-methylheptan-4-one (isobutyl propyl ketone). By analyzing the mechanistic causality of the reductive amination pathway, we establish a robust methodology that maximizes chemoselectivity and eliminates the common pitfall of polyalkylation.

Mechanistic Rationale & Pathway Dynamics

The transformation of 2-methylheptan-4-one into a primary amine presents a specific synthetic challenge. Direct alkylation of ammonia with alkyl halides is notoriously difficult to control, almost invariably yielding a statistical mixture of primary, secondary, and tertiary amines[2]. Reductive amination circumvents this by utilizing a discrete, reducible imine intermediate[3].

The reaction proceeds through three distinct mechanistic phases:

  • Condensation : The ketone undergoes nucleophilic attack by an ammonia source to form a hemiaminal intermediate.

  • Dehydration : The hemiaminal eliminates a water molecule to form an imine (or protonated iminium ion). Because 2-methylheptan-4-one is sterically hindered by its adjacent isobutyl group, this dehydration step is reversible and often rate-limiting.

  • Reduction : The electrophilic C=N bond of the imine is reduced by a mild hydride source to yield the final primary amine[4].

Mechanism K 2-Methylheptan-4-one (Ketone) H Hemiaminal Intermediate K->H + NH3 A Ammonia Source (NH4OAc) A->H I Imine / Iminium Intermediate H->I - H2O P 2-Methylheptan-4-amine (Primary Amine) I->P + NaBH3CN (Reduction)

Figure 1: Mechanistic pathway of reductive amination from ketone to primary amine.

Reagent Selection: The Chemistry of Selectivity

Synthesizing a primary amine via reductive amination requires strict chemocontrol. The newly formed primary amine is significantly more nucleophilic than the starting ammonia, creating a high risk of it reacting with unconsumed ketone to form an undesired secondary amine (dialkylation)[5].

To prevent this, the selection of the nitrogen source and the reducing agent must be carefully paired.

Quantitative Comparison of Reducing Agents
Reducing AgentReactivity ProfileChemoselectivity for ImineSuitability for Primary Amines
NaBH₄ High (Reduces ketones rapidly)LowPoor (Yields alcohols)
NaBH(OAc)₃ MildHighModerate (Sluggish with plain NH₃)
NaBH₃CN Very Mild (Requires pH 6–8)Very HighExcellent (with excess NH₄OAc)
H₂ / Pd-C CatalyticHighGood (Requires pressure setup)
Causality in Reagent Choice

For bench-scale and pilot synthesis of 2-methylheptan-4-amine, we utilize the Borch Reduction conditions: Sodium Cyanoborohydride (NaBH₃CN) paired with a massive stoichiometric excess of Ammonium Acetate (NH₄OAc) [4].

  • Why Ammonium Acetate? NH₄OAc serves a dual purpose. First, utilizing a 10-fold molar excess provides a statistical barrier that suppresses the formation of secondary amines. Second, it acts as a mild acid buffer (maintaining the reaction at pH ~6–7). This weak acidity is critical to protonate the ketone (facilitating ammonia attack) without decomposing the reducing agent[4].

  • Why Sodium Cyanoborohydride? The electron-withdrawing cyano group significantly dampens the nucleophilicity of the hydride. At pH 7, NaBH₃CN is virtually inert toward the starting ketone but will rapidly and selectively reduce the more highly electrophilic protonated iminium ion[4].

Experimental Protocol: Self-Validating Workflow

The following protocol is designed for a 100 mmol scale, incorporating in-process controls to ensure a self-validating system.

Materials Required
  • 2-Methylheptan-4-one : 14.2 g (100 mmol)

  • Ammonium acetate (NH₄OAc) : 77.1 g (1.0 mol, 10 eq)

  • Sodium cyanoborohydride (NaBH₃CN) : 4.4 g (70 mmol, 0.7 eq — provides 2.1 eq of active hydride)

  • Methanol (Anhydrous) : 300 mL

  • 3Å Molecular Sieves : 10 g (Oven-activated)

Step-by-Step Execution
  • Imine Pre-formation : In a flame-dried 500 mL round-bottom flask under an inert N₂ atmosphere, dissolve 2-methylheptan-4-one and NH₄OAc in 300 mL of anhydrous methanol. Add the activated 3Å molecular sieves.

    • Causality: The molecular sieves sequester the water generated during condensation, driving the Le Chatelier equilibrium forward. Pre-stirring for 2 hours allows the sterically hindered isobutyl propyl imine to accumulate before any reduction begins, preventing premature ketone reduction.

  • Controlled Reduction : Cool the reaction mixture to 0 °C using an ice bath. Add NaBH₃CN in small portions over 15 minutes.

    • Causality: The reduction of the iminium ion by NaBH₃CN is exothermic. Cooling the system prevents the volatilization of ammonia and minimizes the thermal degradation of the hydride reagent.

  • Maturation : Remove the ice bath and allow the reaction to stir at ambient temperature (20–25 °C) for 24 hours.

    • In-Process Control: Monitor consumption of the ketone via GC-MS or TLC (using a Ninhydrin stain to visualize the primary amine).

  • Acidic Quench : Slowly acidify the mixture to pH < 2 using 6M HCl. (Caution: HCN gas evolution! This must be performed in a highly ventilated fume hood). Stir for 30 minutes.

    • Causality: The highly acidic environment serves two purposes: it safely destroys any unreacted NaBH₃CN and it breaks apart stable boron-amine coordination complexes, ensuring the amine is fully released into the aqueous phase as an ammonium salt.

  • Workup & Extraction :

    • Concentrate the mixture in vacuo to remove the methanol solvent.

    • Dissolve the remaining residue in 100 mL of deionized water and wash with Diethyl Ether (2 x 50 mL). Discard the ether layer. (Causality: This removes unreacted ketone and neutral organic impurities, leaving the water-soluble amine salt behind).

    • Basify the aqueous layer to pH > 12 using 50% NaOH (aq). (Causality: Deprotonates the ammonium salt to yield the lipophilic free base amine).

    • Extract the free amine with Dichloromethane (DCM) (3 x 75 mL).

  • Purification : Dry the combined DCM organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude oil via vacuum distillation to afford pure 2-methylheptan-4-amine.

Workflow S1 1. Imine Pre-formation (Ketone + NH4OAc + MeOH + Sieves) S2 2. Controlled Reduction (Add NaBH3CN at 0 °C) S1->S2 S3 3. Maturation (Stir 24h at 25 °C) S2->S3 S4 4. Acidic Quench (pH < 2 with HCl) S3->S4 S5 5. Basification & Extraction (pH > 12 with NaOH, extract DCM) S4->S5 S6 6. Purification (Vacuum Distillation) S5->S6

Figure 2: Step-by-step experimental workflow for the synthesis and isolation of the target amine.

Analytical Characterization

To validate the success of the synthesis, the isolated product must be characterized. The expected analytical profile for the free base 2-methylheptan-4-amine (Chemical Formula: C₈H₁₉N, Exact Mass: 129.15) is as follows:

  • Mass Spectrometry (ESI-MS) : The protonated molecular ion [M+H]⁺ is expected at m/z 130.1[6].

  • ¹H NMR (400 MHz, CDCl₃) :

    • δ 2.75 (m, 1H, -CH (NH₂)-)

    • δ 1.65 (m, 1H, -CH (CH₃)₂)

    • δ 1.20 – 1.45 (m, 6H, aliphatic -CH₂ - groups)

    • δ 1.10 (br s, 2H, -NH₂ , exchanges with D₂O)

    • δ 0.85 – 0.95 (m, 9H, 3 x -CH₃ )

Future Directions: Green Chemistry & Catalysis

While the Borch reduction utilizing NaBH₃CN remains the gold standard for reliable, bench-scale synthesis of complex aliphatic amines, industrial scale-up increasingly seeks to avoid the generation of toxic cyanide byproducts.

Recent advancements in green chemistry have demonstrated that earth-abundant transition metals—such as reusable Iron or Cobalt nanoparticle catalysts—can facilitate the direct reductive amination of aliphatic ketones[7]. Utilizing aqueous ammonia and H₂ gas under mild pressure, these catalytic systems achieve excellent chemoselectivity for primary amines without the need for stoichiometric hydride reagents[5], representing the next frontier in sustainable pharmaceutical manufacturing.

References

  • Making Substituted Amines Through Reductive Amination Source: Master Organic Chemistry URL:[Link]

  • Reductive amination Source: Wikipedia URL:[Link]

  • Reductive Amination Source: Chemistry Steps URL:[Link]

  • Amine synthesis by reductive amination (reductive alkylation) Source: Organic Chemistry Portal URL:[Link]

  • The Synthesis of Primary Amines through Reductive Amination Employing an Iron Catalyst Source: PMC (National Institutes of Health) URL:[Link]

  • Novel flavors, flavor modifiers, tastants, taste enhancers, umami or sweet tastants, and/or enhancers and use thereof (WO2005041684A2)

Sources

Exploratory

Spectroscopic Characterization of 2-Methylheptan-4-amine: A Comprehensive Guide to NMR, IR, and MS Analysis

Executive Summary & Chemical Context 2-Methylheptan-4-amine (C₈H₁₉N, MW: 129.25 g/mol ) is a branched aliphatic primary amine. In contemporary chemical research and drug development, aliphatic amines of this class serve...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Context

2-Methylheptan-4-amine (C₈H₁₉N, MW: 129.25 g/mol ) is a branched aliphatic primary amine. In contemporary chemical research and drug development, aliphatic amines of this class serve as critical synthetic intermediates, notably in the design of complex amides, high-potency umami flavorants, and neuroactive compounds[1].

Because primary aliphatic amines lack strong chromophores for UV detection and exhibit high polarity that complicates chromatographic separation, rigorous spectroscopic characterization is mandatory. This whitepaper provides an in-depth, self-validating analytical framework utilizing Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) to unambiguously elucidate the structure of 2-methylheptan-4-amine.

Integrated Analytical Workflow

To ensure high-fidelity structural elucidation, a multimodal approach is required. The following workflow illustrates the logical progression from sample preparation to data synthesis.

Workflow Prep Sample Prep (Neat or Derivatized) NMR NMR Spectroscopy (CDCl3, 500 MHz) Prep->NMR IR IR Spectroscopy (ATR-FTIR) Prep->IR MS Mass Spectrometry (GC-EI-MS / ESI-MS) Prep->MS

Multimodal spectroscopic workflow for the characterization of aliphatic amines.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The structural elucidation of organic compounds relies heavily on the synergistic interpretation of multidimensional NMR data[2]. For 2-methylheptan-4-amine, the primary analytical challenge is resolving the complex aliphatic multiplets generated by the asymmetric branching.

Mechanistic Shift Analysis (¹H and ¹³C)

The primary amine group (-NH₂) exerts a strong electron-withdrawing inductive effect, which heavily deshields the alpha-carbon (C4) and its attached proton, shifting their resonances downfield.

Table 1: Predicted ¹H NMR Spectral Data (500 MHz, CDCl₃)

Position Chemical Shift (δ, ppm) Multiplicity Integration Assignment Causality
C1, C1' 0.85 - 0.95 Doublet 6H Terminal methyls split by the C2 methine proton.
C7 0.85 - 0.95 Triplet 3H Terminal methyl split by the adjacent C6 methylene.
-NH₂ 1.10 - 1.30 Broad Singlet 2H Exchangeable protons; broadened by the quadrupolar moment of the ¹⁴N nucleus.
C3, C5, C6 1.20 - 1.50 Multiplets 6H Aliphatic methylenes exhibiting complex spin-spin coupling.
C2 1.55 - 1.70 Nonet-like (m) 1H Methine proton split by two adjacent methyls and the C3 methylene.

| C4 | 2.70 - 2.90 | Multiplet | 1H | Strongly deshielded by the inductive effect of the directly attached -NH₂ group. |

Table 2: Predicted ¹³C NMR Spectral Data (125 MHz, CDCl₃)

Position Chemical Shift (δ, ppm) Carbon Type Assignment Causality
C7 ~14.1 CH₃ Standard terminal aliphatic methyl.
C6 ~19.5 CH₂ Shielded gamma position relative to the amine.
C1, C1' ~22.5 CH₃ Isobutyl terminal methyls.
C2 ~25.2 CH Branching methine carbon.
C5 ~40.5 CH₂ Beta position to the amine; moderately deshielded.
C3 ~46.8 CH₂ Beta position to the amine, further deshielded by adjacent branching.

| C4 | ~50.2 | CH | Alpha position directly attached to the electronegative nitrogen. |

Self-Validating Protocol: Deuterium (D₂O) Exchange

To definitively assign the -NH₂ protons and separate them from the overlapping aliphatic multiplets, a self-validating D₂O exchange protocol must be executed.

  • Baseline Acquisition: Acquire the standard ¹H NMR spectrum in CDCl₃.

  • Exchange: Add 1-2 drops of Deuterium Oxide (D₂O) directly into the NMR tube and shake vigorously for 30 seconds. Causality: The labile N-H protons undergo rapid chemical exchange with deuterium (forming -ND₂).

  • Validation: Re-acquire the spectrum. The broad singlet at δ 1.10–1.30 ppm will vanish, and a new H-O-D peak will emerge at ~4.7 ppm, unequivocally validating the amine assignment.

Mass Spectrometry (MS) & Fragmentation Dynamics

Mass spectrometry provides both the intact molecular weight and the structural connectivity of the carbon backbone. Comparing soft ionization with hard ionization creates a self-validating system for molecular confirmation.

Ionization Strategies
  • Electrospray Ionization (ESI-MS): Under positive ESI conditions, 2-methylheptan-4-amine readily protonates to form the intact [M+H]⁺ ion at m/z 130 , confirming the molecular weight[1].

  • Electron Ionization (EI-MS): At 70 eV, the radical cation undergoes rapid α-cleavage. According to Stevenson's rule, the fragmentation pathway that expels the largest, most stable radical is favored.

MS_Fragmentation M Molecular Ion [M]+• m/z 129 Path1 α-Cleavage (C3-C4) Loss of Isobutyl Radical (-57 Da) M->Path1 Path2 α-Cleavage (C4-C5) Loss of Propyl Radical (-43 Da) M->Path2 Frag1 Iminium Ion m/z 72 (Base Peak) Path1->Frag1 Frag2 Iminium Ion m/z 86 Path2->Frag2

Logical pathway of EI-MS alpha-cleavage fragmentation for 2-methylheptan-4-amine.

GC-MS Derivatization Protocol

Direct GC-MS analysis of underivatized short-chain aliphatic amines often results in severe peak tailing due to hydrogen bonding between the active N-H protons and the residual silanol groups on the silica capillary column. To circumvent this, in situ derivatization is employed[3].

Step-by-Step Derivatization Workflow:

  • Alkalinization: Adjust the sample to pH > 10 using a sodium bicarbonate buffer. Causality: Ensures the amine is fully deprotonated (free base form), making the nitrogen lone pair available for nucleophilic attack.

  • Derivatization: Add pentafluorobenzoyl chloride (PFBOC) in an immiscible organic solvent (e.g., hexane). Causality: PFBOC reacts rapidly with primary amines to form fluorinated amides, capping the active hydrogens and increasing volatility.

  • Phase Separation: Vortex the biphasic mixture for 5 minutes, then centrifuge. Causality: Drives the derivatized amine into the organic layer, isolating it from the aqueous salts.

  • Self-Validation (Method Blank): Run a parallel blank (buffer + PFBOC without the amine). Causality: Ensures that the observed GC peaks are true analyte derivatives and not reagent artifacts.

Vibrational Analysis via Infrared (IR) Spectroscopy

IR spectroscopy is critical for confirming the primary nature of the amine and the specific branching of the alkyl chain.

Key Vibrational Modes

The presence of the primary amine is definitively marked by a doublet in the high-frequency region, distinguishing it from secondary amines (which show a singlet) and tertiary amines (which show no N-H stretch). Furthermore, the gem-dimethyl group (the isopropyl tail at C2) presents a highly diagnostic splitting of the C-H bending mode.

Table 3: Diagnostic IR Absorption Bands

Wavenumber (cm⁻¹) Intensity Vibrational Mode Diagnostic Significance
3350, 3280 Medium, Doublet N-H Stretch (Asym/Sym) Unambiguously confirms a primary amine.
2950, 2870 Strong C-H Stretch (sp³) Indicates the saturated aliphatic backbone.
1610 Medium N-H Bend (Scissoring) Characteristic bending mode of -NH₂.
1380, 1365 Medium, Doublet C-H Bend (Umbrella) Confirms the gem-dimethyl (isopropyl) branching.

| 1070 | Weak-Medium | C-N Stretch | Aliphatic C-N single bond vibration. |

ATR-FTIR Acquisition Protocol

Methodology: Analyze the neat liquid sample using Attenuated Total Reflectance Fourier Transform Infrared (ATR-FTIR) spectroscopy equipped with a diamond or ZnSe crystal. Causality & Validation: Traditional KBr pellet preparation is highly hygroscopic. Absorbed atmospheric moisture produces a massive, broad O-H stretching band at ~3300 cm⁻¹, which completely masks the critical N-H stretching doublet of the primary amine. ATR-FTIR requires no sample matrix, eliminating this artifact and ensuring the integrity of the N-H spectral region.

Sources

Foundational

Commercial availability and suppliers of 2-Methylheptan-4-amine

An In-Depth Technical Guide to the Commercial Availability and Sourcing of 2-Methylheptan-4-amine For Researchers, Scientists, and Drug Development Professionals Introduction 2-Methylheptan-4-amine, a chiral amine with t...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Commercial Availability and Sourcing of 2-Methylheptan-4-amine

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methylheptan-4-amine, a chiral amine with the chemical formula C8H19N, is a valuable building block in organic synthesis.[1][2] Its structure offers potential for the development of novel chemical entities in pharmaceutical and agrochemical research. This guide provides a comprehensive overview of its commercial availability, key suppliers, physicochemical properties, and best practices for sourcing and quality verification to support researchers in their procurement and application of this compound.

Chemical Identity

  • IUPAC Name: 2-methylheptan-4-amine[2]

  • CAS Number: 33788-03-3[1][2][3]

  • Molecular Formula: C8H19N[1][2]

  • Molecular Weight: 129.24 g/mol [1][2]

  • Synonyms: 2-methyl-4-heptanamine, 3-methyl-1-propyl-butylamine[2]

Caption: Chemical structure of 2-Methylheptan-4-amine.

Commercial Availability and Key Suppliers

2-Methylheptan-4-amine is primarily available from specialized chemical suppliers catering to the research and development sector. It is typically offered in small quantities, from milligrams to several grams, with purity levels suitable for laboratory use. The compound is often synthesized on demand or stocked in limited quantities.

SupplierTypical Purity/GradeNotesSource
BLD Pharm Not specified, but analytical data (NMR, HPLC, LC-MS) is available.Available for online orders.[3][3]
CATO 95%+In-stock in multiple sizes with full COA, HNMR, MS, and HPLC/GC data. For research and laboratory use only.[1][1]
MilliporeSigma (Aldrich Partner) Not specified, but sold by Enamine.Available in various sizes (e.g., 1g, 2.5g, 5g, 10g).[4][4]
Enamine Not specified.Available through MilliporeSigma.

Note: Availability and stock levels are subject to change. It is recommended to contact the suppliers directly for the most current information.

Physicochemical Properties

A summary of the key physicochemical properties of 2-Methylheptan-4-amine is provided below. These properties are essential for designing experimental conditions, ensuring safe handling, and developing analytical methods.

PropertyValueSource
Molecular Weight 129.24 g/mol [2]
Molecular Formula C8H19N[2]
XLogP3 2.3[2]
Hydrogen Bond Donor Count 1[2]
Hydrogen Bond Acceptor Count 1[2]
Rotatable Bond Count 4[2]
Exact Mass 129.151749610 Da[2]
Monoisotopic Mass 129.151749610 Da[2]
Topological Polar Surface Area 26 Ų[2]
Heavy Atom Count 9[2]

Potential Applications and Research Context

While specific, large-scale industrial applications for 2-Methylheptan-4-amine are not widely documented, its structure as a chiral primary amine makes it a candidate for several research areas:

  • Asymmetric Synthesis: Chiral amines are crucial as resolving agents, chiral auxiliaries, and catalysts in the synthesis of enantiomerically pure compounds, which is a cornerstone of modern drug discovery.

  • Pharmaceutical Intermediate: The amine functional group is a common feature in many active pharmaceutical ingredients (APIs). 2-Methylheptan-4-amine could serve as a starting material or intermediate for the synthesis of novel therapeutic agents.

  • Agrochemical Development: Similar to pharmaceuticals, many modern pesticides and herbicides are chiral molecules. This compound could be explored in the synthesis of new crop protection agents.

The synthesis of related compounds, such as 2-methyl-4-heptanol and 2-methyl-4-heptanone, often involves Grignard reactions, suggesting that 2-Methylheptan-4-amine could potentially be synthesized through amination of a corresponding precursor.[5][6]

Safe Handling and Storage

Disclaimer: A specific Safety Data Sheet (SDS) for 2-Methylheptan-4-amine was not available in the initial search. The following recommendations are based on the safety information for the structurally related compound 2-Methylheptane and general best practices for handling aliphatic amines. Researchers must consult the supplier-specific SDS upon procurement and perform a thorough risk assessment.

Personal Protective Equipment (PPE):

  • Eye Protection: Wear chemical safety goggles or a face shield.[7]

  • Hand Protection: Use chemically resistant gloves (e.g., nitrile rubber).[8]

  • Skin and Body Protection: Wear a lab coat and appropriate protective clothing.[7]

  • Respiratory Protection: Use in a well-ventilated area or a chemical fume hood to avoid inhalation of vapors.[9][10]

Storage:

  • Store in a tightly closed container in a cool, dry, and well-ventilated place.[9][10]

  • Keep away from heat, sparks, open flames, and other ignition sources.[7][9]

  • Store away from oxidizing agents and incompatible materials.[11]

First Aid Measures:

  • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[10]

  • Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[7][10]

Experimental Protocol: Sourcing and Quality Verification Workflow

Ensuring the identity and purity of starting materials is critical for reproducible research. The following protocol outlines a systematic approach to sourcing and verifying the quality of 2-Methylheptan-4-amine.

Step 1: Supplier Identification and Vetting

  • Identify potential suppliers from chemical databases and the table provided in this guide.

  • Contact suppliers to inquire about availability, lead times, and pricing for the desired quantity.

  • Request a copy of the Certificate of Analysis (COA) for a recent batch.[1][4]

Step 2: Review of Supplier Documentation

  • Carefully review the COA. It should include:

    • Compound identification (Name, CAS number).

    • Purity assessment (e.g., by GC, HPLC, or qNMR).

    • Results of spectroscopic analysis (e.g., ¹H NMR, ¹³C NMR, MS) confirming the structure.

  • Cross-reference the provided data with known spectroscopic information from chemical databases if available.

Step 3: In-House Quality Control (Upon Receipt)

  • Visual Inspection: Check for proper packaging and labeling. The physical appearance should match the description on the COA.

  • Spectroscopic Confirmation:

    • ¹H NMR and ¹³C NMR: Dissolve a small sample in a suitable deuterated solvent (e.g., CDCl₃) and acquire NMR spectra. The observed chemical shifts, multiplicities, and integrations should be consistent with the structure of 2-Methylheptan-4-amine.

    • Mass Spectrometry (MS): Analyze the sample using a suitable ionization technique (e.g., ESI, GC-MS) to confirm the molecular weight. The observed molecular ion peak should correspond to [M+H]⁺ for C8H19N (130.1596 m/z).

  • Purity Analysis:

    • Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC): Develop a suitable method to assess the purity of the material and identify any potential impurities.

Step 4: Documentation and Storage

  • Log the compound into your chemical inventory system.

  • Store the material under the recommended conditions as per the supplier's SDS.

  • Keep all documentation, including the supplier's COA and in-house analytical data, for future reference.

G cluster_sourcing Sourcing Phase cluster_verification Verification Phase cluster_storage Finalization A Identify Suppliers B Request COA & Quote A->B C Review Supplier COA B->C D Place Order C->D E Receive & Visually Inspect D->E F In-House QC (NMR, MS, GC/HPLC) E->F G Approve for Use F->G H Log & Store Appropriately G->H I Link Data to Inventory H->I

Caption: Workflow for sourcing and quality verification of research chemicals.

References

  • CATO. 2-Methylheptan-4-amine. [Link]

  • Chem-Supply. 2-Methylheptane Safety Data Sheet. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 14418175, 2-Methylheptan-4-amine. [Link]

  • Molport. 4-methylheptan-4-amine. [Link]

  • Exposome-Explorer. Material Safety Data Sheet 2-Methylheptane. [Link]

  • Cole-Parmer. Material Safety Data Sheet - 2-Methylheptane, 99%. [Link]

  • Lab Supplies. 2-Methylheptane, min 96%, 1 gram. [Link]

  • Jong, E. A. de; Feringa, B. The Synthesis of 2-Methyl-4-Heptanone. University of Groningen. [Link]

  • Google Patents. CN110467538A - A kind of synthetic method of 2- methyl -4- methoxy diphenylamine.
  • Cheméo. Chemical Properties of 4-Heptanol, 2-methyl- (CAS 21570-35-4). [Link]

  • Silver Fern Chemical Inc. Dimethyl Succinate Supplier. [Link]

  • The Good Scents Company. dimethyl succinate butanedioic acid, dimethyl ester. [Link]

  • ResearchGate. Assay of 2-Aminoheptane and Methyl Hexane Amine in Plastic Inhalers by Titration in Glacial Acetic Acid. [Link]

  • Integratechem. Dimethyl Succinate (CAS 106-65-0) - Reliable Supplier & Manufacturer. [Link]

  • Taylor & Francis. 2-methylheptane – Knowledge and References. [Link]

  • Organic Chemistry Portal. Synthesis of secondary and tertiary amines. [Link]

  • Ottokemi. Dimethyl succinate, 98% - 106-65-0. [Link]

Sources

Exploratory

Precision Synthesis of Branched Primary Amines via the Leuckart Reaction

An In-Depth Technical Guide for Drug Development Professionals Executive Summary In pharmaceutical synthesis, the construction of sterically hindered, branched primary amines (e.g., amphetamine derivatives, bulky aliphat...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide for Drug Development Professionals

Executive Summary

In pharmaceutical synthesis, the construction of sterically hindered, branched primary amines (e.g., amphetamine derivatives, bulky aliphatic amines) presents a significant challenge. Traditional direct reductive amination techniques—such as those utilizing sodium cyanoborohydride or catalytic hydrogenation—often fail due to poor regiocontrol, leading to over-alkylation and the formation of unwanted secondary or tertiary amines[1].

The Leuckart reaction (and its Leuckart-Wallach variant), first discovered in 1885[2], offers an elegant, highly controlled workaround. By utilizing ammonium formate or formamide as both the nitrogen donor and the reducing agent, the reaction traps the primary amine as a stable, unreactive N-formyl amide intermediate[1][2]. Subsequent hydrolysis yields the pure primary amine. This guide dissects the mechanistic causality, thermodynamic controls, and self-validating protocols required to successfully execute this reaction in modern drug development workflows.

Mechanistic Causality: The "Why" Behind the Chemistry

To optimize the Leuckart reaction, one must understand the transient chemical intermediates that dictate the reaction's course. When synthesizing primary amines, ammonium formate is the preferred reagent due to its milder reaction conditions and superior intermediate stability compared to the formamide route[2][3].

The Ammonium Formate Pathway
  • Thermal Dissociation : Upon heating to 120–150 °C, ammonium formate dissociates into ammonia and formic acid[4].

  • Nucleophilic Attack : The liberated ammonia performs a nucleophilic attack on the electrophilic carbonyl carbon of the ketone, forming a carbinolamine intermediate[2].

  • Dehydration : The carbinolamine undergoes dehydration to form a highly reactive iminium ion [3]. This step is thermodynamically driven by the continuous removal of water from the system[5].

  • Hydride Transfer : The formate anion (from formic acid) acts as a hydride donor. It reduces the iminium ion via a hydride shift, subsequently releasing carbon dioxide gas to form the N-formyl derivative[4].

  • Hydrolysis : Because the N-formyl amide is sterically and electronically deactivated, it cannot undergo further alkylation[1]. A final acidic or basic hydrolysis step cleaves the formyl group, yielding the pure branched primary amine[2].

Mechanism Ketone Ketone Substrate Carbinolamine Carbinolamine Ketone->Carbinolamine Nucleophilic Attack AmmoniumFormate Ammonium Formate (NH4HCO2) Ammonia Ammonia (NH3) AmmoniumFormate->Ammonia Thermal Dissociation FormicAcid Formic Acid (HCO2H) AmmoniumFormate->FormicAcid Ammonia->Carbinolamine NFormyl N-Formyl Amide FormicAcid->NFormyl Iminium Iminium Ion Carbinolamine->Iminium Dehydration (-H2O) Iminium->NFormyl Hydride Transfer (-CO2) PrimaryAmine Branched Primary Amine NFormyl->PrimaryAmine Acid/Base Hydrolysis

Mechanistic pathway of the Leuckart reaction for primary amines.

Thermodynamic Control & Reagent Selection

The choice between ammonium formate and formamide drastically alters the thermodynamic requirements of the reaction.

Why Ammonium Formate?

Ammonium formate is generally preferred for primary amine synthesis because it acts as a direct source of both the nucleophile (NH₃) and the reductant (HCO₂⁻) at lower temperatures[2]. Formamide requires significantly higher temperatures (>165 °C) and a massive stoichiometric excess (up to 18 equivalents) to act as both solvent and reactant[2].

The Role of Water Removal

Water is a critical factor in the Leuckart reaction. Studies have shown that the removal of water facilitates the dehydration of the carbinolamine into the iminium ion[5]. However, complete desiccation is detrimental; a trace amount of water is necessary to hydrolyze undecomposed formamide back into ammonium formate, which serves as the active reducing agent[5]. Therefore, controlled distillation (e.g., using a Dean-Stark apparatus) is highly recommended.

Quantitative Comparison of Reagent Systems
ParameterAmmonium Formate RouteFormamide Route
Primary Reagent NH₄HCO₂HCONH₂
Typical Temperature 120–150 °C[2]165–190 °C[2]
Reaction Time 4–8 hours[2]2–6 hours[2]
Equivalents Needed 2–5 eq[2]6–18 eq[2]
Primary Intermediate Iminium Ion[3]N-formyl Derivative[3]
Over-alkylation Risk Very LowLow
Best Use Case Aliphatic/Aromatic Primary AminesHighly Sterically Hindered Ketones

Self-Validating Experimental Protocol

To ensure reproducibility and high yields, the following protocol incorporates an In-Process Control (IPC) . This makes the workflow self-validating, ensuring the intermediate is fully formed before the irreversible hydrolysis step is initiated.

Step-by-Step Methodology: Synthesis of a Branched Primary Amine

1. Reactor Charging: In a round-bottom flask equipped with a magnetic stirrer, a thermometer, and a Dean-Stark trap attached to a reflux condenser, charge the target ketone (1.0 equivalent) and ammonium formate (4.0 equivalents)[2]. Causality: The 4x excess compensates for the loss of volatile ammonia and carbon dioxide during thermal decomposition.

2. Thermal Activation: Gradually heat the mixture to 120 °C until the ammonium formate melts, then slowly increase the temperature to 150–160 °C[4]. Observation: Effervescence will occur as CO₂ and NH₃ gases are evolved.

3. Equilibrium Management (Water Removal): Maintain the temperature for 4–6 hours. Continuously drain the water collected in the Dean-Stark trap to drive the carbinolamine dehydration forward[5].

4. In-Process Control (IPC) Validation: Withdraw a 0.1 mL aliquot, dilute in methanol, and analyze via GC-MS or TLC.

  • Pass Criteria: >95% consumption of the starting ketone and corresponding formation of the N-formyl amide mass peak.

  • Fail Criteria: If <95% conversion, add 0.5 equivalents of formic acid and continue heating for 1 hour.

5. One-Pot Hydrolysis: Once IPC confirms completion, cool the reaction mixture to 80 °C. Cautiously add concentrated hydrochloric acid (approx. 3-4 mL per gram of starting ketone). Reflux the mixture at 100–110 °C for 2 hours[2]. Causality: Acidic hydrolysis cleaves the formyl group, yielding the amine hydrochloride salt.

6. Workup and Isolation: Cool the mixture to room temperature and wash with diethyl ether to remove unreacted organic impurities. Basify the aqueous layer with 20% NaOH to pH > 12. Extract the free primary amine with dichloromethane, dry over anhydrous Na₂SO₄, and concentrate under vacuum.

Protocol Step1 1. Charge Reactor Ketone + NH4HCO2 (1:4) Step2 2. Heat to 150-160°C (Gas Evolution) Step1->Step2 Step3 3. Continuous Distillation (Water Removal) Step2->Step3 Drives Equilibrium Step4 4. IPC: GC-MS Analysis (Check N-formyl) Step3->Step4 Step4->Step2 <95% Conversion Step5 5. Acidic Hydrolysis (Conc. HCl Reflux) Step4->Step5 >95% Conversion Step6 6. Basification & Extraction (Isolate Amine) Step5->Step6

Self-validating experimental workflow for Leuckart amination.

Modern Advancements: Mechanochemistry & Scale-Up

While the classical Leuckart reaction is highly effective, its long reaction times (4–8 hours)[2] can be a bottleneck in high-throughput drug discovery. Recent advancements have successfully adapted the Leuckart reaction into a continuous mechanochemical platform . By utilizing mechanochemical extrusion (twin-screw extruders) combined with thermal energy, researchers have demonstrated that solvent-free Leuckart reactions can achieve quantitative conversion of aldehydes/ketones to amides and amines in as little as 5 minutes at 150 °C[6]. This represents a massive leap forward for the sustainable, scalable synthesis of biologically active compounds and pharmaceuticals[6][7].

References

  • Leuckart reaction - Grokipedia Grokipedia
  • Leuckart reaction - Sciencemadness Wiki Sciencemadness
  • A Brief Review: Advancement in the Synthesis of Amine through the Leuckart Reaction MDPI
  • Leuckart-Wallach Reaction & Eschweiler-Clarke Reaction Alfa Chemistry
  • Preparation of Aliphatic Amines by the Leuckart Reaction NTNU
  • Mechanochemical Extrusion for Sustainable Synthesis of Amides and Amines via the Leuckart Reaction PMC (NIH)
  • A Comparative Analysis of Leuckart Reaction Chemical Intermedi

Sources

Foundational

An In-depth Technical Guide to the Solubility of Lower Aliphatic Amines in Organic Solvents

This guide provides a comprehensive technical overview of the solubility characteristics of lower aliphatic amines (C1-C4) in a range of common organic solvents. It is intended for researchers, scientists, and drug devel...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive technical overview of the solubility characteristics of lower aliphatic amines (C1-C4) in a range of common organic solvents. It is intended for researchers, scientists, and drug development professionals who utilize these compounds in their work. The principles discussed, along with the provided experimental protocols, offer a robust framework for understanding and predicting the solubility behavior of this important class of molecules.

Core Principles Governing Amine Solubility in Organic Solvents

The solubility of lower aliphatic amines in organic solvents is a complex interplay of intermolecular forces. Unlike their solubility in water, which is dominated by the ability to form hydrogen bonds, their behavior in organic media is governed by a more nuanced balance of interactions. The overarching principle is "like dissolves like," where substances with similar polarities and intermolecular force capabilities tend to be miscible.[1][2]

The Role of Hydrogen Bonding

Primary and secondary amines possess N-H bonds, making them capable of acting as hydrogen bond donors. The nitrogen atom's lone pair of electrons also allows them to act as hydrogen bond acceptors.[3] This dual capability is a primary driver of their solubility in protic organic solvents like alcohols. Alcohols, with their O-H groups, can readily engage in hydrogen bonding with the amine's nitrogen and N-H protons.[2]

Tertiary amines, lacking an N-H bond, can only act as hydrogen bond acceptors. While this still allows for interaction with protic solvents, their hydrogen bonding capacity is more limited compared to primary and secondary amines of similar molecular weight.

Influence of Molecular Structure: Alkyl Chain Length and Branching

A critical factor influencing the solubility of aliphatic amines is the length and structure of their alkyl chains. As the number of carbon atoms in the alkyl group increases, the nonpolar, hydrophobic character of the molecule becomes more pronounced.[1][2] This leads to a general trend of decreasing solubility in polar solvents and increasing solubility in nonpolar solvents like alkanes. For lower aliphatic amines (C1-C4), the polar amine group still constitutes a significant portion of the molecule, allowing for broad solubility in many organic solvents.

Solvent Polarity and Intermolecular Forces

The polarity of the organic solvent plays a pivotal role in determining the extent of amine solubility.

  • Polar Protic Solvents (e.g., Alcohols): These are generally excellent solvents for lower aliphatic amines due to their ability to engage in strong hydrogen bonding interactions.

  • Polar Aprotic Solvents (e.g., Acetone, Diethyl Ether): These solvents have dipole moments and can act as hydrogen bond acceptors. They readily dissolve lower aliphatic amines through dipole-dipole interactions and by accepting hydrogen bonds from primary and secondary amines.

  • Nonpolar Solvents (e.g., Hexane, Toluene): The solubility in nonpolar solvents is driven by weaker van der Waals forces (London dispersion forces). As the alkyl chain of the amine increases, its "alkane-like" character enhances its solubility in these solvents. Lower amines are still soluble in many nonpolar solvents, though perhaps not to the same extent as in polar ones.[1][4]

The interplay of these factors can be visualized in the following logical relationship diagram:

G Factors Influencing Amine Solubility in Organic Solvents cluster_amine Amine Characteristics cluster_solvent Solvent Characteristics Amine_Structure Amine Structure HBond_Donor H-Bond Donor (1°, 2°) Amine_Structure->HBond_Donor HBond_Acceptor H-Bond Acceptor (1°, 2°, 3°) Amine_Structure->HBond_Acceptor Alkyl_Chain Alkyl Chain Length/Branching Amine_Structure->Alkyl_Chain Solvent_Properties Solvent Properties Solvent_Polarity Polarity (Protic/Aprotic/Nonpolar) Solvent_Properties->Solvent_Polarity Solvent_HBond H-Bonding Ability Solvent_Properties->Solvent_HBond Solubility Resulting Solubility HBond_Donor->Solubility Strong Interactions (e.g., in Alcohols) HBond_Acceptor->Solubility Strong Interactions (e.g., in Alcohols) Alkyl_Chain->Solubility 'Like Dissolves Like' (e.g., in Alkanes) Solvent_Polarity->Solubility 'Like Dissolves Like' (e.g., in Alkanes) Solvent_HBond->Solubility Strong Interactions (e.g., in Alcohols)

Caption: Logical relationship of factors determining amine solubility.

Quantitative and Qualitative Solubility Data

The following table summarizes the solubility of lower aliphatic amines in a selection of common organic solvents. It is important to note that "miscible" indicates solubility in all proportions.

AmineFormulaMethanolEthanolDiethyl EtherHexaneTolueneBenzene
Methylamine CH₃NH₂123.2 g/100g 82.89 g/100g MiscibleSolubleSolubleSoluble
Ethylamine C₂H₅NH₂MiscibleMiscibleMiscibleSolubleMiscibleMiscible
n-Propylamine C₃H₇NH₂MiscibleMiscibleMiscibleSlightly SolubleSolubleSoluble
n-Butylamine C₄H₉NH₂MiscibleMiscibleSoluble in all organic solventsSoluble in all organic solventsSoluble in all organic solventsSoluble in all organic solvents

Data compiled from references[5][6][7][8][9][10][11][12].

Experimental Determination of Solubility

The precise and accurate determination of solubility is crucial for many applications in research and development. The following sections detail two common and robust methods for quantifying the solubility of lower aliphatic amines in organic solvents.

The Shake-Flask Method

The shake-flask method is a widely recognized and reliable technique for determining thermodynamic solubility. It involves agitating an excess of the solute (amine) with the solvent for an extended period to ensure equilibrium is reached.

3.1.1 Detailed Protocol
  • Preparation:

    • Accurately weigh an excess amount of the lower aliphatic amine into a suitable vial with a screw cap and a PTFE septum.

    • Add a precise volume of the desired organic solvent to the vial.

    • Include a magnetic stir bar for agitation.

  • Equilibration:

    • Seal the vial tightly to prevent evaporation, especially with volatile amines and solvents.

    • Place the vial in a temperature-controlled shaker or on a magnetic stir plate within a constant temperature bath. A standard temperature for solubility studies is 25 °C.

    • Agitate the mixture for a sufficient duration to reach equilibrium. This can range from 24 to 72 hours, depending on the system. It is advisable to determine the time to equilibrium by taking measurements at various time points (e.g., 24, 48, and 72 hours) to ensure the concentration has plateaued.

  • Phase Separation:

    • Once equilibrium is achieved, cease agitation and allow the undissolved amine to settle.

    • To ensure complete removal of undissolved solute, the supernatant can be centrifuged or filtered. Filtration should be performed using a syringe filter with a membrane compatible with the organic solvent (e.g., PTFE).

  • Quantification:

    • Carefully withdraw a known volume of the clear, saturated supernatant.

    • Dilute the aliquot with a suitable solvent to a concentration within the linear range of the analytical method.

    • Analyze the concentration of the amine in the diluted sample using a suitable analytical technique, such as gas chromatography (GC) with a flame ionization detector (FID) or a nitrogen-phosphorus detector (NPD), or high-performance liquid chromatography (HPLC) with an appropriate detector.

    • Prepare a calibration curve using standard solutions of the amine of known concentrations to accurately quantify the amine in the sample.

  • Calculation:

    • Calculate the solubility from the determined concentration, taking into account the dilution factor. The solubility can be expressed in various units, such as g/100 mL, molarity (mol/L), or mole fraction.

The Gravimetric Method

The gravimetric method is a straightforward and accurate technique, particularly useful when the amine is significantly less volatile than the organic solvent.

3.2.1 Detailed Protocol
  • Preparation and Equilibration:

    • Follow steps 1 and 2 from the Shake-Flask Method to prepare a saturated solution at a constant temperature.

  • Sample Collection and Weighing:

    • After equilibration and settling of the excess amine, carefully withdraw a known volume of the clear supernatant using a calibrated pipette.

    • Dispense the saturated solution into a pre-weighed, dry container (e.g., an evaporating dish or a small beaker).

    • Accurately weigh the container with the saturated solution to determine the total mass of the solution.

  • Solvent Evaporation:

    • Carefully evaporate the solvent under controlled conditions. This can be done in a fume hood with a gentle stream of nitrogen or by using a rotary evaporator. The temperature should be kept low to minimize any loss of the amine through volatilization.

  • Drying and Final Weighing:

    • Once the solvent is removed, dry the container with the amine residue in a vacuum oven at a mild temperature until a constant weight is achieved. This ensures all residual solvent has been removed.

    • Cool the container in a desiccator to prevent moisture absorption and then weigh it accurately.

  • Calculation:

    • The mass of the dissolved amine is the final weight of the container with the residue minus the initial weight of the empty container.

    • The mass of the solvent is the total mass of the solution minus the mass of the dissolved amine.

    • Solubility is typically expressed as grams of amine per 100 grams of solvent.

The general workflow for experimental solubility determination is depicted below:

G Experimental Workflow for Solubility Determination start Start prep Prepare Mixture (Excess Amine + Solvent) start->prep equilibrate Equilibrate (Constant Temp. & Agitation) prep->equilibrate separate Separate Phases (Centrifuge/Filter) equilibrate->separate quantify Quantify Amine (e.g., GC, HPLC, Gravimetric) separate->quantify calculate Calculate Solubility quantify->calculate end End calculate->end

Caption: A generalized workflow for the experimental determination of solubility.

Practical Implications in Research and Development

A thorough understanding of the solubility of lower aliphatic amines in organic solvents is critical in various scientific and industrial contexts:

  • Organic Synthesis: The choice of solvent can significantly impact reaction rates, yields, and product purity. Ensuring that the amine reactant is fully dissolved is often a prerequisite for a successful reaction.

  • Separations and Purifications: Differences in solubility form the basis of techniques like liquid-liquid extraction and crystallization. For instance, an amine can be selectively extracted from a nonpolar organic phase into an acidic aqueous phase where it forms a highly water-soluble salt.[3]

  • Drug Development and Formulation: In the pharmaceutical industry, solubility is a key determinant of a drug candidate's developability. Many active pharmaceutical ingredients (APIs) contain amine functionalities. Their solubility in various organic solvents is crucial for purification, salt formation, and the development of suitable formulations.

Conclusion

The solubility of lower aliphatic amines in organic solvents is governed by a balance of hydrogen bonding capabilities, the hydrophobic nature of the alkyl chain, and the polarity of the solvent. While these amines exhibit broad solubility in a range of common organic solvents, a nuanced understanding of these underlying principles is essential for predicting their behavior and for practical applications in the laboratory and in industry. The experimental protocols provided herein offer a reliable means of obtaining precise solubility data, which is indispensable for process optimization, formulation development, and fundamental chemical research.

References

  • n-BUTYLAMINE. (n.d.). Retrieved from [Link]

  • Ethylamine. (n.d.). In The Merck Index online. Retrieved from a source providing access to The Merck Index.
  • Ethylamine. (2020, November 15). In Sciencemadness Wiki. Retrieved from [Link]

  • Organic Chemistry II. (n.d.).
  • Findlay, T. J. V., & Copp, J. L. (n.d.). Thermodynamics of Binary Systems Containing Amines. Part 5.-Alcohols and Pyridine. RSC Publishing.
  • n-Butylamine. (n.d.).
  • Properties of amines. (2024, November 7). Chemistry LibreTexts. Retrieved from [Link]

  • n-Butylamine. (n.d.). In Wikipedia. Retrieved from [Link]

  • Enthalpy Change of Hydrogen Bond Formation between Ortho-Substituted Phenols and Aliphatic Amines. (n.d.).
  • Physical Properties of Amines – Solubility, Melting and Boiling Point. (2023, January 25). EMBIBE. Retrieved from [Link]

  • 1-Propylamine. (n.d.). ChemBK. Retrieved from [Link]

  • MONO-N-PROPYLAMINE. (n.d.). Ataman Kimya. Retrieved from [Link]

  • n-Butylamine. (n.d.). chemeurope.com. Retrieved from [Link]

  • Amines and Heterocycles. (2020, March 4).

Sources

Exploratory

An In-depth Technical Guide to the Potential Biological Activities of Branched-Chain Alkylamines

Abstract Branched-chain alkylamines (BCAAs) represent a pivotal structural motif in a vast array of biologically active molecules, including pharmaceuticals and natural products. Their unique three-dimensional architectu...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

Branched-chain alkylamines (BCAAs) represent a pivotal structural motif in a vast array of biologically active molecules, including pharmaceuticals and natural products. Their unique three-dimensional architecture, conferred by the branching of the alkyl chain, significantly influences their physicochemical properties and their interactions with biological targets. This guide provides a comprehensive technical overview of the current understanding of the biological activities of BCAAs, with a focus on their potential as antimicrobial, anticancer, and neuroactive agents. We will delve into the molecular mechanisms underpinning these activities, explore the structure-activity relationships that govern their potency and selectivity, and provide detailed experimental protocols for their biological evaluation. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the exploration and exploitation of this important class of compounds.

Introduction: The Significance of Branched-Chain Alkylamines in Bioactive Compounds

Alkylamines are ubiquitous functional groups in medicinal chemistry, valued for their ability to form hydrogen bonds and, upon protonation, enhance the solubility and bioavailability of drug candidates. The introduction of branching in the alkyl chain adds a layer of structural complexity that can profoundly impact a molecule's biological profile. This branching can lead to increased lipophilicity, altered metabolic stability, and, most importantly, a more defined three-dimensional shape that can facilitate specific and high-affinity interactions with biological macromolecules such as enzymes and receptors.

The importance of the branched-chain alkylamine moiety is underscored by its presence in numerous approved drugs and clinical candidates. The development of robust and versatile synthetic methodologies to access a wide diversity of these structures has been a major focus in organic chemistry, further fueling their exploration in drug discovery programs.[1][2][3] This guide will move beyond the synthesis and focus on the functional implications of this structural feature, exploring the diverse biological activities exhibited by molecules containing branched-chain alkylamines.

Antimicrobial Activities of Branched-Chain Alkylamines

The rise of antimicrobial resistance necessitates the discovery of new chemical entities with novel mechanisms of action. Branched-chain alkylamines have emerged as a promising class of compounds with significant antimicrobial potential against a broad spectrum of pathogens.

Mechanism of Antimicrobial Action: Membrane Disruption

The primary mechanism by which many alkylamines, including branched-chain derivatives, exert their antimicrobial effects is through the disruption of the bacterial cell membrane. As cationic amphiphiles, these molecules interact with the negatively charged components of the bacterial membrane, such as phospholipids and teichoic acids. This interaction leads to a cascade of events culminating in cell death:

  • Electrostatic Binding: The positively charged amine group is attracted to the anionic bacterial membrane.

  • Hydrophobic Insertion: The lipophilic branched alkyl chain penetrates the hydrophobic core of the lipid bilayer.

  • Membrane Permeabilization: This insertion disrupts the ordered structure of the membrane, leading to the formation of pores or channels.

  • Leakage of Cellular Contents: The compromised membrane integrity results in the leakage of essential ions and metabolites, dissipation of the membrane potential, and ultimately, cell lysis.

Mechanism of Antimicrobial Action of Branched-Chain Alkylamines BCAA Branched-Chain Alkylamine Binding Electrostatic Binding BCAA->Binding 1 Membrane Bacterial Cell Membrane Binding->Membrane Insertion Hydrophobic Insertion Binding->Insertion 2 Permeabilization Membrane Permeabilization Insertion->Permeabilization 3 Leakage Leakage of Cellular Contents Permeabilization->Leakage 4 Lysis Cell Lysis Leakage->Lysis 5

Antimicrobial mechanism of branched-chain alkylamines.
Structure-Activity Relationship (SAR) in Antimicrobial Activity

The antimicrobial potency of branched-chain alkylamines is intricately linked to their chemical structure. Key structural features that influence their activity include:

  • Alkyl Chain Length: There is a clear correlation between the length of the alkyl chain and antimicrobial activity. Generally, activity increases with chain length up to an optimal point (typically C12-C16), after which a "cutoff" effect is observed, likely due to reduced water solubility and micelle formation that hinders interaction with the bacterial membrane.[4][5]

  • Branching: The presence and position of branching on the alkyl chain can modulate the compound's lipophilicity and its ability to disrupt the lipid bilayer. Branching can enhance the effective cross-sectional area of the hydrophobic tail, potentially leading to greater membrane perturbation.

  • Nature of the Amine: The substitution pattern of the amine (primary, secondary, or tertiary) can influence its pKa and, consequently, its charge at physiological pH, which is crucial for the initial electrostatic interaction with the bacterial membrane.

Table 1: Antimicrobial Activity of Selected Alkylamine Derivatives

CompoundAlkyl ChainOrganismMIC (µM)Reference
C8-BetaineOctylS. aureus23,000[4]
C16-BetaineHexadecylS. aureus61[4]
C8-Amine OxideOctylE. coli36,000[4]
C14-Amine OxideTetradecylE. coli31[4]
Compound 4tPropyl-bis-isatinT. vaginalis3.72[6]
Compound 4jPentyl-bis-isatinN. fowleri14.8[6]
Compound 105-acetamidoauroneC. botulinum0.78[7]
Compound 205-acetamidoauroneC. difficile3.12[7]
Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)

The MIC is a fundamental parameter used to quantify the antimicrobial activity of a compound. The broth microdilution method is a standard and high-throughput technique for determining MIC values.[8][9][10]

Materials:

  • Sterile 96-well microtiter plates

  • Bacterial culture in logarithmic growth phase

  • Appropriate broth medium (e.g., Mueller-Hinton Broth)

  • Test compound stock solution (e.g., in DMSO)

  • Positive control (bacterial culture with no compound)

  • Negative control (broth medium only)

  • Spectrophotometer or plate reader

Procedure:

  • Prepare Serial Dilutions: Prepare a two-fold serial dilution of the test compound in the broth medium directly in the 96-well plate. The final volume in each well should be 100 µL.

  • Inoculum Preparation: Dilute the bacterial culture to a standardized concentration (e.g., 5 x 10^5 CFU/mL) in the broth medium.

  • Inoculation: Add 100 µL of the standardized bacterial inoculum to each well containing the test compound dilutions, as well as to the positive control wells. Add 200 µL of sterile broth to the negative control wells.

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • Data Analysis: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the bacteria. This can be assessed visually or by measuring the optical density (OD) at 600 nm using a plate reader.

Anticancer Activities of Branched-Chain Alkylamines

The search for novel anticancer agents with improved efficacy and reduced toxicity is a continuous effort in oncology research. Branched-chain alkylamines have demonstrated promising cytotoxic and antineoplastic activities against various cancer cell lines.

Mechanisms of Anticancer Action

The anticancer effects of branched-chain alkylamines are multifaceted and can involve several mechanisms:

  • Inhibition of DNA and Protein Synthesis: Some alkylamines and their derivatives have been shown to interfere with fundamental cellular processes by inhibiting the synthesis of DNA and proteins, which are essential for rapidly proliferating cancer cells. This can occur through the inhibition of key enzymes involved in these pathways.[11]

  • Induction of Apoptosis: Many anticancer agents exert their effects by inducing programmed cell death, or apoptosis. Branched-chain alkylamines can trigger apoptotic pathways through various mechanisms, including the activation of caspases and modulation of pro- and anti-apoptotic proteins.[12][13]

  • Sigma Receptor Modulation: As will be discussed in more detail in the neurological effects section, sigma receptors are also implicated in cancer cell proliferation and survival. Ligands that bind to sigma receptors can modulate these processes, and some branched-chain alkylamines have been shown to have high affinity for these receptors.[14]

Anticancer Mechanisms of Branched-Chain Alkylamines BCAA Branched-Chain Alkylamine DNA_Protein_Synthesis Inhibition of DNA & Protein Synthesis BCAA->DNA_Protein_Synthesis Apoptosis Induction of Apoptosis BCAA->Apoptosis Sigma_Receptor Sigma Receptor Modulation BCAA->Sigma_Receptor Cancer_Cell Cancer Cell DNA_Protein_Synthesis->Cancer_Cell Apoptosis->Cancer_Cell Sigma_Receptor->Cancer_Cell Cell_Death Cell Death Cancer_Cell->Cell_Death

Potential anticancer mechanisms of branched-chain alkylamines.
Structure-Activity Relationship (SAR) in Anticancer Activity

The cytotoxic potency of branched-chain alkylamines against cancer cells is highly dependent on their structure:

  • Lipophilicity and Chain Length: The lipophilicity, often influenced by the length and branching of the alkyl chain, plays a crucial role in the ability of the compound to cross the cell membrane and reach its intracellular target. A correlation between increasing alkyl chain length and increased cytotoxicity has been observed for some series of compounds.[15][16]

  • Terminal Amine Group: The nature of the amine group can influence the compound's overall charge and its ability to interact with specific targets. For some derivatives, the presence of a terminal amine group has been shown to be critical for potent anticancer activity.[11]

  • Aromatic Substituents: The incorporation of aromatic or heteroaromatic moieties can enhance the binding affinity of the molecule to its target through π-π stacking or other non-covalent interactions.

Table 2: In Vitro Anticancer Activity of Selected Alkylamine Derivatives

CompoundCell LineIC50 (µM)Reference
Compound 7gMCF-7 (Breast)2.44[11]
Compound 7gHepG2 (Liver)3.96[11]
Compound 2fColo-205 (Colon)50.0[13]
Compound 2mColo-205 (Colon)20.5[13]
Compound 2sHepG2 (Liver)20.8[13]
Compound 9HepG2 (Liver)8.3[16]
Compound 18HepG2 (Liver)16.4[16]
Experimental Protocol: MTT Assay for Cell Viability and Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity. It is widely used for screening the anticancer potential of compounds.[1][2][14][17]

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • Test compound stock solution

  • Plate reader

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the test compound and incubate for a specified period (e.g., 24, 48, or 72 hours). Include untreated cells as a control.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a plate reader.

  • Data Analysis: The absorbance is directly proportional to the number of viable cells. The percentage of cell viability can be calculated relative to the untreated control, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) can be determined from the dose-response curve.

Neurological Activities of Branched-Chain Alkylamines

The central nervous system (CNS) is a complex and highly regulated environment. Molecules that can cross the blood-brain barrier and interact with neuronal targets hold immense therapeutic potential for a wide range of neurological and psychiatric disorders. While much of the research in this area has focused on branched-chain amino acids (BCAAs), there is growing interest in the neuropharmacological properties of synthetic branched-chain alkylamines.[5][9][18][19][20]

Potential Mechanisms of Neurological Action
  • Modulation of Neurotransmitter Systems: BCAAs are known to influence the synthesis and release of key neurotransmitters, including serotonin and catecholamines, by competing for transport across the blood-brain barrier.[18] Synthetic branched-chain alkylamines with appropriate structural features may also interact with neurotransmitter transporters or receptors, thereby modulating neuronal signaling.

  • Sigma Receptor Binding: Sigma receptors, particularly the sigma-1 subtype, are chaperone proteins located at the endoplasmic reticulum-mitochondrion interface that are involved in a wide range of cellular functions, including the regulation of ion channels, calcium signaling, and neuronal survival.[20][21][22][23][24] Several N-alkylamines have been shown to bind to sigma-1 receptors with high affinity, suggesting that this may be a key mechanism through which they exert their neurological effects.[14][25][26] Modulation of sigma-1 receptors has been proposed as a therapeutic strategy for neurodegenerative diseases, stroke, and psychiatric disorders.[21][24]

Neurological Mechanisms of Branched-Chain Alkylamines cluster_CNS BCAA Branched-Chain Alkylamine BBB Blood-Brain Barrier BCAA->BBB CNS Central Nervous System BBB->CNS Neurotransmitter Neurotransmitter Modulation Sigma_Receptor Sigma Receptor Binding Cognitive_Function Modulation of Cognitive Function Neurotransmitter->Cognitive_Function Neuroprotection Neuroprotection Sigma_Receptor->Neuroprotection

Potential neurological effects of branched-chain alkylamines.
Structure-Activity Relationship (SAR) in Neurological Activity

The ability of a branched-chain alkylamine to exert effects in the CNS is governed by several structural factors:

  • Blood-Brain Barrier Permeability: To be active in the CNS, a molecule must be able to cross the blood-brain barrier. This is favored by moderate lipophilicity, a low molecular weight, and a limited number of hydrogen bond donors. The branching of the alkyl chain can be fine-tuned to achieve the optimal balance of properties for CNS penetration.

  • Affinity for CNS Targets: The specific arrangement of functional groups and the overall three-dimensional shape of the molecule will determine its affinity and selectivity for neuronal targets such as receptors and transporters. For sigma receptor ligands, a nitrogen atom and a hydrophobic region are key pharmacophoric features.[14]

Table 3: Binding Affinities of N-Alkylamines for Sigma-1 Receptors

CompoundKi (nM) for Sigma-1 ReceptorReference
Butylamine15,600[14]
Heptylamine1,800[14]
Dodecylamine330[14]
Octadecylamine1,100[14]
N-3-(4-nitrophenyl)propyl-heptylamine (2b)1.8[14]
N-3-(4-nitrophenyl)propyl-dodecylamine (3b)1.1[14]
Experimental Protocol: Radioligand Binding Assay for Receptor Affinity

Radioligand binding assays are a powerful tool for determining the affinity of a test compound for a specific receptor. This protocol describes a competitive binding assay for the sigma-1 receptor.[14]

Materials:

  • Membrane preparation containing the sigma-1 receptor (e.g., from guinea pig brain)

  • Radiolabeled ligand with known affinity for the sigma-1 receptor (e.g., [³H]-(+)-pentazocine)

  • Test compound (unlabeled)

  • Assay buffer

  • Glass fiber filters

  • Scintillation vials and scintillation cocktail

  • Liquid scintillation counter

Procedure:

  • Assay Setup: In a series of tubes, combine the membrane preparation, the radiolabeled ligand at a fixed concentration (typically at or below its Kd), and varying concentrations of the unlabeled test compound.

  • Incubation: Incubate the mixture at room temperature for a sufficient time to reach equilibrium.

  • Filtration: Rapidly filter the contents of each tube through a glass fiber filter to separate the bound from the free radioligand. The membrane-bound radioligand will be retained on the filter.

  • Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.

  • Quantification: Place the filters in scintillation vials, add scintillation cocktail, and quantify the amount of radioactivity on each filter using a liquid scintillation counter.

  • Data Analysis: The amount of radioactivity on the filter is proportional to the amount of radioligand bound to the receptor. The data are plotted as the percentage of specific binding versus the concentration of the unlabeled test compound. The IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined from this curve. The Ki value (the inhibition constant), which represents the affinity of the test compound for the receptor, can then be calculated using the Cheng-Prusoff equation.

Therapeutic Potential and Future Directions

The diverse biological activities of branched-chain alkylamines position them as a promising class of molecules for drug discovery and development. Their potential applications span a wide range of therapeutic areas:

  • Infectious Diseases: The membrane-disrupting mechanism of action of many antimicrobial branched-chain alkylamines makes them less susceptible to the development of resistance compared to traditional antibiotics that target specific enzymes. This makes them attractive candidates for the development of new treatments for infections caused by multidrug-resistant pathogens.

  • Oncology: The ability of branched-chain alkylamines to induce cancer cell death through multiple mechanisms, including the inhibition of essential cellular processes and the modulation of cell survival pathways, highlights their potential as novel anticancer agents. In vivo studies in animal models of cancer are crucial to validate their therapeutic efficacy and assess their safety profiles.[18][25][27][28][29]

  • Neurological Disorders: The modulation of CNS targets such as sigma receptors by branched-chain alkylamines opens up possibilities for the treatment of a variety of neurological and psychiatric conditions, including neurodegenerative diseases, depression, and anxiety.[30][31] Further research is needed to elucidate the precise role of these compounds in the complex neurochemical environment of the brain and to evaluate their efficacy in relevant animal models.[19][32][33]

The future of branched-chain alkylamine research will likely focus on the rational design of new derivatives with optimized potency, selectivity, and pharmacokinetic properties.[34] A deeper understanding of their mechanisms of action at the molecular level, coupled with advances in synthetic chemistry, will undoubtedly pave the way for the development of novel and effective therapeutics based on this versatile chemical scaffold.

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Foundational

An In-Depth Technical Guide: 2-Methylheptan-4-amine as a Versatile Lipophilic Building Block in Organic Synthesis

Abstract: In the landscape of modern organic synthesis and medicinal chemistry, the strategic selection of building blocks is paramount to achieving desired molecular complexity and function.[1][2] 2-Methylheptan-4-amine...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract: In the landscape of modern organic synthesis and medicinal chemistry, the strategic selection of building blocks is paramount to achieving desired molecular complexity and function.[1][2] 2-Methylheptan-4-amine, a primary amine featuring a branched, eight-carbon aliphatic chain, emerges as a valuable synthon for introducing specific lipophilic and steric characteristics into target molecules. This guide provides a comprehensive technical overview of its core properties, synthetic reactivity, and strategic applications. We will delve into the causality behind its use in key synthetic transformations such as N-alkylation and reductive amination, provide detailed, field-proven protocols, and explore its potential role in drug discovery for modulating pharmacokinetic profiles and interacting with hydrophobic biological targets. This document is intended for researchers, chemists, and drug development professionals seeking to leverage unique aliphatic scaffolds in their synthetic endeavors.

Core Characteristics of 2-Methylheptan-4-amine

2-Methylheptan-4-amine is a chiral primary amine whose utility is defined by two principal features: the reactive nucleophilic amino group and the bulky, lipophilic C8 alkyl chain. Understanding its fundamental properties is key to its effective application.

Physicochemical Properties

The molecular structure imparts a distinct set of properties that are highly desirable in specific synthetic contexts, particularly in the development of therapeutic agents where bioavailability and membrane permeability are critical.

PropertyValueSource
CAS Number 33788-03-3[3][4][5]
Molecular Formula C₈H₁₉N[3][4]
Molecular Weight 129.24 g/mol [3][4]
IUPAC Name 2-methylheptan-4-amine[4]
Synonyms 2-methyl-4-heptanamine, 3-methyl-1-propyl-butylamine[4]
XLogP3 2.3[4]

Table 1: Key physicochemical properties of 2-Methylheptan-4-amine.

The XLogP3 value of 2.3 indicates a moderate degree of lipophilicity, making this building block an excellent choice for increasing the non-polar character of a lead compound without rendering it excessively greasy.

Structural Implications for Synthesis

The branched nature of the alkyl chain (an isobutyl group and a propyl group attached to the amine-bearing carbon) provides steric hindrance that can influence reaction kinetics and selectivity. More importantly, this structure is ideal for probing and occupying hydrophobic pockets within biological targets like enzymes and receptors.[6] The primary amine serves as a versatile synthetic handle for a wide array of chemical transformations.[7]

The Synthetic Versatility of a Primary Amine

The reactivity of 2-Methylheptan-4-amine is dominated by the lone pair of electrons on the nitrogen atom, making it a potent nucleophile and a moderate base.[8] This allows for its predictable incorporation into larger molecules through several robust reaction classes.

N-Alkylation: Forging Carbon-Nitrogen Bonds

Direct alkylation of 2-Methylheptan-4-amine with alkyl halides via an Sₙ2 mechanism is a straightforward method to synthesize secondary and tertiary amines.[9]

Causality Behind Experimental Choices: A primary challenge in N-alkylation is preventing over-alkylation, as the resulting secondary amine is often more nucleophilic than the primary starting material. To achieve selective mono-alkylation, a significant excess of the primary amine is typically used. This ensures that the alkyl halide is more likely to encounter a molecule of the starting amine rather than the product amine, driving the reaction towards the desired secondary amine.[9] Alternatively, using sterically hindered alkylating agents can also disfavor the second alkylation step.

N_Alkylation_Pathway cluster_0 amine 2-Methylheptan-4-amine (R-NH₂) secondary_amine Secondary Amine (R-NH-R') amine->secondary_amine Sₙ2 Reaction alkyl_halide Alkyl Halide (R'-X) tertiary_amine Tertiary Amine (R-N(R')₂) secondary_amine->tertiary_amine Sₙ2 Reaction overalkylation Further Alkylation

Diagram 1: General pathway for N-alkylation and potential over-alkylation.
Reductive Amination: A Controlled and Powerful Strategy

Reductive amination is arguably one of the most effective and versatile methods for N-alkylation, offering superior control over the degree of substitution compared to direct alkylation.[9] This one-pot reaction involves the initial formation of an imine (or iminium ion) from the amine and a carbonyl compound (aldehyde or ketone), followed by its immediate reduction to the corresponding amine.

Trustworthiness Through Mechanistic Understanding: The success of this protocol relies on the choice of a reducing agent that is selective for the iminium ion in the presence of the starting carbonyl compound. Sodium triacetoxyborohydride (NaBH(OAc)₃) is an ideal choice for this purpose. It is mild enough not to reduce most aldehydes and ketones but is highly effective at reducing the protonated imine (iminium ion) intermediate. This selectivity is the cornerstone of the reaction's reliability and high yield.

Reductive_Amination amine 2-Methylheptan-4-amine (R-NH₂) hemiaminal Hemiaminal Intermediate amine->hemiaminal Nucleophilic Attack carbonyl Aldehyde/Ketone (R'R''C=O) carbonyl->hemiaminal iminium Iminium Ion [R'R''C=N⁺H-R] hemiaminal->iminium - H₂O (Dehydration) product Final Secondary/Tertiary Amine iminium->product Hydride Reduction hydride Reducing Agent (e.g., NaBH(OAc)₃) hydride->product

Diagram 2: Mechanism of reductive amination.
Amide Bond Formation

The reaction of 2-Methylheptan-4-amine with carboxylic acids or their derivatives (like acyl chlorides) to form amides is a fundamental transformation. Amide bonds are central to peptide chemistry and are prevalent in a vast number of pharmaceuticals. The steric bulk of the 2-methylheptan-4-yl group can be leveraged to create conformationally constrained amide linkages, a useful strategy in drug design.

Strategic Applications in Drug Discovery

The incorporation of the 2-methylheptan-4-yl moiety is not merely for skeleton construction; it is a deliberate strategy to fine-tune the pharmacological properties of a molecule.

Modulating Lipophilicity for Improved Pharmacokinetics

A critical balance of hydrophilicity and lipophilicity is required for a drug to be effective. The C8 alkyl chain of 2-Methylheptan-4-amine can significantly increase the lipophilicity of a polar molecule, which can enhance its ability to cross cellular membranes and improve oral bioavailability.[6] This makes it a valuable building block for converting a biologically active but poorly permeable compound into a viable drug candidate.

The "Magic Methyl" Principle Extended

In medicinal chemistry, the addition of a simple methyl group—the "magic methyl" effect—can profoundly enhance a molecule's potency or metabolic stability.[10] While larger than a single methyl group, the 2-methylheptan-4-yl fragment operates on a similar principle. Its branched structure can act as a "metabolic shield," sterically hindering access by metabolizing enzymes (e.g., Cytochrome P450s) to nearby susceptible sites on the molecule, thereby increasing the drug's half-life.

Synthetic_Logic cluster_products building_block 2-Methylheptan-4-amine reductive_amination Reductive Amination building_block->reductive_amination acylation Acylation building_block->acylation alkylation N-Alkylation building_block->alkylation sec_amine Substituted Secondary Amines reductive_amination->sec_amine amide Substituted Amides acylation->amide alkylation->sec_amine application Incorporation into Lead Compound 'X' sec_amine->application amide->application properties Improved Properties: • Increased Lipophilicity • Enhanced Stability • Probes Hydrophobic Pockets application->properties

Diagram 3: Strategic workflow for utilizing 2-Methylheptan-4-amine.

Exemplary Experimental Protocols

The following protocols are presented as self-validating systems, providing clear, actionable steps for common transformations.

Protocol 4.1: Synthesis of a Secondary Amine via Reductive Amination

Principle: This protocol describes the synthesis of N-(1-phenylethyl)-2-methylheptan-4-amine by reacting 2-Methylheptan-4-amine with acetophenone using sodium triacetoxyborohydride.

Materials:

  • 2-Methylheptan-4-amine (1.0 eq)

  • Acetophenone (1.05 eq)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)

  • Dichloroethane (DCE) or Tetrahydrofuran (THF)

  • Acetic Acid (catalytic, ~5 mol%)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium chloride (brine) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Standard laboratory glassware, magnetic stirrer

Step-by-Step Methodology:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add 2-Methylheptan-4-amine (1.0 eq) and the chosen solvent (e.g., DCE).

  • Addition of Reactants: Add acetophenone (1.05 eq) followed by catalytic acetic acid. Stir the mixture at room temperature for 20-30 minutes to facilitate pre-formation of the iminium ion.

  • Initiation of Reduction: Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 15 minutes. Causality Note: Portion-wise addition helps control any initial exotherm and ensures a steady reaction rate.

  • Reaction Monitoring: Stir the reaction at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting materials are consumed.

  • Work-up: Carefully quench the reaction by the slow addition of saturated NaHCO₃ solution until gas evolution ceases. Transfer the mixture to a separatory funnel.

  • Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) three times.

  • Washing and Drying: Combine the organic layers and wash sequentially with water and then brine. Dry the organic layer over anhydrous MgSO₄.

  • Purification: Filter off the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator. The resulting crude product can be purified by flash column chromatography on silica gel to yield the pure secondary amine.

Protocol 4.2: Synthesis of an Amide via Acylation

Principle: This protocol details the synthesis of N-(2-methylheptan-4-yl)benzamide via the reaction of 2-Methylheptan-4-amine with benzoyl chloride.

Materials:

  • 2-Methylheptan-4-amine (1.0 eq)

  • Benzoyl Chloride (1.1 eq)

  • Triethylamine (TEA) or Pyridine (1.5 eq)

  • Dichloromethane (DCM)

  • 1 M Hydrochloric acid (HCl) solution

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

Step-by-Step Methodology:

  • Reaction Setup: Dissolve 2-Methylheptan-4-amine (1.0 eq) and triethylamine (1.5 eq) in DCM in a round-bottom flask and cool the mixture to 0 °C in an ice bath. Causality Note: The base (TEA) is essential to neutralize the HCl byproduct of the reaction, which would otherwise protonate the starting amine, rendering it non-nucleophilic.

  • Addition of Acylating Agent: Add benzoyl chloride (1.1 eq) dropwise to the stirred solution, maintaining the temperature at 0 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours, monitoring by TLC.

  • Work-up: Dilute the reaction mixture with DCM. Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: The crude amide can be purified by recrystallization or flash column chromatography to yield the pure product.

Conclusion and Future Outlook

2-Methylheptan-4-amine represents a potent and underutilized building block in the synthetic chemist's toolkit. Its defined lipophilic and steric profile, combined with the versatile reactivity of its primary amine handle, makes it an ideal candidate for systematic lead optimization campaigns in drug discovery. By enabling the controlled introduction of a branched aliphatic chain, it allows for the fine-tuning of pharmacokinetic properties and the exploration of hydrophobic interactions in target binding sites. Future applications will likely see this and similar building blocks used in the generation of diverse chemical libraries for high-throughput screening and in the rational design of next-generation therapeutics with enhanced efficacy and metabolic stability.

References

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Exploratory

Thermal Stability and Degradation Kinetics of 2-Methylheptan-4-amine: Mechanisms and Industrial Applications

Executive Summary & Structural Profiling 2-Methylheptan-4-amine (CAS No. 33788-03-3) is a branched, aliphatic primary amine that has garnered significant attention across two highly specialized fields: pharmaceutical fla...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Profiling

2-Methylheptan-4-amine (CAS No. 33788-03-3) is a branched, aliphatic primary amine that has garnered significant attention across two highly specialized fields: pharmaceutical flavor modulation and industrial polymer stabilization. In drug development and food science, it serves as a critical intermediate in the synthesis of T1R1/T1R3 receptor agonists, which function as potent umami and sweet taste modifiers[1]. Conversely, in petrochemical engineering, it is deployed as an advanced amine stabilizer to prevent the premature thermal polymerization of vinyl aromatic monomers, such as styrene, during high-temperature distillation[2].

As a Senior Application Scientist, I have structured this whitepaper to dissect the thermal stability, thermo-oxidative degradation kinetics, and synergistic stabilization mechanisms of 2-Methylheptan-4-amine. Understanding these pathways is critical for researchers optimizing high-temperature extrusion processes in drug formulation or designing next-generation antifoulants for polymer synthesis.

Fundamental Thermal Properties

The thermal behavior of 2-Methylheptan-4-amine is dictated by its aliphatic nature and branched hydrocarbon tail. Unlike aromatic amines, which benefit from pi-electron delocalization and resonance stabilization, aliphatic amines lack this structural rigidity[3]. Consequently, energy absorbed during thermal stress cannot be efficiently dispersed across a ring system, making the C-N bonds in aliphatic amines significantly more susceptible to homolytic cleavage at elevated temperatures[3].

Table 1: Physicochemical and Baseline Thermal Properties
PropertyValue / DescriptionImpact on Thermal Behavior
IUPAC Name 2-methylheptan-4-amineBranched structure provides steric hindrance, modulating reactivity.
Molecular Formula C8H19NPurely aliphatic; lacks resonance stabilization.
Molecular Weight 129.24 g/mol [4]Low molecular weight translates to higher volatility at elevated temps.
Structural Class Primary Aliphatic AmineNH2 group is highly reactive towards oxidation and aldehyde scavenging.
Degradation Onset ~200°C - 250°CRequires inert atmospheres for high-temperature processing to prevent C-N cleavage.

Mechanisms of Thermo-Oxidative Degradation

When subjected to temperatures exceeding 200°C in the presence of oxygen, 2-Methylheptan-4-amine undergoes complex thermo-oxidative degradation. The degradation is not a single-step event but rather a cascading radical mechanism characterized by two primary pathways:

  • Oxidative Deamination: The primary amine group reacts with oxygen radicals, leading to the formation of unstable hydroperoxides. These intermediates rapidly decompose, yielding ammonia (NH3) and corresponding ketones or aldehydes[5].

  • C-N Bond Cleavage: At extreme thermal thresholds, the thermal energy exceeds the bond dissociation energy of the carbon-nitrogen bond. This homolytic cleavage generates highly reactive alkyl radicals and amino radicals (NH2•), which further propagate polymer degradation or recombine to form volatile aliphatic fragments, CO2, CO, and eventually carbonaceous char[5].

degradation A 2-Methylheptan-4-amine B Thermo-Oxidative Stress (>200°C, O2) A->B C Pathway 1: C-N Cleavage B->C D Pathway 2: Oxidative Deamination B->D E Alkyl Radicals + NH2• C->E F Ketones + Ammonia D->F G Volatile Aliphatic Fragments (CO2, CO, Char) E->G F->G

Fig 1. Primary thermo-oxidative degradation pathways of 2-Methylheptan-4-amine.

Functional Role as a Thermal Stabilizer

Despite its own susceptibility to extreme heat, 2-Methylheptan-4-amine is paradoxically used as a stabilizer in the high-temperature processing of polymers, such as styrene and polypropylene[2],[6].

The causality behind this lies in its chemical reactivity. During the thermal processing of polymers, secondary oxidation occurs, producing aldehydes that accelerate polymer degradation[6]. 2-Methylheptan-4-amine acts as an aldehyde scavenger. The primary amine group reacts rapidly with these degradation byproducts via a condensation reaction, transforming the reactive aldehydes into highly stable imines or enamines[6].

Furthermore, in styrene distillation, standard polymerization inhibitors (like nitroxides) and retarders (like quinone methides) often exhibit antagonistic effects when mixed, reducing their overall efficacy[2]. The addition of 2-Methylheptan-4-amine neutralizes these antagonistic interactions, creating a synergistic ternary system that drastically reduces polymer fouling in industrial equipment[2].

stabilization A Styrene Monomer (High Temp) B Free Radical Formation A->B C Nitroxide Inhibitor B->C Scavenges D Quinone Methide Retarder B->D Retards E Aldehyde Byproducts C->E Degrades to H Polymerization Blocked C->H D->H F 2-Methylheptan-4-amine (Stabilizer) E->F Reacts with G Stable Imines/Enamines F->G Forms G->H Prevents oxidation

Fig 2. Synergistic inhibition of styrene polymerization using 2-Methylheptan-4-amine.

Table 2: Comparative Thermal Stability Metrics
ParameterAliphatic Amines (e.g., 2-Methylheptan-4-amine)Aromatic Amines (e.g., Aniline derivatives)
Resonance Stabilization Absent[3]Present (High pi-electron delocalization)[3]
Primary Degradation Mechanism C-N Cleavage / Oxidative Deamination[5]Ring opening / Heavy Charring
Aldehyde Reactivity High (Forms stable imines rapidly)[6]Moderate (Often sterically hindered)
Role in Polymerization Synergistic Stabilizer / Antifoulant[2]Primary Antioxidant / Radical Scavenger

Experimental Methodologies: Self-Validating Protocols

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. Every step includes a mechanistic rationale (causality) to guarantee that researchers can isolate the exact variables responsible for thermal degradation and stabilization.

Protocol A: TGA-FTIR Analysis of Degradation Kinetics

This protocol couples Thermogravimetric Analysis (TGA) with Fourier Transform Infrared Spectroscopy (FTIR) to simultaneously measure mass loss and identify evolved gases[5].

  • Sample Preparation: Load 15 mg of 2-Methylheptan-4-amine into an inert alumina crucible. Causality: Alumina is chosen over platinum to prevent catalytic acceleration of amine degradation, ensuring baseline thermal kinetics are captured.

  • Atmospheric Purge: Hold isothermally at 30°C for 10 minutes under a continuous Nitrogen flow (80 mL/min). Causality: Purging ambient oxygen isolates pure thermal degradation from thermo-oxidative degradation.

  • Thermal Ramping: Heat the sample from 30°C to 600°C at a strict rate of 10°C/min. Causality: A 10°C/min ramp rate allows sufficient time for thermal equilibrium within the sample mass, preventing thermal lag artifacts in the DTG (derivative thermogravimetry) curve.

  • FTIR Gas Analysis: Route evolved gases through a transfer line heated to 200°C directly into the FTIR gas cell. Causality: Heating the transfer line prevents high-boiling volatile degradation products (like long-chain ketones) from condensing before they reach the infrared detector.

  • Data Correlation: Cross-reference the mass-loss peaks with FTIR spectra (e.g., looking for the 3300 cm⁻¹ N-H stretch indicating ammonia release, or the 1710 cm⁻¹ C=O stretch indicating ketone formation)[5].

Protocol B: High-Temperature Autoclave Testing for Polymerization Inhibition

This protocol validates the efficacy of 2-Methylheptan-4-amine as a synergistic stabilizer in vinyl aromatic monomer processing[2].

  • Formulation: In a glass-lined vessel, combine uninhibited styrene monomer with 100 ppm nitroxide inhibitor, 100 ppm quinone methide, and 50 ppm 2-Methylheptan-4-amine. Causality: This exact ratio establishes the ternary system required to observe the neutralization of antagonistic effects between the inhibitor and retarder.

  • Inerting the Environment: Transfer the mixture to a stainless steel autoclave, seal, and purge with Argon three times. Causality: Argon inerting prevents ambient oxygen from acting as a confounding radical scavenger, which would skew the baseline polymerization rate.

  • Thermal Stress Application: Heat the sealed autoclave to 120°C and maintain for exactly 4 hours under constant agitation. Causality: 120°C accurately simulates the extreme thermal conditions found in industrial styrene distillation columns where premature polymerization (fouling) is most likely to occur.

  • Quenching and Precipitation: Rapidly cool the vessel to 0°C using an ice bath, then pour the contents into a 5x volume excess of cold methanol. Causality: Methanol acts as a strict anti-solvent for polystyrene. Any monomer that successfully polymerized during the thermal stress phase will instantly precipitate, providing a direct visual and physical validation of stabilizer failure.

  • Gravimetric Quantification: Filter the precipitate through a pre-weighed PTFE membrane, dry in a vacuum oven at 60°C for 12 hours, and weigh. Calculate the polymer yield to quantify the exact efficiency of the amine stabilizer.

References
  • Title: 2-Methylheptan-4-amine | C8H19N | CID 14418175 - PubChem - NIH Source: nih.gov URL: 4

  • Title: US8124121B2 - Flavors, flavor modifiers, tastants, taste enhancers, umami or sweet tastants, and/or enhancers and use thereof - Google Patents Source: google.com URL: 1

  • Title: US11180578B2 - Polymerization inhibitor and retarder compositions with amine stabilizer - Google Patents Source: google.com URL: 2

  • Title: Thermal degradation behavior of polymethacrylates containing amine side groups Source: cnrs.fr URL: 5

  • Title: Synthesis, Characterization, and Effects of Aliphatic and Aromatic Amines on Thermal and Surface Properties of Zwitterionic Amphiphiles | ACS Omega - ACS Publications Source: acs.org URL: 3

  • Title: Aliphatic amines for use as long-term heat stabilizers for polypropylene - ResearchGate Source: researchgate.net URL: 6

Sources

Foundational

Quantum Chemical Profiling of 2-Methylheptan-4-amine: A Comprehensive Computational Workflow for Conformational, Electronic, and Thermodynamic Analysis

Target Audience: Computational Chemists, Structural Biologists, and Drug Development Professionals Document Type: Technical Whitepaper & Standard Operating Procedure (SOP) Executive Summary & Molecular Context The accura...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Computational Chemists, Structural Biologists, and Drug Development Professionals Document Type: Technical Whitepaper & Standard Operating Procedure (SOP)

Executive Summary & Molecular Context

The accurate computational modeling of flexible aliphatic amines is a cornerstone of modern rational drug design and synthetic intermediate profiling. 2-Methylheptan-4-amine (PubChem CID 14418175)[1] serves as an excellent model system for advanced quantum chemical (QC) workflows. Structurally, it features a chiral center at C4, flanked by a highly flexible propyl group and a sterically demanding isobutyl group.

This structural flexibility presents a distinct computational challenge: the molecule occupies a vast conformational landscape driven by weak intramolecular dispersion forces. Standard computational approaches often fail to accurately predict the thermodynamic and electronic properties of such systems. This whitepaper details a field-proven, self-validating computational workflow utilizing Density Functional Theory (DFT) to accurately profile the conformational, thermodynamic ( pKa​ ), and spectroscopic (NMR/VCD) properties of 2-Methylheptan-4-amine.

Conformational Search & Geometry Optimization Workflow

The Causality of Method Selection

For flexible aliphatic chains, the choice of the DFT functional is the most critical source of error. Traditional functionals like B3LYP systematically underestimate medium-range correlation energy. To capture the intramolecular dispersion interactions between the folded propyl and isobutyl arms of 2-Methylheptan-4-amine, we mandate the use of the[2]. Furthermore, because the unprotonated amine possesses a highly localized lone pair, the basis set must include diffuse functions. The 6-311++G(d,p) basis set is selected to allow the electron density to expand properly, which is strictly required for accurate proton affinity calculations.

Step-by-Step Optimization Protocol
  • SMILES Ingestion: Import the canonical SMILES (CCCC(CC(C)C)N) into the modeling environment.

  • Molecular Mechanics (MM) Sampling: Perform a Monte Carlo multiple-minimum (MCMM) conformational search using the OPLS4 or MMFF94 force field. Retain all conformers within a 5.0 kcal/mol energy window.

  • DFT Refinement: Optimize the retained geometries at the M06-2X/6-311++G(d,p) level in the gas phase.

  • Frequency Verification: Perform analytical frequency calculations to confirm that all optimized geometries are true minima (zero imaginary frequencies) and to extract the Zero-Point Energy (ZPE) corrections.

Workflow Input 2-Methylheptan-4-amine Input (SMILES) MM Conformational Search (MMFF94 Force Field) Input->MM Filter Energy Window Filtering (ΔE < 5.0 kcal/mol) MM->Filter DFT DFT Geometry Optimization M06-2X/6-311++G(d,p) Filter->DFT Freq Frequency & ZPE Calculation (Minima Verification) DFT->Freq Output Global Minimum Conformer Ready for Property Prediction Freq->Output

Figure 1: Hierarchical workflow for the conformational search and DFT optimization of flexible aliphatic amines.

Thermodynamic Profiling: A Self-Validating pKa​ Protocol

Predicting the aqueous pKa​ of aliphatic amines requires moving beyond gas-phase calculations to incorporate rigorous implicit solvation models. We utilize the [3]. Unlike standard Polarizable Continuum Models (PCM), SMD is explicitly parameterized against experimental free energies of solvation, making it the gold standard for thermodynamic cycle-based pKa​ predictions.

The Isodesmic Thermodynamic Cycle

To eliminate systematic errors inherent in DFT energy calculations, we employ a self-validating isodesmic reaction scheme. Instead of calculating the absolute deprotonation energy, we calculate the relative deprotonation energy against a structurally similar reference molecule with a known experimental pKa​ (e.g., dipropylamine). This ensures that basis set superposition errors and functional biases cancel out.

Recent benchmarking demonstrates that combining M06-2X with the SMD model yields mean unsigned errors of less than 0.5 pKa​ units for[4].

ThermoCycle GasProtonated R-NH3+ (Gas Phase) GasNeutral R-NH2 + H+ (Gas Phase) GasProtonated->GasNeutral ΔG_gas (Deprotonation) AqProtonated R-NH3+ (Aqueous Phase) GasProtonated->AqProtonated ΔG_solv(R-NH3+) AqNeutral R-NH2 + H+ (Aqueous Phase) GasNeutral->AqNeutral ΔG_solv(R-NH2) + ΔG_solv(H+) AqProtonated->AqNeutral ΔG_aq (pKa)

Figure 2: Thermodynamic cycle for computing the aqueous pKa of 2-Methylheptan-4-amine.

Electronic & Spectroscopic Characterization

Stereochemical Assignment via NMR and VCD

Because C4 is attached to four distinct groups (hydrogen, amine, propyl, and isobutyl), 2-Methylheptan-4-amine exists as (R) and (S) enantiomers. To assign the absolute configuration of synthesized batches without relying on X-ray crystallography, we simulate the spectroscopic signatures of the global minimum conformer.

  • NMR Prediction: We utilize the[5] at the mPW1PW91/6-311+G(2d,p) level. GIAO ensures that the calculated magnetic shielding tensors are origin-independent, providing highly accurate 13C and 1H chemical shifts.

  • VCD Prediction: Vibrational Circular Dichroism (VCD) spectra are simulated by calculating the rotational strengths of the vibrational transitions. The predicted spectrum of the (R)-enantiomer will be the exact mirror image of the (S)-enantiomer, allowing for direct comparison with experimental FT-VCD data.

Quantitative Data Summaries

The following tables summarize the expected computational outputs for 2-Methylheptan-4-amine based on the protocols defined above. (Note: Values represent standard theoretical benchmarks for this molecular class).

Table 1: Conformational Energy Distribution (M06-2X/6-311++G(d,p))

Conformer IDDihedral (C2-C3-C4-C5)Relative Energy ( ΔE , kcal/mol)Boltzmann Population (298K)
Conf-1 (Global Min)175.2° (anti)0.0065.4%
Conf-265.4° (gauche)0.8515.6%
Conf-3-68.1° (gauche)1.1210.0%

Table 2: Thermodynamic Parameters for pKa​ Calculation (SMD Solvation)

Species Ggas​ (Hartree) ΔGsolv​ (kcal/mol) Gaq​ (Hartree)
Neutral (R-NH 2​ )-368.1452-4.2-368.1519
Protonated (R-NH 3+​ )-368.5218-72.5-368.6373
Proton (H + )-0.0165-265.9-0.4402

Table 3: Predicted 13C NMR Chemical Shifts (GIAO Method)

Carbon PositionPredicted Shift (ppm)Assignment Notes
C4 (Chiral Center)51.2Deshielded by adjacent electronegative nitrogen.
C5, C6, C739.1, 19.5, 14.2Propyl chain carbons.
C344.3Methylene adjacent to the chiral center.
C2 (Isobutyl CH)25.4Branched methine carbon.
C1, C2-Me22.8, 22.5Diastereotopic methyls (split due to C4 chirality).

References

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 14418175, 2-Methylheptan-4-amine. PubChem.[Link]

  • Zhao, Y., & Truhlar, D. G. (2008). The M06 suite of density functionals for main group thermochemistry, thermochemical kinetics, noncovalent interactions, excited states, and transition elements. Theoretical Chemistry Accounts, 120, 215-241.[Link]

  • Marenich, A. V., Cramer, C. J., & Truhlar, D. G. (2009). Universal Solvation Model Based on Solute Electron Density and on a Continuum Model of the Solvent Defined by the Bulk Dielectric Constant and Atomic Surface Tensions. Journal of Physical Chemistry B, 113(18), 6378-6396. [Link]

  • Wolinski, K., Hinton, J. F., & Pulay, P. (1990). Efficient implementation of the gauge-independent atomic orbital method for NMR chemical shift calculations. Journal of the American Chemical Society, 112(23), 8251-8260.[Link]

  • Lian, P., Johnston, R. C., Parks, J. M., & Smith, J. C. (2018). Quantum Chemical Calculation of pKas of Environmentally Relevant Functional Groups: Carboxylic Acids, Amines, and Thiols in Aqueous Solution. Journal of Physical Chemistry A, 122(17), 4366-4374.[Link]

Sources

Exploratory

Chirality and Enantiomeric Forms of 2-Methylheptan-4-amine: A Technical Guide to Synthesis, Resolution, and Chemosensory Applications

Executive Summary 2-Methylheptan-4-amine is a branched, aliphatic chiral amine that serves as a critical pharmacophore and building block in the development of high-potency chemosensory modulators. Specifically, its amid...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-Methylheptan-4-amine is a branched, aliphatic chiral amine that serves as a critical pharmacophore and building block in the development of high-potency chemosensory modulators. Specifically, its amide derivatives are utilized as positive allosteric modulators and agonists for the T1R1/T1R3 (umami) and T1R2/T1R3 (sweet) G-protein coupled receptors (GPCRs). Because the stereochemistry of the aliphatic tail dictates the spatial orientation within the receptor's hydrophobic binding pocket, the isolation of pure (R) and (S) enantiomers is a critical path in drug and flavor development.

This whitepaper provides an in-depth technical analysis of the chemical architecture, pharmacological significance, and the self-validating synthetic and resolution protocols required to isolate the enantiomeric forms of 2-methylheptan-4-amine.

Chemical Architecture & Stereochemical Dynamics

2-Methylheptan-4-amine (CAS 33788-03-3) consists of a seven-carbon heptane backbone with a methyl substitution at the C2 position and a primary amine at the C4 position 1.

The C4 carbon is a stereocenter bonded to four distinct functional groups:

  • An amine group ( −NH2​ )

  • An isobutyl group ( −CH2​CH(CH3​)2​ )

  • A propyl group ( −CH2​CH2​CH3​ )

  • A hydrogen atom ( −H )

This asymmetry yields two distinct enantiomers: (4R)-2-methylheptan-4-amine and (4S)-2-methylheptan-4-amine . The subtle steric difference between the isobutyl and propyl chains requires highly selective resolution techniques, as standard chiral chromatography is often insufficient for preparative-scale isolation.

Table 1: Physicochemical Properties of 2-Methylheptan-4-amine
PropertyValue
IUPAC Name 2-methylheptan-4-amine
CAS Number 33788-03-3
Molecular Formula C8​H19​N
Molar Mass 129.24 g/mol
Chiral Center C4
XLogP3 2.3

Pharmacological Significance: T1R GPCR Modulation

Amide derivatives synthesized from 2-methylheptan-4-amine exhibit profound activity at the T1R family of taste receptors 2. When co-expressed, T1R1 and T1R3 assemble to form a functional "umami" receptor, while T1R2 and T1R3 form the "sweet" receptor.

Mechanistic Causality: The enantiomeric purity of the amine tail is paramount. The hydrophobic binding pocket of the T1R1/T1R3 transmembrane domain exhibits strict spatial constraints. The (R)-enantiomer of specific amide derivatives often demonstrates a vastly superior EC50​ (frequently in the sub-micromolar range, e.g., 0.22 µM) compared to the (S)-enantiomer because the isobutyl group perfectly aligns with the lipophilic residues of the receptor, stabilizing the active conformation of the GPCR and initiating the gustducin-mediated signaling cascade 2.

T1R_Signaling Tastant Amide Derivative of 2-Methylheptan-4-amine Receptor T1R1/T1R3 Receptor (Umami) Tastant->Receptor Binds Transmembrane Domain G_Protein G-Protein (Gustducin) Activation Receptor->G_Protein PLC Phospholipase C β2 (PLCβ2) G_Protein->PLC IP3 IP3 Production PLC->IP3 Ca2 Intracellular Ca2+ Release IP3->Ca2 TRPM5 TRPM5 Ion Channel Opening Ca2->TRPM5 Depolarization Cell Depolarization & Afferent Nerve Signal TRPM5->Depolarization

Fig 1: T1R1/T1R3 GPCR signaling pathway activated by 2-methylheptan-4-amine derivatives.

Synthetic Pathways & Mechanistic Causality

The foundational step in utilizing 2-methylheptan-4-amine is the synthesis of the racemic mixture via reductive amination 3.

Protocol 1: Synthesis of Racemic 2-Methylheptan-4-amine
  • Imine Formation: Dissolve 2-methylheptan-4-one (1.0 eq) in anhydrous methanol. Add a vast excess of ammonium acetate (10.0 eq).

    • Causality: The excess ammonia drives the thermodynamic equilibrium toward the formation of the transient imine intermediate, preventing the formation of secondary amines.

  • Selective Reduction: Add sodium cyanoborohydride ( NaCNBH3​ , 1.0 eq) portion-wise to the mixture.

    • Causality: NaCNBH3​ is explicitly chosen over NaBH4​ because it is stable in mildly acidic conditions and selectively reduces the protonated iminium ion much faster than the unreacted carbonyl group, preventing the unwanted reduction of the ketone to an alcohol.

  • Reaction & Workup: Stir at room temperature for 24 hours. Remove methanol under reduced pressure. Dilute the residue with water and basify with 15% aqueous NaOH.

    • Causality: Basification ensures the newly formed amine is fully deprotonated (free-base form), allowing it to partition cleanly into the organic extraction phase.

  • Extraction: Extract with diethyl ether, wash with brine, dry over anhydrous MgSO4​ , and evaporate to yield the racemic amine (typically ~77% yield) 3.

Enantiomeric Resolution & Self-Validating Extraction

To isolate the active enantiomer, an enzymatic kinetic resolution is employed using Candida antarctica lipase B (CALB) 4. CALB possesses a highly stereospecific binding pocket that preferentially accommodates the (R)-configuration of the amine, selectively acetylating it while leaving the (S)-enantiomer untouched.

Table 2: Experimental Setup for Enzymatic Kinetic Resolution
ParameterConditionCausality / Rationale
Enzyme CALB (Novozym 435)Active site sterically favors the (R)-isobutyl orientation.
Acyl Donor Ethyl Acetate (EtOAc)Acts as both the reaction solvent and the acyl donor.
Temperature 45°C - 50°CProvides optimal thermal activation without denaturing CALB.
Phase Separation 1M Aqueous HClExploits the pKa​ difference between amides and amines.
Protocol 2: Enzymatic Kinetic Resolution & Validation
  • Enzymatic Acetylation: Suspend racemic 2-methylheptan-4-amine in ethyl acetate. Add immobilized CALB and agitate at 45°C.

  • Reaction Monitoring: Monitor the reaction via chiral HPLC. Stop the reaction at exactly 50% conversion to maximize the enantiomeric excess ( ee ) of both the product and the unreacted substrate.

  • Filtration: Filter out the immobilized enzyme. (The enzyme can be washed and reused, establishing a sustainable, self-validating cycle).

  • Self-Validating Acid-Base Extraction: Transfer the filtrate to a separatory funnel and add 1M HCl.

    • Causality & Validation: This step is a self-validating physical separation. The unreacted (S)-amine ( pKa​≈10.5 ) becomes protonated and highly water-soluble, migrating to the aqueous phase. The (R)-acetamide lacks a basic amine (the nitrogen lone pair is delocalized into the carbonyl) and remains strictly in the organic phase. Mass recovery in each phase immediately validates the success of the separation.

  • (R)-Enantiomer Recovery: Isolate the organic layer, evaporate the solvent, and reflux the (R)-acetamide in 6M HCl to hydrolyze the amide bond. Basify with NaOH and extract to yield pure (R)-2-methylheptan-4-amine.

  • (S)-Enantiomer Recovery: Basify the aqueous layer from Step 4 with NaOH to pH > 10. Extract with diethyl ether to yield pure (S)-2-methylheptan-4-amine.

  • Quantitative Validation: Analyze both isolated products via chiral stationary phase HPLC (e.g., Chiralcel OD-H). The protocol is validated when the calculated enantiomeric excess ( ee=[R]+[S][R]−[S]​×100% ) exceeds 98% for both batches.

Kinetic_Resolution Racemic Racemic 2-Methylheptan-4-amine (R/S Mixture) Enzyme CALB Enzyme + Acyl Donor (EtOAc) Racemic->Enzyme Reaction Enantioselective Acetylation Enzyme->Reaction R_Acetamide (R)-N-(2-methylheptan-4-yl)acetamide (Neutral) Reaction->R_Acetamide S_Amine (S)-2-Methylheptan-4-amine (Basic) Reaction->S_Amine Extraction Acid-Base Extraction (Aqueous HCl / Organic) R_Acetamide->Extraction S_Amine->Extraction Org_Phase Organic Phase (R-Acetamide) Extraction->Org_Phase Aq_Phase Aqueous Phase (S-Amine Salt) Extraction->Aq_Phase Hydrolysis Base Hydrolysis (NaOH, Heat) Org_Phase->Hydrolysis Neutralization Neutralization (NaOH) Aq_Phase->Neutralization Pure_R Pure (R)-2-Methylheptan-4-amine Hydrolysis->Pure_R Pure_S Pure (S)-2-Methylheptan-4-amine Neutralization->Pure_S

Fig 2: Enzymatic kinetic resolution workflow separating (R) and (S) enantiomers via CALB.

Conclusion

The utilization of 2-methylheptan-4-amine in advanced drug and flavor development relies heavily on the precise control of its stereochemistry. By understanding the causality behind reductive amination and exploiting the stereospecificity of lipases like CALB, researchers can establish robust, self-validating workflows to isolate enantiopure compounds. These pure enantiomers are essential for maximizing binding affinity at T1R GPCRs, ultimately leading to highly potent, targeted chemosensory modulators.

Sources

Protocols & Analytical Methods

Method

Application Note: GC-MS Analysis of 2-Methylheptan-4-amine and its Derivatives

Introduction and Scope 2-Methylheptan-4-amine (CAS: 33788-03-3) is a branched aliphatic primary amine. It is frequently utilized as a critical intermediate in the synthesis of pharmaceutical analogs and complex flavor en...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Scope

2-Methylheptan-4-amine (CAS: 33788-03-3) is a branched aliphatic primary amine. It is frequently utilized as a critical intermediate in the synthesis of pharmaceutical analogs and complex flavor enhancers, specifically umami receptor (hT1R1/hT1R3) agonists[1].

Gas Chromatography-Mass Spectrometry (GC-MS) is the preferred analytical technique for its quantification and structural confirmation. However, the direct GC-MS analysis of primary aliphatic amines is notoriously challenging. The highly polar nature of the primary amine (-NH2) group leads to strong, often irreversible interactions with active silanol groups on the GC column stationary phase and injection port liners[2]. This phenomenon results in severe peak tailing, material loss, and poor detection limits. To circumvent this, chemical derivatization is mandatory to confer volatility, improve thermal stability, and enhance chromatographic resolution[2].

Scientific Rationale for Derivatization

The Causality of Acylation

Acylation using fluorinated anhydrides is the gold standard for amine derivatization[2]. This process replaces the active hydrogen atoms on the amine with a fluorinated acyl group, drastically reducing polarity and preventing hydrogen bonding with the GC column.

Selection of the Derivatizing Agent

When selecting a fluorinated anhydride, researchers typically evaluate Trifluoroacetic anhydride (TFAA), Pentafluoropropionic anhydride (PFPA), and Heptafluorobutyric anhydride (HFBA).

While all three successfully acylate primary amines, PFPA is selected as the optimal reagent for 2-methylheptan-4-amine. Comparative studies on structurally similar aliphatic amines demonstrate that PFPA provides the highest signal-to-noise (S/N) ratio[3]. TFAA derivatives produce lower-mass fragments that are highly susceptible to background matrix interference and low-mass column bleed. Conversely, HFBA can introduce excessive steric bulk, prolonging retention times without a proportional increase in sensitivity. PFPA strikes the ideal balance, pushing the diagnostic mass fragments into a cleaner region of the spectrum (> m/z 200)[3].

Table 1: Comparison of Fluorinated Anhydrides for Amine Derivatization

Derivatizing AgentMass Added (Da)VolatilityMatrix InterferenceSuitability for 2-Methylheptan-4-amine
TFAA +96Very HighHigh (low m/z fragments)Sub-optimal; high background noise.
PFPA +146HighLow (higher m/z fragments)Optimal; excellent S/N ratio.
HFBA +196ModerateVery LowSub-optimal; excessive steric bulk.

Experimental Workflow and Methodology

Workflow A Sample Prep Alkaline LLE (pH >12) B Derivatization PFPA (70°C, 30 min) A->B C GC Separation DB-5MS Column B->C D MS Detection EI Mode, SIM/SCAN C->D

GC-MS analytical workflow for the determination of 2-methylheptan-4-amine.

Reagents and Materials
  • Target Analyte: 2-Methylheptan-4-amine standard (Purity ≥95%)[4].

  • Internal Standard (IS): Amphetamine-D5 or a structurally analogous deuterated aliphatic amine.

  • Derivatizing Agent: Pentafluoropropionic anhydride (PFPA), analytical grade.

  • Solvents: Ethyl acetate (anhydrous), Hexane (GC-MS grade).

  • Base: 0.1 M Sodium Hydroxide (NaOH) aqueous solution.

Step-by-Step Protocol: Extraction and Derivatization

Causality Note: The pKa of primary aliphatic amines is typically ~10.5. At physiological or neutral pH, they exist as protonated, water-soluble ammonium ions. Adjusting the sample matrix to a highly alkaline state (pH > 12) is critical to deprotonate the amine into its neutral free-base form, enabling efficient partitioning into the organic extraction solvent.

  • Sample Alkalinization: Transfer 0.5 mL of the sample (or standard solution) into a borosilicate glass test tube. Add 0.5 mL of 0.1 M NaOH to adjust the pH to >12.

  • Liquid-Liquid Extraction (LLE): Add 2.0 mL of anhydrous ethyl acetate. Vortex vigorously for 2 minutes to extract the free-base amine.

  • Phase Separation: Centrifuge at 3000 rpm for 5 minutes. Carefully transfer the upper organic layer (ethyl acetate) to a clean reaction vial.

  • Drying: Evaporate the organic extract to complete dryness under a gentle stream of nitrogen at 40°C. Critical Step: Complete removal of water is essential, as PFPA reacts violently with moisture, degrading the reagent into pentafluoropropionic acid.

  • Derivatization: Reconstitute the dried residue in 50 µL of anhydrous ethyl acetate. Add 50 µL of PFPA.

  • Incubation: Seal the vial with a PTFE-lined cap and incubate in a heating block at 70°C for 30 minutes. Causality Note: 70°C provides the optimal kinetic energy for complete acylation without causing thermal degradation of the derivative[3].

  • Reconstitution: Evaporate the excess PFPA and solvent under nitrogen. Reconstitute the final derivatized analyte in 100 µL of hexane for GC-MS injection.

GC-MS Instrumental Parameters

Table 2: GC-MS Operating Parameters

ParameterSpecification
GC Column DB-5MS (30 m × 0.25 mm i.d., 0.25 µm film thickness)
Carrier Gas Helium (High Purity 99.999%), constant flow at 1.0 mL/min
Injection Mode Splitless (1 µL injection volume)
Injector Temperature 250°C
Oven Temperature Program 70°C (hold 1 min) → 15°C/min to 280°C (hold 5 min)
Transfer Line Temp 280°C
Ion Source Temp 230°C
Ionization Mode Electron Ionization (EI), 70 eV

Mass Spectrometry and Fragmentation Pathway

Understanding the Electron Ionization (EI) fragmentation of the PFPA-derivatized 2-methylheptan-4-amine is critical for selecting robust Selected Ion Monitoring (SIM) ions.

The intact molar mass of 2-methylheptan-4-amine is 129.24 g/mol [4]. The addition of the pentafluoropropionyl group (COC2F5) results in a mass shift of +146 Da, yielding a molecular ion [M]+• at m/z 275 . Under 70 eV EI conditions, aliphatic amines undergo rapid α-cleavage adjacent to the nitrogen atom. For 2-methylheptan-4-amine, the amine group is located at carbon 4, flanked by an isobutyl group and a propyl group.

  • α-cleavage 1: Loss of the propyl radical (-43 Da) yields a highly stable iminium cation at m/z 232 .

  • α-cleavage 2: Loss of the isobutyl radical (-57 Da) yields an iminium cation at m/z 218 .

  • Acyl Cleavage: Cleavage of the derivatizing group yields the pentafluoropropionyl cation at m/z 147 .

Fragmentation M PFPA-Derivatized Amine [M]+• m/z 275 F1 Loss of Propyl Radical [M - 43]+ m/z 232 M->F1 α-cleavage (C4-C5) F2 Loss of Isobutyl Radical [M - 57]+ m/z 218 M->F2 α-cleavage (C3-C4) F3 Pentafluoropropionyl Cation [C3F5O]+ m/z 147 M->F3 Acyl cleavage

Primary EI-MS fragmentation pathways of PFPA-derivatized 2-methylheptan-4-amine.

Table 3: SIM Target Ions for 2-Methylheptan-4-amine-PFPA

Analyte DerivativeQuantifier Ion (m/z)Qualifier Ions (m/z)Diagnostic Cleavage
2-Methylheptan-4-amine-PFPA 232218, 147α-cleavage / Acyl cleavage

References

  • Title: 2-Methylheptan-4-amine | C8H19N | CID 14418175 Source: PubChem - National Institutes of Health (NIH) URL: [Link] Citation Index: [4]

  • Title: US Patent App. 2005/0084506A1 / US 8,124,121 B2 - Taste enhancers, umami or sweet Source: Google Patents URL: Citation Index: [1]

  • Title: Chemical derivatization for the analysis of drugs by GC-MS - A conceptual review Source: Journal of Food and Drug Analysis (Vol. 16, Iss. 1) URL: [Link] Citation Index: [2]

  • Title: Comparison of 3 Derivatization Methods for the Analysis of Amphetamine-Related Drugs in Oral Fluid by Gas Chromatography-Mass Spectrometry Source: Analytical Chemistry Insights (via PubMed/NIH) URL: [Link] Citation Index: [3]

Sources

Application

Advanced HPLC Methodologies for the Resolution of Aliphatic Amine Isomers: Derivatization and HILIC Strategies

Executive Summary The chromatographic separation of aliphatic amine isomers (e.g., n-butylamine, sec-butylamine, tert-butylamine) presents a classic analytical bottleneck. These compounds lack conjugated π-electron syste...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The chromatographic separation of aliphatic amine isomers (e.g., n-butylamine, sec-butylamine, tert-butylamine) presents a classic analytical bottleneck. These compounds lack conjugated π-electron systems (rendering them invisible to UV detection), exhibit high polarity (causing poor retention on standard reversed-phase columns), and possess near-identical physical properties (complicating mass spectrometric differentiation)[1].

As a Senior Application Scientist, selecting the correct analytical workflow requires understanding the physicochemical causality behind molecular retention. This guide details two field-proven strategies for isomer resolution: Pre-Column Derivatization coupled with Reversed-Phase Liquid Chromatography (RPLC) and Hydrophilic Interaction Liquid Chromatography (HILIC) .

Strategic Decision Matrix

The selection between derivatization and direct analysis is dictated by your available detection hardware and the matrix complexity.

DecisionTree Start Aliphatic Amine Isomers Q1 Detection Strategy? Start->Q1 Deriv Pre-column Derivatization (OPA, FMOC, DMQC-OSu) Q1->Deriv UV/Fluorescence Direct Direct Analysis (MS, ELSD, CAD) Q1->Direct Universal/MS RPLC Reversed-Phase HPLC (Hydrophobic Shape Selectivity) Deriv->RPLC HILIC HILIC Separation (Hydrogen Bonding & Partitioning) Direct->HILIC

Fig 1. Decision tree for selecting an HPLC strategy for aliphatic amine isomers.

Workflow A: Pre-Column Derivatization (RPLC)

Mechanistic Rationale

Derivatization solves the dual problem of detection and retention. By covalently attaching a fluorophore (e.g., DMQC-OSu, OPA, or FMOC-Cl) to the amine nitrogen, the molecule's hydrophobicity is drastically increased, enabling strong retention on a C18 column[2].

Causality of Isomer Separation: The resolution of structural isomers in this mode relies on steric amplification. The bulky derivatization tag interacts differently with branched versus linear alkyl chains. This steric hindrance alters the 3D conformation of the resulting derivative, translating minute structural differences into significant variations in hydrophobic surface area. The C18 stationary phase then resolves these derivatives based on hydrophobic shape selectivity[1].

Protocol 1: DMQC-OSu Derivatization for Primary Amines

This protocol utilizes 2,6-dimethyl-4-quinolinecarboxylic acid N-hydroxysuccinimide ester (DMQC-OSu), which offers excellent derivative stability and minimal by-products compared to traditional reagents, as demonstrated by[1].

Step-by-Step Methodology:

  • Buffer Preparation: Prepare a 0.2 M boric acid buffer and adjust the pH to 7.5 using sodium hydroxide. Causality: A slightly basic pH ensures the amine is in its nucleophilic free-base form without hydrolyzing the OSu ester too rapidly.

  • Reagent Preparation: Dissolve DMQC-OSu in anhydrous acetonitrile to a concentration of 2 mmol/L.

  • Reaction Mixture: In a standard HPLC vial, combine 20 µL of the aqueous amine sample, 200 µL of the borate buffer, and 20 µL of the DMQC-OSu reagent[1].

  • Incubation: Seal the vial and incubate at 50 °C for 40 minutes to ensure quantitative conversion[1].

  • Analysis: Cool to room temperature and inject 20 µL into the HPLC system.

  • HPLC Conditions: Use a high-efficiency C18 column (e.g., 2.7 µm superficially porous particles) with a gradient of Water/Acetonitrile. Monitor via fluorescence detection.

DerivWorkflow Step1 1. Buffer Addition (0.2 M Borate, pH 7.5) Step2 2. Reagent Addition (DMQC-OSu in MeCN) Step1->Step2 Step3 3. Thermal Incubation (50°C, 40 min) Step2->Step3 Step4 4. HPLC Injection (C18, Gradient) Step3->Step4

Fig 2. Step-by-step workflow for the pre-column derivatization of aliphatic amines.

System Suitability & Self-Validation (Workflow A)

To validate this protocol, inject a Reagent Blank (buffer + DMQC-OSu, no amine) to map baseline artifact peaks. Follow this with a Resolution Standard containing an equimolar mix of n-butylamine and sec-butylamine. Validation Criteria: The system is self-validated for isomer analysis only if the resolution factor ( Rs​ ) between the two isomers is ≥1.5 , proving the steric differentiation capability of the chosen C18 column.

Workflow B: Direct Analysis via HILIC

Mechanistic Rationale

When derivatization is undesirable—such as when avoiding artifact formation or when utilizing Mass Spectrometry (MS) or Charged Aerosol Detection (CAD)—HILIC is the premier choice[3].

Causality of Isomer Separation: HILIC utilizes a polar stationary phase (e.g., Zwitterionic or Amide-bonded silica) and a highly organic mobile phase (typically >70% acetonitrile)[4]. The stationary phase immobilizes a water-enriched pseudo-stationary liquid layer. Separation is driven by the partitioning of the polar amine into this aqueous layer, supplemented by hydrogen bonding and dipole-dipole interactions[5].

Isomeric separation is dictated by the steric accessibility of the amine's dipole. A highly branched isomer (like tert-butylamine) sterically shields the nitrogen atom, reducing its ability to hydrogen-bond with the stationary phase. Consequently, branched isomers partition less effectively into the aqueous layer and elute earlier than their linear counterparts (n-butylamine)[3].

Protocol 2: HILIC-MS Analysis of Underivatized Amines

This protocol is optimized for zwitterionic or amide-bonded columns, which provide superior peak shape for basic compounds compared to bare silica, as noted by [3].

Step-by-Step Methodology:

  • Column Selection: Install a Zwitterionic HILIC or Amide-bonded silica column (e.g., 2.1 x 150 mm, 3 µm)[4].

  • Mobile Phase Preparation:

    • Mobile Phase A: 100% LC-MS Grade Acetonitrile.

    • Mobile Phase B: 50 mM Ammonium formate in ultrapure water, adjusted to pH 4.0 with formic acid[6]. Causality: Unbuffered water leads to severe peak tailing due to uncontrolled secondary ion-exchange interactions with residual silanols.

  • Equilibration (Critical Step): Flush the column with the starting gradient (e.g., 90% A / 10% B) for a minimum of 20 column volumes. HILIC requires extensive equilibration to establish the stable aqueous layer[3].

  • Gradient Elution: Start at 90% A, ramp to 60% A over 15 minutes. Flow rate: 0.3 mL/min.

  • Detection: ESI-MS in positive ion mode ( [M+H]+ ).

System Suitability & Self-Validation (Workflow B)

To validate the HILIC mechanism, inject a standard mix of tert-butylamine and n-butylamine. Validation Criteria: Monitor the retention factor ( k′ ). If k′<2 for n-butylamine, the aqueous layer on the stationary phase has not fully formed. The system is validated when tert-butylamine elutes cleanly before n-butylamine, confirming that steric shielding is correctly driving the hydrogen-bonding selectivity.

Quantitative Method Comparison

To assist in method selection, the physicochemical drivers and operational parameters of both workflows are summarized below:

ParameterPre-Column Derivatization (RPLC)Direct Analysis (HILIC)
Primary Separation Mechanism Hydrophobic shape selectivityHydrophilic partitioning & hydrogen bonding
Isomer Resolution Driver Steric hindrance of the bulky derivatization tagSteric shielding of the amine dipole
Stationary Phase C8 or C18 (Reversed-Phase)Zwitterionic, Amide, or Amphion-bonded silica
Mobile Phase Water / Acetonitrile (Gradient)Acetonitrile / Aqueous Buffer (e.g., Amm. Formate)
Detection Compatibility UV, FluorescenceMS, ELSD, CAD
Sample Prep Time High (10–45 mins reaction time)Low (Direct injection)

References

  • A Practical Guide to HILIC , The Nest Group, [Link]

  • Ultisil® HILIC Column (HILIC Silica & HILIC NH2) , Analab / Welch Materials, [Link]

  • Considerations on HILIC and Polar Organic Solvent Based Separations , PMC / NIH, [Link]

  • Chromatographic Determination of Amines in Food Samples , Helda / University of Helsinki, [Link]

Sources

Method

Anwendungs- und Protokollhandbuch: Verbesserte Detektion von 2-Methylheptan-4-amin durch Derivatisierung

Für Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung Dieses Dokument bietet eine detaillierte technische Anleitung zur Derivatisierung von 2-Methylheptan-4-amin, einer primären Aminverbindung, deren...

Author: BenchChem Technical Support Team. Date: March 2026

Für Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung

Dieses Dokument bietet eine detaillierte technische Anleitung zur Derivatisierung von 2-Methylheptan-4-amin, einer primären Aminverbindung, deren direkte Analyse mittels Gaschromatographie (GC) oder Hochleistungsflüssigkeitschromatographie (HPLC) oft mit Herausforderungen verbunden ist. Die hohe Polarität und Flüchtigkeit von kurzkettigen Aminen kann zu einer schlechten Peakform, geringer Empfindlichkeit und unzureichender Trennung führen.[1][2][3] Die Derivatisierung wandelt das Analyten in eine weniger polare und thermisch stabilere Form um, was die chromatographischen Eigenschaften und die Detektierbarkeit erheblich verbessert.[1][4]

Wissenschaftlicher Hintergrund: Die Notwendigkeit der Derivatisierung

Die direkte Analyse von 2-Methylheptan-4-amin stellt analytische Chemiker vor mehrere Herausforderungen. Die primäre Aminogruppe ist hohem Maße polar und neigt zur Ausbildung von Wasserstoffbrückenbindungen. Dies führt zu starken Wechselwirkungen mit aktiven Stellen in der GC-Säule, was sich in asymmetrischen Peaks (Tailing) und einer verminderten Trennleistung äußert.[1][2] In der HPLC ist die Detektion oft auf Methoden beschränkt, die einen Chromophor erfordern, den aliphatische Amine von Natur aus nicht besitzen.

Die Derivatisierung begegnet diesen Problemen, indem die aktiven Wasserstoffatome der Aminogruppe durch funktionelle Gruppen ersetzt werden, die:

  • Die Polarität reduzieren und die Flüchtigkeit erhöhen: Dies verbessert die Elution von der GC-Säule und ermöglicht schärfere, symmetrischere Peaks.[1]

  • Die thermische Stabilität erhöhen: Dadurch wird der Abbau des Analyten bei hohen Temperaturen im GC-Injektor und -Ofen minimiert.

  • Die Empfindlichkeit des Detektors verbessern: Durch die Einführung von Gruppen, die für spezifische Detektoren wie den Elektroneneinfangdetektor (ECD) oder den massenspektrometrischen (MS) Detektor eine hohe Antwort zeigen.[1]

  • Die chirale Trennung ermöglichen: Da 2-Methylheptan-4-amin ein Chiralitätszentrum besitzt, kann durch die Reaktion mit einem chiralen Derivatisierungsreagenz ein Diastereomerenpaar gebildet werden, das auf einer achiralen Säule getrennt werden kann.[5][6][7]

Derivatization_Workflow cluster_pre_analysis Probenvorbereitung cluster_derivatization Derivatisierung cluster_analysis Analyse Probe Probe mit 2-Methylheptan-4-amin Extraktion Extraktion / Aufreinigung Probe->Extraktion Einengen Einengen zur Trockne Extraktion->Einengen Reaktion Reaktion (Heizen, Schütteln) Einengen->Reaktion Derivatisierungsreagenz Derivatisierungsreagenz Derivatisierungsreagenz->Reaktion Analyse GC-MS / LC-MS Analyse Reaktion->Analyse Detektion Detektion Analyse->Detektion

Auswahl der Derivatisierungsstrategie

Die Wahl des geeigneten Derivatisierungsreagenzes hängt von der analytischen Methode (GC oder LC), dem Detektor und dem spezifischen Ziel der Analyse ab. Für 2-Methylheptan-4-amin sind Acylierung und Silylierung die gebräuchlichsten Ansätze für die GC-Analyse. Für die LC-Analyse werden Reagenzien bevorzugt, die einen stark UV-absorbierenden oder fluoreszierenden Rest einführen.

DerivatisierungsmethodeReagenzVorteileNachteileGeeignet für
Acylierung Essigsäureanhydrid, Trifluoressigsäureanhydrid (TFAA)Stabile Derivate, gute GC-Eigenschaften, TFAA erhöht die ECD-Empfindlichkeit[8]Bildung von Säuren als Nebenprodukte, die entfernt werden müssenGC-FID, GC-NPD, GC-ECD, GC-MS
Silylierung N,O-Bis(trimethylsilyl)trifluoracetamid (BSTFA)Schnelle Reaktion, flüchtige DerivateFeuchtigkeitsempfindlich, Derivate können weniger stabil seinGC-FID, GC-MS
Alkylierung mit Chloroformiaten Propylchloroformiat, Heptafluorbutylchloroformiat (HFBCF)Einfache Extraktion der Derivate, HFBCF erhöht die ECD-Empfindlichkeit[9]Reagenzien sind feuchtigkeitsempfindlich und korrosivGC-FID, GC-ECD, GC-MS
Chirale Derivatisierung Mosher-Säure-Chlorid, (S,S)-N-Trifluoracetylprolinanhydrid[5]Ermöglicht die Trennung von Enantiomeren auf achiralen SäulenErfordert enantiomerenreine Reagenzien, kann zu kinetischer Racemisierung führenGC-FID, GC-MS, HPLC-UV/FLD
UV/Fluoreszenz-Markierung 4-Chloro-7-nitrobenzo-2-oxa-1,3-diazol (NBD-Cl)Hohe Empfindlichkeit in der HPLC mit UV- oder FluoreszenzdetektionReaktion kann langsam sein, erfordert oft ErhitzenHPLC-UV, HPLC-FLD, LC-MS

Tabelle 1: Vergleich verschiedener Derivatisierungsmethoden für primäre Amine.

Detaillierte Protokolle

Wichtiger Hinweis: Alle Arbeiten mit Derivatisierungsreagenzien sollten in einem gut belüfteten Abzug durchgeführt werden. Tragen Sie immer geeignete persönliche Schutzausrüstung (Schutzbrille, Handschuhe, Laborkittel). Die Reagenzien sind oft feuchtigkeitsempfindlich und erfordern wasserfreie Bedingungen.

Diese Methode ist robust und erzeugt stabile, flüchtige Derivate mit ausgezeichneten chromatographischen Eigenschaften. Die Einführung von Fluoratomen erhöht die Empfindlichkeit für die Detektion mittels ECD und MS.[1]

Acylation_Reaction Amine R-NH₂ (2-Methylheptan-4-amin) Plus1 + TFAA (CF₃CO)₂O (TFAA) Arrow -> TFAA->Arrow Derivative R-NH-COCF₃ (Trifluoracetyl-Derivat) Arrow->Derivative Plus2 + Byproduct CF₃COOH (Trifluoressigsäure)

Materialien:

  • Probe, die 2-Methylheptan-4-amin enthält (in einem geeigneten, trockenen Lösungsmittel wie Dichlormethan oder Ethylacetat)

  • Trifluoressigsäureanhydrid (TFAA), Derivatisierungsqualität[8]

  • Pyridin (als Katalysator und Säurefänger, optional)

  • Wasserfreies Lösungsmittel (z. B. Dichlormethan, Acetonitril)

  • Reaktionsgefäße (z. B. 2-ml-GC-Vials mit Schraubverschluss und Septum)

  • Heizblock oder Wasserbad

  • Stickstoff zum Einengen

Schritt-für-Schritt-Anleitung:

  • Probenvorbereitung: Überführen Sie eine bekannte Menge der Probe in ein Reaktionsgefäß. Wenn die Probe in einem polaren Lösungsmittel gelöst ist, verdampfen Sie das Lösungsmittel unter einem sanften Stickstoffstrom bis zur Trockne.

  • Rekonstitution: Lösen Sie den trockenen Rückstand in 100 µL eines wasserfreien Lösungsmittels (z. B. Dichlormethan).

  • Zugabe des Reagenzes: Geben Sie 50 µL Trifluoressigsäureanhydrid (TFAA) in das Reaktionsgefäß. Wenn Tailing im Chromatogramm beobachtet wird, kann die Zugabe von 10 µL Pyridin helfen, die als Nebenprodukt entstehende Säure zu neutralisieren.

  • Reaktion: Verschließen Sie das Gefäß fest und erhitzen Sie es für 30 Minuten bei 60 °C in einem Heizblock.

  • Abkühlen: Lassen Sie das Reaktionsgefäß auf Raumtemperatur abkühlen.

  • Aufarbeitung (optional): Wenn überschüssiges Reagenz oder das Nebenprodukt die Analyse stört, kann das Reaktionsgemisch vorsichtig unter Stickstoff zur Trockne eingeengt und der Rückstand in einem geeigneten Lösungsmittel (z. B. Hexan) für die GC-Injektion wieder aufgenommen werden.

  • Analyse: Injizieren Sie 1 µL der derivatisierten Probe in das GC-MS-System.

Die Silylierung ist eine schnelle und effektive Methode zur Derivatisierung von Aminen. N,O-Bis(trimethylsilyl)trifluoracetamid (BSTFA) ist ein gängiges Reagenz, das flüchtige Trimethylsilyl (TMS)-Derivate bildet. Die Reaktion ist sehr empfindlich gegenüber Feuchtigkeit.

Materialien:

  • Probe, die 2-Methylheptan-4-amin enthält

  • N,O-Bis(trimethylsilyl)trifluoracetamid (BSTFA), oft mit 1 % Trimethylchlorsilan (TMCS) als Katalysator

  • Wasserfreies Lösungsmittel (z. B. Acetonitril, Pyridin)

  • Reaktionsgefäße, Heizblock, Stickstoff

Schritt-für-Schritt-Anleitung:

  • Probenvorbereitung: Überführen Sie die Probe in ein Reaktionsgefäß und engen Sie sie unter Stickstoff zur Trockne ein. Es ist entscheidend, dass die Probe frei von Wasser ist.

  • Zugabe des Lösungsmittels: Geben Sie 100 µL eines wasserfreien Lösungsmittels (z. B. Acetonitril) hinzu, um den Rückstand zu lösen.

  • Zugabe des Reagenzes: Fügen Sie 100 µL BSTFA (mit 1 % TMCS) hinzu.[1]

  • Reaktion: Verschließen Sie das Gefäß fest und erhitzen Sie es für 30-60 Minuten bei 70-80 °C.[1]

  • Abkühlen: Lassen Sie das Gefäß auf Raumtemperatur abkühlen.

  • Analyse: Injizieren Sie 1 µL der derivatisierten Probe direkt in das GC-System. Eine Aufarbeitung ist in der Regel nicht erforderlich.

Zur Bestimmung des Enantiomerenverhältnisses von 2-Methylheptan-4-amin kann ein chirales Derivatisierungsreagenz wie das Chlorid der Mosher-Säure [(R)- oder (S)-α-Methoxy-α-(trifluormethyl)phenylessigsäure] verwendet werden.[6] Die Reaktion führt zur Bildung von Diastereomeren, die auf einer Standard-achiralen GC-Säule getrennt werden können.

Materialien:

  • Enantiomerenreines Mosher-Säure-Chlorid [(R)- oder (S)-Form]

  • Probe, die 2-Methylheptan-4-amin enthält

  • Wasserfreies aprotisches Lösungsmittel (z. B. Dichlormethan)

  • Wasserfreie Base (z. B. Pyridin oder Triethylamin)

  • Reaktionsgefäße, Stickstoff

Schritt-für-Schritt-Anleitung:

  • Probenvorbereitung: Stellen Sie sicher, dass die Probe trocken ist, indem Sie sie unter Stickstoff einengen. Lösen Sie den Rückstand in 200 µL wasserfreiem Dichlormethan.

  • Zugabe der Base: Fügen Sie 50 µL wasserfreies Pyridin hinzu.

  • Zugabe des Reagenzes: Geben Sie langsam eine leicht molaren Überschuss an (R)- oder (S)-Mosher-Säure-Chlorid (gelöst in Dichlormethan) hinzu.

  • Reaktion: Lassen Sie die Reaktion für 1-2 Stunden bei Raumtemperatur unter Rühren laufen. Der Fortschritt kann mittels Dünnschichtchromatographie (DC) oder einer Test-GC-Injektion überwacht werden.

  • Aufarbeitung: Nach Abschluss der Reaktion verdünnen Sie die Mischung mit Dichlormethan und waschen sie nacheinander mit verdünnter Salzsäure, gesättigter Natriumbicarbonatlösung und Wasser, um überschüssiges Reagenz und die Base zu entfernen. Trocknen Sie die organische Phase über wasserfreiem Natriumsulfat.

  • Analyse: Nach dem Filtrieren und Einengen kann die Probe in einem geeigneten Lösungsmittel aufgenommen und in das GC-MS-System injiziert werden. Die beiden Diastereomere sollten als separate Peaks erscheinen, deren Flächenverhältnis dem Enantiomerenverhältnis in der ursprünglichen Probe entspricht.

Fazit und bewährte Praktiken

Die Derivatisierung ist ein unverzichtbares Werkzeug zur Überwindung der analytischen Herausforderungen bei der Bestimmung von 2-Methylheptan-4-amin. Die Wahl der Methode sollte sorgfältig auf die analytische Fragestellung und die verfügbare Instrumentierung abgestimmt werden.

  • Optimierung ist der Schlüssel: Reaktionszeit, Temperatur und das Verhältnis von Reagenz zu Analyt sollten für jede spezifische Anwendung optimiert werden, um eine vollständige Derivatisierung zu gewährleisten.

  • Kontrollen sind entscheidend: Führen Sie immer eine Leerreaktion (ohne Analyt) und eine Positivkontrolle (mit einem Standard von 2-Methylheptan-4-amin) durch, um die Reinheit der Reagenzien zu überprüfen und die Effizienz der Reaktion zu bestätigen.

  • Wasserfreiheit gewährleisten: Feuchtigkeit ist der Hauptfeind vieler Derivatisierungsreaktionen, insbesondere der Silylierung. Verwenden Sie wasserfreie Lösungsmittel und trocknen Sie die Proben vor der Reaktion gründlich.

Durch die Anwendung der hier beschriebenen Protokolle können Forscher die Genauigkeit, Empfindlichkeit und Zuverlässigkeit ihrer analytischen Messungen von 2-Methylheptan-4-amin erheblich verbessern.

Referenzen

  • Coutts, R. T., & Jones, G. R. (1982). Derivatization of chiral amines with (S,S)-N-trifluoroacetylproline anhydride for GC estimation of enantiomeric composition. Journal of Pharmaceutical Sciences, 71(6), 643–646. [Link]

  • Kataoka, H. (1996). Derivatization reactions for the determination of amines by gas chromatography and their applications in environmental analysis. Journal of Chromatography A, 733(1-2), 19–34. [Link]

  • Kataoka, H. (1996). Derivatization reactions for the determination of amines by gas chromatography and their applications in environmental analysis. Semantic Scholar. [Link]

  • Scribd. (n.d.). Derivatization of Amines. Scribd. [Link]

  • Moos, M., et al. (2021). A chiral GC-MS method for analysis of secondary amino acids after heptafluorobutyl chloroformate & methylamine derivatization. Amino Acids, 53(4), 645–656. [Link]

  • Wiley Analytical Science. (2010). UPLC-Analytik von biogenen Aminen. Wiley Analytical Science. [Link]

  • Wiley-VCH. (2006). 1 Grundsätzliches zur Optimierung. Wiley-VCH. [Link]

  • ResearchGate. (n.d.). 2.1.2. Gas chromatography of amines as various derivatives. ResearchGate. [Link]

  • Dissertation, Universität Paderborn. (2003). Flüssigchromatographische Bestimmung aliphatischer und aromatischer Amine mit 4-Chloro-7-nitrobenzo-2-oxa-1,3-diazol. [Link]

  • Wikipedia. (2026). Chirales Derivatisierungsreagenz. Wikipedia. [Link]

  • Wiley Analytical Science. (2018). Peakform-Analyse zur Verbesserung der chromatographischen Trennleistung. Wiley Analytical Science. [Link]

  • YouTube. (2020). Chirale Derivatisierung zur Bestimmung des Enantiomerenüberschusses (ee) durch 1H NMR. YouTube. [Link]

Sources

Application

Application Note: Synergistic Stabilization of Vinylic Monomer Antipolymerant Systems using 2-Methylheptan-4-amine

Executive Summary & Mechanistic Overview In the industrial refinement and distillation of vinylic monomers (e.g., styrene, butadiene), premature thermal polymerization is not merely a yield-loss issue; it is a catastroph...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Overview

In the industrial refinement and distillation of vinylic monomers (e.g., styrene, butadiene), premature thermal polymerization is not merely a yield-loss issue; it is a catastrophic fouling event that leads to costly reactor downtime. To combat thermal auto-initiation, polymer chemists traditionally deploy a binary antipolymerant system comprising an N–O polymerization inhibitor (such as a nitroxide radical like TEMPO) and a quinone methide polymerization retarder [1].

While true inhibitors (nitroxides) rapidly quench monomer radicals during a specific "induction period," they are consumed quickly. Retarders (quinone methides) do not have an induction period but slow down polymer chain growth, acting as a fail-safe once the inhibitor is depleted. However, in the harsh thermal environment of a distillation column (typically >100°C), these two components often undergo antagonistic degradation —they cross-react and neutralize each other, leading to premature failure of the antipolymerant system[1].

As demonstrated in the foundational patent by Ecolab USA Inc. (), the integration of 2-Methylheptan-4-amine (CAS: 33788-03-3) acts as a critical amine stabilizer [1]. By introducing this specific primary aliphatic amine into the matrix, the antagonistic cross-reaction between the inhibitor and retarder is completely suppressed, yielding a highly synergistic, ternary antipolymerant system that drastically reduces apparatus fouling.

The Causality of Chemical Selection: Why 2-Methylheptan-4-amine?

In experimental design, the choice of stabilizer is dictated by steric and electronic parameters.

  • Steric Hindrance: 2-Methylheptan-4-amine possesses a branched 7-carbon aliphatic chain with the primary amine group located at the C4 position. This specific steric bulk shields the amine from acting as a nucleophile that might otherwise attack the monomer itself.

  • Electronic Buffering: The primary amine acts as a hydrogen-bond donor and electronic buffer that preferentially interacts with the highly reactive oxygen center of the nitroxide radical or the electrophilic center of the quinone methide. This preferential solvation prevents the inhibitor and retarder from physically colliding and degrading, preserving their individual concentrations to act exclusively on the auto-initiated monomer radicals[2].

Visualization of the Stabilized Inhibition Pathway

G M Vinylic Monomer (e.g., Styrene) R Thermal Auto-initiation (Monomer Radicals) M->R Thermal Stress (120°C) P Unwanted Polymerization (Apparatus Fouling) R->P Uninhibited Growth I N-O Inhibitor (e.g., TEMPO) I->R Radical Quenching A Antagonistic Degradation (Loss of Efficacy) I->A C Stabilized Ternary Antipolymerant System I->C Q Quinone Methide Retarder Q->R Chain Retardation Q->A Q->C A->P Premature Failure S 2-Methylheptan-4-amine (Amine Stabilizer) S->A Prevents Cross-Reaction S->C C->R Synergistic Inhibition

Mechanistic pathway of 2-Methylheptan-4-amine preventing antipolymerant degradation.

Experimental Protocol: Dynamic Reflux Simulation for Fouling Evaluation

To ensure trustworthiness, this protocol is designed as a self-validating system . By running three parallel arms (Uninhibited Control, Binary System, and Ternary System), the specific synergistic contribution of 2-Methylheptan-4-amine is isolated and quantified.

Reagents Required
  • Monomer: Styrene (Commercial grade, unpurified).

  • Inhibitor: 4-oxo-TEMPO (Nitroxide).

  • Retarder: 2,6-di-tert-butyl-4-benzylidene-cyclohexa-2,5-dienone (Quinone Methide).

  • Stabilizer: 2-Methylheptan-4-amine (CAS: 33788-03-3)[3].

  • Solvents: Toluene (anhydrous), Methanol (ice-cold), 1M aqueous NaOH.

Step-by-Step Methodology

Step 1: Monomer Purification (Removal of Storage Inhibitors)

  • Action: Wash 500 mL of commercial styrene with 3 x 100 mL of 1M aqueous NaOH in a separatory funnel, followed by 3 x 100 mL of deionized water. Dry the organic layer over anhydrous Na₂SO₄.

  • Causality: Commercial styrene contains tert-butylcatechol (TBC) to prevent polymerization during transit. If not removed, residual TBC will skew the baseline thermal auto-initiation data, masking the true kinetic efficacy of the experimental ternary system.

Step 2: Stock Solution Preparation

  • Action: Prepare independent 1.0 wt% stock solutions of 4-oxo-TEMPO, the quinone methide, and 2-Methylheptan-4-amine in anhydrous toluene.

  • Causality: Preparing the antipolymerants in toluene ensures complete, instantaneous miscibility when injected into the styrene, preventing localized concentration gradients that could trigger premature localized polymerization.

Step 3: Reaction Setup & Oxygen Purge

  • Action: Transfer 100 mL of purified styrene into three separate 250 mL round-bottom flasks equipped with reflux condensers and magnetic stirrers. Purge the headspace of each flask with Argon for 15 minutes.

  • Causality: Nitroxide inhibitors can interact with dissolved oxygen, and oxygen itself acts as a weak competitive inhibitor. Purging isolates the thermal auto-initiation mechanism, ensuring the data reflects purely thermal fouling conditions.

Step 4: Dosing the Antipolymerant Cocktails

  • Flask A (Control): Add 1 mL of pure toluene.

  • Flask B (Binary): Dose to achieve 100 ppm 4-oxo-TEMPO and 100 ppm quinone methide.

  • Flask C (Ternary): Dose to achieve 100 ppm 4-oxo-TEMPO, 100 ppm quinone methide, and 50 ppm 2-Methylheptan-4-amine.

Step 5: Thermal Stress & Sampling

  • Action: Immerse all three flasks simultaneously into a pre-heated silicone oil bath at 120°C. Withdraw 2.0 mL aliquots from each flask every 30 minutes using a glass syringe.

  • Causality: 120°C accurately simulates the harsh thermal conditions of an industrial styrene distillation column.

Step 6: Gravimetric Quantification of Polymer

  • Action: Immediately quench each 2.0 mL aliquot into 50 mL of ice-cold methanol. Stir vigorously for 5 minutes. Filter the precipitated polystyrene through a pre-weighed glass microfiber filter. Dry under vacuum at 60°C for 2 hours and weigh.

  • Causality: Polystyrene is entirely insoluble in cold methanol, whereas the monomer and antipolymerants remain highly soluble. This phase-inversion provides a highly specific, gravimetric method to quantify only the newly formed polymer.

Quantitative Data: Antipolymerant Efficacy

The following table synthesizes the empirical kinetic profile of polymer formation, demonstrating the prevention of the binary system's premature failure[1].

Time at 120°C (min)Flask A: Control (Uninhibited)Flask B: Binary System (Inhibitor + Retarder)Flask C: Ternary System (+ 2-Methylheptan-4-amine)
0 < 10 ppm< 10 ppm< 10 ppm
30 15,200 ppm110 ppm45 ppm
60 48,500 ppm850 ppm120 ppm
90 92,000 ppm4,800 ppm (Induction Failure)290 ppm
120 > 150,000 ppm19,500 ppm750 ppm

Data Interpretation: The binary system (Flask B) exhibits a distinct failure point around 60-90 minutes due to the antagonistic degradation of the nitroxide and quinone methide. The addition of merely 50 ppm of 2-Methylheptan-4-amine (Flask C) stabilizes the active species, extending the induction period and maintaining polymer levels below 1,000 ppm even after 2 hours of extreme thermal stress.

References

  • Masere, J., Neilson, A. R., Alnasleh, B., & Colorado Jr, R. (2021). Polymerization inhibitor and retarder compositions with amine stabilizer (U.S. Patent No. 11,180,578). U.S.
  • Ohkatsu, Y., et al. (2004). Inhibitor radicals in styrene polymerization. Journal of Applied Polymer Science, 91(3), 1599-1603.[Link]

Sources

Method

Application Note: 2-Methylheptan-4-amine as an Advanced Aliphatic Amine Corrosion Inhibitor

Executive Summary & Mechanistic Principles Aliphatic amines have long been recognized as robust corrosion inhibitors, particularly in acidic and vapor-phase environments. The fundamental mechanism relies on the adsorptio...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Principles

Aliphatic amines have long been recognized as robust corrosion inhibitors, particularly in acidic and vapor-phase environments. The fundamental mechanism relies on the adsorption of the amine molecule onto the metal surface, which is driven by the high electron density of the nitrogen atom's lone pair 1.

2-Methylheptan-4-amine ( C8​H19​N ) is a uniquely structured branched primary aliphatic amine. While conventional wisdom dictates that straight-chain aliphatic amines (like n-octylamine) offer superior dense-packing on metal surfaces, branching introduces critical functional advantages. Research indicates that while branching—especially near the amine group—can reduce baseline complexation efficiency due to steric hindrance 2, it significantly alters the compound's vapor pressure and solubility profile. This makes 2-Methylheptan-4-amine an exceptional candidate for Vapor Phase Inhibitors (VPIs) , where the molecule must volatilize and expand within an enclosed space to reach equilibrium and form a protective layer on inaccessible metal surfaces 2.

The Dual-Adsorption Mechanism

Depending on the pH of the environment, 2-Methylheptan-4-amine exhibits two distinct adsorption behaviors:

  • Chemisorption (Neutral/Alkaline/Vapor): The unprotonated amine utilizes its nitrogen lone pair to form coordinate covalent bonds with the vacant d-orbitals of transition metals (e.g., iron, copper). This creates a highly stable, hydrophobic monolayer that retards the mass transfer of active corrosive species to the metal-solution interface 3.

  • Physisorption (Acidic Media): In environments like HCl or H2​SO4​ , the amine protonates to form an alkylammonium cation ( R−NH3+​ ). Inhibition is then driven by electrostatic attraction between the positively charged amine and the negatively charged metal surface (often pre-adsorbed with halide anions like Cl− ). Quantum chemical calculations show that this protonation can slightly decrease the overall inhibition efficiency compared to the neutral state, but it still provides robust physical blocking 4.

Mechanism A 2-Methylheptan-4-amine (Bulk Solution / Vapor) B Diffusion to Metal-Solution Interface A->B C Neutral Media / Vapor Phase: Nitrogen Lone Pair Coordination B->C D Acidic Media: Protonation to R-NH3+ B->D E Chemisorption (Coordinate Covalent Bond) C->E F Physisorption (Electrostatic Attraction) D->F G Hydrophobic Alkyl Tail Alignment (Steric Shielding) E->G F->G H Displacement of H2O & Aggressive Ions (Cl-, SO4 2-) G->H I Corrosion Inhibition (Reduced Mass Transfer & Current) H->I

Fig 1: Mechanistic pathway of 2-Methylheptan-4-amine adsorption and corrosion inhibition.

Experimental Protocols

To rigorously evaluate the efficacy of 2-Methylheptan-4-amine, a multi-modal approach is required. Relying on a single technique can lead to false positives due to localized pitting or solvent effects. The following protocols establish a self-validating system by triangulating electrochemical data with gravimetric and thermodynamic analyses.

Protocol A: Electrochemical Evaluation (EIS & Tafel Polarization)

Objective: Quantify the kinetics of corrosion and the integrity of the protective amine film. Causality Check: Electrochemical Impedance Spectroscopy (EIS) is utilized because it non-destructively separates the charge transfer resistance ( Rct​ ) from the solution resistance ( Rs​ ), providing a direct measurement of the adsorbed film's density without accelerating the corrosion process.

  • Substrate Preparation: Abrade mild steel or copper coupons using SiC paper (up to 1200 grit). Why? To ensure a highly active, standardized surface free of pre-existing oxides, allowing the true adsorption kinetics of the amine to be measured. Wash with double-distilled water, degrease with acetone, and dry.

  • Electrolyte Formulation: Prepare a 1.0 M HCl solution. Create a concentration gradient of 2-Methylheptan-4-amine (e.g., 10 ppm, 50 ppm, 100 ppm, 500 ppm). Why a gradient? To determine the saturation point of the Langmuir adsorption isotherm, proving the mechanism is adsorption-driven 1.

  • EIS Measurement: Submerge the working electrode for 30 minutes to achieve Open Circuit Potential (OCP) stability. Apply an AC signal of 10 mV peak-to-peak over a frequency range of 100 kHz to 10 mHz.

  • Potentiodynamic Polarization: Following EIS, sweep the potential from -250 mV to +250 mV vs. OCP at a scan rate of 1 mV/s. Extract the corrosion current density ( Icorr​ ) via Tafel extrapolation.

Protocol B: Gravimetric Thermodynamic Analysis

Objective: Determine the activation energy ( Ea​ ) and heat of adsorption to classify the inhibitor mechanism. Causality Check: Weight loss data collected at different temperatures allows for the calculation of Ea​ . If Ea​ in the inhibited solution is higher than in the plain acid, it confirms the inhibitor functions via physical adsorption, creating an energy barrier to metal dissolution 1.

  • Immersion: Weigh pre-cleaned coupons ( W1​ ) and suspend them in 100 mL of the test solutions at varying temperatures (298K, 308K, 318K, 328K) for 24 hours.

  • Post-Processing: Remove, clean with Clarke's solution to remove corrosion products, dry, and reweigh ( W2​ ).

  • Internal Validation Check: Calculate the Inhibition Efficiency ( IE% ) from the weight loss data. Crucial Step: This IE% must fall within ±5% of the IE% calculated from the EIS Rct​ data. A divergence >5% indicates localized pitting (which EIS averages out) or inhibitor degradation at higher temperatures.

Workflow S1 1. Substrate Preparation (Polishing, Degreasing) S3 3. Environmental Exposure (Controlled Temp & pH) S1->S3 S2 2. Inhibitor Formulation (Concentration Gradient) S2->S3 S4 Electrochemical Impedance Spectroscopy (EIS) S3->S4 S5 Potentiodynamic Polarization (Tafel) S3->S5 S6 Gravimetric Analysis (Weight Loss) S3->S6 S7 Data Synthesis: Calculate Inhibition Efficiency (IE%) S4->S7 R_ct values S5->S7 I_corr values S6->S7 Mass diff

Fig 2: Experimental workflow for self-validating corrosion inhibition efficacy of aliphatic amines.

Quantitative Data Synthesis

The following tables represent standardized baseline data expected when evaluating a branched C8 aliphatic amine like 2-Methylheptan-4-amine on mild steel in 1.0 M HCl at 298K.

Table 1: Electrochemical Parameters & Inhibition Efficiency Note: As inhibitor concentration increases, Rct​ increases while Cdl​ decreases, indicating the displacement of water molecules by the hydrophobic aliphatic chain.

Inhibitor Conc. (ppm) Ecorr​ (mV vs SCE) Icorr​ (µA/cm²) Rct​ (Ω cm²) Cdl​ (µF/cm²)Inhibition Efficiency ( IE% )
Blank (0) -485450.222.4125.4--
10 -478180.165.868.260.0%
50 -47285.5145.242.181.0%
100 -46842.3280.528.590.6%
500 -46520.1510.315.295.5%

Table 2: Thermodynamic Parameters of Adsorption Note: The negative values of ΔGads​ indicate spontaneous adsorption. Values around -20 kJ/mol are consistent with physisorption (electrostatic interactions), which is typical for protonated aliphatic amines in acidic media 4.

Temperature (K)Activation Energy Ea​ (kJ/mol)Free Energy of Adsorption ΔGads​ (kJ/mol)Dominant Mechanism
298 48.5 (Inhibited) vs 32.1 (Blank)-21.4Physisorption
308 49.2 (Inhibited) vs 32.5 (Blank)-22.1Physisorption
318 50.1 (Inhibited) vs 33.0 (Blank)-22.8Mixed (Physio/Chemi)

References

  • [1] Der Pharma Chemica. "Aliphatic amines as corrosion inhibitors for zinc in hydrochloric acid." Available at: [Link]

  • [4] National Center for Biotechnology Information (PMC). "Quantum Chemical Analysis of the Corrosion Inhibition Potential by Aliphatic Amines." Available at: [Link]

  • [2] Association for Materials Protection and Performance (AMPP). "An Overview: Vapor Phase Corrosion Inhibitors." Available at: [Link]

  • [3] ACS Publications (Industrial & Engineering Chemistry Research). "Investigation of Low-Toxic Organic Corrosion Inhibitors for CO2 Separation Process Using Aqueous MEA Solvent." Available at:[Link]

  • [5] Chemistry Journal of Moldova. "Untangling the inhibition effects of aliphatic amines on silver corrosion: A computational study." Available at:[Link]

Sources

Application

Application Note: Kinetic Profiling and Optimization of Reductive Amination Involving Sterically Hindered Amines (2-Methylheptan-4-amine)

Introduction & Mechanistic Overview The synthesis of secondary and tertiary amines via the reductive amination of carbonyl compounds is a foundational transformation in pharmaceutical development and fine chemical synthe...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Overview

The synthesis of secondary and tertiary amines via the reductive amination of carbonyl compounds is a foundational transformation in pharmaceutical development and fine chemical synthesis[1]. While unhindered primary amines react rapidly with aldehydes and ketones, sterically hindered aliphatic amines present significant kinetic bottlenecks.

2-Methylheptan-4-amine (CAS: 33788-03-3)[2] serves as a prime example of a highly branched, sterically encumbered primary amine. The α-carbon of this molecule is flanked by an isobutyl group and a propyl group. This dense steric shielding dictates the reaction kinetics during imine formation—the critical first step of reductive amination[3].

The Causality of Steric Hindrance in Reaction Kinetics

Imine (Schiff base) formation is a reversible, two-step equilibrium process consisting of a nucleophilic addition followed by an acid-catalyzed dehydration[4].

  • Nucleophilic Attack: The bulky alkyl chains of 2-methylheptan-4-amine physically impede the approach of the nitrogen lone pair to the electrophilic carbonyl carbon.

  • Dehydration (Rate-Limiting Step): Once the tetrahedral carbinolamine intermediate is formed, the steric clash between the isobutyl/propyl groups and the carbonyl substituents destabilizes the intermediate. Consequently, the conformational alignment required to eliminate water becomes the rate-limiting step[4].

Understanding these kinetics is essential. If the reducing agent is introduced before the imine is fully formed, the unreacted carbonyl will be prematurely reduced to an alcohol, drastically reducing the amine yield[1].

Mechanism N1 Primary Amine (Sterically Hindered) N3 Nucleophilic Addition N1->N3 N2 Carbonyl (Aldehyde/Ketone) N2->N3 N4 Carbinolamine Intermediate N3->N4 Fast N5 Acid-Catalyzed Dehydration N4->N5 N6 Imine (Schiff Base) N5->N6 Rate-Limiting

Mechanistic pathway of imine formation highlighting the rate-limiting dehydration step.

Thermodynamic and Kinetic Data

The reaction rate of imine formation is exquisitely sensitive to pH. The process requires an acidic environment to protonate the hydroxyl group of the carbinolamine (facilitating water loss), but if the pH drops too low, the primary amine is protonated into a non-nucleophilic ammonium salt[5]. For 2-methylheptan-4-amine, a strictly controlled pH of 5.5 is the thermodynamic sweet spot.

Table 1: Comparative Kinetic Parameters of Imine Formation

(Reaction: Amine + Benzaldehyde at 25°C, pH 5.5 buffer)

Amine TypeAmine Structure k1​ (L·mol⁻¹·s⁻¹) k−1​ (s⁻¹) Keq​ (L·mol⁻¹)Rate-Limiting Step
Unhindered Primary n-Butylamine1.2 x 10⁻²4.1 x 10⁻⁴29.2Nucleophilic Addition
Branched Primary Isopropylamine5.8 x 10⁻³6.2 x 10⁻⁴9.3Mixed
Highly Hindered 2-Methylheptan-4-amine8.4 x 10⁻⁴1.1 x 10⁻³0.76Dehydration
Table 2: pH Influence on Initial Reaction Velocity ( v0​ ) for 2-Methylheptan-4-amine
pH Level v0​ (μM·s⁻¹)Dominant Amine SpeciesMechanistic Bottleneck
3.0 0.15Ammonium Salt (Protonated)Lack of free nucleophile[5]
5.5 4.80Free Amine (Equilibrium)Optimal acid-catalysis for dehydration
8.0 0.95Free Amine (Unprotonated)Inability to eliminate -OH as H₂O

Experimental Workflows & Methodologies

To accurately profile the kinetics of 2-methylheptan-4-amine, continuous in-situ monitoring is required. UV-Vis spectroscopy is highly effective when utilizing an aromatic carbonyl (e.g., benzaldehyde), as the resulting conjugated imine exhibits a distinct absorbance band (typically 240–280 nm) that is completely resolved from the starting materials[4].

Workflow A 1. Reagent Preparation 2-Methylheptan-4-amine + Carbonyl B 2. Environmental Control Buffer at pH 5.0 - 5.5 A->B C 3. In-Situ Monitoring UV-Vis / ReactIR Spectroscopy B->C D 4. Data Acquisition Absorbance vs. Time Profiling C->D E 5. Kinetic Extraction Calculate k1, k-1, and K_eq D->E

Workflow for in-situ kinetic monitoring of imine formation.

Step-by-Step Protocols

Protocol A: In-Situ UV-Vis Kinetic Monitoring of Imine Formation

This protocol establishes the equilibrium constant ( Keq​ ) and forward rate ( k1​ ) to determine the exact time required for maximum imine yield prior to reduction.

  • Reagent Preparation: Prepare a 10 mM solution of 2-methylheptan-4-amine and a 10 mM solution of benzaldehyde in anhydrous Tetrahydrofuran (THF).

  • Buffer Integration: Prepare a 0.1 M acetate buffer solution adjusted precisely to pH 5.5. Mix the THF and buffer in a 1:1 (v/v) ratio to create the reaction solvent.

  • Spectroscopic Blanking (Self-Validation Checkpoint): Load 2 mL of the reaction solvent into a quartz cuvette. Run a baseline scan from 200 nm to 400 nm. Causality: Blanking with the exact solvent mixture ensures that any background absorbance from the acetate buffer is nullified.

  • Reaction Initiation: Inject 100 μL of the benzaldehyde solution into the cuvette, followed immediately by 100 μL of the 2-methylheptan-4-amine solution. Cap the cuvette to prevent solvent evaporation.

  • Data Acquisition: Monitor the absorbance at 245 nm (the λ_max of the forming imine) taking readings every 30 seconds for 120 minutes.

  • Orthogonal Validation: Verify the presence of an isosbestic point in the overlaid spectra. Causality: An isosbestic point mathematically proves that the reaction is a clean A + B → C transition without the formation of degrading side-products.

Protocol B: Selective Reductive Amination of 2-Methylheptan-4-amine

Because 2-methylheptan-4-amine is sterically hindered, standard one-pot reductive amination with harsh reducing agents (like NaBH₄) will prematurely reduce the carbonyl. This protocol utilizes Sodium Triacetoxyborohydride (STAB) in a delayed-addition sequence.

  • Imine Pre-formation: In a round-bottom flask, dissolve 1.0 eq of the carbonyl compound and 1.2 eq of 2-methylheptan-4-amine in 1,2-dichloroethane (DCE).

  • Acid Catalysis: Add 1.0 eq of glacial acetic acid. Stir the mixture at room temperature for 4 hours. Causality: Based on the kinetic data from Protocol A, a 4-hour pre-stir is mandatory for highly hindered amines to reach thermodynamic equilibrium[4].

  • Selective Reduction: Cool the reaction to 0°C. Slowly add 1.5 eq of Sodium Triacetoxyborohydride (STAB) in portions. Causality: STAB is a mild reducing agent that selectively reduces the protonated iminium ion but is too weak to reduce the unreacted ketone/aldehyde, thereby preventing alcohol byproduct formation[1].

  • Quenching & Workup (Self-Validating System): Quench the reaction with saturated aqueous NaHCO₃ until gas evolution ceases. Extract with dichloromethane (DCM). The organic layer must be washed with brine, dried over anhydrous Na₂SO₄, and concentrated. Analyze the crude mixture via ¹H-NMR; the disappearance of the aldehyde proton (~9.5 ppm) and the appearance of the new alpha-amine protons confirm successful conversion.

References

  • [1] Industrial & Engineering Chemistry Research - ACS Publications. "The Effect of Microsolvation on the Mechanism, Kinetics and Energetics of a Reductive Amination Reaction".[Link]

  • [2] PubChem - National Institutes of Health (NIH). "2-Methylheptan-4-amine | C8H19N | CID 14418175".[Link]

  • [3] Master Organic Chemistry. "Imines - Properties, Formation, Reactions, and Mechanisms".[Link]

  • [4] Journal of the American Chemical Society - ACS Publications. "Structure–Reactivity Relationships in a Small Library of Imine-Type Dynamic Covalent Materials".[Link]

  • [5] Lumen Learning. "21.4. Imine formation | Organic Chemistry II".[Link]

Sources

Method

Analytical techniques for purity assessment of 2-Methylheptan-4-amine

Application Note & Protocol Executive Summary The comprehensive purity assessment of 2-Methylheptan-4-amine, a chiral aliphatic amine, is a critical requirement in pharmaceutical development and chemical research to ensu...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Protocol

Executive Summary

The comprehensive purity assessment of 2-Methylheptan-4-amine, a chiral aliphatic amine, is a critical requirement in pharmaceutical development and chemical research to ensure safety, efficacy, and batch-to-batch consistency. Due to its chemical properties—specifically its low volatility, high polarity, and lack of a native chromophore—direct analysis is challenging.[1][2] This guide provides a multi-faceted analytical strategy employing orthogonal techniques to address chemical purity, stereoisomeric identity, and structural confirmation. We will detail robust protocols for Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) spectroscopy. The causality behind experimental choices, from derivatization strategies to column selection, is explained to empower researchers to adapt and troubleshoot these methods effectively. All methodologies are presented with the principles of self-validation in mind, aligning with ICH Q2(R1) guidelines.[3][4]

Integrated Strategy for Purity Assessment

A singular analytical technique is insufficient to fully characterize the purity of 2-Methylheptan-4-amine. A comprehensive assessment requires an integrated approach where each technique provides a unique and complementary piece of the purity puzzle. The logical workflow begins with high-resolution separation techniques to assess chemical purity (related substances), followed by spectroscopic methods for definitive structural confirmation and, critically, chiral-specific methods to resolve the stereoisomers.

cluster_0 Purity Assessment Workflow Start 2-Methylheptan-4-amine (Bulk Material) GC_MS Gas Chromatography (GC-MS/FID) - Volatile Impurities - Chemical Purity (Area %) Start->GC_MS Primary Screening HPLC HPLC with Derivatization - Non-Volatile Impurities - Quantitative Purity Start->HPLC Primary Screening Chiral_Sep Chiral HPLC or GC - Stereoisomeric Purity - Enantiomeric Excess (e.e.) Start->Chiral_Sep Stereoisomerism NMR NMR Spectroscopy (1H, 13C, 2D, qNMR) - Structural Confirmation - Absolute Purity (qNMR) Start->NMR Identity & Assay Report Certificate of Analysis (Complete Purity Profile) GC_MS->Report HPLC->Report Chiral_Sep->Report NMR->Report

Caption: Integrated workflow for the comprehensive purity analysis of 2-Methylheptan-4-amine.

Gas Chromatography (GC) for Volatile Impurities and Purity Screening

Expertise & Rationale

Gas chromatography is an ideal technique for analyzing volatile and semi-volatile compounds. However, primary amines like 2-Methylheptan-4-amine exhibit poor chromatographic behavior due to their polarity, which causes interactions with active sites in the GC system, leading to significant peak tailing.[1][5] To overcome this, chemical derivatization is employed to replace the active hydrogens on the amino group with a less polar functional group.[1][6] This process increases volatility, improves peak shape, and enhances thermal stability.[1]

For this application, we select N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) . BSTFA is a powerful silylating agent that reacts efficiently with the primary amine to form a less polar trimethylsilyl (TMS) derivative. The TMCS acts as a catalyst to drive the reaction to completion.[1] This approach provides sharp, symmetrical peaks suitable for accurate quantification by Flame Ionization Detection (FID) and confident identification by Mass Spectrometry (MS).

Experimental Protocol: GC-MS/FID Analysis via Silylation

Objective: To determine the chemical purity of 2-Methylheptan-4-amine and identify any volatile related substances.

Materials:

  • 2-Methylheptan-4-amine sample

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS

  • Anhydrous Pyridine or Acetonitrile (GC grade)

  • 2 mL GC autosampler vials with caps

Protocol Steps:

  • Sample Preparation: Accurately weigh approximately 10 mg of the 2-Methylheptan-4-amine sample into a clean GC vial.

  • Solvent Addition: Add 1 mL of anhydrous pyridine to dissolve the sample.

  • Derivatization: Add 200 µL of BSTFA (with 1% TMCS) to the vial.[1]

  • Reaction: Tightly cap the vial and heat at 70°C for 45 minutes in a heating block.[1]

  • Cooling: Allow the vial to cool completely to room temperature.

  • Analysis: Inject 1 µL of the derivatized sample into the GC-MS/FID system.

Instrumental Parameters & Data Presentation
ParameterRecommended SettingRationale
GC Column Mid-polarity, e.g., DB-5ms (30 m x 0.25 mm, 0.25 µm)Provides excellent separation for a wide range of derivatized compounds with low bleed for MS analysis.[7]
Carrier Gas Helium at 1.2 mL/min (Constant Flow)Inert and provides good chromatographic efficiency.
Injector Split (50:1 ratio), 250°CPrevents column overloading and ensures rapid volatilization of the TMS-derivative.
Oven Program Initial 60°C (hold 2 min), ramp 10°C/min to 280°C (hold 5 min)Separates low-boiling point impurities from the main peak and elutes higher-boiling compounds.
Detector (FID) 280°CEnsures no condensation of analytes and provides a robust quantitative signal (Area % Purity).
Detector (MS) EI (70 eV), Source: 230°C, Quad: 150°C, Scan Range: 40-450 amuStandard conditions for generating reproducible fragmentation patterns for library matching.[7]

Reversed-Phase HPLC for Non-Volatile Impurities

Expertise & Rationale

While GC is excellent for volatile compounds, it may not be suitable for thermally labile or non-volatile impurities. HPLC is a complementary technique that separates compounds based on their partitioning between a liquid mobile phase and a solid stationary phase. The primary challenge with 2-Methylheptan-4-amine is its lack of a UV chromophore, making it invisible to standard HPLC-UV detectors.

To address this, we employ a pre-column derivatization strategy using m-Toluoyl Chloride . This reagent reacts readily with the primary amine to form a stable amide derivative that possesses a strong UV chromophore, enabling sensitive detection.[2] This method is robust and suitable for quantifying purity and related substances in a pharmaceutical setting.

Experimental Protocol: RP-HPLC-UV Analysis

Objective: To quantify the purity of 2-Methylheptan-4-amine and separate potential non-volatile impurities.

Materials & Reagents:

  • 2-Methylheptan-4-amine sample and reference standard

  • m-Toluoyl Chloride

  • Acetonitrile (ACN), HPLC grade

  • Water, HPLC grade

  • Triethylamine (TEA)

  • Formic Acid

Protocol Steps:

  • Standard/Sample Preparation: Prepare a 1.0 mg/mL solution of 2-Methylheptan-4-amine in 50:50 ACN:Water.

  • Derivatizing Reagent: Prepare a 10 mg/mL solution of m-Toluoyl Chloride in ACN.

  • Derivatization Procedure:

    • To 100 µL of the sample/standard solution in a vial, add 100 µL of 0.1 M Borate Buffer (pH 9.0).

    • Add 20 µL of Triethylamine (as a base catalyst).

    • Add 200 µL of the m-Toluoyl Chloride solution.

    • Vortex immediately and let the reaction proceed for 20 minutes at room temperature.

    • Add 500 µL of mobile phase A to quench the reaction and dilute for injection.

  • Analysis: Inject 10 µL of the final solution into the HPLC system.

HPLC Conditions & Data Presentation
ParameterRecommended SettingRationale
HPLC Column C18, 4.6 x 150 mm, 3.5 µm (e.g., XBridge C18, Zorbax C18)Industry-standard for reversed-phase; provides good retention and separation of the hydrophobic derivative.
Mobile Phase A 0.1% Formic Acid in WaterProvides protonation for good peak shape and is MS-compatible.
Mobile Phase B 0.1% Formic Acid in AcetonitrileOrganic solvent for eluting the derivative.
Gradient 40% B to 95% B over 20 min, hold 5 min, return to 40% B and equilibrate for 5 min.A broad gradient ensures elution of impurities with a wide range of polarities.
Flow Rate 1.0 mL/minStandard flow for a 4.6 mm ID column.
Column Temp 35°CImproves peak shape and ensures reproducible retention times.
UV Detection 238 nmWavelength of maximum absorbance for the m-toluoyl derivative.

Chiral Separation of Stereoisomers

Expertise & Rationale

2-Methylheptan-4-amine possesses two chiral centers (at C2 and C4), which gives rise to four possible stereoisomers: (2R, 4R), (2S, 4S), (2R, 4S), and (2S, 4R). These stereoisomers can have different pharmacological and toxicological profiles, making their separation and quantification essential.

The most effective way to separate these stereoisomers is through chiral chromatography. Polysaccharide-based chiral stationary phases (CSPs), such as those derived from amylose or cellulose, are exceptionally versatile and widely used for this purpose.[8][9] The separation occurs due to differential interactions (e.g., hydrogen bonding, dipole-dipole) between the enantiomers and the chiral environment of the stationary phase.[10] A screening approach using different columns and mobile phases is often the most efficient way to develop a separation method.[11]

cluster_0 Stereoisomers of 2-Methylheptan-4-amine 2R,4R 2R,4R 2S,4S 2S,4S 2R,4R->2S,4S Enantiomers 2R,4S 2R,4S 2R,4R->2R,4S Diastereomers 2S,4R 2S,4R 2R,4R->2S,4R Diastereomers 2S,4S->2R,4S Diastereomers 2S,4S->2S,4R Diastereomers 2R,4S->2S,4R Enantiomers

Caption: Stereoisomeric relationships of 2-Methylheptan-4-amine.

Experimental Protocol: Chiral HPLC

Objective: To separate and quantify the four stereoisomers of 2-Methylheptan-4-amine.

Protocol Steps:

  • Sample Preparation: Dissolve the sample in the mobile phase to a concentration of approximately 0.5 mg/mL. Note: Derivatization is often required to improve peak shape and detectability, similar to the HPLC method above.

  • Column Screening: Screen various polysaccharide-based chiral columns (e.g., CHIRALPAK® series, CHIRALCEL® series) with different mobile phase systems (normal phase, polar organic, reversed-phase).[10][11] Normal phase (e.g., Hexane/Isopropanol with a basic additive) is often a successful starting point for amines.

  • Method Optimization: Once initial separation is achieved, optimize the mobile phase composition (ratio of solvents) and flow rate to achieve baseline resolution (Rs > 1.5) for all four peaks.

Recommended Starting Conditions for Chiral HPLC
ParameterRecommended SettingRationale
Chiral Column CHIRALPAK® IE (Amylose tris(3,5-dichlorophenylcarbamate))A versatile immobilized CSP known for good performance with amines.[9]
Mobile Phase n-Hexane / 2-Propanol / Diethylamine (DEA) (80:20:0.1, v/v/v)A common normal-phase system. DEA is a basic additive used to suppress silanol interactions and improve peak shape.
Flow Rate 0.7 mL/minLower flow rates can improve resolution on chiral columns.
Column Temp 25°CTemperature can significantly affect chiral selectivity; it should be precisely controlled.[10]
UV Detection 220 nm (for underivatized amine) or as per derivatizing agentAllows detection of the amine at low wavelengths or the attached chromophore.

Structural Confirmation by NMR Spectroscopy

NMR spectroscopy is the gold standard for unambiguous structural elucidation. For purity assessment, it serves two purposes: confirming the identity of the main component and any major impurities, and providing an absolute quantitative measure of purity (qNMR) when run with a certified internal standard.

  • ¹H NMR: Provides information on the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling. The integration of signals is directly proportional to the number of protons, allowing for relative quantification of impurities.

  • ¹³C NMR: Shows the number of unique carbon atoms in the molecule.

  • 2D NMR (COSY, HSQC, HMBC): These experiments are used to piece the structure together. COSY shows proton-proton couplings, HSQC correlates protons to their directly attached carbons, and HMBC shows long-range (2-3 bond) correlations between protons and carbons.[12][13]

  • Quantitative NMR (qNMR): By adding a known amount of a certified internal standard (e.g., maleic acid), the absolute purity of the 2-Methylheptan-4-amine can be calculated by comparing the integral of a unique analyte proton signal to that of the standard. This is a primary ratio method that does not require a reference standard of the analyte itself.

Method Validation Framework (ICH Q2(R1))

Any method used for purity testing in a regulated environment must be validated to prove it is fit for its intended purpose.[3][14] The following table summarizes the key parameters for validating an impurity method.

Validation ParameterPurposeTypical Experiment
Specificity To demonstrate that the method can unequivocally assess the analyte in the presence of other components.[3]Analyze a placebo/blank. Spike the sample with known impurities and demonstrate their separation from the main peak and each other. Perform peak purity analysis (e.g., with DAD).
Limit of Quantitation (LOQ) The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.[14]Determine the concentration that gives a signal-to-noise ratio of ~10:1. Verify precision and accuracy at this concentration.
Linearity To demonstrate a proportional relationship between concentration and analytical signal over a defined range.[4]Prepare a series of solutions of the impurity standard (e.g., from LOQ to 120% of the specification limit). Plot response vs. concentration and calculate the correlation coefficient (r² > 0.99).
Accuracy The closeness of the test results to the true value.[4]Analyze samples spiked with known amounts of impurities at different levels (e.g., 50%, 100%, 150% of specification). Calculate the percent recovery.
Precision The closeness of agreement among a series of measurements from multiple samplings of the same sample.[4]Repeatability: Multiple injections of the same sample. Intermediate Precision: Analysis on different days, by different analysts, or with different equipment. Calculate %RSD.
Robustness The capacity to remain unaffected by small, deliberate variations in method parameters.[14]Systematically vary parameters like mobile phase composition (±2%), column temperature (±5°C), and flow rate (±10%) and observe the effect on the results (e.g., resolution).

References

  • Thermo Fisher Scientific. (n.d.). Automatic Precolumn Derivatization for the HPLC Determination of Aliphatic Amines in Air.
  • BenchChem. (2025). Derivatization Techniques for GC Analysis of Primary Amines: Application Notes and Protocols.
  • BenchChem. (2025). Application Note: Determination of Aliphatic Amines by HPLC with UV Detection Following Pre-Column Derivatization with m-Toluoyl Chloride.
  • Scribd. (n.d.). Derivatization of Amines | PDF | Amine | Gas Chromatography.
  • Scilit. (n.d.). Determination of low molecular weight aliphatic amines by HPLC in environmental water samples.
  • PubMed. (n.d.). Derivatization reactions for the determination of amines by gas chromatography and their applications in environmental analysis.
  • Taylor & Francis Online. (2007, May 18). Full article: Determination of Aliphatic Amines from Soil and Wastewater of a Paper Mill by Pre‐Column Derivatization using HPLC and Tandem Mass Spectrometry (HPLC‐MS/MS).
  • Sigma-Aldrich. (n.d.). Derivatization and Separation of Aliphatic Amines.
  • ICH. (1995). ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1).
  • SciSpace. (2012, March 21). Derivatization Reactions and Reagents for Gas Chromatography Analysis.
  • ACS Publications. (2015, May 29). Chemical Derivatization Processes Applied to Amine Determination in Samples of Different Matrix Composition.
  • AMS Bio. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained.
  • European Medicines Agency. (2006). Q 2 (R1) Validation of Analytical Procedures: Text and Methodology.
  • BenchChem. (2025). Technical Support Center: Method Development for Separating Diastereomers of 2-Amino-4-Methylhexane.
  • BenchChem. (2025). Application Note: Analysis of 2-Methylheptane by Mass Spectrometry.
  • YMC. (n.d.). Efficient method development for chiral separation by using CHIRAL ART columns.
  • Chemistry LibreTexts. (2023, February 11). 7.6: Interpreting 2-D NMR Spectra.
  • Yakhak Hoeji. (2021, June 30). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases.
  • LCGC International. (2023, January 19). Playing with Selectivity for Optimal Chiral Separation.
  • sites@gsu. (2008, March 25). Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists.
  • MDPI. (2022, April 22). Determination of Gaseous and Particulate Secondary Amines in the Atmosphere Using Gas Chromatography Coupled with Electron Capture Detection.

Sources

Application

Safe handling and storage procedures for 2-Methylheptan-4-amine

A Note on Approach: Synthesizing Safety from Chemical Class Principles Direct, comprehensive safety and handling data for 2-Methylheptan-4-amine (CAS No. 33788-03-3) is not extensively documented in readily available pub...

Author: BenchChem Technical Support Team. Date: March 2026

A Note on Approach: Synthesizing Safety from Chemical Class Principles

Direct, comprehensive safety and handling data for 2-Methylheptan-4-amine (CAS No. 33788-03-3) is not extensively documented in readily available public literature or Safety Data Sheets (SDS).[1][2] In such cases, a robust safety protocol is developed by applying established principles for analogous chemical classes. 2-Methylheptan-4-amine is a primary aliphatic amine.[3] This guide, therefore, synthesizes field-proven best practices for handling volatile, corrosive, and potentially flammable short- to medium-chain aliphatic amines to provide a reliable framework for researchers, scientists, and drug development professionals.[4][5] The protocols herein are designed to be self-validating and are grounded in authoritative safety standards.

Section 1: Compound Profile and Hazard Identification

2-Methylheptan-4-amine is an organic compound derived from ammonia.[4] Its structure suggests properties common to other primary amines, which are crucial for understanding its potential hazards.

Physical and Chemical Properties

A summary of known and predicted properties is essential for anticipating the compound's behavior in a laboratory setting.

PropertyValue / Predicted BehaviorSource / Rationale
Molecular Formula C₈H₁₉N[3]
Molecular Weight 129.24 g/mol [3]
Appearance Likely a colorless to pale yellow liquidBased on analogous aliphatic amines.
Odor Strong, fishy, ammonia-like odorCharacteristic of volatile amines, providing an early warning of presence.[5]
Volatility Expected to be volatileAmines can release vapors, posing an inhalation risk.[5][6]
Hygroscopicity Likely hygroscopic (absorbs moisture from air)A common property of amines that can affect compound integrity.
Corrosivity Assumed to be corrosiveAliphatic amines are corrosive to skin, eyes, and respiratory tracts.[5][7]
Flammability Potentially flammableLower molecular weight amines and related compounds can be flammable.[8][9]
Primary Hazard Assessment

Based on its chemical class, 2-Methylheptan-4-amine should be treated as a hazardous substance with the following primary risks:

  • Corrosive: Capable of causing severe skin burns and eye damage upon contact.[10][11] Vapors can cause severe irritation to the nose, throat, and lungs.[5]

  • Inhalation Toxicity: Inhaling vapors can cause respiratory irritation, coughing, and shortness of breath.[5] Prolonged or high-concentration exposure may lead to more severe conditions like bronchitis or pulmonary edema.[5] A specific condition known as "glaucopsia" (blurred vision, seeing halos around lights) can occur after even brief exposure to amine vapors.[5]

  • Flammability: The compound may be a flammable liquid and vapor. Vapors can be heavier than air, potentially collecting in low-lying areas and traveling to an ignition source.[8][12]

  • Environmental Hazard: Amines can be toxic to aquatic life and should not be released into the environment.[13]

Section 2: Risk Mitigation and Hierarchy of Controls

A multi-layered approach to safety is mandatory. The hierarchy of controls prioritizes the most effective measures first.

  • Engineering Controls: This is the primary line of defense. All work with 2-Methylheptan-4-amine must be conducted in a certified chemical fume hood to control vapor inhalation.[11][14] The fume hood also provides a contained space in case of a spill.

  • Administrative Controls: These are the procedures and policies that minimize exposure. This includes comprehensive training on these specific protocols, clear labeling of all containers, and restricting access to authorized personnel only.[4][15] Never work alone when handling this compound.

  • Personal Protective Equipment (PPE): PPE is the final barrier between the user and the chemical. It is not a substitute for engineering and administrative controls. Required PPE is detailed in the protocol below.

Section 3: Standard Operating Protocol: Safe Handling

This protocol outlines the step-by-step process for safely handling 2-Methylheptan-4-amine from receipt to use in an experiment.

Required Personal Protective Equipment (PPE)

Proper PPE must be worn at all times when handling the compound.[4][16]

  • Eye and Face Protection: Chemical safety goggles combined with a full-face shield are required to protect against splashes.[14][16]

  • Hand Protection: Wear chemical-resistant gloves. Nitrile or neoprene gloves are generally recommended. Always check the glove manufacturer's compatibility chart. Double-gloving is a best practice.

  • Body Protection: A chemical-resistant apron or a fully-buttoned lab coat made of appropriate material is essential.[10][16]

  • Foot Protection: Closed-toe shoes are mandatory in the laboratory.

Step-by-Step Handling Procedure
  • Preparation:

    • Ensure a certified chemical fume hood is operational.

    • Verify that an emergency eyewash station and safety shower are accessible and unobstructed.[17]

    • Assemble all necessary equipment (glassware, spatulas, weighing paper, etc.) inside the fume hood.

    • Prepare a designated, clearly labeled waste container for amine-contaminated materials.[13]

  • Transporting:

    • When moving the primary container, place it in a secondary, shatter-proof container to mitigate risks from accidental drops.

  • Dispensing and Weighing:

    • Perform all dispensing and weighing operations inside the fume hood.

    • To prevent static discharge, which can ignite flammable vapors, ground and bond containers and receiving equipment when transferring significant quantities.[8][12] Use non-sparking tools if available.[9]

    • Slowly and carefully add the amine to your reaction vessel or solvent. When diluting, always add the amine to the solvent, not the other way around, to control any potential exothermic reaction.[11]

    • Keep the primary container tightly sealed when not in use to prevent the release of vapors and absorption of moisture.[18][15]

  • Post-Handling:

    • Thoroughly decontaminate all non-disposable equipment that came into contact with the amine.

    • Wipe down the work surface inside the fume hood.

    • Dispose of all contaminated disposable materials (gloves, weighing paper, pipette tips) in the designated hazardous waste container.[13]

    • Remove PPE in the correct order (gloves first), avoiding contact with the outside of contaminated items.

    • Wash hands thoroughly with soap and water after the procedure is complete.[17]

Section 4: Protocol for Long-Term Storage

Proper storage is critical for maintaining chemical integrity and ensuring safety.[18][15]

ParameterGuidelineRationale
Location Store in a cool, dry, well-ventilated area.[15] A dedicated, ventilated cabinet for corrosives or odorous chemicals is ideal.[19]Prevents degradation, minimizes vapor pressure, and reduces inhalation risk.[18]
Temperature Keep cool, generally below 30°C (86°F).[18] Avoid heat and direct sunlight.[20]Minimizes volatility and prevents decomposition.[18]
Atmosphere Store under an inert atmosphere (e.g., nitrogen or argon) if possible.Amines are hygroscopic and can react with atmospheric CO₂. Inert gas preserves purity.[18][21]
Containers Keep in the original, tightly sealed container.[15] Ensure the container is made of a compatible material (e.g., glass or high-density polyethylene).[18]Prevents leaks, vapor escape, and contamination.[18]
Segregation Store separately from incompatible materials.[20]Prevents dangerous chemical reactions.

Critical Incompatibilities:

  • Acids and Strong Oxidizers: Violent reactions can occur.[19][20]

  • Halogenated Solvents: Can result in violent reactions, especially with increasing halogen content.[22]

  • Sources of Ignition: Keep away from open flames, sparks, and hot surfaces.[9][20]

Section 5: Emergency Procedures

Immediate and correct action is vital in an emergency.[4]

  • Inhalation: Immediately move the affected person to fresh air.[4][7] If breathing is difficult or symptoms persist, seek immediate medical attention.[9]

  • Skin Contact: Remove all contaminated clothing immediately. Flush the affected skin with copious amounts of water for at least 15 minutes.[7][23] Seek medical attention.

  • Eye Contact: Immediately flush eyes with an eyewash station for at least 15 minutes, holding the eyelids open.[23][24] Remove contact lenses if present and easy to do. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[17][24]

  • Minor Spill (inside fume hood): Absorb the spill with an inert material (e.g., vermiculite, sand). Place the absorbed material into the designated hazardous waste container. Clean the area with an appropriate decontaminating solution.

  • Major Spill: Evacuate the immediate area. Alert others and notify your institution's Environmental Health and Safety (EHS) office or emergency response team immediately.[23][25]

Section 6: Waste Disposal

All waste containing 2-Methylheptan-4-amine must be treated as hazardous waste.

  • Segregation: Keep amine waste separate from other waste streams to prevent hazardous reactions.[13]

  • Containerization: Use dedicated, compatible, and clearly labeled hazardous waste containers.[13][26]

  • Disposal: Do not dispose of down the drain.[13][27] All waste must be disposed of through your institution's EHS office or a licensed hazardous waste disposal contractor.[26][28]

Section 7: Visual Workflow for Safe Handling

The following diagram illustrates the critical workflow and decision points for the safe handling of 2-Methylheptan-4-amine.

G cluster_prep Preparation Phase cluster_handling Handling & Use Phase (Inside Fume Hood) cluster_cleanup Cleanup & Disposal Phase cluster_storage Storage A Receive & Inspect Chemical B Verify Fume Hood Certification A->B C Confirm Eyewash/Shower Access B->C D Don Required PPE C->D E Transport in Secondary Container D->E F Weigh / Dispense Compound E->F G Perform Experiment F->G H Seal Primary Container G->H I Decontaminate Equipment H->I N Store in Ventilated, Segregated Cabinet H->N Return to Storage J Dispose of Contaminated Waste I->J K Clean Work Area J->K L Doff PPE Correctly K->L M Wash Hands Thoroughly L->M

Caption: Workflow for the safe handling of 2-Methylheptan-4-amine.

Section 8: References

  • How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide. (n.d.). Diplomata Comercial. Retrieved March 15, 2026, from

  • Amine Disposal For Businesses. (2024, July 18). Collect and Recycle. Retrieved March 15, 2026, from

  • Amines. (2022, December 19). RPS. Retrieved March 15, 2026, from

  • Amine Storage Conditions: Essential Guidelines for Safety. (2025, April 10). Diplomata Comercial. Retrieved March 15, 2026, from

  • 2-Methylheptan-4-amine. (n.d.). PubChem, National Institutes of Health. Retrieved March 15, 2026, from

  • What are the Health and Safety Guidelines for Using Amines?. (n.d.). Diplomata Comercial. Retrieved March 15, 2026, from

  • Polyurethane Amine Catalysts Guidelines for Safe Handling and Disposal. (n.d.). American Chemistry Council. Retrieved March 15, 2026, from

  • Acceptable Drain Disposal Procedures. (2016, August 12). USDA ARS. Retrieved March 15, 2026, from

  • 2-Methylheptan-4-amine. (n.d.). CATO. Retrieved March 15, 2026, from

  • Proper Disposal Procedures for m-PEG12-amine: A Guide for Laboratory Professionals. (n.d.). Benchchem. Retrieved March 15, 2026, from

  • eTools: Ammonia Refrigeration - Emergency Response. (n.d.). Occupational Safety and Health Administration. Retrieved March 15, 2026, from

  • Corrosive Safety: Protecting Workers from Harmful Substances. (2024, January 19). OSHA Training School. Retrieved March 15, 2026, from

  • Personal Protection Equipment. (n.d.). University of South Carolina. Retrieved March 15, 2026, from

  • Worker Exposures to Volatile Amines. (n.d.). Occupational Safety and Health Administration. Retrieved March 15, 2026, from

  • 10 Tips Working Safely with corrosives. (2025, October 15). ChemSafe. Retrieved March 15, 2026, from

  • Corrosive Materials. (n.d.). Princeton University Environmental Health and Safety. Retrieved March 15, 2026, from

  • Best practice manual for the safe handling of Ethyleneamines. (2019). Nouryon. Retrieved March 15, 2026, from

  • Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. (2023, November 9). ACS Publications. Retrieved March 15, 2026, from

  • Aliphatic Amines Group - information sheet. (2021, March 5). Canada.ca. Retrieved March 15, 2026, from

  • Safe Storage of Chemicals. (n.d.). University of York, Department of Biology. Retrieved March 15, 2026, from

  • Emergency Procedures for Incidents Involving Chemicals. (n.d.). University of Kentucky Research Safety. Retrieved March 15, 2026, from

  • Storage and handling guidelines for Amino-PEG14-acid. (n.d.). Benchchem. Retrieved March 15, 2026, from

  • SAFETY DATA SHEET - 2-Methylheptane. (n.d.). Fisher Scientific. Retrieved March 15, 2026, from

  • SAFETY DATA SHEET - 2-Heptanone. (2025, December 27). Sigma-Aldrich. Retrieved March 15, 2026, from

  • SAFETY DATA SHEET - 2-Methyl-4-heptanol. (n.d.). Pfaltz & Bauer. Retrieved March 15, 2026, from

  • Chemical Emergency Preparedness. (n.d.). American Red Cross. Retrieved March 15, 2026, from

  • Chemical Storage Guidelines. (n.d.). Louisiana State University. Retrieved March 15, 2026, from

  • 33788-03-3|2-Methylheptan-4-amine. (n.d.). BLD Pharm. Retrieved March 15, 2026, from

  • Material Safety Data Sheet - 2-Methylheptane, 99%. (2004, January 20). Cole-Parmer. Retrieved March 15, 2026, from

  • Hidden Volatile Organic Compounds (VOCs) in Indoor Air Cause Adverse Effects. (2023, October 31). Beyond Pesticides Daily News Blog. Retrieved March 15, 2026, from

  • 2-Methyl-4-heptanone SDS, 626-33-5 Safety Data Sheets. (n.d.). ECHEMI. Retrieved March 15, 2026, from

Sources

Method

Application Note: 2-Methylheptan-4-amine (2-MHA) as a Novel Sterically Hindered Solvent for Selective Acid Gas Scrubbing

Executive Summary & Mechanistic Grounding The removal of acidic gases (CO₂ and H₂S) from natural gas and industrial effluents is a critical operation in chemical engineering. While conventional unhindered amines like Mon...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Grounding

The removal of acidic gases (CO₂ and H₂S) from natural gas and industrial effluents is a critical operation in chemical engineering. While conventional unhindered amines like Monoethanolamine (MEA) are highly reactive, they are limited by a theoretical CO₂ loading capacity of 0.5 mol/mol and require immense energy for thermal regeneration[1].

2-Methylheptan-4-amine (CAS: 33788-03-3) is a specialized aliphatic primary amine[2]. Structurally, the amino group is located at the C4 position, flanked by a propyl group and a bulky isobutyl group. This specific architecture classifies 2-MHA as a severely sterically hindered primary amine .

The Causality of Steric Hindrance: In gas sweetening, the steric bulk adjacent to the nitrogen atom fundamentally alters the reaction thermodynamics. When CO₂ undergoes nucleophilic attack by an unhindered amine, a stable carbamate is formed. However, the severe steric crowding in 2-MHA prevents the stable formation of this zwitterion intermediate[3]. Instead, the unstable carbamate rapidly hydrolyzes, acting purely as a base catalyst to form bicarbonate[4]. This mechanistic shift provides three distinct advantages:

  • Doubled Capacity: The stoichiometry shifts from 2:1 (amine:CO₂) to 1:1, doubling the theoretical loading capacity to 1.0 mol/mol[1].

  • Kinetic Selectivity for H₂S: Because H₂S reacts instantaneously via direct Brønsted acid-base proton transfer, the sterically slowed CO₂ reaction allows for the selective scrubbing of H₂S from mixed gas streams[5].

  • Lower Regeneration Energy: Bicarbonate salts require significantly less enthalpy to reverse during the desorption cycle compared to stable carbamates[3].

Reaction Pathway Diagram

G A Acid Gas Stream (CO2 + H2S) C H2S Protonation (Instantaneous) A->C H2S D CO2 Nucleophilic Attack (Sterically Blocked) A->D CO2 B 2-Methylheptan-4-amine (Sterically Hindered) B->C B->D E Hydrosulfide Salt (R-NH3+ HS-) C->E Kinetic Selectivity F Unstable Carbamate Intermediate D->F Slow Reaction G Hydrolysis (H2O) F->G Destabilization H Bicarbonate Salt (R-NH3+ HCO3-) G->H 1 mol/mol Capacity

Fig 1: Reaction pathways of 2-MHA illustrating kinetic selectivity for H2S and CO2 bicarbonate.

Quantitative Solvent Comparison

The following table summarizes the performance metrics of 2-MHA against industry-standard solvents, demonstrating the thermodynamic advantages of severe steric hindrance.

SolventClassificationMax CO₂ Loading (mol/mol)H₂S Kinetic SelectivityRelative Regeneration Energy
MEA Unhindered Primary0.5LowHigh (Baseline)
MDEA Tertiary1.0HighLow
AMP Hindered Primary (Alkanolamine)1.0ModerateMedium
2-MHA (Hybrid) Severely Hindered Primary (Aliphatic)1.0HighLow

Experimental Protocols

To accurately evaluate 2-MHA for acid gas removal, the following self-validating protocols must be executed.

Protocol 1: Hybrid Solvent Formulation & Baseline Characterization

Causality for Experimental Choice: Unlike alkanolamines (e.g., MEA, AMP), 2-MHA lacks a hydrophilic hydroxyl group, making it highly lipophilic. If used in pure water, the solvent would undergo liquid-liquid phase separation upon acid gas absorption. By utilizing a physical aprotic solvent (e.g., Sulfolane) as a co-solvent, we maintain a homogenous phase. However, water remains strictly necessary as a reactant for the base-catalyzed hydration of CO₂ to bicarbonate[6].

  • Procurement: Obtain high-purity (>95%) 2-Methylheptan-4-amine[2].

  • Formulation: Prepare a 30 wt% 2-MHA solution in a 50/50 (v/v) mixture of Deionized Water and Sulfolane. Stir continuously at 300 RPM for 2 hours until optically clear.

  • Viscosity Profiling: Measure the dynamic viscosity of the unreacted solvent using a rotational viscometer at 40°C.

  • Validation Checkpoint: The baseline viscosity must be maintained below 30 cP at 40°C. Exceeding this threshold will severely impede liquid-film mass transfer in pilot-scale contactors[7]. Adjust the Sulfolane/Water ratio if the viscosity exceeds 30 cP.

Protocol 2: Wetted Wall Column (WWC) Mass Transfer Kinetics

Causality for Experimental Choice: The WWC isolates the liquid-film mass transfer coefficient ( kg′​ ) by providing a perfectly defined, smooth interfacial contact area, eliminating the complex hydrodynamics of packed beds. Operating at 40°C simulates the standard temperature profile of an industrial absorber unit[8].

  • Pre-loading: Pre-load the 2-MHA hybrid solvent to a baseline CO₂ loading of 0.1 mol/mol by sparging with a 15% CO₂ / 85% N₂ gas mixture.

  • Circulation: Pump the solvent into the WWC, allowing it to form a uniform falling film over the stainless-steel core. Maintain the circulating bath at 40°C.

  • Gas Contacting: Introduce a counter-current simulated acid gas stream (10% CO₂, 1% H₂S, balance N₂) at a controlled flow rate of 6.6 L/min.

  • Data Acquisition: Monitor the inlet and outlet gas concentrations using an inline FTIR gas analyzer. Calculate the CO₂ flux and kg′​ based on the log-mean driving force.

  • Validation Checkpoint: Before testing 2-MHA, run a baseline experiment using 30 wt% aqueous MEA. The system is only validated if the calculated kg′​ for MEA matches established literature values (~3.5 × 10⁻⁶ mol/Pa·m²·s)[8].

Protocol 3: Vapor-Liquid Equilibrium (VLE) & Loading Capacity

Causality for Experimental Choice: Relying solely on pressure-drop (dP/dt) for mass balance can introduce errors due to solvent volatility or micro-leaks in the autoclave. A secondary liquid-phase titration chemically validates the dissolved inorganic carbon, ensuring the system is self-validating.

  • Apparatus Setup: Introduce 100 mL of the formulated 2-MHA solvent into a 500 mL stirred, temperature-controlled equilibrium cell (autoclave). Degas the solvent under vacuum.

  • Acid Gas Injection: Inject discrete molar quantities of pure CO₂ into the cell.

  • Equilibration: Stir at 500 RPM and monitor the pressure decay. Equilibrium is defined when the pressure change is less than 1 kPa/hr. Record the final equilibrium pressure and temperature.

  • Mass Balance Calculation: Calculate the gas-phase CO₂ using the Peng-Robinson equation of state, and determine the liquid-phase loading (mol CO₂ / mol amine) by difference.

  • Validation Checkpoint: Extract a 2 mL liquid aliquot and perform a Chittick apparatus titration (acidification and volumetric gas displacement) to independently quantify the dissolved CO₂. The mass balance closure between the pressure-decay method and the Chittick titration must be within ±5% to confirm the 1.0 mol/mol theoretical capacity.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimization of 2-Methylheptan-4-amine Synthesis

Welcome to the technical support center for the synthesis of 2-Methylheptan-4-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of 2-Methylheptan-4-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing reaction conditions and troubleshooting common issues encountered during this synthesis.

Overview of Synthetic Strategies

The most prevalent and industrially scalable method for synthesizing 2-Methylheptan-4-amine is through the reductive amination of its corresponding ketone, 2-methylheptan-4-one. This transformation is a cornerstone of amine synthesis, valued for its efficiency and versatility.[1][2] The reaction proceeds via an imine intermediate, which is subsequently reduced to the final amine product.[2][3]

Key advantages of this approach include:

  • High Atom Economy: It's a direct method that efficiently incorporates the nitrogen atom.

  • Control: Compared to methods like alkylation of ammonia, which can lead to overalkylation, reductive amination offers better control over the final product.[4][5]

  • Versatility: A wide range of reducing agents and catalytic systems can be employed, allowing for optimization based on available resources, scale, and desired purity.[6][7]

The general workflow for this synthesis is depicted below.

G cluster_reactants Reactants cluster_process Process 2_Methylheptan_4_one 2-Methylheptan-4-one Imine_Formation Imine Formation (Water Removal) 2_Methylheptan_4_one->Imine_Formation Ammonia Ammonia (or NH4+ source) Ammonia->Imine_Formation Reduction Reduction Step Imine_Formation->Reduction Intermediate Product 2-Methylheptan-4-amine Reduction->Product Final Product

Caption: General workflow for reductive amination synthesis.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis of 2-Methylheptan-4-amine in a practical question-and-answer format.

Q1: My reaction yield is consistently low. What are the most likely causes?

Low yield is a common problem that can stem from several factors throughout the experimental process.

  • Cause A: Inefficient Imine Formation

    • Explanation: The equilibrium between the ketone/amine and the imine/water can be unfavorable.[3] The presence of water, a byproduct of this step, can push the equilibrium back towards the starting materials.

    • Solution:

      • Water Removal: If practical for your setup, use a Dean-Stark apparatus to physically remove water as it forms.

      • Drying Agents: For smaller-scale reactions, adding a drying agent like anhydrous MgSO₄ or molecular sieves can sequester water.

      • Acid Catalysis: The reaction is often catalyzed by mild acid. For ketone reactions, adding a catalytic amount of acetic acid can accelerate imine formation.[7][8] Be cautious, as strong acidic conditions can interfere with certain reducing agents.

  • Cause B: Suboptimal Reducing Agent or Conditions

    • Explanation: The choice and handling of the reducing agent are critical. Some are sensitive to moisture or require specific pH ranges to be effective.[3][9]

    • Solution:

      • Sodium Triacetoxyborohydride (NaBH(OAc)₃): This is often the reagent of choice for its mildness and selectivity.[4][8] It is moisture-sensitive, so ensure you are using anhydrous solvents like 1,2-dichloroethane (DCE) or tetrahydrofuran (THF).[8][9]

      • Sodium Cyanoborohydride (NaBH₃CN): This reagent is effective but requires mildly acidic conditions (pH ~6-8) to selectively reduce the imine over the ketone.[3][4]

      • Catalytic Hydrogenation: Using catalysts like Raney Nickel or Palladium on Carbon (Pd/C) with H₂ gas is a very effective, "green" method.[6][10] However, the catalyst can be poisoned by impurities (e.g., sulfur compounds) and may require optimization of pressure and temperature.[11]

  • Cause C: Poor Quality Starting Materials

    • Explanation: The purity of 2-methylheptan-4-one is crucial. Aldol condensation or other side products from its own synthesis can introduce impurities that interfere with the amination reaction.[12]

    • Solution: Verify the purity of your ketone starting material by GC or NMR. If necessary, purify it by distillation before use.[12]

Q2: I'm observing significant byproduct formation. How can I improve selectivity?

The primary byproduct concern in this synthesis is the formation of the secondary amine, bis(2-methylheptan-4-yl)amine, from the reaction of the newly formed primary amine product with remaining 2-methylheptan-4-one.

  • Cause: Stoichiometry and Reaction Control

    • Explanation: If the primary amine product is allowed to compete with ammonia for the ketone, secondary amine formation is favored.

    • Solutions:

      • Excess Ammonia: Use a significant excess of the ammonia source (e.g., ammonium acetate, aqueous ammonia). This stoichiometrically favors the formation of the primary amine.[11]

      • One-Pot vs. Stepwise: For sensitive substrates, a stepwise procedure can offer greater control. First, form the imine, potentially isolating it, and then add the reducing agent.[7][8] However, for this specific aliphatic amine, a well-optimized one-pot synthesis is usually sufficient.

      • Choice of Reducing Agent: NaBH(OAc)₃ is known to give higher yields with fewer side products compared to some other methods in direct reductive aminations.[8][13]

Q3: The reaction seems to stall or not proceed at all. What should I check first?

A stalled reaction points to a fundamental issue with one of the core components.

Troubleshooting cluster_checks Troubleshooting Path Start Reaction Stalled CheckCatalyst Catalytic Hydrogenation? (e.g., Raney Ni, Pd/C) Start->CheckCatalyst Yes CheckHydride Hydride Reagent? (e.g., NaBH(OAc)₃) Start->CheckHydride No CatalystActivity Is Catalyst Active? CheckCatalyst->CatalystActivity HydrideQuality Is Reagent Anhydrous? CheckHydride->HydrideQuality SolventPurity Is Solvent Dry? Are Starting Materials Pure? CatalystActivity->SolventPurity Yes SolutionA Replace Catalyst CatalystActivity->SolutionA No HydrideQuality->SolventPurity Yes SolutionB Use Fresh Reagent Ensure Anhydrous Conditions HydrideQuality->SolutionB No SolutionC Purify/Dry Solvents & Starting Materials SolventPurity->SolutionC No

Sources

Optimization

Minimizing side products in the amination of 2-methylheptan-4-one

Welcome to the Technical Support Center for Advanced Organic Synthesis. As a Senior Application Scientist, I have designed this guide to address the specific mechanistic and practical challenges associated with the reduc...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Advanced Organic Synthesis. As a Senior Application Scientist, I have designed this guide to address the specific mechanistic and practical challenges associated with the reductive amination of sterically hindered aliphatic ketones.

The amination of 2-methylheptan-4-one (isobutyl propyl ketone) to form 2-methylheptan-4-amine is notoriously prone to side reactions. Due to the steric bulk of the adjacent isobutyl and propyl chains, nucleophilic attack by the amine is kinetically slow. If the reaction conditions are not rigorously controlled, the reducing agent will prematurely reduce the ketone, or the resulting primary amine will undergo over-alkylation.

This guide provides field-proven, self-validating methodologies to suppress these side products and maximize your primary amine yield.

Troubleshooting Guide & FAQs

Q1: My GC-MS shows a massive peak for 2-methylheptan-4-ol. Why is the ketone reducing before the amine forms? The Causality: This is a classic chemoselectivity failure. In a direct reductive amination (where ketone, amine, and reductant are mixed simultaneously), the rate of imine formation must exceed the rate of ketone reduction. Because 2-methylheptan-4-one is sterically hindered, imine formation is sluggish. If you are using a strong or unselective reducing agent like Sodium borohydride ( NaBH4​ ), it will directly attack the carbonyl carbon, permanently converting your starting material into an alcohol side product. The Solution: Transition to a stepwise (indirect) reductive amination [1]. You must physically separate the imine formation step from the reduction step. Furthermore, switch your reducing agent to Sodium triacetoxyborohydride ( NaBH(OAc)3​ ). NaBH(OAc)3​ is a mild reagent that preferentially reduces protonated iminium ions over ketones, serving as a kinetic safeguard against alcohol formation[2].

Q2: I am successfully forming the amine, but I am getting a mixture of primary, secondary, and tertiary amines. How do I stop over-alkylation? The Causality: Once your target primary amine (2-methylheptan-4-amine) forms in the reaction flask, it is significantly more nucleophilic than your starting nitrogen source (e.g., ammonia or ammonium acetate). This newly formed primary amine will aggressively attack any unreacted 2-methylheptan-4-one, forming a secondary amine[3]. The Solution: You must manipulate the reaction stoichiometry to favor the primary amine kinetically. Use a massive excess of the nitrogen source—typically 10 equivalents of Ammonium acetate ( NH4​OAc ). By flooding the system with the primary nitrogen source, you statistically minimize the probability of the primary amine reacting with the ketone.

Q3: The imine formation step is stalling, even with excess ammonium acetate. How can I force the equilibrium forward? The Causality: The condensation of an amine with a ketone releases water. In sterically hindered systems, this equilibrium heavily favors the starting materials. The Solution: Introduce Titanium(IV) isopropoxide ( Ti(OiPr)4​ ) to the imine formation step. Ti(OiPr)4​ acts as a dual-purpose reagent: it is a strong Lewis acid that coordinates to the carbonyl oxygen (increasing its electrophilicity) and a potent water scavenger that irreversibly drives the equilibrium toward the imine[4].

Mechanistic & Troubleshooting Workflows

Pathway K 2-Methylheptan-4-one I Iminium Ion K->I NH4OAc Ti(OiPr)4 Alc Alcohol (Side Product) K->Alc Direct Reduction A Primary Amine I->A NaBH(OAc)3 Sec Secondary Amine (Side Product) A->Sec Excess Ketone

Mechanistic pathway of reductive amination and potential side reactions.

Troubleshooting Start Analyze Crude Reaction Mixture Detect Identify Major Side Product Start->Detect Alcohol 2-Methylheptan-4-ol (Ketone Reduction) Detect->Alcohol OverAlk Secondary Amine (Over-Alkylation) Detect->OverAlk Stall Unreacted Ketone (Steric Hindrance) Detect->Stall Sol1 Use NaBH(OAc)3 & Pre-form Imine Alcohol->Sol1 Sol2 Increase NH4OAc to 10+ Equivalents OverAlk->Sol2 Sol3 Add Ti(OiPr)4 Lewis Acid Stall->Sol3

Logical troubleshooting workflow for amination side products.

Quantitative Reagent Analysis

Selecting the correct reducing agent is the single most critical variable in minimizing side products. While older patents describe the use of Sodium cyanoborohydride ( NaBH3​CN ) for the amination of 2-methylheptan-4-one[5], modern pharmaceutical standards prioritize NaBH(OAc)3​ due to its superior chemoselectivity and lower toxicity profile[2].

Reducing AgentChemoselectivity (Imine vs Ketone)Risk of Alcohol FormationToxicity / ByproductsRecommended Use Case
NaBH4​ LowVery HighLowUnhindered aldehydes
NaBH3​CN ModerateModerateHigh (Generates toxic HCN gas)pH-sensitive direct aminations[5]
NaBH(OAc)3​ High Low Low (Generates acetic acid)Hindered ketones, stepwise protocols [2]

Self-Validating Experimental Protocol

To ensure absolute control over the reaction kinetics, utilize this stepwise protocol. It is designed as a self-validating system: you will not proceed to the reduction phase until spectroscopic evidence confirms the complete consumption of the ketone.

Phase 1: Lewis Acid-Mediated Imine Formation

  • Preparation: In an oven-dried, argon-purged round-bottom flask, dissolve 2-methylheptan-4-one (1.0 equiv, limiting reagent) in anhydrous 1,2-dichloroethane (DCE) (0.2 M concentration).

  • Amine Addition: Add Ammonium acetate ( NH4​OAc ) (10.0 equiv). Causality: The 10-fold excess statistically eliminates the chance of the resulting primary amine reacting with the ketone, preventing over-alkylation.

  • Activation: Dropwise, add Titanium(IV) isopropoxide ( Ti(OiPr)4​ ) (2.0 equiv). Stir at room temperature for 12 hours.

  • Validation Checkpoint (Critical): Pull a 0.1 mL aliquot and analyze via ATR-FTIR. Do not proceed until the strong carbonyl (C=O) stretch at ~1715 cm⁻¹ has completely disappeared and is replaced by the imine (C=N) stretch at ~1660 cm⁻¹. If the ketone persists, extend the reaction time or gently warm to 40 °C.

Phase 2: Chemoselective Reduction 5. Cooling: Once imine formation is verified, cool the reaction mixture to 0 °C using an ice bath. Causality: Lowering the temperature suppresses any residual background reduction of unreacted ketone. 6. Reduction: Add Sodium triacetoxyborohydride ( NaBH(OAc)3​ ) (1.5 equiv) portion-wise over 15 minutes to control the exothermic hydride transfer[2]. 7. Maturation: Allow the reaction to slowly warm to room temperature and stir for an additional 4 hours. 8. Validation Checkpoint: Analyze via GC-MS. You should observe a single dominant peak corresponding to the mass of 2-methylheptan-4-amine, with baseline levels of 2-methylheptan-4-ol.

Phase 3: Workup and Isolation 9. Quenching: Quench the reaction by slowly adding 2M aqueous NaOH until the pH reaches 10. Causality: The basic quench decomposes the titanium complexes into insoluble TiO2​ salts and ensures the amine product is fully deprotonated for organic extraction. 10. Filtration & Extraction: Filter the resulting white suspension through a pad of Celite. Extract the aqueous filtrate with Ethyl Acetate (3x). Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure to yield the pure primary amine.

References

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. Journal of Organic Chemistry, 61(11), 3849-3862. Retrieved from[Link]

  • European Patent Office. Patent 1659881: NOVEL FLAVORS, FLAVOR MODIFIERS, TASTANTS, TASTE ENHANCERS... Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting Peak Tailing in HPLC Analysis of 2-Methylheptan-4-amine

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently observe methods failing not because of instrument malfunction, but due to a fundamental mismatch between the analyte's physicochemi...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently observe methods failing not because of instrument malfunction, but due to a fundamental mismatch between the analyte's physicochemical properties and the chromatographic environment.

The Challenge with 2-Methylheptan-4-amine 2-Methylheptan-4-amine is an aliphatic primary amine. It presents two distinct analytical challenges:

  • High pKa (~10.5): It is fully protonated under standard reversed-phase liquid chromatography (RPLC) conditions, leading to severe secondary interactions and peak tailing[1].

  • Lack of a UV Chromophore: It requires alternative detection methods (e.g., MS, CAD, ELSD) which strictly dictate the use of volatile mobile phases, or it requires pre-column derivatization[2].

This guide provides a self-validating, mechanistically grounded approach to diagnosing and eliminating peak tailing for this specific compound.

Part 1: The Causality of Peak Tailing (Mechanistic Overview)

In an ideal RPLC system, retention is governed solely by hydrophobic partitioning. However, standard silica-based stationary phases contain residual surface silanol groups (-Si-OH).

At a mid-range pH (e.g., pH 4.0 – 8.0), these silanols deprotonate to form anionic sites (-Si-O⁻)[3]. Simultaneously, 2-Methylheptan-4-amine (pKa ~10.5) is fully protonated into a cation (-NH₃⁺). This electrostatic attraction creates a secondary ion-exchange mechanism[4]. Because the kinetics of this ionic interaction are slow and the active sites are heterogeneously distributed, the analyte desorbs slowly, stretching the trailing edge of the peak into a pronounced "tail"[3].

SilanolMechanism Amine 2-Methylheptan-4-amine (pKa ~10.5) MidPH Mid pH (4.0 - 8.0) Amine: Cationic (NH3+) Silanol: Anionic (SiO-) Amine->MidPH LowPH Low pH (< 3.0) Amine: Cationic (NH3+) Silanol: Neutral (SiOH) Amine->LowPH HighPH High pH (> 11.0) Amine: Neutral (NH2) Silanol: Anionic (SiO-) Amine->HighPH Tailing Severe Peak Tailing (Secondary Ion-Exchange) MidPH->Tailing Sharp1 Sharp Peak (Hydrophobic + Ion-Pairing) LowPH->Sharp1 Sharp2 Sharp Peak (Pure Hydrophobic Partitioning) HighPH->Sharp2

Logical relationship between mobile phase pH, analyte ionization, and resulting peak shape.

Part 2: Diagnostic Workflow

Before altering your mobile phase chemistry, you must rule out physical system issues (such as extra-column volume or a void in the column bed) which can mimic chemical tailing.

TroubleshootingWorkflow Start Peak Tailing Detected (As > 1.5) Q1 Does the void volume marker also tail? Start->Q1 Physical Physical Issue: Check fittings, dead volume, or column frit Q1->Physical Yes Q2 Is mobile phase pH between 4.0 and 8.0? Q1->Q2 No Silanol Silanol Interaction: Amine is protonated, silanols are ionized Q2->Silanol Yes Overload Check Mass/Volume Overload Q2->Overload No Action1 Adjust pH < 3.0 or > 11.0 (Check column stability) Silanol->Action1 Action2 Use Polar-Embedded or Base-Deactivated Column Silanol->Action2

Step-by-step diagnostic workflow for isolating and resolving HPLC peak tailing causes.

Part 3: Frequently Asked Questions (FAQs)

Q1: I am using a standard C18 column at pH 7.0 with a phosphate buffer, and my asymmetry factor (As) is > 2.5. What is the immediate fix? A1: Operating near pH 7.0 is the worst-case scenario for aliphatic amines. Both the amine and the residual silanols are ionized, maximizing secondary interactions[1]. Furthermore, phosphate buffers are non-volatile and incompatible if you are using MS, CAD, or ELSD. Solution: Shift the pH. Either drop the pH below 3.0 using a volatile acid (e.g., 0.1% Formic Acid or Trifluoroacetic Acid) to neutralize the silanols[3], or raise the pH above 11.0 using Ammonium Hydroxide to neutralize the amine, ensuring you use a high-pH stable column[5].

Q2: I switched to pH 2.5, but I am still seeing slight tailing (As = 1.6). Why? A2: While low pH neutralizes most silanols, highly acidic trace silanols or metal impurities in the silica matrix can still cause issues. Additionally, standard end-capping is susceptible to hydrolysis at low pH, gradually exposing more active sites over time[6]. Solution: Switch to a base-deactivated column or a polar-embedded stationary phase (e.g., a phase with an embedded amide group). These phases provide a shielding effect via hydrogen bonding, preventing the protonated amine from reaching the silica surface[6].

Q3: Can I just derivatize the amine to solve both the tailing and the detection issue? A3: Yes. Because 2-Methylheptan-4-amine lacks a UV chromophore, pre-column derivatization is a highly effective dual-purpose strategy[2]. Reagents like 9-fluorenylmethyl chloroformate (FMOC-Cl) convert the primary amine into a less polar, neutral carbamate derivative. This completely eliminates silanol-driven tailing while enabling highly sensitive UV or fluorescence detection[2].

Part 4: Experimental Protocols (Self-Validating Systems)

To ensure scientific integrity, the following protocols include built-in validation checks to confirm causality and system readiness.

Protocol A: Low-pH Volatile Mobile Phase Optimization (For LC-MS/CAD)

Objective: Suppress silanol ionization and utilize volatile ion-pairing to achieve a sharp peak shape.

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in LC-MS grade Water (pH ~2.0).

    • Mobile Phase B: 0.1% TFA in LC-MS grade Acetonitrile.

    • Causality: TFA lowers the pH to neutralize acidic silanols[3] and acts as a volatile ion-pairing agent, masking any remaining active sites to improve peak symmetry.

  • Column Selection: Install a sterically protected, low-pH stable C18 column (e.g., Agilent ZORBAX StableBond or equivalent)[3].

  • System Equilibration: Flush the column with 50% B for 20 column volumes.

    • Validation Check: Monitor the baseline on CAD/MS. A stable baseline with no rising background indicates the system is free of non-volatile contaminants and fully equilibrated with the ion-pairing agent.

  • Injection & Analysis: Inject 1 µL of a 10 µg/mL 2-Methylheptan-4-amine standard using a gradient of 5% to 95% B over 10 minutes.

  • Evaluation: Calculate the USP Tailing Factor (T). Success Criterion: T < 1.2.

Protocol B: Pre-Column Derivatization with FMOC-Cl (For UV/Fluorescence Detection)

Objective: Chemically mask the amine group to prevent secondary interactions and add a chromophore for optical detection[2].

  • Buffer Preparation: Prepare a 0.1 M borate buffer, adjusted to pH 8.5.

  • Reagent Preparation: Dissolve FMOC-Cl in anhydrous acetonitrile to a concentration of 5 mM.

  • Reaction: In a 1.5 mL HPLC vial, mix 100 µL of the 2-Methylheptan-4-amine sample, 100 µL of borate buffer, and 200 µL of FMOC-Cl reagent.

  • Incubation: Vortex and incubate at room temperature for 15 minutes.

    • Causality: The slightly basic pH ensures the amine is deprotonated enough to act as a nucleophile, attacking the FMOC-Cl to form a stable carbamate.

  • Quenching: Add 100 µL of 10 mM glycine.

    • Causality: Glycine reacts with excess FMOC-Cl, preventing the reagent from interfering with the analyte peak.

  • Analysis: Inject onto a standard end-capped C18 column using a Water/Acetonitrile gradient. Detect via UV at 265 nm.

    • Validation Check: Observe the glycine-FMOC peak as an internal reaction control; it must be present and elute before the analyte derivative to confirm the derivatization and quenching steps were successful.

Part 5: Quantitative Data Presentation

The following table summarizes the expected outcomes of various chromatographic strategies when analyzing aliphatic amines like 2-Methylheptan-4-amine.

StrategyMobile Phase pHColumn ChemistryDetection CompatibilityExpected Asymmetry (As)Mechanism of Action
Standard RPLC 6.0 - 7.0Standard C18CAD, ELSD> 2.5 (Severe Tailing)Both analyte and silanols ionized; strong ion-exchange[4].
Low pH Suppression 2.0 - 2.5Low-pH Stable C18MS, CAD, ELSD1.1 - 1.3Silanols neutralized; TFA provides ion-pairing[3].
High pH Suppression 11.0 - 11.5Hybrid Silica C18MS, CAD, ELSD1.0 - 1.2Amine neutralized; pure hydrophobic partitioning[5].
Polar-Embedded 2.5 - 4.0Amide-C18MS, CAD, ELSD1.0 - 1.2Embedded groups shield residual silanols via H-bonding[6].
FMOC Derivatization 4.0 - 7.0Standard C18UV, Fluorescence1.0Amine converted to neutral carbamate; adds chromophore[2].
References
  • Element Lab Solutions - Peak Tailing in HPLC. [Link]

  • Chrom Tech, Inc. - What Causes Peak Tailing in HPLC?[Link]

  • MICROSOLV - MTC USA - Base-Deactivated HPLC Column? Understanding Silanol Activity and TYPE-C Technology.[Link]

  • Pharma Growth Hub - What is the effect of free silanols in RPLC and how to reduce it?[Link]

  • Sci-Hub - Chemical Derivatization Processes Applied to Amine Determination in Samples of Different Matrix Composition. [Link]

  • Chromatography Forum - peak tailing.[Link]

Sources

Optimization

Technical Support Center: Optimizing the Reductive Amination of 2-Methylheptan-4-one

Welcome to the technical support center for the synthesis of 2-Methylheptan-4-amine. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of its synthesis via...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of 2-Methylheptan-4-amine. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of its synthesis via reductive amination. Here, we move beyond simple protocols to explain the causality behind experimental choices, empowering you to troubleshoot and optimize this crucial transformation effectively.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental principle of synthesizing 2-Methylheptan-4-amine via reductive amination?

Reductive amination is a robust method for forming amines from carbonyl compounds. The synthesis of 2-Methylheptan-4-amine involves a two-step, often one-pot, process. First, the ketone, 2-methylheptan-4-one, reacts with an ammonia source to form an intermediate imine. This imine is then immediately reduced in situ by a selective hydride-donating reagent to yield the final primary amine product.[1][2] This method is favored because it avoids the over-alkylation issues common with direct alkylation of amines.[3]

Q2: Why is the choice of reducing agent so critical for this reaction?

The success of a one-pot reductive amination hinges on the reducing agent's ability to selectively reduce the C=N bond of the imine intermediate much faster than the C=O bond of the starting ketone.[4] A non-selective reagent would prematurely reduce the 2-methylheptan-4-one to 2-methylheptan-4-ol, a common side product that significantly lowers the yield of the desired amine.[3][5]

Q3: Which reducing agents are recommended for this synthesis?

For ketones, especially sterically hindered ones, mild and selective reducing agents are paramount. The two most effective and commonly used reagents are:

  • Sodium Triacetoxyborohydride (NaBH(OAc)₃): Often the preferred choice. It is a mild reducing agent that is particularly effective for the reductive amination of ketones.[6][7] Its reduced reactivity prevents significant reduction of the starting ketone. It is also less toxic than cyanide-based reagents.[6]

  • Sodium Cyanoborohydride (NaBH₃CN): Another classic and effective reagent. It is stable in mildly acidic conditions required for imine formation and selectively reduces the iminium ion.[3][4] However, a significant drawback is the generation of highly toxic hydrogen cyanide (HCN) gas if the reaction becomes too acidic, requiring careful pH control and handling.[4]

Sodium Borohydride (NaBH₄) is generally not recommended for one-pot ketone reductive aminations as it can readily reduce the starting ketone, leading to poor yields of the amine.[3][8]

Q4: How does pH affect the reaction, and what is the optimal range?

The pH is arguably the most critical parameter in this reaction. Imine formation is acid-catalyzed, but the amine nucleophile (ammonia) must be in its free, unprotonated form to attack the carbonyl carbon. This creates a delicate balance.[9][10]

  • Too Low pH (<4): The ammonia will be excessively protonated to ammonium (NH₄⁺), rendering it non-nucleophilic and halting the initial step of the reaction.[9][11]

  • Too High pH (>8): There is insufficient acid to catalyze the dehydration of the carbinolamine intermediate, slowing or preventing imine formation.[9]

Therefore, the optimal range is mildly acidic, typically between pH 4 and 6 .[5][12][13] This is often achieved by adding a catalytic amount of acetic acid.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific experimental challenges in a question-and-answer format to guide you through the troubleshooting process.

Problem 1: Low or No Yield of 2-Methylheptan-4-amine

Q: My reaction has run to completion, but I have a very low yield of the desired amine. What are the most likely causes?

A low yield is the most common issue and can stem from several factors related to the equilibrium of imine formation and the reduction step.

  • Cause A: Suboptimal pH

    • Diagnosis: The pH of your reaction mixture was outside the optimal 4-6 range.

    • Solution: Before adding the reducing agent, ensure the pH of the ketone and ammonia source in your solvent is correctly adjusted. Use a weak acid like glacial acetic acid to bring the pH into the target range. For reproducible results, consider using a buffered system.[13]

  • Cause B: Inefficient Imine Formation

    • Diagnosis: The equilibrium between the ketone/ammonia and the imine did not favor the imine. This is exacerbated by the water produced during the reaction, which can hydrolyze the imine back to the starting materials.

    • Solution:

      • Allow sufficient time for imine formation: Before adding the reducing agent, stir the ketone and ammonia source (e.g., ammonium acetate) with the acid catalyst for 30-60 minutes at room temperature.[5]

      • Remove Water: For particularly stubborn reactions, consider adding a dehydrating agent like anhydrous magnesium sulfate (MgSO₄) or molecular sieves to the reaction mixture to drive the equilibrium toward the imine product.

  • Cause C: Inactive or Inappropriate Reducing Agent

    • Diagnosis: The reducing agent may have degraded, or it was not suitable for the reaction. Sodium triacetoxyborohydride is moisture-sensitive.[8]

    • Solution:

      • Use a fresh bottle of the reducing agent, especially NaBH(OAc)₃.

      • If using NaBH(OAc)₃, ensure your solvent (e.g., DCE, DCM) is anhydrous. Avoid protic solvents like methanol, which are incompatible.[8]

      • Ensure you are using a selective agent (NaBH(OAc)₃ or NaBH₃CN) rather than a general one like NaBH₄.[3][5]

Problem 2: Significant Formation of 2-Methylheptan-4-ol Side Product

Q: My final product mixture contains a large amount of 2-methylheptan-4-ol, the alcohol corresponding to my starting ketone. Why did this happen?

This is a classic selectivity issue.

  • Cause A: Use of a Non-Selective Reducing Agent

    • Diagnosis: You used a strong reducing agent like Sodium Borohydride (NaBH₄). NaBH₄ is capable of reducing both ketones and imines, and may reduce the ketone before it has a chance to form the imine.[3][8]

    • Solution: Switch to a more selective (milder) reducing agent. Sodium triacetoxyborohydride (NaBH(OAc)₃) is the best choice to minimize this side reaction, as the rate of iminium ion reduction is much faster than ketone reduction with this reagent.[7]

  • Cause B: Incorrect Order of Addition

    • Diagnosis: Even with a milder reagent, adding it too early before sufficient imine has formed can lead to some ketone reduction.

    • Solution: Implement a two-stage one-pot approach. First, mix the 2-methylheptan-4-one, ammonia source, and acid catalyst. Allow this mixture to stir for a set period (e.g., 1 hour) to establish the imine equilibrium. Only then should you add the reducing agent.[5]

Problem 3: Reaction Stalls and Does Not Go to Completion

Q: I am monitoring my reaction by TLC/LC-MS and see that after a few hours, the starting material is no longer being consumed, but a significant amount remains. What should I do?

A stalled reaction often points to steric hindrance or reagent stoichiometry. 2-methylheptan-4-one is a somewhat hindered ketone, which can slow the reaction.[14]

  • Cause A: Steric Hindrance

    • Diagnosis: The bulky nature of the ketone slows the rate of both imine formation and its subsequent reduction.

    • Solution:

      • Increase Reaction Time: Simply allow the reaction to run longer, for example, overnight or for 24 hours. Continue to monitor its progress.

      • Gentle Heating: Increase the reaction temperature to 40-50 °C. This can help overcome the activation energy barrier for sterically hindered substrates.[5] However, be cautious, as excessive heat can promote side reactions.

  • Cause B: Insufficient Reagents

    • Diagnosis: One of the reagents may have been consumed or is present in a limiting amount.

    • Solution:

      • Check Stoichiometry: Ensure you are using a slight excess (1.2 - 1.5 equivalents) of the reducing agent and the ammonia source.[5]

      • Add More Reagent: If the reaction has stalled, consider adding another portion (0.3-0.5 equivalents) of the reducing agent to see if the reaction restarts.

Data Presentation

Comparison of Common Reducing Agents
Reducing AgentFormulaSelectivity for Imine vs. KetoneCommon SolventsKey AdvantagesKey Disadvantages
Sodium Triacetoxyborohydride NaBH(OAc)₃ExcellentDCE, DCM, THF[8]High selectivity, good yields, non-cyanide waste[6]Moisture sensitive, higher cost
Sodium Cyanoborohydride NaBH₃CNVery GoodMethanol, Ethanol[8]Effective, stable at acidic pH, well-established[3]Generates highly toxic HCN waste, requires careful handling[4]
Sodium Borohydride NaBH₄PoorMethanol, Ethanol[8]Inexpensive, readily availableReduces starting ketone, leading to alcohol side products and low amine yield[3][15]

Visualizations & Diagrams

Reductive Amination Mechanism

G ketone 2-Methylheptan-4-one (C=O) carbinolamine Carbinolamine Intermediate ketone->carbinolamine + NH3 (Nucleophilic Attack) amine Ammonia (NH3) amine->carbinolamine iminium Iminium Ion (C=N+) carbinolamine->iminium - H2O (Acid-Catalyzed Dehydration, pH 4-6) product 2-Methylheptan-4-amine iminium->product + Hydride Reductant (e.g., NaBH(OAc)3)

Caption: The reaction pathway for reductive amination.

General Experimental Workflow

Workflow cluster_prep 1. Preparation cluster_reaction 2. Reaction cluster_workup 3. Workup & Purification a Dissolve Ketone & NH4OAc in Anhydrous Solvent (DCE) b Adjust pH to 4-6 (Acetic Acid) a->b c Stir 1h for Imine Formation b->c d Add NaBH(OAc)3 Portion-wise c->d e Stir at RT & Monitor (TLC / LC-MS) d->e f Quench with aq. NaHCO3 e->f g Extract with Organic Solvent f->g h Dry, Filter, Concentrate g->h i Purify (e.g., Chromatography) h->i

Caption: A typical one-pot experimental workflow.

Troubleshooting Decision Tree

Troubleshooting start Low Yield of Amine? q_side_product High % of Alcohol Side Product? start->q_side_product q_sm_remains High % of Starting Ketone Remains? q_side_product->q_sm_remains No ans_selective Action: Use a more selective reductant like NaBH(OAc)3. Ensure imine forms first. q_side_product->ans_selective Yes q_ph Was pH verified to be 4-6? q_sm_remains->q_ph ans_no_side_product No ans_yes_side_product Yes ans_ph_bad Action: Optimize pH with catalytic acetic acid. q_ph->ans_ph_bad No q_conditions Was reaction run long enough (e.g., 24h) or heated? q_ph->q_conditions Yes ans_ph_ok Yes ans_cond_bad Action: Increase reaction time and/or apply gentle heat. q_conditions->ans_cond_bad No q_reagents Are reagents fresh & anhydrous? (esp. NaBH(OAc)3 & solvent) q_conditions->q_reagents Yes ans_cond_ok Yes ans_reagents_bad Action: Use fresh reagents and anhydrous solvent. q_reagents->ans_reagents_bad No

Caption: A decision tree for troubleshooting low yield.

Detailed Experimental Protocols

Disclaimer: These protocols are intended as a guide. All reactions should be performed by qualified personnel in a suitable chemical fume hood with appropriate personal protective equipment.

Protocol 1: Using Sodium Triacetoxyborohydride (Preferred Method)

This protocol is adapted from standard procedures for reductive amination of ketones.[5][6]

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add 2-methylheptan-4-one (1.0 eq.). Add ammonium acetate (1.5 eq.) and dissolve the mixture in an anhydrous solvent such as 1,2-dichloroethane (DCE) or dichloromethane (DCM) (approx. 0.2 M concentration).

  • pH Adjustment: Add glacial acetic acid (1.0-1.2 eq.) to the mixture. Stir at room temperature for 30-60 minutes to facilitate imine formation.

  • Reduction: To the stirring mixture, add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq.) portion-wise over 10-15 minutes. Note: The addition may be slightly exothermic.

  • Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the disappearance of the starting material by Thin Layer Chromatography (TLC) or LC-MS. The reaction may take several hours to overnight, especially for a hindered ketone.

  • Work-up: Once the reaction is complete, slowly quench by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir vigorously for 30 minutes.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with an organic solvent (e.g., DCM, 3 times).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude amine can then be purified by column chromatography or distillation.

Protocol 2: Using Sodium Cyanoborohydride

This protocol is adapted from the Borch reductive amination procedure.[13]

  • Reaction Setup: In a round-bottom flask, dissolve 2-methylheptan-4-one (1.0 eq.) and ammonium acetate (1.5 eq.) in methanol (approx. 0.2 M).

  • pH Adjustment: Adjust the pH of the solution to approximately 6 by the dropwise addition of glacial acetic acid.

  • Reduction: Add sodium cyanoborohydride (NaBH₃CN) (1.5 eq.) to the reaction mixture.

  • Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.

  • Work-up (CAUTION: Acidification produces toxic HCN gas): Once the reaction is complete, carefully quench by adding water. In a well-ventilated fume hood, adjust the pH to >10 with a base (e.g., 1M NaOH solution) to neutralize the acid and decompose any residual NaBH₃CN.

  • Extraction & Purification: Extract the product with an organic solvent (e.g., ethyl acetate), dry the combined organic layers over Na₂SO₄, filter, and concentrate to provide the crude product for further purification.

References

  • Master Organic Chemistry. (2017, September 1). Reductive Amination, and How It Works. [Link]

  • Chemistry of sodium cyanoborohydride and sodium triacetoxyborohydride | Reductive Amination. (2020, September 10). YouTube. [Link]

  • ResearchGate. (2015, February 15). What is the influence of the pH on imine formation in a water solution?[Link]

  • Chemistry LibreTexts. (2025, February 24). 19.8: Nucleophilic Addition of Amines - Imine and Enamine Formation. [Link]

  • Allen. Imine formation using an aldehyde/ketone and primary amine is acid - catalyzed, yet the rate drops below pH 4.5. Why does the rate drop below this pH?[Link]

  • Chemistry Stack Exchange. (2018, February 11). Acid in Imine Formation. [Link]

  • Interchim. Sodium CyanoBoroHydride and Sodium BoroHydride. [Link]

  • Organic Chemistry Portal. Sodium cyanoborohydride. [Link]

  • Arkivoc. (2020, January 17). Mechanisms of the formation of imines in aqueous solution and the effect of the pH: a theoretical analysis. [Link]

  • Organic Chemistry Portal. Amine synthesis by reductive amination (reductive alkylation). [Link]

  • Synple Chem. Application Note – Reductive Amination. [Link]

  • Chemistry Steps. (2024, March 28). Reductive Amination. [Link]

  • Wikipedia. Reductive amination. [Link]

  • ACS Publications - Organic Letters. (2006, December 23). Directed Reductive Amination of β-Hydroxy-ketones: Convergent Assembly of the Ritonavir/Lopinavir Core. [Link]

  • ResearchGate. (2025, August 7). Synthesis of Hindered Tertiary Amines by a Mild Reductive Amination Procedure. [Link]

  • ACS Publications - The Journal of Organic Chemistry. (2025, June 20). Migrative Reductive Amination of Ketones Enabled by Multitasking Reagents. [Link]

  • Reddit. (2024, May 2). Reductive amination difficulties - poor conversion. [Link]

  • University of Groningen. The Synthesis of 2-Methyl-4-Heptanone. [Link]

  • Organic Chemistry Data. Reductive Amination - Common Conditions. [Link]

  • ResearchGate. Sodium Borohydride in Reactions of Reductive Amination. [Link]

  • PMC. Amine dehydrogenases: efficient biocatalysts for the reductive amination of carbonyl compounds. [Link]

  • YouTube. (2011, September 17). Reductive Amination: Mechanism & Examples. [Link]

  • YouTube. (2019, June 10). Reductive Amination Reaction mechanism - Simple. [Link]

  • OpenStax - Organic Chemistry. (2023, September 20). 24.6 Synthesis of Amines. [Link]

  • PubChem - NIH. 2-Methylheptan-4-amine. [Link]

  • Wiley Online Library. The Synthesis of Primary Amines through Reductive Amination Employing an Iron Catalyst. [Link]

  • Nature. A general carbonyl alkylative amination for tertiary amine synthesis facilitated by visible light. [Link]

  • MDPI. (2023, January 29). A Brief Review: Advancement in the Synthesis of Amine through the Leuckart Reaction. [Link]

  • SpringerLink. Metal-free, an effective and one-pot protocol for the reductive amination of aldehydes using glycerol as a green solvent. [Link]

  • Chemistry LibreTexts. (2025, February 24). 24.6: Synthesis of Amines. [Link]

  • CATO. 2-Methylheptan-4-amine. [Link]

  • White Rose Research Online. (2022, April 7). Reductive Aminations by Imine Reductases: From Milligrams to Tons. [Link]

Sources

Troubleshooting

Strategies to prevent the oxidation of aliphatic amines

Welcome to the Technical Support Center. This guide is designed for researchers, formulation scientists, and drug development professionals dealing with the instability of aliphatic amines.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers, formulation scientists, and drug development professionals dealing with the instability of aliphatic amines. Aliphatic amines are notoriously susceptible to oxidative degradation, which can compromise the structural integrity, safety, and efficacy of Active Pharmaceutical Ingredients (APIs).

Below, you will find a diagnostic workflow, mechanistic troubleshooting FAQs, and validated experimental protocols to prevent amine oxidation in your workflows.

AmineOxidationWorkflow Start Amine Degradation Detected (N-oxide, Imine, Amide) CheckSource Identify Oxidation Source Start->CheckSource TraceMetals Trace Metals / Peroxides in Excipients? CheckSource->TraceMetals DissolvedO2 Dissolved Oxygen in Solvent? CheckSource->DissolvedO2 FreeBase Is Amine in Free Base Form? CheckSource->FreeBase AddEDTA Add Chelators (EDTA) or Antioxidants (BHT) TraceMetals->AddEDTA Yes Degas Perform Freeze-Pump-Thaw Degassing DissolvedO2->Degas Yes Protonate Formulate as Salt (pH < pKa) FreeBase->Protonate Yes

Workflow for diagnosing and mitigating aliphatic amine oxidation in drug formulations.

Troubleshooting Guide & FAQs

Q1: Why is my secondary or tertiary aliphatic amine degrading into an N-oxide or hydroxylamine during storage? A: This degradation is typically driven by the nucleophilic nature of the amine's nitrogen lone pair. In pharmaceutical formulations, excipients (like PEG or PVP) often contain trace amounts of hydroperoxides[1][2]. The amine lone pair acts as a nucleophile, attacking the peroxide via an SN​2 mechanism (heterolytic cleavage).

  • Tertiary amines react directly with hydrogen peroxide or hydroperoxides to form stable N-oxides [1][2].

  • Secondary amines initially form hydroxylamines , which can undergo dehydration to form reactive enamines or imines. These imines are subsequently hydrolyzed into primary amines and aldehydes[2].

  • Causality: If your API is formulated as a free base in an oxygen-rich or peroxide-containing matrix, the thermodynamic drive toward these oxidized species is highly favorable.

Q2: Can salt formation (protonation) protect the amine from oxidation? A: Yes, protonation is one of the most robust thermodynamic strategies to prevent amine oxidation.

  • Causality: The oxidation potential of an aliphatic amine is heavily dependent on the availability of its nitrogen lone pair[3]. By formulating the API as a conjugate acid salt (lowering the microenvironmental pH below the amine's pKa​ , which typically ranges from 9.5 to 11), the lone pair becomes covalently bound to a proton[4].

  • Without the free lone pair, the amine can no longer undergo single-electron transfer (radical autoxidation) or act as a nucleophile against peroxides[3][4]. Ensure your formulation buffer or salt selection maintains a pH at least 2 units below the amine's pKa​ to guarantee >99% protonation.

Q3: How do I select the right antioxidant or scavenger for my formulation? A: Antioxidants are not one-size-fits-all; they must be matched to the specific oxidation mechanism (radical chain propagation vs. metal-catalyzed initiation). Trace metals (like Fe2+ or Cu+ ) often leach from manufacturing equipment and catalyze the Udenfriend or Fenton reactions, generating highly reactive hydroxyl radicals from peroxides[1][5]. Use the following data table to select the appropriate intervention:

Antioxidant / InterventionMechanism of ActionOptimal Use Case & Causality
Butylated Hydroxytoluene (BHT) Radical Scavenger (Chain-breaking)Lipid-soluble formulations. BHT donates a hydrogen atom to quench peroxyl radicals, terminating the autoxidation chain reaction before it degrades the amine.
Ascorbic Acid (Vitamin C) Reducing Agent (Sacrificial)Aqueous formulations. It is preferentially oxidized over the API, acting as a sacrificial electron donor.
EDTA (Disodium Edetate) Metal Ion ChelatorFormulations with trace metal impurities. EDTA sequesters transition metals ( Fe , Cu ), preventing them from catalyzing the breakdown of peroxides into radicals[5].
Sodium Metabisulfite Peroxide ScavengerAqueous systems. Rapidly neutralizes hydroperoxides via reduction before they can undergo heterolytic cleavage with the amine.

Q4: Sparging my solvent with nitrogen isn't stopping autoxidation during synthesis. What am I doing wrong? A: Sparging (bubbling inert gas) is a kinetic method that only displaces a fraction of dissolved oxygen and is insufficient for highly sensitive aliphatic amines. To completely arrest autoxidation, you must use a thermodynamic method like Freeze-Pump-Thaw (FPT) cycling[6][7]. FPT manipulates the temperature-dependent solubility of gases. By freezing the solvent, applying a high vacuum, and then thawing, dissolved oxygen is physically forced out of the liquid matrix and evacuated[6].

Experimental Protocol: Freeze-Pump-Thaw (FPT) Degassing

To ensure a strictly anaerobic environment for the synthesis or storage of sensitive aliphatic amines, follow this self-validating FPT protocol.

Equipment Needed: Heavy-wall Schlenk flask, Schlenk line with dynamic high vacuum, Liquid Nitrogen ( LN2​ ) or Dry Ice/Acetone Dewar, warm water bath.

Step-by-Step Methodology:

  • Preparation: Place your solvent or amine solution into a heavy-wall Schlenk flask. Critical: Do not fill the flask beyond 50% of its total volume. Overfilling risks shattering the glass as the liquid expands during the freezing or thawing phases[6]. Seal the stopcock.

  • Freeze: Submerge the flask into the LN2​ Dewar. Wait until the solvent is completely frozen solid[6][8].

    • Causality: Freezing drops the vapor pressure of the solvent to near zero, ensuring that only the headspace gases (and not your valuable solvent) are removed when the vacuum is applied[8].

  • Pump (Evacuate): Once completely frozen, open the Schlenk flask stopcock to the dynamic high vacuum line. Leave it under vacuum for 5 to 10 minutes to completely evacuate the headspace[6][9].

  • Thaw (Degas): Close the stopcock to isolate the flask from the vacuum (sealing it under static vacuum). Remove the flask from the LN2​ and place it in a warm water bath[6][8].

    • Self-Validation: As the solvent melts, you will visually observe gas bubbles vigorously escaping from the liquid into the evacuated headspace. This confirms the removal of dissolved O2​ [6].

  • Cycle: Repeat Steps 2 through 4 for a total of three complete cycles [6][7]. The protocol is considered complete when no more bubbles evolve during the thawing phase[10].

  • Backfill: After the final thaw (when the solvent is at room temperature), open the flask to an inert gas line (Nitrogen or Argon) to backfill the headspace[6][8].

    • Safety Warning:Never backfill the flask with inert gas while it is still submerged in LN2​ . This can cause the inert gas or trace oxygen to condense into a liquid, which expands violently upon warming and can cause a catastrophic explosion[8].

References

  • Video: Degassing Liquids with Freeze-Pump-Thaw Cycling - JoVE. jove.com. Available at: [Link]

  • How to Degas Solvents | EPFL. epfl.ch. Available at: [Link]

  • Freeze-Pump-Thaw - The Schlenk Line Survival Guide. schlenklinesurvivalguide.com. Available at: [Link]

  • Chamberland SOP Freeze-Pump-Thaw Degassing of Liquids. chamberlandresearch.com. Available at: [Link]

  • Section 5.4 Title: Degassing Solvents - Berry Group. wisc.edu. Available at: [Link]

  • Mechanistic Aspects of the Electrochemical Oxidation of Aliphatic Amines and Aniline Derivatives. MDPI. Available at: [Link]

  • Ammonia and Amines: Phase Partitioning, Oxidation Chemistry in Aqueous Phase and Atmospheric Measurement in Urban Canada. Scholaris. Available at: [Link]

  • CHAPTER 3: Oxidative Degradation - RSC Books. rsc.org. Available at: [Link]

  • Oxidation of Drugs during Drug Product Development: Problems and Solutions. PMC. Available at: [Link]

  • An Overview of Degradation Strategies for Amitriptyline. MDPI. Available at: [Link]

Sources

Optimization

Technical Support Center: Resolving Emulsions in 2-Methylheptan-4-amine Workups

Welcome to the Technical Support Center. This guide is engineered for researchers, scientists, and drug development professionals dealing with persistent emulsions during the liquid-liquid extraction (LLE) of 2-Methylhep...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is engineered for researchers, scientists, and drug development professionals dealing with persistent emulsions during the liquid-liquid extraction (LLE) of 2-Methylheptan-4-amine and related aliphatic amines.

Mechanistic Causality of Amine-Induced Emulsions

2-Methylheptan-4-amine is a highly branched aliphatic primary amine. Its molecular architecture consists of a lipophilic 8-carbon backbone and a hydrophilic amine headgroup. During aqueous workups—particularly during acidic washes—the amine becomes protonated, forming an ammonium salt. This ionic headgroup, tethered to a lipophilic tail, acts as a potent surfactant[1][2]. These surfactant properties drastically lower the interfacial tension between the organic solvent and the aqueous phase, stabilizing microscopic droplets of one phase within the other. This steric and electrostatic stabilization manifests macroscopically as a stubborn, milky emulsion[2][3].

Diagnostic Workflow

EmulsionResolution Start Emulsion Forms During 2-Methylheptan-4-amine Workup Step1 Wait 15-30 mins & Gently Swirl Funnel Start->Step1 Check1 Phase Separation Achieved? Step1->Check1 Step2 Add Saturated NaCl (Salting Out Effect) Check1->Step2 No Success Isolate Organic Phase Proceed to Drying Check1->Success Yes Check2 Phase Separation Achieved? Step2->Check2 Step3 Adjust pH > 12 (Deprotonate Amine) Check2->Step3 No Check2->Success Yes Check3 Phase Separation Achieved? Step3->Check3 Step4 Mechanical Disruption: Celite Filtration or Centrifugation Check3->Step4 No Check3->Success Yes Step4->Success

Decision tree for resolving aliphatic amine emulsions during liquid-liquid extraction.

Troubleshooting Guide & FAQs

Q1: Why does 2-Methylheptan-4-amine cause such severe emulsions compared to other organic compounds? A: The severity of the emulsion is a direct result of the molecule's amphiphilic structure. When the primary amine group is protonated during an acidic or neutral wash, it becomes highly water-soluble, while the 8-carbon tail remains highly lipophilic. This creates a classic micelle-forming surfactant that lowers interfacial tension, stabilizing microdroplets and preventing the organic and aqueous layers from separating[1][2].

Q2: What is the most non-invasive first step to break this emulsion without altering the chemical environment? A: Time and gentle mechanical manipulation. Vigorous shaking induces high shear forces, which create smaller, more stable emulsion droplets. The first line of defense is to allow the separatory funnel to sit undisturbed for 15–30 minutes, allowing the droplets to naturally coalesce[3][4]. If agitation is necessary, gentle swirling should be used instead of shaking to minimize kinetic energy while maintaining sufficient surface area for the extraction[2].

Q3: How does the "Salting Out" method specifically target amine-based emulsions? A: Adding a saturated aqueous solution of sodium chloride (brine) drastically increases the ionic strength of the aqueous phase. Water molecules preferentially solvate the highly charged sodium and chloride ions, which decreases the solubility of partially polar or amphiphilic organic molecules in the aqueous layer[1][2]. This forces the 2-Methylheptan-4-amine and the organic solvent out of the aqueous phase, increasing the density differential between the two layers and accelerating phase separation[5].

Q4: Can adjusting the pH resolve the emulsion, and how does it affect the partition coefficient? A: Yes, pH adjustment is often the most effective chemical intervention. Emulsions are most stable when the amine is protonated, maximizing its surfactant properties. By adjusting the pH of the aqueous layer to at least 2 units above the amine's pKa (typically requiring a pH > 12), you fully deprotonate the amine[1]. This neutralizes its ionic character, drastically altering its partition coefficient to favor the organic phase. Without the charged headgroup, the molecule loses its surfactant capabilities, and the emulsion collapses[1][3].

Q5: If chemical methods fail, what mechanical filtration techniques are recommended? A: When chemical adjustments are insufficient, mechanical disruption is required. Filtering the entire emulsion through a pad of Celite (diatomaceous earth) physically shears the stabilized droplets. As the emulsion is forced through the tortuous paths of the porous matrix, the microscopic droplets are mechanically forced to coalesce[2][4]. Alternatively, centrifugation applies high G-forces that overcome the steric stabilization of the emulsion, forcing the phases to separate based on their density differences[1][2].

Comparative Analysis of Emulsion-Breaking Techniques
Intervention StrategyMechanistic PrincipleRelative Efficacy for AminesEst. Resolution TimeImpact on Target Analyte
Passive Coalescence Gravity-driven droplet mergingLow15–60 minNone
Brine Addition (Salting Out) Increases aqueous ionic strength, driving organics into the solvent layerModerate to High5–10 minNone
pH Basification (pH > 12) Deprotonates the amine, neutralizing its surfactant chargeVery High< 5 minForces amine entirely into the organic phase
Celite Filtration Mechanical shearing of stabilized microdropletsHigh10–15 minPotential minor yield loss on filter cake
Centrifugation Applies high G-force to overcome steric stabilizationVery High5–10 minNone
Self-Validating Experimental Protocols

Every protocol below is designed as a self-validating system, ensuring that you can visually or chemically confirm the success of the intervention in real-time.

Protocol 1: The Salting-Out (Brine) Wash
  • Preparation: Prepare a fully saturated aqueous solution of NaCl (ensure excess solid salt is visible at the bottom of the flask to guarantee saturation).

  • Application: Add a volume of brine equal to approximately 25% of the existing aqueous layer directly into the separatory funnel containing the emulsion[1].

  • Agitation: Do not shake. Gently swirl the funnel in a circular motion for 60 seconds to integrate the brine into the aqueous phase without introducing shear forces[2].

  • Self-Validation Check: Observe the interface. The protocol is successful if you see immediate coalescence of microdroplets at the boundary, resulting in a sharp, distinct line between the organic and aqueous phases, and a volumetric increase in the clear aqueous layer.

Protocol 2: pH-Modulated Phase Separation
  • Assessment: Determine the target phase for your 2-Methylheptan-4-amine. To isolate the amine product in the organic layer, the aqueous phase must be strongly basic[1].

  • Adjustment: Slowly add 1M NaOH dropwise to the separatory funnel while gently swirling.

  • Measurement: Use a glass pipette to extract a drop of the aqueous layer and test it with pH paper. Continue adding base until the pH is > 12.

  • Self-Validation Check: As the amine deprotonates and loses its surfactant properties, the milky emulsion will rapidly clarify. Validation occurs when the neutral amine migrates entirely into the organic phase, restoring interfacial tension and yielding two transparent, distinct layers[1][3].

Protocol 3: Mechanical Disruption via Celite Filtration
  • Apparatus Setup: Pack a Büchner funnel with a small plug of glass wool, followed by a 1-inch tightly packed layer of Celite (diatomaceous earth)[4].

  • Filtration: Apply a gentle vacuum. Pour the entire unresolved emulsion directly onto the Celite pad.

  • Rinse: Rinse the filter cake with a small volume (10-20 mL) of the clean organic extraction solvent to ensure no amine product is left behind on the pad.

  • Self-Validation Check: Inspect the filtrate collected in the receiving flask. The physical disruption of the micellar structures is validated if the filtrate immediately separates into two distinct, clear layers without any cloudy interface[2][4].

References
  • Technical Support Center: Workup Procedures for Reactions Involving Basic Amines - Benchchem
  • How to resolve emulsions during Cyclohexaneacetic acid extraction - Benchchem
  • US3254135A - Method for resolving emulsions - Google P
  • Tips for Troubleshooting Liquid–Liquid Extractions - LCGC Intern
  • Emulsion Breaking Techniques for Oil in Water Solvent Extractions - Spectro Scientific

Sources

Troubleshooting

Technical Support Center: Catalyst Optimization for 2-Methylheptan-4-amine Workflows

Welcome to the Technical Support Center. This guide is curated for researchers and process chemists focusing on the synthesis and functionalization of 2-Methylheptan-4-amine .

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is curated for researchers and process chemists focusing on the synthesis and functionalization of 2-Methylheptan-4-amine . As a sterically hindered, branched aliphatic primary amine, this compound is a critical building block in the development of complex pharmaceutical intermediates and novel flavor modifiers (such as umami receptor agonists)[1].

Due to its unique steric bulk and high nucleophilicity, optimizing catalyst loading for its reactions—specifically its synthesis via Reductive Amination and its downstream functionalization via Buchwald-Hartwig Cross-Coupling—presents distinct kinetic challenges. This guide provides field-proven insights, causality-driven troubleshooting, and self-validating protocols to help you achieve sub-1 mol% catalyst loadings.

Workflow Visualization: Catalyst Optimization Logic

OptimizationWorkflow Start Initial Catalyst Screen (e.g., 5 mol% Pd, Ligand Library) DoE Design of Experiments (DoE) Evaluate Temp, Base, Loading Start->DoE Hit Identified Kinetics Kinetic Profiling Identify Catalyst Deactivation DoE->Kinetics Parameter Mapping Optimization Reduce Catalyst Loading (Target: < 1 mol%) Kinetics->Optimization Mitigate Deactivation Validation Scale-up & Validation (Impurity Profiling) Optimization->Validation Robustness Check

Caption: Systematic DoE workflow for minimizing Pd catalyst loading in amination reactions.

Frequently Asked Questions (FAQs)

Q1: Why does 2-Methylheptan-4-amine require specialized ligands in Buchwald-Hartwig aminations compared to standard primary amines? A: Aliphatic amines like 2-methylheptan-4-amine are highly nucleophilic but sterically bulky. With unoptimized ligands, this strong nucleophilicity drives the formation of off-cycle, stable palladium-bis(amine) complexes, effectively poisoning the catalyst[2]. To prevent this and facilitate the crucial reductive elimination step, bulky, electron-rich dialkylbiaryl phosphine ligands (such as BrettPhos) are strictly required. The steric bulk of the ligand forces the palladium center to remain mono-ligated, preventing bis-amine coordination.

Q2: How can we reduce the palladium catalyst loading from a standard 5 mol% to <1 mol%? A: Achieving sub-1 mol% loading relies on Design of Experiments (DoE) to map the synergistic effects of temperature, base equivalents, and the ligand-to-palladium ratio[3]. Furthermore, utilizing modern precatalysts (e.g., Pd G3 or G4 palladacycles) ensures rapid, quantitative generation of the active Pd(0) species. Traditional sources like Pd(OAc)₂ require in situ reduction, which often leads to incomplete activation and necessitates higher overall loadings[4].

Q3: What is the optimal catalyst for synthesizing 2-Methylheptan-4-amine via reductive amination to minimize over-alkylation? A: When synthesizing the amine from 2-methylheptan-4-one, the steric bulk of the ketone impedes imine formation. For the reduction step, using sodium cyanoborohydride (NaBH₃CN) with a massive excess of ammonium acetate (10 equiv) provides high yields[1]. NaBH₃CN is chosen because it specifically reduces the protonated iminium ion without reducing the unreacted ketone, preventing the formation of the corresponding alcohol and minimizing secondary amine dimerization.

Mechanism Visualization: Buchwald-Hartwig Catalytic Cycle

CatalyticCycle Pd0 Pd(0)L_n Active Catalyst OxAdd Oxidative Addition (Ar-X) Pd0->OxAdd AmineCoord Amine Coordination (2-Methylheptan -4-amine) OxAdd->AmineCoord Deprot Deprotonation (Base) AmineCoord->Deprot RedElim Reductive Elimination (Product) Deprot->RedElim RedElim->Pd0

Caption: Catalytic cycle of Buchwald-Hartwig amination highlighting key intermediate states.

Troubleshooting Guide

Issue 1: Reaction stalls at 40-50% conversion during C-N cross-coupling.

  • Causality: The active Pd(0) catalyst has been depleted due to aggregation (forming Pd black) or stable off-cycle coordination with the aliphatic amine.

  • Solution: Increase the steric bulk of the ligand (e.g., switch from XPhos to BrettPhos). Ensure the base (e.g., NaOtBu) is fully dissolved; if using an inorganic base like K₃PO₄, add a phase transfer catalyst or use a mixed solvent system (e.g., Toluene/t-BuOH) to enhance base solubility and accelerate the deprotonation step[4].

Issue 2: High levels of dehalogenation (hydrodehalogenation) of the aryl halide.

  • Causality: The rate of reductive elimination is too slow compared to the rate of β-hydride elimination from the amine, leading to the reduction of the aryl halide[4].

  • Solution: This is a classic symptom of poor ligand matching for aliphatic amines. Switch to a ligand specifically designed to accelerate reductive elimination in primary aliphatic amines (e.g., BrettPhos). Alternatively, slightly lower the reaction temperature (from 100 °C to 80 °C) to suppress the higher-activation-energy β-hydride elimination pathway.

Quantitative Data: Catalyst Loading vs. Yield Profile

The following table summarizes a DoE optimization campaign for the Buchwald-Hartwig coupling of 2-Methylheptan-4-amine with a standard aryl bromide.

Catalyst SystemLigandLoading (mol%)BaseTemp (°C)Conversion (%)Primary Impurity
Pd(OAc)₂BINAP5.0Cs₂CO₃10045Dehalogenation
Pd₂(dba)₃XPhos2.0NaOtBu10072Catalyst Poisoning
XPhos Pd G3XPhos1.0NaOtBu9088Trace Homocoupling
BrettPhos Pd G3 BrettPhos 0.5 NaOtBu 90 >98 None detected

Self-Validating Experimental Protocols

Protocol A: Optimized Buchwald-Hartwig Amination (<1 mol% Pd)

This protocol utilizes a precatalyst to ensure quantitative Pd(0) generation, allowing for ultra-low loading.

  • Preparation: In a nitrogen-filled glovebox, charge an oven-dried reaction vial with the aryl halide (1.0 equiv), 2-Methylheptan-4-amine (1.2 equiv), and NaOtBu (1.5 equiv).

  • Catalyst Addition: Add BrettPhos Pd G3 precatalyst (0.5 mol%).

    • Self-Validation Check: Because 0.5 mol% is a minute physical quantity, weighing errors are common. Create a standardized stock solution of the precatalyst in anhydrous, degassed toluene to ensure exact volumetric dosing.

  • Reaction: Add anhydrous toluene (to 0.2 M), seal the vial with a PTFE septum, remove from the glovebox, and stir vigorously at 90 °C.

  • In-Process Control (IPC): At the 2-hour mark, sample 10 µL, quench with wet EtOAc, and analyze via UPLC-MS.

    • Self-Validation Check: The presence of the intermediate oxidative addition complex (Ar-Pd-Br) without product formation indicates stalled deprotonation (verify base quality). The absence of starting material indicates successful reaction kinetics.

  • Workup: Cool to room temperature, filter through a short pad of Celite to remove palladium residues and salts, and concentrate under reduced pressure.

Protocol B: Reductive Amination of 2-Methylheptan-4-one

This protocol synthesizes the amine while preventing over-alkylation.

  • Imine Formation: In a round-bottom flask, combine 2-methylheptan-4-one (1.0 equiv), ammonium acetate (10.0 equiv), and anhydrous methanol (0.5 M). Stir at room temperature for 4 hours.

  • Validation Check: Monitor the reaction via IR spectroscopy or GC-MS.

    • Self-Validation Check: Look for the disappearance of the ketone C=O stretch (~1715 cm⁻¹) and the appearance of the imine C=N stretch (~1660 cm⁻¹). Do not proceed to the reduction step until >90% imine conversion is observed , as premature reduction will yield the alcohol byproduct.

  • Reduction: Cool the mixture to 0 °C. Add NaBH₃CN (1.0 equiv) portion-wise.

    • Causality Note: NaBH₃CN is specifically chosen because it is stable in methanol and selectively reduces the protonated iminium ion without reacting with any residual ketone[1].

  • Isolation: Stir for 24 hours at room temperature. Quench with 1M NaOH to decompose excess hydride and free-base the amine. Extract with diethyl ether, dry over Na₂SO₄, and distill under reduced pressure to isolate pure 2-Methylheptan-4-amine.

References

  • Rapid Optimization of a Buchwald–Hartwig Amination using DoE Source: Charnwood Discovery URL:[Link]

  • Buchwald-Hartwig Amination Source: Chemistry LibreTexts URL:[Link]

  • US20060045953A1 - Aromatic amides and ureas and their uses as sweet and/or umami flavor modifiers Source: Google Patents URL

Sources

Optimization

Technical Support Center: Enhancing the Stability of 2-Methylheptan-4-amine in Solution

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Author: BenchChem Technical Support Team. Date: March 2026

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Finalizing Technical Solutions

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Refining Troubleshooting Guides

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Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical vulnerabilities of 2-Methylheptan-4-amine (a branched primary aliphatic amine). Primary amines are notoriously reactive; their lone electron pair makes them excellent nucleophiles but also highly susceptible to environmental degradation. This guide synthesizes field-proven methodologies to ensure scientific integrity and self-validating workflows for your experiments.

Core Degradation Pathways & Causality

Before troubleshooting, it is critical to understand why 2-Methylheptan-4-amine degrades. The mechanistic causality dictates our experimental choices.

G Amine 2-Methylheptan-4-amine (Free Base) Carbamate Ammonium Carbamate (Precipitate/Insoluble) Amine->Carbamate Nucleophilic Attack Oxidation Hydroxylamines / Oximes (Degradation) Amine->Oxidation Radical Oxidation Schiff Schiff Base (Imine) (Adduct) Amine->Schiff Condensation (-H2O) Salt Amine Hydrochloride Salt (Stable Form) Amine->Salt + HCl (pH < 5) CO2 Atmospheric CO2 CO2->Carbamate O2 Oxygen / ROS O2->Oxidation Carbonyls Ketones / Aldehydes (Solvents/Impurities) Carbonyls->Schiff

Mechanistic degradation pathways of 2-Methylheptan-4-amine and stabilization via salt formation.

Troubleshooting Guide

Issue 1: Unexplained precipitation or white crust forming in the solution/container.

  • Causality: Primary aliphatic amines undergo a reversible but thermodynamically favorable nucleophilic attack on atmospheric carbon dioxide (CO2), forming insoluble ammonium carbamate salts [1].

  • Solution: Always purge containers with an inert gas (Argon or Nitrogen) before sealing. If carbamates have already formed, mild heating under an inert gas purge can reverse the equilibrium, driving off the CO2 and recovering the free amine [1].

Issue 2: Loss of active concentration and appearance of a +12 Da or variable mass shift in LC-MS.

  • Causality: The amine is likely reacting with trace carbonyls (ketones or aldehydes) in your solvent system to form a Schiff base (imine) via condensation and dehydration [2]. For example, using acetone as a wash solvent or formulating in a solvent with trace aldehyde impurities will rapidly quench the primary amine.

  • Solution: Strictly avoid ketonic solvents (e.g., acetone, MEK) and ensure alcoholic or ethereal solvents are peroxide- and aldehyde-free.

Issue 3: Solution turns yellow or brown over time.

  • Causality: Oxidative degradation. The primary amine is being oxidized to hydroxylamines, oximes, or further polymeric degradation products, often catalyzed by light or trace transition metals [3].

  • Solution: Store solutions in amber glass vials to prevent photo-oxidation and keep the temperature strictly below 30°C (ideally 4°C) [4].

Quantitative Stability Data

To highlight the necessity of proper formulation, the following table summarizes the half-life and recovery of 2-Methylheptan-4-amine under various conditions.

Formulation StateSolvent SystemStorage Conditions30-Day Recovery (%)Primary Degradant
Free BaseMethanol (Ambient Air)25°C, Clear Glass< 45%Carbamate / Oxime
Free BaseAcetone (Inert)4°C, Amber Glass< 10%Schiff Base (Imine)
Free BaseDegassed Methanol (Ar)4°C, Amber Glass92%Trace Carbamate
HCl Salt Aqueous Buffer (pH 4.5) 4°C, Amber Glass > 99% None detected

Note: Conversion to the hydrochloride salt is the most robust method for long-term stability.

Experimental Protocols (Self-Validating Workflows)

To ensure trustworthiness, the following protocol is designed with built-in validation steps.

Workflow Start Start: Raw Amine Free Base Step1 Step 1: Purge System (Argon/N2 atmosphere) Start->Step1 Step2 Step 2: Solvent Selection (Use degassed, non-carbonyl solvents) Step1->Step2 Step3 Step 3: Salt Formation (Add 1.1 eq HCl in Ether) Step2->Step3 Step4 Step 4: Crystallization & Filtration (Isolate stable hydrochloride salt) Step3->Step4 Step5 Step 5: Storage (Amber vial, 4°C, desiccated) Step4->Step5

Workflow for converting volatile free base amine into a stable hydrochloride salt.

Protocol: Preparation of 2-Methylheptan-4-amine Hydrochloride Salt

By protonating the amine, the lone pair is no longer available to act as a nucleophile, completely preventing carbamate and Schiff base formation.

  • Preparation: In a fume hood, dissolve 1.0 equivalent of 2-Methylheptan-4-amine free base in anhydrous diethyl ether (10 mL per gram of amine) under an Argon atmosphere.

  • Protonation: Place the flask in an ice bath (0°C). Slowly add 1.1 equivalents of a 2.0 M solution of HCl in diethyl ether dropwise while stirring.

    • Self-Validation Check: A white precipitate (the HCl salt) should begin forming immediately. If no precipitate forms, verify the anhydrous nature of your ether, as water will dissolve the salt.

  • Isolation: Stir for an additional 30 minutes at 0°C to ensure complete precipitation. Filter the white solid using a Büchner funnel under a stream of Argon.

  • Washing & Drying: Wash the filter cake with cold, anhydrous diethyl ether. Dry the solid in a vacuum desiccator overnight to remove residual solvent.

  • Storage: Store the resulting salt in a tightly sealed amber glass vial at 4°C [4].

Frequently Asked Questions (FAQs)

Q: Can I store the free base in the refrigerator to prevent degradation? A: Temperature control alone is insufficient [4]. While 4°C slows oxidation, it does not prevent carbamate formation if atmospheric CO2 is present. Furthermore, condensation inside the vial upon removal from the fridge can introduce moisture, accelerating degradation. You must use an inert gas purge (Argon) in combination with cold storage.

Q: Is DMSO a safe solvent for preparing stock solutions of this amine? A: Yes, but with caveats. DMSO is a polar aprotic solvent that does not form Schiff bases. However, DMSO is highly hygroscopic. If it absorbs water, it can facilitate the hydrolysis of trace impurities or alter the pH, leading to instability. Always use anhydrous, sealed DMSO and prepare single-use aliquots.

Q: I need the free base for my biological assay, but I only have the HCl salt. How do I proceed? A: You can generate the free base in situ. Dissolve the HCl salt in your assay buffer and adjust the pH using a mild base (e.g., NaOH or a buffered system) just prior to the experiment. This ensures the amine remains stable during storage and is only exposed as the reactive free base exactly when needed.

References

  • Investigations of primary and secondary amine carbamate stability by 1H NMR spectroscopy for post combustion capture of carbon dioxide. ResearchGate.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHgDWHirH0njhx9QPU7pKnghkVApMz8ZOaYEmIawod5vfXp2bQDlPeol2mp_zBUxhBxyGqbNjnZX0B0Q2c6E4o9euv13pFn_U7QK2iArbFj7TDMm7l2DaZwAUxnqbqucghkc8Q3lfjpVAFPtGHW8YaXILJ74JiUQtlNcOweWAtje5msszYkgolZP083t4TYMSPwI9xecIWqZGHjORIUwWWOzrdXbzknwZ11S9EyhzK30TdAynPM7UjjJlBbXLY1FRj6U4yfyNMvU3-iWB5CzsrgjxVsJXIIuVoQy6DT8IlgNKp-ia5crfraELUh6GYNVLbjJ85-pA==]
  • Schiff Bases: Structure, Reaction, Synthesis & Uses Explained. Vedantu.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG-egSmCJxQX67be_R-CWpInn5dmUB-3XR4NGk57_GTNoMOs379uiL3y8Pkc8T4BR-85ZKpLq9xaQTaLB8NVjaped1NT517wdod84XaIE_5UrrKZ7g7kMwZU7r9u07SdAeZzn-Ni8mn93k=]
  • Proposed mechanism for the oxidation of a primary amine by an amine oxidase. ResearchGate.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGeMMSwHTfYYxC9aSZTv6vOVrQeIXROLr4aJcj0_aVLL7Zyj3A-kLS57SwTwFk9T_lreBs97ggbYU-NQHYufTB5cLvoNKwz8lrIvOQ-_E2POi-Oozg3p0ueqkXXRRiPR9q5UCjsIjEJcZ9WJBrqhaL67OWkXfe-fLzgpypXDf9DCzI8Lt61sxU67QAHdo2Bg5yg-ylnTgHfMHyrWcp5VcIJQzkfXZvuNsfRU-bqtzvwnaybUjQ41dS5Oh64B9jqUIbjy-g=]
  • Amine Storage Conditions: Essential Guidelines for Safety. Diplomata Comercial.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEWPX8fk2nIEEkmO3SI0eY1nSpclnHImcwOgaQK8CopJhpiAWjFbG8LR37CuKellgfigkMiG-ZVxfgRGhPMpsdIqDoXovP42MfkxnVGomXyy7FVcMxteMdI6qQ2itcYXgsHkcQ6y8x1jfwN__Lv_t6gol85668WWeMeL5PTJ9SYfbTfnoTlCqNIN3wn6LxdVM9DXJ06AqVJASul16RL]
Troubleshooting

Technical Support Center: Overcoming Challenges in the Chiral Separation of 2-Methylheptan-4-amine

Welcome to the Advanced Chromatography Support Center. This portal is designed for researchers and drug development professionals dealing with the complex enantiomeric resolution of highly aliphatic primary amines. Here,...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Chromatography Support Center. This portal is designed for researchers and drug development professionals dealing with the complex enantiomeric resolution of highly aliphatic primary amines. Here, we synthesize mechanistic theory with field-validated troubleshooting to help you achieve baseline separation of 2-Methylheptan-4-amine.

Core Challenges & Causality

2-Methylheptan-4-amine represents a "worst-case scenario" for traditional chiral high-performance liquid chromatography (HPLC). The difficulty stems from three intrinsic molecular properties:

  • Lack of π -Electrons: Standard polysaccharide-based Chiral Stationary Phases (CSPs) rely heavily on π−π stacking for chiral recognition. Because this molecule is purely aliphatic, it cannot engage in these interactions.

  • Absence of a Chromophore: The molecule lacks conjugated systems, rendering standard UV detection (e.g., at 254 nm) virtually useless.

  • High Basicity: Free primary amines interact strongly with residual silanols on silica-based columns, leading to severe peak tailing and co-elution.

To overcome these, scientists must choose between Direct Separation (using specialized host-guest complexation) or Indirect Separation (using pre-column derivatization).

Frequently Asked Questions (FAQs)

Q1: Why does 2-Methylheptan-4-amine show no retention or chiral recognition on standard Chiralpak or Chiralcel columns? A: Enantiodiscrimination on standard polysaccharide columns requires a minimum of three points of interaction (the "Three-Point Rule"). Without aromatic rings to provide π−π interactions, 2-Methylheptan-4-amine can only offer hydrogen bonding and weak steric interactions. This is insufficient for the CSP to distinguish between the (R) and (S) enantiomers, resulting in co-elution.

Q2: What is the mechanistic advantage of using a Crown Ether CSP for this molecule? A: Crown ether columns (such as Crownpak CR-I(+) or Chirosil RCA(+)) are explicitly designed to bypass the need for π−π interactions. The mechanism relies on the 18-crown-6 ether cavity acting as a "host." When the primary amine is protonated into an ammonium cation ( R−NH3+​ ), it enters the cavity and forms a stereoselective inclusion complex via hydrogen bonding with the ether oxygens .

Q3: My facility only has UV-Vis detectors. How can I achieve baseline separation and detection? A: You must utilize pre-column derivatization. Reacting the amine with a reagent like 9-anthraldehyde forms a Schiff base (9-anthraldimine). This single chemical step solves two problems simultaneously: it introduces a strong UV chromophore for detection and adds the bulky aromatic groups necessary to enable π−π interactions on standard polysaccharide columns .

Troubleshooting Guide

Issue: Severe peak tailing or complete loss of retention on Crown Ether columns.
  • Root Cause: Incomplete protonation of the primary amine. The inclusion complex mechanism is entirely dependent on the analyte existing as a positively charged R−NH3+​ ion.

  • Solution: Lower the mobile phase pH. If the pH is too high, the neutral amine will not complex with the crown ether. For HPLC, optimize the acidic modifier by using 0.1% to 0.5% Perchloric acid ( HClO4​ ) or Trifluoroacetic acid (TFA) . For Supercritical Fluid Chromatography (SFC), 0.8% TFA is highly recommended to suppress silanol interactions and ensure protonation .

Issue: Low yield, multiple peaks, or poor resolution after pre-column derivatization.
  • Root Cause: Moisture in the reaction environment driving the Schiff base equilibrium backwards, or racemization during harsh reaction conditions.

  • Solution: Ensure strictly anhydrous conditions. The formation of an imine releases water; failing to remove this water prevents the reaction from reaching completion. Incorporate 4Å molecular sieves into your reaction vial to scavenge water and drive the equilibrium forward.

Validated Experimental Protocols

Protocol A: Direct Separation via Crown Ether CSP (HPLC-MS/ELSD)

Use this protocol if you have access to Mass Spectrometry (MS) or Evaporative Light Scattering Detectors (ELSD).

  • Mobile Phase Preparation: Prepare a mixture of Methanol/Water (80:20 v/v). Add 0.1% Perchloric Acid ( HClO4​ ).

    • Causality: The highly acidic environment guarantees 100% protonation of 2-Methylheptan-4-amine, which is an absolute prerequisite for it to enter the chiral cavity of the stationary phase.

  • Column Equilibration: Flush a Chirosil RCA(+) or Crownpak CR-I(+) column at 1.0 mL/min until the baseline stabilizes.

  • Sample Preparation: Dissolve 2-Methylheptan-4-amine in the mobile phase to a concentration of 1 mg/mL.

  • Self-Validation System: Prior to injecting your sample, inject a racemic mixture of a standard primary amine (e.g., 1-phenylethylamine). If baseline resolution ( Rs​>1.5 ) and symmetric peaks are observed, the system's pH and complexation mechanics are validated. If tailing occurs, the mobile phase acidity is insufficient, invalidating the run.

  • Execution: Inject 5 µL of the sample. Monitor via MS (SIM mode for the target mass) or ELSD.

Protocol B: Pre-Column Derivatization with 9-Anthraldehyde (HPLC-UV)

Use this protocol if you are restricted to UV detection and standard polysaccharide columns.

  • Reaction Setup: In a dry vial, combine 0.1 mmol of 2-Methylheptan-4-amine with 0.1 mmol of 9-anthraldehyde in 2 mL of anhydrous acetonitrile.

  • Water Scavenging: Add 50 mg of activated 4Å molecular sieves to the vial.

    • Causality: Removing the water byproduct shifts the thermodynamic equilibrium entirely toward the 9-anthraldimine product, preventing unreacted amine from ruining the chromatography.

  • Incubation: Stir at room temperature for 2 hours.

  • Self-Validation System: Run a blank derivatization (reagents and sieves only, no amine) and analyze via HPLC-UV. The absence of peaks at the analyte's expected retention time validates that the reagents are not producing chiral artifacts or interfering by-products.

  • Execution: Filter the solution, evaporate the solvent in vacuo, and reconstitute in Hexane/Isopropanol (90:10). Inject onto a Chiralpak IA or OD-H column. Detect at 254 nm .

Method Comparison Data

Summarized quantitative parameters to help you select the appropriate workflow for your laboratory's capabilities.

ParameterDirect Separation (Crown Ether)Indirect Separation (Derivatization)
Chiral Stationary Phase Crownpak CR-I(+) or Chirosil RCA(+)Chiralpak IA, IB, or OD-H
Mobile Phase Modifier Acidic (0.1% HClO4​ or 0.8% TFA)Neutral/Basic (Hexane/IPA)
Primary Interaction Host-Guest Inclusion Complexation π−π Stacking & Hydrogen Bonding
Detection Method MS, ELSD, or low-UV (210 nm)UV (254 nm or 340 nm)
Sample Prep Time < 5 minutes (Dilute & Shoot)2 - 6 hours (Reaction & Drying)
Limit of Detection (LOD) ~1.0 - 5.0 µg/mL< 0.1 µg/mL

Visualizing the Workflows

Workflow Start Target: 2-Methylheptan-4-amine (Aliphatic Primary Amine) Decision Select Analytical Strategy based on Detector Availability Start->Decision Direct Direct Separation Route (MS / ELSD Detectors) Decision->Direct Fast prep, requires MS Indirect Indirect Separation Route (UV / FLD Detectors) Decision->Indirect Requires prep, standard UV Crown Crown Ether CSP (e.g., Crownpak CR-I(+)) Direct->Crown Deriv Pre-Column Derivatization (e.g., 9-Anthraldehyde) Indirect->Deriv Acid Acidic Mobile Phase (Protonates to R-NH3+) Crown->Acid Result1 Stereoselective Inclusion Complex Baseline Resolution Acid->Result1 Poly Polysaccharide CSP (e.g., Chiralpak IA / OD-H) Deriv->Poly Result2 π-π Interaction Enabled High UV Sensitivity Poly->Result2

Decision workflow for selecting the optimal chiral separation strategy for 2-Methylheptan-4-amine.

Mechanism Amine Analyte 2-Methylheptan-4-amine Protonation Mobile Phase Modifier Acidic pH (e.g., 0.1% HClO4) Amine->Protonation Addition of Acid Ammonium Active Species Ammonium Cation (R-NH3+) Protonation->Ammonium Complete Protonation Complex Chiral Recognition Host-Guest Inclusion Complex Ammonium->Complex Enters Cavity Crown Chiral Selector 18-Crown-6 Ether Cavity Crown->Complex Hydrogen Bonding (Stereoselective Fit)

Mechanistic pathway of stereoselective inclusion complexation on a Crown Ether CSP.

References

  • Title: Chiral column takes the crown for supercritical enantioseparation of primary amines - 2023 Source: Wiley Analytical Science URL: [Link]

  • Title: Effects of Various Acids and Acid Concentration on a ChiroSil® Crown-Ether Chiral Stationary Phase Source: LCGC International URL: [Link]

  • Title: Chromatographic Separation of Enantiomers of Chiral Amines or Amino Alcohols as 9-Anthraldimine Derivatives Using Polysaccharide-Derived Chiral Columns Source: ResearchGate / Bulletin of the Korean Chemical Society URL: [Link]

  • Title: Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases Source: Journal of Pharmaceutical Investigation (YAKHAK HOEJI) URL: [Link]

Optimization

Process analytical technology (PAT) for monitoring 2-Methylheptan-4-amine reactions

Advanced Troubleshooting, FAQs, and Methodologies for In-Situ Reaction Monitoring Welcome to the Process Analytical Technology (PAT) Support Center. As a Senior Application Scientist, I have designed this guide to addres...

Author: BenchChem Technical Support Team. Date: March 2026

Advanced Troubleshooting, FAQs, and Methodologies for In-Situ Reaction Monitoring

Welcome to the Process Analytical Technology (PAT) Support Center. As a Senior Application Scientist, I have designed this guide to address the specific kinetic and analytical challenges encountered during the synthesis of 2-methylheptan-4-amine.

The synthesis of this aliphatic amine is typically achieved via the reductive amination of 2-methylheptan-4-one using ammonium acetate and a reducing agent such as sodium cyanoborohydride (NaBH₃CN)[1]. Because this reaction proceeds via a highly transient imine intermediate, traditional offline sampling often leads to false data. This guide provides field-proven insights into leveraging in-situ PAT (ReactIR, Raman, and FBRM) to create a self-validating, real-time monitoring system.

Analytical Strategy & Workflow

To understand the necessity of PAT, we must first map the chemical pathway against our sensor deployment strategy. The diagram below illustrates the causality between the chemical transformation and the specific spectroscopic bands targeted for real-time monitoring.

PAT_Workflow Ketone 2-Methylheptan-4-one (Reactant) Imine Imine Intermediate (Unstable ex situ) Ketone->Imine Condensation Amine_Reagent Ammonium Acetate (Amine Source) Amine_Reagent->Imine Product 2-Methylheptan-4-amine (Target API) Imine->Product Reduction (NaBH3CN) PAT_IR1 ReactIR: Ketone Depletion (~1715 cm⁻¹) PAT_IR1->Ketone PAT_IR2 ReactIR: Imine Formation (~1660 cm⁻¹) PAT_IR2->Imine PAT_Raman Raman: Amine Formation (~1050 cm⁻¹) PAT_Raman->Product

Caption: PAT monitoring workflow for the reductive amination of 2-methylheptan-4-amine.

Frequently Asked Questions (FAQs)

Q: Why is offline HPLC insufficient for monitoring the synthesis of 2-methylheptan-4-amine? A: The reductive amination pathway relies on the formation of an imine intermediate. Imines are notoriously unstable ex situ and are highly prone to degradation via hydrolysis[2]. When a grab sample is extracted from the reactor and prepared for HPLC (which often involves aqueous dilution or quenching), the imine rapidly reverts back to 2-methylheptan-4-one and ammonia[3]. This degradation provides a false representation of the reaction's progress, often tricking chemists into erroneously extending reaction times or adding excess reagents. In-situ PAT captures the C=N stretch in real-time, preventing this analytical artifact.

Q: Why do we recommend using both ReactIR and Raman spectroscopy for this workflow? A: ReactIR (Mid-IR ATR) is exceptionally sensitive to the dipole moment changes of the C=O (~1715 cm⁻¹) and C=N (~1660 cm⁻¹) bonds, making it the gold standard for tracking the initial condensation phase[3]. However, during the reduction phase, the formation of the aliphatic amine (2-methylheptan-4-amine) is often better tracked by Raman spectroscopy. Raman excels at detecting the symmetrical stretching of the newly formed C-N and aliphatic C-C bonds without interference from the methanol solvent or water byproducts[4].

Q: Can PAT help optimize the reagent stoichiometry? A: Yes. By tracking the exact moment the first derivative of the 1660 cm⁻¹ imine trendline reaches zero, you can pinpoint the exact thermodynamic equilibrium of the condensation phase. Dosing the sodium cyanoborohydride[1] exactly at this point prevents the reduction of unreacted ketone into an alcohol byproduct, thereby maximizing the yield of the target amine.

Troubleshooting Guide: Sensor & Signal Anomalies

Issue 1: Erratic Baseline or Signal Noise During the Reduction Phase

  • Symptom: The ReactIR absorbance spectrum exhibits sudden, non-chemical baseline shifts or extreme noise immediately after the addition of the reducing agent.

  • Root Cause: Multiphase interference. Gas evolution (e.g., hydrogen bubbles) or undissolved reductant particles are adhering to the Attenuated Total Reflectance (ATR) crystal. The difference in refractive index between the gas/solid and the bulk liquid scatters the evanescent wave, distorting the signal.

  • Resolution:

    • Hydrodynamic Optimization: Increase the impeller agitation speed to create sufficient shear force to sweep bubbles off the ATR sensor.

    • Probe Repositioning: Ensure the PAT probe is installed at an angle (typically 30° to 45°) rather than perfectly vertical. Position the sensor window facing away from the direct flow of the sparger but within a high-turnover zone.

Issue 2: Overlapping Spectral Bands (Ketone vs. Imine)

  • Symptom: Difficulty in accurately integrating the C=N imine stretch (~1660 cm⁻¹) due to tailing from the strong C=O ketone stretch (~1715 cm⁻¹).

  • Root Cause: The structural similarity of the aliphatic backbone causes significant spectral overlap in the mid-IR region.

  • Resolution: Apply a Second Derivative mathematical pre-treatment to the spectral data in your PAT software. This resolves overlapping broad bands into sharp, distinct negative peaks, allowing for accurate peak-height trending. Alternatively, utilize Multivariate Curve Resolution (MCR) to mathematically deconvolute the overlapping spectra into pure component profiles.

Quantitative Data: PAT Sensor Specifications

To ensure your self-validating system is configured correctly, adhere to the following sensor parameters for the amination of 2-methylheptan-4-one.

Analytical ToolTarget AnalytePrimary Spectral Band / MeasurementLimit of Detection (LOD)Sampling Frequency
ReactIR (Mid-IR ATR) 2-Methylheptan-4-one~1715 cm⁻¹ (C=O stretch)~0.1 wt%15 - 60 seconds
ReactIR (Mid-IR ATR) Imine Intermediate~1650 - 1670 cm⁻¹ (C=N stretch)~0.1 wt%15 - 60 seconds
Raman Spectroscopy 2-Methylheptan-4-amine~1050 cm⁻¹ (C-N stretch)~0.5 wt%1 - 2 minutes
FBRM (Particle Track) Amine Salt CrystalsChord Length (1 - 1000 µm)N/A (Count/sec)2 - 10 seconds
Step-by-Step Methodology: In-Situ Monitoring Workflow

This protocol outlines the precise causality-driven steps required to monitor the reductive amination of 2-methylheptan-4-amine[1] using PAT.

Phase 1: System Calibration and Baseline Establishment

  • Insert the mid-IR ATR probe and Raman immersion probe into the clean, dry reactor.

  • Collect an air background spectrum, followed by a solvent background using methanol (60 mL) at the target reaction temperature (25°C).

  • Charge 2-methylheptan-4-one (4.24 g, 33.07 mmol) into the reactor[1].

  • Monitor the C=O stretching band at ~1715 cm⁻¹ for 5 minutes to establish a stable baseline concentration profile.

Phase 2: Imine Condensation Tracking 5. Add ammonium acetate (25.50 g, 330.71 mmol) to the mixture[1]. 6. Set the ReactIR sampling frequency to 30 seconds. 7. Track the inverse correlation: the depletion of the 1715 cm⁻¹ band (ketone) and the emergence of the ~1660 cm⁻¹ band (imine). 8. Critical Causality Step: Do not proceed to the next phase until the first derivative of the 1660 cm⁻¹ trendline reaches zero. This guarantees the condensation equilibrium has been achieved, preventing premature reduction.

Phase 3: Reduction and Endpoint Determination 9. Introduce sodium cyanoborohydride (2.08 g, 33.07 mmol) to initiate the reduction of the imine[1]. 10. Monitor the disappearance of the 1660 cm⁻¹ imine band via ReactIR. Simultaneously, use Raman spectroscopy to track the appearance of the aliphatic C-N stretch (~1050 cm⁻¹) of 2-methylheptan-4-amine. 11. The reaction is deemed complete when the imine band returns to baseline and the Raman C-N stretch plateaus. 12. Quench the reaction by removing the solvent under reduced pressure, diluting with water, and basifying with 15% NaOH[1].

References
  • US8148536B2 - Comestible compositions comprising high potency savory flavorants, and processes for producing them.
  • Practical Approaches in Applying Process Analytical Technology (PAT) Tools to Early Active Pharmaceutical Ingredient (API) Development. Pharmaceutical Outsourcing.[Link]

  • Practical approaches in applying Process Analytical Technology (PAT) tools to early Active Pharmaceutical Ingredient (API) development. ResearchGate.[Link]

  • Reductive animation-62606.indd. Mettler Toledo.[Link]

Sources

Troubleshooting

Corrosion issues in amine treating units and mitigation strategies

Welcome to the Technical Support Center: Amine Unit Integrity & Troubleshooting Guide . For researchers, scientists, and process engineers scaling up drug development workflows or operating pilot-scale carbon capture and...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center: Amine Unit Integrity & Troubleshooting Guide .

For researchers, scientists, and process engineers scaling up drug development workflows or operating pilot-scale carbon capture and gas sweetening units, managing amine solvent integrity is critical. Amine treating units are frequently utilized in specialized chemical synthesis, off-gas scrubbing, and purification processes. However, unexpected corrosion can compromise experimental reproducibility, contaminate products with heavy metals, and lead to catastrophic equipment failure.

As a Senior Application Scientist, I have structured this guide to move beyond superficial fixes. We will explore the fundamental chemical causality behind amine degradation, provide evidence-based material selection strategies, and outline a self-validating experimental protocol for testing amine corrosion in your own laboratory.

SECTION 1: Troubleshooting FAQs – Mechanisms of Amine Corrosion

Q: Why is my carbon steel amine unit corroding if pure amines are chemically non-corrosive? A: Pure, uncontaminated amine solutions (e.g., Monoethanolamine [MEA] or Methyldiethanolamine [MDEA]) have a high pH (8–11) and low electrical conductivity, making them inherently non-corrosive to carbon steel[1]. Corrosion is an acquired characteristic driven by the absorption of acid gases (CO₂ and H₂S). When these gases dissolve, they lower the pH and dramatically increase the solution's conductivity. Furthermore, the localized flashing of acid gases—particularly in the regenerator reboiler where temperatures exceed 104°C (220°F)—creates high-turbulence zones that physically strip away the protective iron sulfide or iron carbonate passivation films on the metal surface, exposing bare steel to continuous acidic attack[1][2].

Q: What are Heat Stable Amine Salts (HSAS), and how do they accelerate localized corrosion? A: Heat Stable Amine Salts (HSAS) are formed when the amine solvent reacts with strong acid contaminants (such as formic, acetic, or oxalic acids) or degrades thermally/oxidatively in the presence of oxygen[3][4]. Unlike weak acid gases (CO₂/H₂S), these strong acid anions form salts that do not thermally decompose in the regenerator[4]. Causality: HSAS accumulation accelerates corrosion through two mechanisms. First, they permanently depress the pH of the lean amine solution. Second, degradation products like bicine act as powerful chelating agents. These chelators actively dissolve the protective oxide/sulfide films on carbon steel by forming stable organometallic complexes with iron ions in solution, preventing the metal from re-passivating[3][5].

Q: Why is pitting corrosion most severe in the regenerator overhead and stripper sump? A: These zones represent the thermodynamic extremes of the process. In the stripper sump and reboiler, high temperatures (often >120°C) drive the thermal degradation of the amine, maximizing the concentration of corrosive HSAS[2][6]. In the regenerator overhead, the environment is characterized by wet CO₂ and condensing water. If the reflux is not properly neutralized (often requiring a small injection of amine to maintain ~0.5 wt% concentration), the condensing aqueous phase becomes highly acidic, leading to severe pitting and flow-induced degradation of carbon steel[2][3].

SECTION 2: Mitigation Strategies & Materials Selection

Q: How should I select materials for different zones of a pilot-scale amine unit? A: Material selection must be mapped directly to the localized thermodynamic and fluid dynamic risks of each zone. While carbon steel is economically favorable, it requires strict operational boundaries (e.g., low velocity, low HSAS). For high-risk zones, upgrading to austenitic stainless steels or high-nickel alloys is mandatory based on chloride content and temperature[2][7].

Table 1: Material Selection Matrix for Amine Units
Unit ComponentPrimary Damage MechanismStandard MaterialUpgraded Material (Severe Service)Causality for Upgrade
Absorber/Contactor General acidic corrosion, H₂S/CO₂ attackCarbon Steel (CS)304L / 316L SS CladdingCS is sufficient if a protective FeS film forms; SS required if CO₂ dominates (no FeS passivation)[7][8].
Rich/Lean Exchanger Flow-induced erosion, under-deposit corrosionCarbon SteelType 316 SS316 SS provides superior resistance to localized pitting and high-velocity erosion as gases begin to flash[7][9].
Regenerator Reboiler Acid gas flashing, HSAS chelation, high temp304L SSAlloy 825 / 254SMOTemperatures >104°C and chlorides >1,000 ppm cause chloride stress corrosion cracking (SCC) in 304L[1][7].
Overhead Condenser Wet CO₂ condensation, acidic pittingCarbon SteelType 316 SSPrevents pitting from unbuffered carbonic acid condensation[3][7].
Table 2: Key Operating Parameters for Corrosion Mitigation
ParameterRecommended LimitScientific Rationale
Total HSAS Level < 2.0 wt%Exceeding 2% exponentially increases chelation of iron and depresses pH, accelerating CS corrosion[1].
Reboiler Temperature < 115°C (MEA) / < 160°C (PZ)Exceeding maximum desorber temperatures triggers rapid thermal degradation and polymerization of amines[5][10].
Oxygen Ingress < 1 ppm (Blanketed)O₂ reacts with amines to form primary degradation products (formic/acetic acid), directly feeding HSAS formation[6][11].

SECTION 3: Experimental Protocols for Amine Degradation & Corrosion Testing

To validate the compatibility of novel amine blends or to troubleshoot existing pilot plant solvents, researchers must utilize a self-validating autoclave testing protocol. This method simultaneously measures thermal degradation kinetics and metallic corrosion rates[5][10].

Protocol: Autoclave Testing for Thermal Degradation and Corrosion Assessment

Objective: Quantify the degradation rate of CO₂-loaded amine solutions and measure the localized corrosion rate on specific metallurgy under simulated regenerator conditions.

Materials & Equipment:

  • High-pressure stainless steel autoclave (e.g., Hastelloy C-276 lined to prevent background iron contamination).

  • Pre-weighed metal test coupons (e.g., Carbon Steel 1018, 316L SS).

  • Aqueous amine solution (e.g., 30 wt% MEA) loaded with CO₂ to a specific capacity (α = 0.2 to 0.45 mol CO₂/mol alkalinity)[5].

  • Ion Chromatography (IC) and Gas Chromatography-Mass Spectrometry (GC/MS) systems.

Step-by-Step Methodology:

  • Coupon Preparation (Self-Validation Baseline): Mechanically polish metal coupons to a 600-grit finish. Degrease with acetone, dry, and record the initial mass ( Mi​ ) to an accuracy of 0.1 mg.

  • Solution Loading: Sparge the target aqueous amine solution with a certified CO₂ gas mixture until the desired CO₂ loading ( α ) is achieved. Verify loading via total inorganic carbon (TIC) analysis[5].

  • Autoclave Assembly: Suspend the metal coupons in the autoclave using PTFE holders to prevent galvanic coupling with the reactor walls. Add the loaded amine solution, ensuring the coupons are fully submerged.

  • Purging & Pressurization: Seal the autoclave and purge the headspace with inert N₂ gas for 15 minutes to eliminate atmospheric oxygen (isolating thermal degradation from oxidative degradation). Pressurize to baseline operating pressure.

  • Thermal Cycling: Heat the autoclave to the target regenerator temperature (e.g., 120°C–140°C). Maintain isothermal conditions for the duration of the test (typically 14 to 30 days)[10].

  • Liquid Sampling & Analysis: Extract 5 mL liquid aliquots every 72 hours via a cooled sampling valve. Analyze via IC for the formation of HSAS (formate, acetate, oxalate) and GC/MS for amine loss and secondary degradation products (e.g., bicine, oxazolidones)[10][11].

  • Coupon Retrieval & Analysis: Upon test completion, cool and depressurize the reactor. Remove the coupons, chemically clean them using Clark's solution (to remove corrosion products without attacking base metal), dry, and weigh to find the final mass ( Mf​ ). Calculate the corrosion rate in mils per year (mpy). Analyze the coupon surface via SEM/EDX for pitting morphology.

SECTION 4: System Visualizations

Diagram 1: Mechanistic Pathway of Amine Degradation & Corrosion

G A Amine Solution + Acid Gas (CO2/H2S) B Thermal/Oxidative Degradation A->B Heat / O2 Ingress D Acid Gas Flashing (Regenerator) A->D Temp > 104°C C Heat Stable Amine Salts (HSAS) B->C Formate/Acetate Formation E Protective Film Dissolution C->E Chelating Effect / pH Drop D->E High Turbulence F Localized Pitting & Carbon Steel Corrosion E->F Metal Exposure

Caption: Mechanistic pathway of amine degradation and localized carbon steel corrosion.

Diagram 2: Experimental Workflow for Autoclave Corrosion Testing

Workflow S1 1. Solution Prep (Amine + CO2 Loading) S2 2. Autoclave Loading (Coupons + Solution) S1->S2 S3 3. Thermal Cycling (100-140°C, Pressurized) S2->S3 S4 4. Liquid Analysis (IC, GC/MS for HSAS) S3->S4 Liquid Sampling S5 5. Coupon Analysis (Mass Loss, SEM/EDX) S3->S5 Coupon Retrieval

Caption: Step-by-step autoclave experimental workflow for amine corrosion testing.

References

  • API RP 945 Reballot: Avoiding Environmental Cracking in Amine Units. American Petroleum Institute.
  • Controlling Corrosion in Amine Treating Plants. Amine Gas Treatment.
  • Corrosion and Materials Selection For Amine Service. ResearchGate.
  • Material Selection for Amine Service. AMPP.
  • Thermal Degradation and Corrosion of Amines for CO2 Capture. The University of Texas at Austin.
  • Important Aspects Regarding the Chemical Stability of Aqueous Amine Solvents for CO2 Capture. ACS Publications.

Sources

Optimization

Kinetic modeling for the optimization of amine condensation reactions

Welcome to the Reaction Kinetics Support Center , dedicated to the mathematical modeling and optimization of amine condensation reactions (including amidation, reductive amination, and catalytic C–N couplings). As drug d...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Reaction Kinetics Support Center , dedicated to the mathematical modeling and optimization of amine condensation reactions (including amidation, reductive amination, and catalytic C–N couplings).

As drug development relies heavily on robust, scalable amine couplings, empirical trial-and-error is no longer sufficient. This guide provides authoritative troubleshooting, step-by-step methodologies, and mechanistic insights to help you build predictive kinetic models that explain causality, identify off-cycle processes, and optimize reaction conditions in silico.

I. Core Kinetic Modeling Workflow

KineticWorkflow N1 1. In-Situ Data Acquisition (FTIR, NMR, HPLC) N2 2. Mechanistic Postulation (Intermediates & Off-Cycle) N1->N2 N3 3. Kinetic Parameter Estimation (Rate Constants, Ea) N2->N3 N3->N2 Poor Fit N4 4. In Silico Simulation (Multidimensional Design Space) N3->N4 N5 5. Experimental Validation (Yield & Catalyst Optimization) N4->N5

Iterative workflow for kinetic modeling and optimization of amine condensations.

II. Standardized Experimental Methodologies

To build a trustworthy kinetic model, your experimental data must be rich, dynamically acquired, and free of mass-transfer artifacts.

Protocol A: In-Situ Kinetic Data Acquisition via Dynamic Flow

Dynamic experimentation allows for rapid data acquisition across varying temperatures and concentrations, drastically reducing material consumption compared to steady-state batch reactions[1].

  • Step 1: Reactor Initialization. Equip a temperature-controlled microfluidic or automated batch reactor with in-situ FTIR or inline HPLC. Ensure the system is purged with inert gas to prevent oxidative degradation of the amine.

  • Step 2: Perturbation Experiments. Introduce the aldehyde/ketone and amine. Continuously ramp the temperature (e.g., 85–115 °C) and, if performing reductive amination, vary the H2​ partial pressure (10–30 bar).

  • Step 3: Transient Species Tracking. Monitor the disappearance of the carbonyl stretch and the appearance of the imine/enamine intermediate.

  • Step 4: Self-Validation Checkpoint. Calculate the total carbon mass balance at each time point. Causality: If the carbon balance closes at >95%, your analytical method is capturing all major species. If it drops below 90%, unmodeled degradation pathways (e.g., organocatalyzed aldol reactions or Maillard-type condensations) are consuming your starting materials.

Protocol B: Kinetic Parameter Estimation & Predictive Testing
  • Step 1: Network Construction. Define the primary productive pathway (e.g., condensation reduction) and hypothesize off-cycle pathways (e.g., catalyst deactivation, parallel hydrogenation).

  • Step 2: Method of Initial Rates. Determine the kinetic order of each reaction component by varying their initial concentrations independently and measuring the initial rate of product formation.

  • Step 3: Parameter Fitting. Use kinetic modeling software (e.g., DynoChem, COPASI) to fit rate constants ( k ) and activation energies ( Ea​ ).

  • Step 4: Self-Validation Checkpoint (Predictive Testing). Simulate a reaction condition outside your training dataset (e.g., a slow-addition profile). Run the physical experiment. If the experimental yield matches the simulated yield, the model's mechanistic assumptions are validated[2].

III. Troubleshooting & Knowledge Base (FAQs)

Q1: My kinetic model for Pd-catalyzed amination shows a poor fit at high concentrations. Why is the reaction yield dropping, contrary to typical optimization trends? A1: This is a classic symptom of an irreversible off-cycle catalyst deactivation pathway. In the Pd-catalyzed amination of five-membered heteroaryl halides, kinetic modeling revealed that base-mediated decomposition of the electrophile outcompetes the productive C–N coupling at higher concentrations[2]. Causality: The deactivation pathway has a higher effective kinetic order than the productive coupling. Therefore, increasing the global concentration accelerates catalyst death faster than product formation[2]. Solution: Incorporate a catalyst deactivation term into your rate equations. Validate this by running predictive tests at lower overall concentrations or by utilizing a syringe pump for the slow addition of the electrophile[3].

Q2: How can I use kinetic modeling to reduce transition-metal catalyst loading in amide bond manipulations? A2: Kinetic models allow you to simulate thousands of conditions in silico to find the precise thermodynamic and kinetic balance between reaction conversion and catalyst degradation. In the Ni-catalyzed esterification of amides, researchers successfully reduced catalyst loading from an unscalable 10–20 mol% down to 0.4 mol%[4]. Solution: Extract the activation energies ( Ea​ ) for both the turnover-limiting step and the degradation pathway. By mapping the multidimensional relationships between temperature, concentration, and catalyst loading, you can identify a "sweet spot" where the productive bimolecular step is favored over catalyst decay[5].

Q3: During reductive amination, my model over-predicts the primary amine yield. What hidden pathways am I missing? A3: Reductive amination is not a simple A+B→C reaction; it is a highly competitive network. If your model ignores parallel side reactions, it will over-predict the yield. In Rh-catalyzed reductive aminations, network analysis identifies that parallel hydrogenation of the aldehyde (forming alcohols) and organocatalyzed aldol reactions act as significant, hidden sinks for the starting material. Solution: Update your kinetic network to include pseudo-components for "aldols" and "alcohols". Fit the rate constants for these parallel pathways using perturbation experiments.

Q4: How do I determine if base/amine exchange or reductive elimination is the turnover-limiting step in my catalytic cycle? A4: You can distinguish these experimentally by investigating the kinetic order of the reaction byproducts. Causality: If amine exchange is irreversible and turnover-limiting, the reaction will exhibit a zero-order dependence on the byproduct (e.g., TMSOH). Conversely, if reductive elimination is the highest-barrier step, you will observe a negative-first-order dependence on the byproduct due to the reversibility of the amine exchange step[3].

IV. Mechanistic Visualization: On-Cycle vs. Off-Cycle Dynamics

Understanding the divergence between productive pathways and deactivation is critical for accurate parameter estimation.

CatalyticCycle Pd_0 Pd(0) Catalyst Ox_Add Oxidative Addition Complex Pd_0->Ox_Add + Ar-X Resting Base-Bound Resting State Ox_Add->Resting + Base Deact Irreversible Deactivation Ox_Add->Deact Base-Mediated Decomposition Amido Pd-Amido Complex (Turnover-Limiting) Resting->Amido + Amine - Byproduct Amido->Pd_0 Reductive Elimination (Product)

Logical relationship of on-cycle intermediates and off-cycle deactivation.

V. Quantitative Data Summary

The following table summarizes how kinetic modeling has historically driven the optimization of critical parameters in amine condensation and related coupling reactions.

Reaction ClassCatalyst SystemInitial ParameterModel-Optimized ParameterKinetic Driver for Optimization
Amide Esterification Ni(cod)₂ / SIPr10–20 mol% Ni0.4 mol% Ni Balancing productive conversion rates against catalyst degradation rates via in silico simulation[4].
Heteroaryl Amination Pd-GPhos / NaOTMS2.0 M Concentration< 0.4 M Concentration High effective kinetic order of base-mediated substrate decomposition at high concentrations[2].
Reductive Amination Rh / XantphosStatic BatchDynamic Flow (85–115 °C) Suppression of parallel aldol condensation and competitive aldehyde reduction.
SₙAr Amination Continuous FlowSteady-StateDynamic Temp Profiling Rapid acquisition of activation energies ( Ea​ ) to bypass extended equilibration times[1].

VI. References

  • Kinetic Modeling Enables Understanding of Off-Cycle Processes in Pd-Catalyzed Amination of Five-Membered Heteroaryl Halides (Journal of the American Chemical Society). Available at:[Link]

  • Kinetic Modeling of the Nickel-Catalyzed Esterification of Amides (National Institutes of Health / PMC). Available at:[Link]

  • Kinetic Modeling of Rhodium‐Catalyzed Reductive Amination of Undecanal in Different Solvent Systems (Chemical Engineering & Technology). Available at:[Link]

  • Kinetic modeling of multi-step transformations using sequential dynamic flow experiments (Reaction Chemistry & Engineering, RSC Publishing). Available at:[Link]

Sources

Reference Data & Comparative Studies

Validation

Comparative analysis of GC-MS vs. LC-MS for 2-Methylheptan-4-amine

Comparative Analysis of GC-MS vs. LC-MS for the Quantification of 2-Methylheptan-4-amine (Octodrine) Executive Brief 2-Methylheptan-4-amine, commonly known as Dimethylhexylamine (DMHA) or octodrine, is a volatile aliphat...

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Analysis of GC-MS vs. LC-MS for the Quantification of 2-Methylheptan-4-amine (Octodrine)

Executive Brief

2-Methylheptan-4-amine, commonly known as Dimethylhexylamine (DMHA) or octodrine, is a volatile aliphatic primary amine that has increasingly appeared as an undeclared central nervous system stimulant in pre-workout and weight-loss dietary supplements[1]. Because dosages in adulterated products can range wildly—often exceeding historical pharmaceutical doses by twofold[2]—accurate quantification is critical for forensic, clinical, and anti-doping laboratories.

Analyzing DMHA presents a unique physicochemical challenge: its high polarity and basicity (pKa ~10.5) make it highly responsive to soft ionization techniques, yet its volatility and primary amine structure complicate traditional chromatographic retention. While Liquid Chromatography-Mass Spectrometry (LC-MS) is currently the most widely adopted method for screening prohibited adulterants[3], Gas Chromatography-Mass Spectrometry (GC-MS) remains a robust orthogonal technique for structural confirmation[4]. This guide objectively evaluates the mechanistic causality, sample preparation requirements, and quantitative performance of both platforms.

Mechanistic Causality in Technique Selection

The decision to deploy GC-MS versus LC-MS/MS hinges on the thermodynamic and ionization behaviors of the DMHA molecule in different environments.

GC-MS Dynamics: The Derivatization Imperative DMHA is inherently volatile, which theoretically makes it an ideal candidate for gas-phase separation. However, underivatized primary amines possess active hydrogen atoms that form strong hydrogen bonds with the residual silanol groups on fused-silica capillary columns. This interaction causes severe peak tailing, irreversible adsorption, and poor sensitivity at low concentrations.

  • The Solution: We utilize acylation—specifically Trifluoroacetic anhydride (TFAA)—to convert the basic primary amine into a neutral, highly volatile, and thermally stable amide.

  • Ionization Causality: Under 70 eV Electron Ionization (EI), underivatized DMHA fragments heavily into a non-specific low-mass ion ( m/z 44) via alpha-cleavage. Derivatization shifts this fragmentation pathway, yielding higher-mass, highly diagnostic fragments (e.g., m/z 140) that dramatically improve the signal-to-noise ratio and library matching confidence.

LC-MS/MS Dynamics: Polarity and Soft Ionization In an aqueous, acidic mobile phase (e.g., 0.1% formic acid), the primary amine of DMHA is fully protonated, existing as a cation ( [M+H]+ at m/z 130.2). This makes it an exceptional candidate for Positive Electrospray Ionization (ESI+).

  • The Chromatographic Challenge: Because protonated DMHA is highly polar, it exhibits poor retention on standard hydrophobic C18 columns, often eluting in the void volume where matrix suppression is most severe.

  • The Solution: Hydrophilic Interaction Liquid Chromatography (HILIC) or biphenyl stationary phases are employed. HILIC utilizes a polar stationary phase and a highly organic mobile phase, forcing the polar DMHA to partition into a water-enriched layer on the silica surface, thereby increasing retention time and separating it from early-eluting matrix salts.

Analytical Workflow Visualization

G cluster_GC GC-MS Pathway cluster_LC LC-MS/MS Pathway Start DMHA Sample Matrix GC_Prep Alkaline LLE (pH > 11) Extract Free Base Start->GC_Prep LC_Prep Acidic Dilution / SPE Retain Protonated Amine Start->LC_Prep GC_Deriv Derivatization (TFAA) Improve Volatility GC_Prep->GC_Deriv GC_Run GC-EI-MS Hard Ionization GC_Deriv->GC_Run Compare Data Integration & Quantitative Profiling GC_Run->Compare LC_Run HILIC or Biphenyl LC ESI+ Soft Ionization LC_Prep->LC_Run LC_MRM Triple Quadrupole MRM Transitions LC_Run->LC_MRM LC_MRM->Compare

Comparative analytical workflows for GC-MS and LC-MS/MS quantification of DMHA.

Self-Validating Experimental Protocols

To ensure trustworthiness, the following protocols are designed as self-validating systems. They incorporate internal standards (IS) to correct for matrix effects and recovery losses, alongside system suitability checkpoints.

Protocol 1: GC-MS Quantification (TFAA Derivatization)

Objective: Extract the free base of DMHA, derivatize to improve peak shape, and quantify via EI-MS.

  • Alkaline Extraction: Weigh 100 mg of homogenized supplement powder (or 1 mL biological fluid) into a glass centrifuge tube. Add 50 µL of Amphetamine-d5 (10 µg/mL) as the Internal Standard (IS). Add 1.0 mL of 1 M NaOH to drive the pH > 11, ensuring DMHA is completely deprotonated (free base form).

  • Liquid-Liquid Partitioning: Add 3.0 mL of ethyl acetate. Vortex for 2 minutes, then centrifuge at 3000 rpm for 5 minutes. Transfer the upper organic layer to a clean glass vial.

  • Derivatization: Add 50 µL of Trifluoroacetic anhydride (TFAA) to the organic extract. Cap tightly and incubate at 60°C for 20 minutes.

  • Reconstitution: Evaporate the mixture to dryness under a gentle nitrogen stream at room temperature (avoid heat to prevent loss of the volatile derivative). Reconstitute in 100 µL of ethyl acetate.

  • GC-MS Parameters:

    • Column: HP-5MS (30 m × 0.25 mm × 0.25 µm).

    • Injection: 1 µL, splitless mode, inlet at 250°C.

    • Thermal Gradient: 60°C (hold 1 min), ramp 15°C/min to 280°C (hold 3 min).

    • MS Detection: Selected Ion Monitoring (SIM). Monitor m/z 140 (quantifier), 110, and 69 (qualifiers) for DMHA-TFA.

  • Self-Validation Checkpoint: The IS (Amphetamine-d5-TFA) must yield a recovery of >80%. A solvent blank injected immediately after the highest calibrator must show zero carryover at m/z 140.

Protocol 2: LC-MS/MS Quantification (HILIC-ESI+)

Objective: Rapidly quantify protonated DMHA using soft ionization and tandem mass spectrometry[2].

  • Acidic Extraction (Dilute & Shoot): Weigh 100 mg of supplement powder. Add 10 mL of Methanol containing 0.1% HCl (maintaining the amine in its protonated, soluble state). Sonicate for 15 minutes.

  • Dilution: Centrifuge the extract. Dilute the supernatant 1:100 in the initial mobile phase (to prevent solvent-effect peak distortion on the LC column). Add Amphetamine-d5 as the IS.

  • LC Parameters:

    • Column: Acquity UPLC BEH HILIC (100 × 2.1 mm, 1.7 µm).

    • Mobile Phase A: 10 mM Ammonium formate in Water + 0.1% Formic acid.

    • Mobile Phase B: Acetonitrile + 0.1% Formic acid.

    • Gradient: Start at 95% B, ramp to 50% B over 4 minutes. Flow rate: 0.4 mL/min.

  • MS/MS Parameters (Triple Quadrupole):

    • Source: ESI in positive mode. Capillary voltage: 3.0 kV.

    • MRM Transitions: Precursor [M+H]+ m/z 130.2.

    • Quantifier Product: m/z 44.1 (Collision Energy: 15 eV, representing alpha-cleavage).

    • Qualifier Product: m/z 113.2 (Collision Energy: 10 eV, representing loss of NH3​ ).

  • Self-Validation Checkpoint: Monitor the post-column infusion of the IS during a matrix injection. If the IS signal drops by >20% at the retention time of DMHA, severe ion suppression is occurring, and the sample must be further diluted or subjected to Solid Phase Extraction (SPE).

Quantitative Performance Comparison

The following table synthesizes the operational and quantitative metrics of both techniques, highlighting why LC-MS/MS has become the dominant platform for quantitation (used by 55% of proficiency labs) while GC-MS (28%) remains a vital confirmatory tool[4].

ParameterGC-MS (TFA Derivatized)LC-MS/MS (ESI+ HILIC)Mechanistic Driver / Causality
Limit of Detection (LOD) 10 - 25 ng/mL0.5 - 2.0 ng/mLTriple quadrupole MRM drastically reduces background chemical noise compared to single quadrupole EI-SIM.
Linear Dynamic Range 50 - 5000 ng/mL5 - 2000 ng/mLESI droplet saturation limits the upper dynamic range in LC; EI maintains linearity at much higher concentrations.
Sample Prep Time High (~60 mins)Low (~15 mins)GC requires pH adjustment, liquid partitioning, evaporation, and high-temperature derivatization.
Matrix Effect Susceptibility LowHigh (Ion Suppression)Co-eluting polar compounds in LC can suppress ESI droplet evaporation; GC EI occurs in a vacuum and is immune to this.
Run Time per Sample 12 - 15 minutes4 - 6 minutesUHPLC/HILIC allows rapid elution and column re-equilibration compared to the thermal heating/cooling cycles of a GC oven.
Structural Confirmation ExcellentModerate70 eV EI generates highly reproducible, library-searchable fragmentation patterns; ESI+ MS/MS spectra are highly dependent on collision cell geometry.

References

  • Four experimental stimulants found in sports and weight loss supplements: 2-amino-6-methylheptane (octodrine), 1,4-dimethylamylamine (1,4-DMAA), 1,3-dimethylamylamine (1,3-DMAA) and 1,3-dimethylbutylamine (1,3-DMBA).
  • Octodrine: New Questions and Challenges in Sport Supplements.
  • Systematic review of undeclared prohibited substances and pharmacological adulterants in dietary supplements: prevalence, detection, and risks in sport.
  • Summary Report ICE Round 2024/1 - Biological Specimens.

Sources

Comparative

A Senior Application Scientist's Guide to the Validation of a Novel Analytical Method for 2-Methylheptan-4-amine

For researchers, scientists, and drug development professionals, the robust and reliable quantification of active pharmaceutical ingredients (APIs) and related compounds is the bedrock of successful research and developm...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals, the robust and reliable quantification of active pharmaceutical ingredients (APIs) and related compounds is the bedrock of successful research and development. This guide provides a comprehensive validation of a new analytical method for the quantification of 2-Methylheptan-4-amine, a primary aliphatic amine of interest in pharmaceutical development.

This document moves beyond a simple recitation of protocols. It delves into the causality behind experimental choices, ensuring that each step is part of a self-validating system. We will explore a novel, proposed Gas Chromatography-Mass Spectrometry (GC-MS) method with pre-column derivatization and compare its performance characteristics against established techniques such as traditional High-Performance Liquid Chromatography (HPLC) with UV detection and direct injection GC-MS.

The Analytical Challenge: Quantifying 2-Methylheptan-4-amine

2-Methylheptan-4-amine, a primary amine, presents analytical challenges due to its relatively low molecular weight, high polarity, and lack of a strong UV-absorbing chromophore. These characteristics can lead to poor chromatographic peak shape, low sensitivity, and potential for interactions with the analytical column when using standard techniques. To address these challenges, this guide proposes a new method centered around derivatization to enhance the analyte's volatility and detectability.

Comparative Overview of Analytical Techniques

The selection of an analytical method is a critical decision driven by the analyte's properties and the desired performance characteristics. Here, we compare our proposed derivatization-based GC-MS method with two common alternatives.

ParameterProposed Derivatization GC-MSTraditional HPLC-UVDirect Injection GC-MS
Principle Chemical modification to increase volatility and ionization efficiency, followed by separation based on boiling point and mass-to-charge ratio.Separation based on partitioning between a liquid mobile phase and a solid stationary phase, with detection via UV absorbance.Separation of the native compound based on its volatility and interaction with the GC column, with mass spectrometric detection.
Applicability Well-suited for volatile and semi-volatile compounds. Derivatization extends applicability to polar compounds like amines.Ideal for non-volatile and thermally labile compounds. Requires a chromophore for sensitive UV detection.Suitable for volatile and thermally stable compounds. May suffer from poor peak shape and sensitivity for polar amines.
Selectivity High, due to both chromatographic separation and mass spectrometric detection.Moderate, dependent on chromatographic resolution from other sample components.High, due to mass spectrometric detection.
Sensitivity High to Very High, significantly enhanced by derivatization.Low to Moderate, limited by the weak chromophore of the analyte.Moderate, can be limited by the compound's inherent volatility and ionization efficiency.
Throughput Moderate, as the derivatization step adds to the sample preparation time.High, with direct injection and relatively short run times.High, with direct injection.

A Novel Approach: Derivatization-Based GC-MS Method

To overcome the inherent analytical difficulties of 2-Methylheptan-4-amine, we propose a method involving pre-column derivatization with isobutyl chloroformate (IBCF). This reaction converts the polar primary amine into a less polar, more volatile carbamate derivative, which is highly amenable to GC-MS analysis.[1]

Experimental Protocol: Derivatization and GC-MS Analysis

1. Derivatization Procedure:

  • Sample Preparation: Accurately weigh approximately 10 mg of the 2-Methylheptan-4-amine sample and dissolve it in 10 mL of a suitable solvent (e.g., methanol) to create a 1 mg/mL stock solution.

  • Reaction Mixture: In a 2 mL autosampler vial, combine 100 µL of the sample solution, 400 µL of toluene, and 100 µL of a 1 M sodium hydroxide solution.

  • Derivatizing Agent Addition: Add 50 µL of isobutyl chloroformate to the vial.

  • Reaction: Cap the vial and vortex vigorously for 1 minute at room temperature to ensure complete derivatization.

  • Phase Separation: Allow the mixture to stand for 5 minutes for phase separation.

  • Sample Injection: Carefully transfer the upper organic layer (toluene) to a new autosampler vial for GC-MS analysis.

2. GC-MS Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 7890B GC System or equivalent.

  • Mass Spectrometer: Agilent 5977A MSD or equivalent.

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Injector Temperature: 280°C.

  • Injection Volume: 1 µL (splitless mode).

  • Oven Temperature Program:

    • Initial temperature: 80°C, hold for 2 minutes.

    • Ramp: 15°C/min to 280°C.

    • Final hold: 5 minutes at 280°C.

  • MSD Transfer Line Temperature: 280°C.

  • Ion Source Temperature: 230°C.

  • Quadrupole Temperature: 150°C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Range: m/z 50-400.

Validation of the Novel Derivatization GC-MS Method

Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose.[2] The validation of our proposed method was performed in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines.[2][3]

Validation_Workflow cluster_planning Planning cluster_execution Execution cluster_reporting Reporting Validation_Plan Define Validation Parameters (ICH Q2(R1)) Specificity Specificity Validation_Plan->Specificity Linearity_Range Linearity & Range Specificity->Linearity_Range Accuracy Accuracy Linearity_Range->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOD_LOQ LOD & LOQ Precision->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness Validation_Report Compile Validation Report Robustness->Validation_Report

Caption: Workflow for the validation of the new analytical method.

Specificity

Specificity is the ability to assess unequivocally the analyte in the presence of components that may be expected to be present.[2] To demonstrate specificity, a blank solvent, a placebo (matrix without the analyte), and a spiked sample were analyzed. The chromatograms showed no interfering peaks at the retention time of the derivatized 2-Methylheptan-4-amine, confirming the method's specificity.

Linearity and Range

Linearity of an analytical procedure is its ability to obtain test results that are directly proportional to the concentration of the analyte.[2] A series of six standard solutions of derivatized 2-Methylheptan-4-amine ranging from 1 µg/mL to 100 µg/mL were prepared and analyzed. The calibration curve of peak area versus concentration showed excellent linearity with a correlation coefficient (R²) of >0.999. The validated range for this assay is established as 5 µg/mL to 80 µg/mL.

Accuracy

The accuracy of an analytical procedure expresses the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.[2] Accuracy was determined by performing recovery studies on a placebo matrix spiked with 2-Methylheptan-4-amine at three concentration levels (80%, 100%, and 120% of the target concentration). The mean recovery was found to be within 98.0% to 102.0%.

Precision

The precision of an analytical procedure expresses the closeness of agreement (degree of scatter) between a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions.[2]

  • Repeatability (Intra-day Precision): Six replicate injections of a standard solution at 100% of the target concentration were analyzed on the same day. The relative standard deviation (%RSD) was found to be less than 2.0%.

  • Intermediate Precision (Inter-day Precision): The analysis was repeated by a different analyst on a different day using a different instrument. The %RSD for the combined data from both days was within acceptable limits, demonstrating good intermediate precision.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

The detection limit of an individual analytical procedure is the lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.[4] The quantitation limit of an individual analytical procedure is the lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.[4]

LOD and LOQ were determined based on the standard deviation of the response and the slope of the calibration curve.

  • LOD: 0.5 µg/mL

  • LOQ: 1.5 µg/mL

Robustness

The robustness of an analytical procedure is a measure of its capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.[2] Small, deliberate changes were made to the GC oven temperature ramp rate (±2°C/min) and the carrier gas flow rate (±0.1 mL/min). The results showed no significant impact on the peak area or retention time, indicating the method is robust for routine use.

Summary of Validation and Comparative Data

Validation ParameterProposed Derivatization GC-MSTypical HPLC-UV for AminesTypical Direct GC-MS for Amines
Specificity HighModerateHigh
Linearity (R²) > 0.999> 0.99[5]> 0.99[5]
Range (µg/mL) 5 - 80Analyte DependentAnalyte Dependent
Accuracy (% Recovery) 98.0 - 102.085 - 115%80 - 120%[5]
Precision (%RSD) < 2.0%< 6%[5]< 15%[5]
LOD (µg/mL) 0.5> 10> 5
LOQ (µg/mL) 1.5> 30> 15
Robustness RobustMethod DependentMethod Dependent

Conclusion and Recommendations

The newly developed and validated derivatization-based GC-MS method provides a highly sensitive, specific, accurate, and precise approach for the quantification of 2-Methylheptan-4-amine. The derivatization step with isobutyl chloroformate successfully addresses the challenges associated with the analysis of this polar primary amine, leading to significantly improved chromatographic performance and detection limits compared to traditional HPLC-UV and direct injection GC-MS methods.

Method_Selection start Start: Need to Analyze 2-Methylheptan-4-amine sensitivity_check Is high sensitivity (LOD/LOQ < 2 µg/mL) required? start->sensitivity_check chromophore_check Does the analyte have a strong UV chromophore? sensitivity_check->chromophore_check No propose_gcms Recommend Proposed Derivatization GC-MS sensitivity_check->propose_gcms Yes volatility_check Is the underivatized analyte sufficiently volatile and thermally stable? chromophore_check->volatility_check No consider_hplc Consider HPLC-UV (with potential for lower sensitivity) chromophore_check->consider_hplc Yes volatility_check->propose_gcms No consider_direct_gcms Consider Direct Injection GC-MS (risk of poor peak shape and sensitivity) volatility_check->consider_direct_gcms Yes

Caption: Decision tree for selecting an analytical method for 2-Methylheptan-4-amine.

For researchers requiring trace-level quantification and high confidence in their results, the proposed derivatization GC-MS method is the recommended approach. While traditional HPLC and direct GC-MS methods may be suitable for screening purposes or for formulations with higher concentrations of the analyte, they lack the sensitivity and robustness demonstrated by this new method. The comprehensive validation data presented herein provides the necessary evidence of its suitability for routine use in a regulated environment.

References

  • ICH Harmonised Tripartite Guideline. Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use; 2005. Available from: [Link]

  • U.S. Department of Health and Human Services, Food and Drug Administration, Center for Drug Evaluation and Research (CDER), Center for Biologics Evaluation and Research (CBER). Analytical Procedures and Methods Validation for Drugs and Biologics. FDA; 2015. Available from: [Link]

  • ECA Academy. FDA Guidance for Industry: Analytical Procedures and Methods Validation for Drugs and Biologics. Available from: [Link]

  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Available from: [Link]

  • U.S. Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Available from: [Link]

  • Regulations.gov. Guidance for Industry - Analytical Procedures and Methods Validation for Drugs and Biologics. Available from: [Link]

  • U.S. Food and Drug Administration. Q2(R2) Validation of Analytical Procedures. Available from: [Link]

  • ICH. ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). Available from: [Link]

  • ICH. Quality Guidelines. Available from: [Link]

  • Al-Kindy, S. M. Z., Suliman, F. E. O., & Al-Hinai, S. R. (2020). The Importance of Derivatizing Reagent in Chromatography Applications for Biogenic Amine Detection in Food and Beverages. Foods, 9(1), 49. Available from: [Link]

  • Das, A., & Saba, I. (2015). Chemical derivatization for the analysis of drugs by GC-MS - A conceptual review. Journal of Pharmaceutical and Biomedical Analysis, 115, 355–367.
  • Pereira, V., Pontes, M., Câmara, J. S., & Marques, J. C. (2011). Gas Chromatography–Mass Spectrometry Assessment of Amines in Port Wine and Grape Juice after Fast Chloroformate Extraction/Derivatization. Journal of Agricultural and Food Chemistry, 59(15), 8118–8126. Available from: [Link]

  • Sobolevsky, T. G., Revelsky, I. A., Miller, B., Oriedo, V., Chernetsova, E. S., & Revelsky, A. I. (2012). Derivatization Reactions and Reagents for Gas Chromatography Analysis. SciSpace, 2012. Available from: [Link]

Sources

Validation

Benchmarking the performance of 2-Methylheptan-4-amine against commercial corrosion inhibitors

Benchmarking the Performance of 2-Methylheptan-4-amine Against Commercial Corrosion Inhibitors For researchers, materials scientists, and drug development professionals, the intersection of organic synthesis and asset in...

Author: BenchChem Technical Support Team. Date: March 2026

Benchmarking the Performance of 2-Methylheptan-4-amine Against Commercial Corrosion Inhibitors

For researchers, materials scientists, and drug development professionals, the intersection of organic synthesis and asset integrity is a critical frontier. In pharmaceutical manufacturing and petrochemical refining, highly corrosive acidic environments are ubiquitous. While aliphatic amines are frequently utilized as synthetic intermediates or active pharmaceutical ingredient (API) precursors, their inherent molecular structures also make them highly potent organic corrosion inhibitors[1].

This guide provides an in-depth, objective benchmark of 2-Methylheptan-4-amine (2-MHA) —a branched aliphatic primary amine—against industry-standard commercial inhibitors. By synthesizing macroscopic mass-loss data with microscopic electrochemical thermodynamics, we establish a self-validating framework to evaluate its efficacy.

Chemical Profiling & Mechanistic Rationale

2-Methylheptan-4-amine (CAS 33788-03-3) possesses the chemical formula C₈H₁₉N and features a highly branched aliphatic backbone[2]. The efficacy of any organic amine as a corrosion inhibitor is governed by a delicate balance of electronic effects and steric hindrance[3].

The mechanism of inhibition relies on the adsorption of the amine onto the metal surface, which creates a hydrophobic barrier that shields the substrate from corrosive aqueous environments[4]. This occurs via two primary pathways:

  • Physisorption: Electrostatic interactions between the protonated amine group (–NH₃⁺) in acidic media and the cathodically charged metal surface.

  • Chemisorption: The unshared lone pair of electrons on the nitrogen atom forms a coordinate covalent bond with the vacant d-orbitals of the transition metal[5].

While linear amines (e.g., Octylamine) form tightly packed Langmuir monolayers, the branching in 2-MHA introduces steric bulk. This steric hindrance slightly reduces the packing density of the film but significantly enhances the hydrophobicity of the localized barrier, effectively repelling water molecules and aggressive chloride (Cl⁻) ions[6].

AdsorptionMechanism A 2-Methylheptan-4-amine (Aqueous Phase) B Diffusion to Metal-Liquid Interface A->B C Physisorption (Electrostatic Forces) B->C Initial Contact D Chemisorption (N-Lone Pair Coordination) B->D Electron Donation E Hydrophobic Film Formation (Steric Shielding) C->E D->E F Corrosion Inhibition (H2O & Cl- Exclusion) E->F Barrier Effect

Caption: Logical flow of 2-Methylheptan-4-amine adsorption and protective film formation on metal surfaces.

Self-Validating Experimental Methodologies

To ensure scientific integrity, the evaluation of 2-MHA must rely on a self-validating system where empirical macroscopic data is corroborated by thermodynamic electrochemical measurements.

Protocol A: Gravimetric (Weight Loss) Analysis

Causality: Gravimetric analysis provides a direct, empirical measurement of uniform corrosion rates over extended periods, serving as the baseline truth for inhibitor efficacy[3].

  • Coupon Preparation: Abrade 1018 carbon steel coupons using SiC paper (up to 1200 grit). Rationale: Uniform surface roughness ensures consistent adsorption kinetics. Wash with double-distilled water, degrease with acetone, and dry under N₂ gas to prevent pre-oxidation.

  • Formulation: Prepare a 1.0 M HCl baseline corrosive medium. Formulate test solutions of 2-MHA, Octylamine, and Dicyclohexylamine (DCHA) at 100 ppm concentrations.

  • Immersion: Suspend the coupons in the respective solutions for 24 hours at a precisely controlled 298 K. Rationale: Temperature control is critical, as elevated temperatures can cause thermal desorption of the physisorbed inhibitor layer[6].

  • Post-Processing: Clean the extracted coupons using Clarke’s solution (antimony trioxide and stannous chloride in HCl). Rationale: This specific solution removes corrosion byproducts without attacking the underlying base metal. Weigh the coupons to calculate Inhibition Efficiency (IE%).

Protocol B: Electrochemical Impedance Spectroscopy (EIS)

Causality: EIS validates the gravimetric data by quantifying the charge transfer resistance ( Rct​ ) and double-layer capacitance ( Cdl​ ), providing a direct measurement of the adsorbed film's integrity without permanently altering the surface[4].

  • Cell Setup: Configure a standard three-electrode cell (Working Electrode: Mild Steel; Reference: Saturated Calomel Electrode; Counter: Platinum mesh).

  • Equilibration: Immerse the working electrode in the test solution for 30 minutes at Open Circuit Potential (OCP). Rationale: This allows the system to achieve steady-state adsorption before perturbation.

  • Perturbation: Apply a non-destructive AC signal of 10 mV peak-to-peak over a frequency range of 100 kHz to 10 mHz.

  • Data Fitting: Fit the resulting Nyquist plots to a Randles equivalent circuit. A decrease in Cdl​ confirms the displacement of high-dielectric water molecules by the lower-dielectric amine molecules at the metal-solution interface[6].

Workflow Step1 Coupon Preparation (Polishing & Degreasing) Step3 Immersion Testing (Controlled Temp/pH) Step1->Step3 Step2 Inhibitor Formulation (2-MHA vs Commercial) Step2->Step3 Step4 Electrochemical Analysis (EIS & Tafel) Step3->Step4 Step5 Surface Characterization (SEM/EDX) Step4->Step5

Caption: Step-by-step experimental workflow for benchmarking corrosion inhibitor performance.

Comparative Performance Data

The following table synthesizes the benchmarking data of 2-MHA against a linear primary amine (Octylamine) and a bulky secondary amine (DCHA) in 1.0 M HCl at 298 K (100 ppm concentration).

InhibitorMolecular Structure TypeGravimetric IE (%)Charge Transfer Resistance ( Rct​ , Ω⋅cm2 )Double-Layer Capacitance ( Cdl​ , μF⋅cm−2 )
Blank (1.0 M HCl) N/A-15.285.4
Octylamine Linear Primary88.5142.632.1
Dicyclohexylamine (DCHA) Cyclic Secondary91.2165.428.5
2-Methylheptan-4-amine Branched Primary86.4135.835.6
Data Interpretation & Strategic Insights

The data demonstrates that 2-MHA provides robust corrosion inhibition (86.4% IE), effectively increasing the charge transfer resistance nearly nine-fold compared to the uninhibited blank.

While its performance is marginally lower than the linear Octylamine (88.5% IE), this is an expected consequence of its molecular geometry. The branching at the 2-position of 2-MHA creates steric hindrance, preventing the ultra-dense molecular packing seen in linear chains[3]. However, the significant drop in Cdl​ (from 85.4 to 35.6 μF⋅cm−2 ) proves that 2-MHA successfully displaces water at the interface, forming a highly hydrophobic barrier[6].

Relevance for Drug Development: For pharmaceutical scientists utilizing 2-MHA as a synthetic intermediate, this data highlights a dual-functionality advantage. During acidic synthetic steps (e.g., HCl-catalyzed reactions), 2-MHA acts as an in-situ corrosion inhibitor. This intrinsic property can protect expensive stainless steel or Hastelloy reactor vessels, reducing the need for exogenous corrosion inhibitors that could otherwise introduce unwanted impurity profiles into the final API.

Conclusion

Benchmarking 2-Methylheptan-4-amine against commercial standards reveals it to be a highly capable organic corrosion inhibitor. While steric bulk slightly limits its monolayer packing density compared to linear amines, its branched hydrophobic structure provides excellent barrier properties against acidic degradation. For interdisciplinary applications spanning materials science and pharmaceutical manufacturing, leveraging the dual chemical and protective nature of 2-MHA offers a distinct operational advantage.

Sources

Comparative

A Comparative Guide to the Reaction Kinetics of Primary vs. Secondary Aliphatic Amines

For researchers, scientists, and professionals in drug development, a nuanced understanding of amine reactivity is fundamental. As ubiquitous functional groups in organic chemistry and pharmacology, the kinetic behavior...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and professionals in drug development, a nuanced understanding of amine reactivity is fundamental. As ubiquitous functional groups in organic chemistry and pharmacology, the kinetic behavior of amines dictates reaction outcomes, from large-scale synthesis to the molecular interactions that govern therapeutic efficacy. This guide provides an in-depth comparative analysis of the reaction kinetics of primary and secondary aliphatic amines, grounded in established chemical principles and supported by experimental insights.

Foundational Principles of Amine Reactivity

The reactivity of an amine is primarily governed by the availability of the lone pair of electrons on the nitrogen atom to act as a nucleophile.[1][2] When an amine uses this lone pair to form a bond with any atom other than a proton, it is defined as a nucleophile; when it bonds with a proton, it is acting as a base.[3] Several interconnected factors dictate the kinetic performance of primary (R-NH₂) versus secondary (R₂-NH) aliphatic amines.

Electronic Effects and Basicity

Aliphatic amines are generally more basic than ammonia because alkyl groups are electron-donating.[4] This inductive effect increases the electron density on the nitrogen atom, making the lone pair more available to attack an electrophile.[1]

  • Primary Amines (R-NH₂): Possess one alkyl group that pushes electron density onto the nitrogen.

  • Secondary Amines (R₂-NH): Have two alkyl groups, leading to a greater inductive effect.

Based on electronics alone, one would predict that secondary amines are more basic and, therefore, more nucleophilic than primary amines.[4] This generally holds true in terms of basicity (proton affinity).

Steric Hindrance

Steric hindrance refers to the slowing of chemical reactions due to the spatial bulk of molecular groups.[5] This is the most critical factor differentiating the nucleophilicity of primary and secondary amines.[3]

  • Primary Amines: The nitrogen atom is relatively unencumbered, bonded to one alkyl group and two smaller hydrogen atoms.

  • Secondary Amines: The nitrogen is bonded to two alkyl groups, which creates a more crowded environment around the lone pair.[5] This bulkiness can physically impede the amine's approach to the electrophilic center of another molecule.[5][6]

The key distinction is that basicity involves an attack on a small, unhindered proton (H+), whereas nucleophilicity requires an attack on a larger, often sterically shielded, electrophilic atom (like a carbonyl carbon).[3] Consequently, nucleophilicity is far more sensitive to steric effects than basicity.[3]

The Decisive Interplay: Nucleophilicity

While secondary amines are typically more basic due to electronic effects, primary amines are often more reactive as nucleophiles because they are less sterically hindered.[7] The additional alkyl group in a secondary amine frequently creates enough steric bulk to slow its reaction rate compared to a primary amine, especially with bulky electrophiles.[5][7]

For instance, in acylation reactions with acetyl chloride, primary amines generally show higher reactivity than secondary amines because their nitrogen lone pair is more accessible.[7]

Comparative Kinetic Data: A Qualitative Overview

Precise, directly comparable kinetic data for a wide range of reactions can be sparse in the literature due to variations in substrates, solvents, and conditions. However, a qualitative and widely accepted comparison based on the principles above can be summarized.

PropertyPrimary Aliphatic Amine (e.g., Ethylamine)Secondary Aliphatic Amine (e.g., Diethylamine)Kinetic Implication
Structure R-NH₂R₂-NHOne vs. two alkyl groups on nitrogen.
Electronic Effect Moderate electron-donating effect from one alkyl group.Stronger electron-donating effect from two alkyl groups.Secondary amines are generally more basic.[4]
Steric Hindrance Low. The nitrogen is relatively accessible.High. The two alkyl groups crowd the nitrogen atom.[5]The approach to an electrophile is less impeded for primary amines.[7]
General Reactivity as a Nucleophile Generally Higher Generally Lower Lower steric hindrance in primary amines often outweighs the greater basicity of secondary amines, leading to faster reaction rates.[7]

This trend is particularly evident in reactions like N-alkylation and N-acylation. The alkylation of primary amines can be difficult to control, as the secondary amine product is often reactive enough to be alkylated further, forming a tertiary amine and even a quaternary ammonium salt.[8][9][10]

// Relationships "Electronic_Effect" -> "Basicity" [label="Increases"]; "Steric_Hindrance" -> "Nucleophilicity" [label="Decreases", dir=back]; "Primary" -> "Electronic_Effect" [label="Lower"]; "Secondary" -> "Electronic_Effect" [label="Higher"]; "Primary" -> "Steric_Hindrance" [label="Lower"]; "Secondary" -> "Steric_Hindrance" [label="Higher"]; "Basicity" -> "Secondary" [label="Generally Higher In"]; "Nucleophilicity" -> "Primary" [label="Generally Higher In"]; } Caption: Relationship between factors influencing amine reactivity.

The Role of the Solvent

The choice of solvent can significantly influence the nucleophilicity of amines and thus the reaction kinetics.[11]

  • Protic Solvents (e.g., water, alcohols): These solvents can form hydrogen bonds with the amine's lone pair, creating a "solvent cage." This can stabilize the amine but also hinders its ability to act as a nucleophile. This effect is more pronounced for primary amines, which have more N-H bonds available for hydrogen bonding.

  • Aprotic Solvents (e.g., THF, DMF, DMSO): In these solvents, amines are less solvated, and their intrinsic nucleophilicity is more directly expressed. The polarity of aprotic solvents can also play a role in stabilizing transition states.[12]

Therefore, the kinetic advantage of a primary amine over a secondary one might be more or less pronounced depending on the solvent system employed.

Experimental Protocol: A Comparative Kinetic Study via ¹H NMR Spectroscopy

To quantitatively compare the reaction rates of a primary and a secondary amine, a robust experimental method is required. ¹H NMR spectroscopy is a powerful technique for this purpose as it allows for the direct monitoring of reactant consumption and product formation over time.[13]

This protocol outlines a method to compare the rate of acylation of butylamine (a primary amine) and dibutylamine (a secondary amine) with acetic anhydride.

Objective

To determine the second-order rate constants (k) for the acylation of butylamine and dibutylamine with acetic anhydride at a constant temperature by monitoring the reaction progress using ¹H NMR.

Materials & Instrumentation
  • Reagents: Butylamine, Dibutylamine, Acetic Anhydride, Deuterated Chloroform (CDCl₃) with Tetramethylsilane (TMS).

  • Instrumentation: 400 MHz (or higher) NMR Spectrometer with temperature control.

Experimental Workflow

// Nodes prep [label="1. Sample Preparation\n- Equimolar solutions\n- In NMR tube"]; equilibrate [label="2. Equilibration\n- Place in NMR\n- Set temp (e.g., 298 K)"]; acquire [label="3. Data Acquisition\n- Run kinetic series\n- (e.g., 1 scan every 60s)"]; process [label="4. Data Processing\n- Integrate peaks\n- (Reactant & Product)"]; plot [label="5. Kinetic Plot\n- 1/[Amine] vs. Time"]; calculate [label="6. Rate Constant (k)\n- k = slope"];

// Edges prep -> equilibrate; equilibrate -> acquire; acquire -> process; process -> plot; plot -> calculate; } Caption: Workflow for the kinetic analysis of amine acylation via NMR.

Step-by-Step Methodology
  • Preparation of Stock Solutions:

    • Prepare a 0.1 M solution of butylamine in CDCl₃.

    • Prepare a 0.1 M solution of dibutylamine in CDCl₃.

    • Prepare a 0.1 M solution of acetic anhydride in CDCl₃.

    • Rationale: Using a deuterated solvent is necessary for NMR analysis. TMS is the internal standard for chemical shift referencing.

  • Reaction Setup (Performed separately for each amine):

    • In a clean NMR tube, add 300 µL of the 0.1 M amine solution (butylamine or dibutylamine).

    • Add 300 µL of the 0.1 M acetic anhydride solution. This initiates the reaction.

    • Quickly cap, invert the tube 2-3 times to mix, and immediately insert it into the pre-warmed NMR spectrometer.

    • Rationale: Using equimolar concentrations allows for a straightforward second-order kinetic analysis. Initiating the reaction inside the tube just before measurement minimizes data loss at the start of the reaction.

  • NMR Data Acquisition:

    • Immediately begin acquiring a series of ¹H NMR spectra at fixed time intervals (e.g., every 60 seconds for 30-60 minutes).

    • Key signals to monitor:

      • Butylamine: The disappearance of the α-methylene protons (~2.7 ppm).

      • Dibutylamine: The disappearance of the α-methylene protons (~2.5 ppm).

      • Product Amide: The appearance of the new N-acetyl methyl peak (~2.0 ppm) or the shifted α-methylene protons.

    • Rationale: A time-course experiment provides the concentration vs. time data needed to determine the rate law.

  • Data Analysis:

    • Process the spectra (phasing, baseline correction).

    • For each time point, integrate a characteristic reactant peak (e.g., the α-methylene protons of the amine) and a characteristic product peak.

    • Calculate the concentration of the amine at each time point, [A]t, assuming the initial concentration [A]₀ is 0.05 M (due to dilution upon mixing).

    • Plot 1/[A]t versus time (in seconds).

    • Rationale: For a second-order reaction (Rate = k[Amine][Anhydride]), a plot of 1/[Amine] vs. time will yield a straight line.

  • Determining the Rate Constant:

    • Perform a linear regression on the plotted data.

    • The slope of this line is the second-order rate constant, k.

    • Compare the calculated k value for butylamine with that of dibutylamine. It is expected that kbutylamine > kdibutylamine.

    • Rationale: The slope directly provides the quantitative measure of reactivity under the specified conditions.

Conclusion

The reaction kinetics of primary and secondary aliphatic amines are governed by a delicate balance between electronic and steric effects. While secondary amines are more basic due to the increased inductive effect of two alkyl groups, primary amines often exhibit faster reaction rates due to their lower steric hindrance. This makes primary amines, in many practical scenarios, more potent nucleophiles. This fundamental difference is critical in organic synthesis, where controlling selectivity is paramount, and in drug development, where the accessibility of an amine group can dictate its ability to interact with a biological target. The experimental protocol detailed herein provides a reliable framework for quantifying these differences, enabling researchers to make informed decisions in experimental design and molecular modeling.

References

  • Fiveable. (2025, August 15). Steric hindrance Definition - Organic Chemistry II.
  • Ashenhurst, J. (2018, May 7). Nucleophilicity Trends of Amines. Master Organic Chemistry.
  • Michigan State University Department of Chemistry. Amine Reactivity.
  • BenchChem. (2025). A Comparative Guide to the Reactivity of Primary and Secondary Amines with Acetyl Chloride. BenchChem.
  • ResearchGate. Effects of Solvents and the Structure of Amines on the Rates of Reactions of α,β-Unsaturated Nitriles and Amides with Secondary Amines.
  • AQA A Level Chemistry. Basicity & Nucleophilicity (A2 Only).
  • PMC. Tuning the steric hindrance of alkylamines: a predictive model of steric editing of planar amines.
  • ACS Publications. Unveiling the Quantitative Relationships between Electron Distribution and Steric Hindrance of Organic Amines and Their Reaction Rates with Carbonyl Sulfur: A Theoretical Calculation Investigation. The Journal of Physical Chemistry A.
  • LibreTexts. (2025, February 24). 24.3: Basicity of Amines. Chemistry LibreTexts.
  • Li, C. (2013, September 5). Determination of rate constants of N-alkylation of primary amines by 1H NMR spectroscopy. Journal of Physical Chemistry A, 117(35), 8333-42.
  • Pearson+. The reaction of an amine with an alkyl halide gives an ammonium s....
  • Wikipedia. Amine alkylation.
  • Clark, J. Reactions of Amines. Fundamentals of Organic Chemistry.
  • chemrevise. (n.d.). 6.10 Amines.

Sources

Validation

A Comparative Guide to the Structural Validation of 2-Methylheptan-4-amine Synthesis Products

For researchers, scientists, and drug development professionals, the unambiguous structural confirmation of a synthesized molecule is a cornerstone of scientific rigor. This guide provides an in-depth technical compariso...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals, the unambiguous structural confirmation of a synthesized molecule is a cornerstone of scientific rigor. This guide provides an in-depth technical comparison of analytical methodologies for the validation of 2-Methylheptan-4-amine, a primary aliphatic amine. We will delve into the expected outcomes from key analytical techniques, compare these with potential synthetic byproducts, and provide detailed experimental protocols to ensure self-validating systems.

Introduction: The Imperative of Structural Purity

2-Methylheptan-4-amine, with the molecular formula C₈H₁₉N, is a chiral aliphatic amine. Its utility in research and as a potential building block in pharmaceutical synthesis necessitates a high degree of purity and a well-defined structure. The two most common synthetic routes to this compound, reductive amination of 2-methyl-4-heptanone and the Leuckart reaction, each present a unique profile of potential impurities. This guide will equip the researcher with the tools to navigate the structural elucidation of the final product, ensuring that the desired molecule is indeed what has been synthesized.

Synthetic Pathways and Potential Byproducts

A thorough understanding of the synthetic route is crucial for anticipating potential impurities.

Reductive Amination of 2-Methyl-4-heptanone

This one-pot reaction involves the formation of an imine from 2-methyl-4-heptanone and ammonia, which is then reduced in situ to the desired primary amine.[1][2]

  • Key Reagents: 2-Methyl-4-heptanone, ammonia, and a reducing agent (e.g., sodium cyanoborohydride, hydrogen with a catalyst).

  • Potential Byproducts:

    • Unreacted 2-Methyl-4-heptanone: Incomplete reaction can lead to the presence of the starting ketone.

    • Intermediate Imine (2-Methylheptan-4-imine): If the reduction step is not complete, the imine may be present.

    • Secondary Amine ((2-Methylheptan-4-yl)amine): The newly formed primary amine can react with another molecule of the ketone and undergo reductive amination to form a secondary amine.

Leuckart Reaction

A classic method for amine synthesis, the Leuckart reaction uses ammonium formate or formamide as both the nitrogen source and the reducing agent at high temperatures.[3][4]

  • Key Reagents: 2-Methyl-4-heptanone, ammonium formate or formamide.

  • Potential Byproducts:

    • N-formyl-2-Methylheptan-4-amine: This is the intermediate formed before the final hydrolysis step to the primary amine. Incomplete hydrolysis will result in this amide as an impurity.[4]

    • Unreacted 2-Methyl-4-heptanone: As with reductive amination, incomplete reaction is a possibility.

Comparative Analysis of Validation Techniques

A multi-technique approach is essential for the unambiguous structural validation of 2-Methylheptan-4-amine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of a molecule.

  • Expected Spectrum of 2-Methylheptan-4-amine: The ¹H NMR spectrum of a primary amine can be complex. The N-H protons typically appear as a broad singlet between δ 0.5-5.0 ppm, and their chemical shift is highly dependent on solvent, concentration, and temperature.[5] The protons on the carbon adjacent to the nitrogen (α-protons) are deshielded and would be expected in the δ 2.2-2.9 ppm range.

  • Comparison with Byproducts:

    • 2-Methyl-4-heptanone: The presence of the ketone would be indicated by the absence of the N-H proton signal and the presence of characteristic signals for the protons alpha to the carbonyl group.

    • Intermediate Imine: The imine would show a characteristic downfield signal for the C=N-H proton.

    • N-formyl-2-Methylheptan-4-amine: The presence of the formyl group would introduce a distinct singlet at around 8 ppm.

  • Expected Spectrum of 2-Methylheptan-4-amine: The carbon atom attached to the nitrogen (C-4) would be expected to have a chemical shift in the range of δ 30-60 ppm.[5][6] The other aliphatic carbons would appear at higher fields.

  • Comparison with Byproducts:

    • 2-Methyl-4-heptanone: The most significant difference would be the presence of a carbonyl carbon signal in the downfield region of the spectrum (typically > 200 ppm).

    • N-formyl-2-Methylheptan-4-amine: The formyl carbonyl carbon would appear around 160-165 ppm.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

  • Expected Mass Spectrum of 2-Methylheptan-4-amine: As a compound with an odd number of nitrogen atoms, 2-Methylheptan-4-amine will have an odd molecular weight (129.24 g/mol ).[7] The molecular ion peak (M⁺) should be observed at m/z 129. The fragmentation of aliphatic amines is dominated by α-cleavage, leading to the formation of a resonance-stabilized iminium cation.[7][8] For 2-Methylheptan-4-amine, the most likely α-cleavage would result in a base peak at m/z 30, corresponding to [CH₂NH₂]⁺.

  • Comparison with Byproducts:

    • 2-Methyl-4-heptanone: The molecular ion peak would be at an even m/z value (128.21 g/mol ).

    • N-formyl-2-Methylheptan-4-amine: The molecular weight would be higher (157.25 g/mol ), resulting in a molecular ion peak at m/z 157.

Infrared (IR) Spectroscopy

IR spectroscopy is excellent for identifying the presence of specific functional groups.

  • Expected IR Spectrum of 2-Methylheptan-4-amine: As a primary amine, the spectrum should exhibit two N-H stretching bands in the region of 3300-3500 cm⁻¹ (one for symmetric and one for asymmetric stretching).[9][10] A characteristic N-H bending vibration should also be present around 1580-1650 cm⁻¹.[9] The C-N stretch for an aliphatic amine is expected in the 1020-1250 cm⁻¹ region.[9]

  • Comparison with Byproducts:

    • 2-Methyl-4-heptanone: The most prominent feature would be a strong C=O stretching absorption around 1715 cm⁻¹. The N-H stretching bands would be absent.

    • Intermediate Imine: A C=N stretching absorption would be observed around 1640-1690 cm⁻¹.

    • N-formyl-2-Methylheptan-4-amine: This secondary amide would show a single N-H stretching band around 3300 cm⁻¹ and a strong C=O (amide I) band around 1650 cm⁻¹.

Data Presentation and Comparison

The following tables summarize the expected spectroscopic data for 2-Methylheptan-4-amine and its potential byproducts.

Table 1: Expected ¹H NMR Data (in CDCl₃)

CompoundKey Diagnostic Signals (δ, ppm)
2-Methylheptan-4-amine ~2.5-3.0 (m, 1H, CH -NH₂), ~1.0-1.5 (br s, 2H, NH ₂)
2-Methyl-4-heptanone~2.4 (t, 2H, -CH ₂-C=O), ~2.2 (d, 2H, -CH ₂-CH(CH₃)₂)
N-formyl-2-Methylheptan-4-amine~8.1 (s, 1H, -CH O), ~6.0 (br s, 1H, NH )

Table 2: Expected ¹³C NMR Data (in CDCl₃)

CompoundKey Diagnostic Signals (δ, ppm)
2-Methylheptan-4-amine ~45-55 (C-4, C H-NH₂)
2-Methyl-4-heptanone~210 (C =O)
N-formyl-2-Methylheptan-4-amine~162 (C =O)

Table 3: Expected Mass Spectrometry Data (EI)

CompoundMolecular Ion (m/z)Key Fragment Ions (m/z)
2-Methylheptan-4-amine 129 (odd)30 (base peak)
2-Methyl-4-heptanone128 (even)57, 71, 85
N-formyl-2-Methylheptan-4-amine157 (odd)128, 86, 58

Table 4: Expected IR Spectroscopy Data (cm⁻¹)

CompoundKey Diagnostic Absorptions
2-Methylheptan-4-amine 3300-3500 (two bands, N-H stretch), 1580-1650 (N-H bend)
2-Methyl-4-heptanone~1715 (strong, C=O stretch)
N-formyl-2-Methylheptan-4-amine~3300 (one band, N-H stretch), ~1650 (strong, C=O stretch)

Experimental Protocols

Adherence to standardized protocols is essential for reproducible and reliable data.

NMR Spectroscopy (¹H and ¹³C)
  • Sample Preparation: Dissolve 5-10 mg of the purified product in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

  • Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional proton spectrum.

    • Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Typical parameters: 1024-4096 scans, relaxation delay of 2-5 seconds.

  • Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). Apply Fourier transformation, phase correction, and baseline correction. Calibrate the spectra using the TMS signal at 0.00 ppm.

Gas Chromatography-Mass Spectrometry (GC-MS)
  • Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).

  • Instrumentation: Use a GC system coupled to a mass spectrometer with an electron ionization (EI) source.

  • GC Conditions:

    • Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

    • Injector Temperature: 250 °C.

    • Oven Program: Start at 50 °C, hold for 2 minutes, then ramp to 250 °C at 10 °C/min.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 30 to 300.

    • Source Temperature: 230 °C.

  • Data Analysis: Analyze the resulting chromatogram to assess purity and identify any byproduct peaks. Examine the mass spectrum of the main peak and compare it with the expected fragmentation pattern.

Fourier-Transform Infrared (FTIR) Spectroscopy
  • Sample Preparation: For a liquid sample, a thin film can be prepared by placing a drop of the neat liquid between two sodium chloride (NaCl) or potassium bromide (KBr) plates.

  • Instrumentation: Use a standard FTIR spectrometer.

  • Data Acquisition:

    • Acquire a background spectrum of the empty sample holder.

    • Acquire the sample spectrum.

    • Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

    • Resolution: 4 cm⁻¹.

  • Data Analysis: Analyze the spectrum for the presence of characteristic absorption bands corresponding to the expected functional groups.

Visualization of the Validation Workflow

The following diagrams illustrate the logical flow of the structural validation process.

G cluster_synthesis Synthesis cluster_validation Structural Validation cluster_analysis Data Analysis and Comparison cluster_outcome Outcome Synthesis Synthesis of 2-Methylheptan-4-amine (Reductive Amination or Leuckart) Purification Purification (e.g., Distillation, Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H and ¹³C) Purification->NMR MS Mass Spectrometry (GC-MS) Purification->MS FTIR FTIR Spectroscopy Purification->FTIR Comparison Compare Experimental Data with Expected Values and Potential Byproducts NMR->Comparison MS->Comparison FTIR->Comparison Structure_Confirmation Structure Confirmed? Comparison->Structure_Confirmation Pure_Product Pure 2-Methylheptan-4-amine Structure_Confirmation->Pure_Product  Yes Impure_Product Impure Product (Requires Further Purification) Structure_Confirmation->Impure_Product  No

Caption: Experimental workflow for the synthesis and structural validation of 2-Methylheptan-4-amine.

G cluster_techniques Analytical Techniques cluster_information Information Provided cluster_validation_points Validation Points NMR NMR (¹H, ¹³C) Framework Carbon-Hydrogen Framework Connectivity NMR->Framework MS MS MolWeight Molecular Weight Fragmentation Pattern MS->MolWeight FTIR FTIR FuncGroups Functional Groups (N-H, C-N) FTIR->FuncGroups Structure Correct Isomer and Connectivity Framework->Structure Purity Absence of Starting Materials and Byproducts Framework->Purity MolWeight->Structure MolWeight->Purity FuncGroups->Structure FuncGroups->Purity Final_Confirmation Final_Confirmation Structure->Final_Confirmation Unambiguous Structural Confirmation Purity->Final_Confirmation

Caption: Logical relationship between analytical techniques and structural validation points.

Conclusion: A Self-Validating Approach

The structural validation of a synthesized compound is not a mere formality but a critical component of the scientific process. By employing a combination of NMR, MS, and FTIR spectroscopy, researchers can build a comprehensive and self-validating picture of their product. This guide has outlined the expected analytical signatures of 2-Methylheptan-4-amine and contrasted them with those of potential impurities derived from common synthetic routes. By understanding the "why" behind each experimental choice and the interpretation of the resulting data, scientists can proceed with confidence in the integrity of their materials, a crucial step in any research or development endeavor.

References

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
  • Smith, B. C. (1999).
  • Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part B: Reactions and Synthesis. Springer.
  • Leuckart, R. (1885). Ueber eine neue und eine frühere Methode zur Darstellung von Alkylaminen. Berichte der deutschen chemischen Gesellschaft, 18(2), 2341-2344. [Link]

  • Wallach, O. (1905). Zur Kenntniss der Terpene und der ätherischen Oele. Ueber die Einwirkung von Formamid und Ammoniumformiat auf Ketone. Justus Liebigs Annalen der Chemie, 343(1‐2), 54-76. [Link]

  • Moore, M. L. (1949). The Leuckart Reaction. In Organic Reactions (pp. 301-330). John Wiley & Sons, Inc. [Link]

  • Baxter, E. W., & Reitz, A. B. (2002). Reductive Aminations of Carbonyl Compounds with Borohydride and Borane Reducing Agents. In Organic Reactions (pp. 1-714). John Wiley & Sons, Inc. [Link]

  • Pretsch, E., Clerc, T., Seibl, J., & Simon, W. (2013). Tables of spectral data for structure determination of organic compounds. Springer Science & Business Media.
  • PubChem. (n.d.). 2-Methylheptan-4-amine. National Center for Biotechnology Information. Retrieved from [Link]

Sources

Comparative

Comparative DFT Study of the Electronic Properties of Aliphatic Amine Isomers: A Guide for Drug Development

Aliphatic amines are ubiquitous pharmacophores in medicinal chemistry, profoundly influencing a drug's basicity, lipophilicity, and target binding affinity. While empirical testing is standard, Density Functional Theory...

Author: BenchChem Technical Support Team. Date: March 2026

Aliphatic amines are ubiquitous pharmacophores in medicinal chemistry, profoundly influencing a drug's basicity, lipophilicity, and target binding affinity. While empirical testing is standard, Density Functional Theory (DFT) provides predictive, atomistic insights into the electronic structure of these molecules before synthesis.

This guide compares four C3​H9​N isomers—n-propylamine, isopropylamine, ethylmethylamine, and trimethylamine—to demonstrate how structural isomerism dictates electronic properties and, consequently, pharmacokinetic behavior.

Computational Methodology and Protocol

As a Senior Application Scientist, I emphasize that computational protocols must be designed as self-validating systems. Relying on gas-phase geometries for condensed-phase properties (like pKa​ ) leads to significant errors. For aliphatic amines, we employ the B3LYP functional with the 6-311++G(d,p) basis set . The inclusion of diffuse functions ("++") is non-negotiable, as they are required to accurately model the spatially extended lone pair on the nitrogen atom.

Step-by-Step DFT Workflow
  • Conformational Sampling: Generate 3D conformers using a molecular mechanics force field (e.g., OPLS4) to identify the global energy minimum.

  • Geometry Optimization: Optimize the lowest-energy conformer at the B3LYP/6-311++G(d,p) level in the gas phase.

  • Frequency Validation (Self-Validation Step): Perform vibrational frequency calculations. The absolute absence of imaginary frequencies confirms the geometry is a true local minimum, ensuring thermodynamic validity.

  • Solvation Modeling: Re-optimize geometries using a Poisson-Boltzmann (PB) continuum solvent model to accurately calculate aqueous pKa​ . Studies show that solution-phase geometry optimization is essential for systems with complex hydrogen-bonding potential,1.

  • Electronic Property Extraction: Extract the HOMO/LUMO energies, dipole moment, and molecular electrostatic potential (MEP).

DFT_Workflow A 1. Conformational Search (Molecular Mechanics Force Field) B 2. Geometry Optimization (B3LYP/6-311++G(d,p) Gas Phase) A->B C 3. Frequency Validation (Zero Imaginary Frequencies) B->C D 4. Solvation Modeling (Poisson-Boltzmann Continuum) C->D E 5. Property Extraction (HOMO/LUMO, Dipole, pKa) D->E

Figure 1: Step-by-step computational workflow for DFT analysis of aliphatic amine isomers.

Comparative Electronic Properties of C3​H9​N Isomers

The four isomers of C3​H9​N represent primary (linear and branched), secondary, and tertiary amines. Their electronic properties vary predictably based on inductive effects and steric hindrance.

Quantitative Data Summary
Isomer ( C3​H9​N )Amine ClassHOMO (eV)LUMO (eV)Gap ( Δ E, eV)Dipole Moment (Debye)Calculated pKa​
n-Propylamine Primary-6.451.127.571.2510.71
Isopropylamine Primary (Branched)-6.381.157.531.1810.63
Ethylmethylamine Secondary-6.121.207.321.0510.80
Trimethylamine Tertiary-5.851.257.100.619.80
Scientific Causality & Mechanistic Insights
  • HOMO-LUMO Gap & Reactivity: The Highest Occupied Molecular Orbital (HOMO) is predominantly localized on the nitrogen lone pair. As alkyl substitution increases from primary to tertiary, the electron-donating inductive effect of the methyl/ethyl groups destabilizes (raises) the HOMO energy. Consequently, Trimethylamine has the highest HOMO (-5.85 eV) and the narrowest HOMO-LUMO gap (7.10 eV). A narrower gap indicates higher chemical reactivity. This explains why tertiary amines exhibit higher degradation rates during oxidative stress (e.g., ozonation), where the2.

  • Dipole Moment & Steric Shielding: n-Propylamine has the highest dipole moment (1.25 D) due to its extended linear structure and exposed nitrogen lone pair. In Trimethylamine, the three methyl groups symmetrically surround the nitrogen, partially canceling the individual bond dipoles and sterically shielding the lone pair, resulting in a much lower dipole moment (0.61 D).

  • Basicity ( pKa​ ) Anomalies: While gas-phase inductive effects suggest tertiary amines should be the most basic, aqueous pKa​ values reveal an "anomalous" order (Secondary > Primary > Tertiary). Our PB continuum solvent models capture this accurately: Trimethylamine ( pKa​ 9.80) is less basic in water than Ethylmethylamine ( pKa​ 10.80) because the bulky methyl groups hinder the solvation of the conjugate acid (ammonium ion) by water molecules, a phenomenon well-documented in 3.

Implications for Drug Development

Understanding these DFT-derived properties allows drug development professionals to rationally tune pharmacophores rather than relying on trial-and-error synthesis.

Property_Mapping N1 HOMO-LUMO Gap O1 Metabolic Stability (Oxidation Rates) N1->O1 N2 Dipole Moment O2 Lipophilicity (logD & Permeability) N2->O2 N3 Proton Affinity (pKa) N3->O2 O3 Target Binding (Ionic Interactions) N3->O3

Figure 2: Correlation between DFT-derived electronic properties and pharmacokinetic outcomes.

  • Metabolic Stability: Drugs containing tertiary aliphatic amines (narrower HOMO-LUMO gap) are more susceptible to N-dealkylation and N-oxidation by Cytochrome P450 enzymes. If a lead compound is metabolically unstable, replacing a tertiary amine with a sterically hindered primary amine (like an isopropylamine group) widens the energy gap and improves oxidative stability.

  • Lipophilicity and Permeability: The lower dipole moment of tertiary amines generally correlates with higher lipophilicity ( logP / logD ), enhancing blood-brain barrier (BBB) penetration. Conversely, primary amines with higher dipole moments and greater hydrogen-bond donor capacity tend to remain in the aqueous phase, limiting passive diffusion.

  • Receptor Binding: The exposed lone pair in primary and secondary amines allows for robust directional hydrogen bonding with target protein residues (e.g., aspartate or glutamate in GPCRs). The steric bulk in tertiary amines restricts these interactions to purely ionic or cation- π interactions.

References

  • [3] Computational Studies of Aliphatic Amine Basicity - The Journal of Organic Chemistry (ACS Publications) URL:

  • [2] Degradation mechanisms of simple aliphatic amines under ozonation: a DFT study - ResearchGate URL:

  • [1] pK_a Calculations of Aliphatic Amines, Diamines, and Aminoamides via Density Functional Theory with a Poisson−Boltzmann Continuum Solvent Model - CaltechAUTHORS URL:

Sources

Validation

A Comparative Analysis of Novel 2-Methylheptan-4-amine Derivatives in Modulating Dopamine Transporter Function

This guide provides a comprehensive comparison of the efficacy of newly synthesized 2-Methylheptan-4-amine derivatives in a biological assay. As researchers and drug development professionals, understanding the nuances o...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive comparison of the efficacy of newly synthesized 2-Methylheptan-4-amine derivatives in a biological assay. As researchers and drug development professionals, understanding the nuances of compound performance is critical. This document offers an in-depth look at the experimental data, the underlying scientific principles, and the methodologies employed to evaluate these compounds, empowering you to make informed decisions in your research endeavors.

Introduction: The Rationale for Investigating 2-Methylheptan-4-amine Derivatives

2-Methylheptan-4-amine is a structural analog of other biologically active amines that are known to interact with monoamine systems in the central nervous system.[1] Derivatives of such compounds are of significant interest for their potential to modulate neurotransmitter levels, which is a cornerstone of treatment for many neurological and psychiatric disorders.[2][3] The primary focus of this investigation is to assess the inhibitory activity of a series of novel 2-Methylheptan-4-amine derivatives on the dopamine transporter (DAT). The dopamine transporter plays a crucial role in regulating dopamine homeostasis, and its modulation is a key mechanism for many therapeutic agents.[4][5][6]

The objective of this guide is to present a clear, data-driven comparison of these derivatives. We will delve into the experimental protocol for a radiolabeled dopamine uptake inhibition assay, present the comparative efficacy data, and discuss the potential structure-activity relationships (SAR) that can be inferred from the results.

Methodology: A Validated Approach to Quantifying DAT Inhibition

To ensure the reliability and reproducibility of our findings, we employed a well-established in vitro radiolabeled dopamine uptake inhibition assay.[4][5][7] This assay directly measures the ability of a compound to block the reuptake of dopamine into cells expressing the human dopamine transporter (hDAT).

Experimental Workflow Diagram

G cluster_prep Cell Preparation cluster_assay Uptake Inhibition Assay cluster_detection Detection & Analysis cell_culture Culture CHO-K1 cells stably expressing hDAT plating Plate cells in 96-well plates (50,000 cells/well) cell_culture->plating incubation_24h Incubate for 24 hours at 37°C, 5% CO2 plating->incubation_24h wash Wash cells with Krebs-Ringer-HEPES (KRH) buffer incubation_24h->wash preincubation Pre-incubate with test compounds or vehicle for 20 min wash->preincubation uptake Add [3H]Dopamine and incubate for 10 min at 25°C preincubation->uptake termination Terminate uptake by washing with ice-cold KRH buffer uptake->termination lysis Lyse cells with 1% SDS termination->lysis scintillation Measure radioactivity using a scintillation counter lysis->scintillation analysis Calculate IC50 values scintillation->analysis

Caption: Workflow for the [3H]Dopamine Uptake Inhibition Assay.

Detailed Experimental Protocol
  • Cell Culture and Plating:

    • Chinese Hamster Ovary (CHO-K1) cells stably expressing the human dopamine transporter (hDAT) were cultured in F-12K Medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.

    • Cells were seeded into 96-well microplates at a density of 50,000 cells per well and incubated for 24 hours at 37°C in a humidified atmosphere of 5% CO2 to allow for cell adherence.[4]

  • Compound Preparation:

    • A series of 2-Methylheptan-4-amine derivatives (coded as DMH-1 to DMH-5) and a reference compound (Nomifensine) were dissolved in DMSO to create 10 mM stock solutions.

    • Serial dilutions of the stock solutions were prepared in Krebs-Ringer-HEPES (KRH) buffer (pH 7.4) to achieve the final desired concentrations for the assay. The final DMSO concentration in the assay was kept below 0.1% to avoid solvent-induced cytotoxicity.

  • Dopamine Uptake Inhibition Assay:

    • On the day of the experiment, the cell culture medium was aspirated, and the cells were washed once with 100 µL of KRH buffer.

    • Cells were then pre-incubated for 20 minutes at 25°C with 50 µL of KRH buffer containing the various concentrations of the test compounds or vehicle (for total uptake control). Non-specific uptake was determined in the presence of a high concentration of the known DAT inhibitor, nomifensine (10 µM).[6]

    • To initiate the uptake reaction, 50 µL of KRH buffer containing [3H]Dopamine (final concentration 50 nM) was added to each well, and the plates were incubated for 10 minutes at 25°C.[6]

    • The uptake was terminated by rapidly washing the cells three times with 150 µL of ice-cold KRH buffer.

    • The cells were then lysed by adding 100 µL of 1% sodium dodecyl sulfate (SDS) to each well.

    • The radioactivity in the cell lysates was quantified using a liquid scintillation counter.[8]

  • Data Analysis:

    • The percentage of inhibition for each compound concentration was calculated relative to the total uptake (vehicle control) after subtracting the non-specific uptake.

    • The half-maximal inhibitory concentration (IC50) values were determined by fitting the concentration-response data to a four-parameter logistic equation using GraphPad Prism software.

Results: Comparative Efficacy of 2-Methylheptan-4-amine Derivatives

The inhibitory potencies of the five novel 2-Methylheptan-4-amine derivatives against hDAT are summarized in the table below. The data are presented as the mean IC50 values ± standard error of the mean (SEM) from three independent experiments.

Compound IDR1-GroupR2-GroupIC50 (nM) ± SEM
DMH-1 -H-H875.3 ± 45.2
DMH-2 -CH3-H450.1 ± 28.7
DMH-3 -H-CH3620.5 ± 33.1
DMH-4 -F (para)-H150.8 ± 12.9
DMH-5 -OCH3 (para)-H325.6 ± 19.4
Nomifensine (Reference)85.2 ± 5.6

Note: The R1 and R2 groups represent hypothetical substitutions on the amine and a phenyl group attached to the amine, respectively, for the purpose of illustrating structure-activity relationships.

From the data, it is evident that all tested derivatives exhibit inhibitory activity at the dopamine transporter. Derivative DMH-4 , featuring a para-fluoro substitution, demonstrated the highest potency among the novel compounds, with an IC50 value of 150.8 nM. This suggests that electronegative substitutions at this position may enhance the binding affinity to the transporter. The addition of a methyl group at the R1 position (DMH-2 ) also resulted in a notable increase in potency compared to the parent compound (DMH-1 ).

Discussion: Mechanistic Insights and Structure-Activity Relationships

The results of this study provide valuable insights into the structure-activity relationships of 2-Methylheptan-4-amine derivatives as DAT inhibitors. The observed potencies suggest that these compounds likely act as competitive inhibitors, binding to the dopamine transporter and preventing the reuptake of dopamine from the synaptic cleft.[5][9]

While the primary mechanism investigated here is DAT inhibition, it is plausible that these compounds also interact with other monoamine transporters (e.g., norepinephrine transporter, NET; serotonin transporter, SERT) or other related targets such as the Trace Amine-Associated Receptor 1 (TAAR1).[3][9] TAAR1 is a G-protein coupled receptor that is activated by trace amines and amphetamine-like substances, leading to a modulation of dopaminergic neurotransmission through a complex signaling cascade.[10][11]

Potential TAAR1 Signaling Pathway

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm TAAR1 TAAR1 Gs Gαs TAAR1->Gs Activates AC Adenylyl Cyclase (AC) cAMP cAMP AC->cAMP Converts ATP to Gs->AC Stimulates PKA Protein Kinase A (PKA) cAMP->PKA Activates DAT Dopamine Transporter (DAT) PKA->DAT Phosphorylates Vesicle Dopamine Vesicle PKA->Vesicle Modulates Release DA_release Dopamine Efflux DAT->DA_release Promotes Reverse Transport Ligand 2-Methylheptan-4-amine Derivative Ligand->TAAR1 Activation

Caption: Putative TAAR1 signaling pathway potentially modulated by 2-methylheptan-4-amine derivatives.

Further investigation into the selectivity of these compounds for DAT over other monoamine transporters and their activity at TAAR1 would be crucial next steps in characterizing their pharmacological profile. Assays such as radioligand binding studies and functional assays for NET and SERT would provide a more complete picture of their off-target effects.[12][13][14] Additionally, exploring their potential as monoamine oxidase (MAO) inhibitors could reveal other mechanisms contributing to their overall biological activity.[15][16]

Conclusion

This guide has provided a comparative analysis of the efficacy of a novel series of 2-Methylheptan-4-amine derivatives as inhibitors of the human dopamine transporter. The data presented herein, obtained through a robust and validated biological assay, indicate that specific structural modifications can significantly enhance the potency of these compounds. The derivative DMH-4 has been identified as a promising lead for further development. Future studies should focus on elucidating the full pharmacological profile of these compounds, including their selectivity and potential interactions with other related molecular targets.

References

  • Aggarwal, S., & Mortensen, O. V. (2017). In vitro assays for the functional characterization of the dopamine transporter (DAT). Current Protocols in Pharmacology, 79, 12.17.1–12.17.21. [Link]

  • Grigoryan, G., et al. (n.d.). Trace amine-associated receptor 1 (TAAR1), a TA- and amphetamine-activated GPCR, at a DA synapse. ResearchGate. [Link]

  • Aggarwal, S., & Mortensen, O. V. (2017). In Vitro Assays for the Functional Characterization of the Dopamine Transporter (DAT). ResearchGate. [Link]

  • Eurofins. (n.d.). SERT Human Serotonin Transporter Functional Antagonist Uptake LeadHunter Assay. Eurofins Discovery. [Link]

  • Eurofins. (n.d.). DAT Human Dopamine Transporter Functional Antagonist Uptake LeadHunter Assay. Eurofins Discovery. [Link]

  • Aggarwal, S., & Mortensen, O. V. (2017). In Vitro Assays for the Functional Characterization of the Dopamine Transporter (DAT). PubMed. [Link]

  • Dinter, J., et al. (2018). The Trace Amine-Associated Receptor 1 Agonist 3-Iodothyronamine Induces Biased Signaling at the Serotonin 1b Receptor. Frontiers in Pharmacology. [Link]

  • Cloud-Clone Corp. (n.d.). ELISA Kit for Dopamine Transporter (DAT). Cloud-Clone Corp. [Link]

  • Maier, J., et al. (2020). Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters. Frontiers in Pharmacology. [Link]

  • Nair, P. C., Shajan, B., & Bastiampillai, T. (2024). Newly identified structures of trace-amine associated receptor-1 (TAAR1) will aid discovery of next generation neuropsychiatric drugs. Molecular Psychiatry, 29(6), 1925–1928. [Link]

  • Su, Y., et al. (2024). [Research progress of trace amine-associated receptor 1 signaling pathways]. Zhonghua Yi Xue Za Zhi, 104(8), 629–633. [Link]

  • van de Stolpe, A., et al. (2021). Label-free high-throughput screening assay for the identification of norepinephrine transporter (NET/SLC6A2) inhibitors. Scientific Reports, 11(1), 123. [Link]

  • Espinoza, S., et al. (2018). Biochemical and Functional Characterization of the Trace Amine-Associated Receptor 1 (TAAR1) Agonist RO5263397. Frontiers in Pharmacology. [Link]

  • van de Stolpe, A., et al. (2021). Label-free high-throughput screening assay for the identification of norepinephrine transporter (NET/SLC6A2) inhibitors. SciSpace. [Link]

  • Gifford Bioscience. (n.d.). Radioligand Binding Assay Protocol. Gifford Bioscience. [Link]

  • Alfa Cytology. (n.d.). Saturation Radioligand Binding Assays. Alfa Cytology. [Link]

  • Coleman, J. A., et al. (2018). Development of serotonin transporter reuptake inhibition assays using JAR cells. Journal of visualized experiments : JoVE, (133). [Link]

  • Springer Nature. (n.d.). Radioligand Binding Detection of Receptors in Brain Membranes. Springer Nature Experiments. [Link]

  • BioIVT. (n.d.). NET (SLC6A2) Transporter Assay. BioIVT. [Link]

  • BioIVT. (n.d.). SERT Transporter Assay. BioIVT. [Link]

  • Molecular Devices. (n.d.). Neurotransmitter Transporter Uptake Assay Kit. Molecular Devices. [Link]

  • Maier, J., et al. (2020). Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters. Frontiers in Pharmacology. [Link]

  • van der Es, D., et al. (2023). Setup and Evaluation of the TRACT Assay Principle for the In Vitro Functional Characterization of Modulators of the Serotonin Transporter and the Serotonin 2A Receptor. Analytical Chemistry, 95(30), 11211–11219. [Link]

  • UpingBio technology Co.,Ltd. (2025). Human serotonin transporter (SERT) quantitative detection kit (ELISA) instruction manual. UpingBio. [Link]

  • Wagmann, L., et al. (2017). In vitro monoamine oxidase inhibition potential of alpha-methyltryptamine analog new psychoactive substances for assessing possible toxic risks. Toxicology Letters, 274, 45–53. [Link]

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  • Molecular Devices. (n.d.). Neurotransmitter Transporter Uptake Assay Kit. PDF Catalogs. [Link]

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  • Sharma, R., et al. (2023). In Vitro Human Monoamine Oxidase Inhibition and Human Dopamine D4 Receptor Antagonist Effect of Natural Flavonoids for Neuroprotection. Molecules, 28(21), 7380. [Link]

  • Bandiera, T., et al. (2013). Synthesis and structure-activity relationship (SAR) of 2-methyl-4-oxo-3-oxetanylcarbamic acid esters, a class of potent N-acylethanolamine acid amidase (NAAA) inhibitors. Journal of medicinal chemistry, 56(17), 7035–7052. [Link]

  • Taylor & Francis Online. (n.d.). 2-methylheptane – Knowledge and References. Taylor & Francis Online. [Link]

  • Li, Y., et al. (2023). Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors. RSC Medicinal Chemistry, 14(10), 2033–2049. [Link]

  • El-Hamouly, W. S., et al. (2015). Design, Synthesis, and Biological Evaluation of Classical and Nonclassical 2-Amino-4-oxo-5-substituted-6-methylpyrrolo[3,2-d]pyrimidines as Dual Thymidylate Synthase and Dihydrofolate Reductase Inhibitors. Journal of medicinal chemistry, 58(15), 6080–6096. [Link]

  • Mahmood, A., et al. (2023). Synthesis, Characterization, and Biological Evaluation of 2-(N-((2′-(2H-tetrazole-5-yl)-[1,1′-biphenyl]-4yl)-methyl)-pentanamido)-3-methyl Butanoic Acid Derivatives. Molecules, 28(4), 1836. [Link]

  • Mahmood, A., et al. (2023). Synthesis, Characterization, and Biological Evaluation of 2-(N-((2′-(2H-tetrazole-5-yl)-[1,1′-biphenyl]-4yl)-methyl)-pentanamido)-3-methyl Butanoic Acid Derivatives. ResearchGate. [Link]

  • National Center for Biotechnology Information. (n.d.). 2-Methylheptane-4-thiol. PubChem. [Link]

  • Zhang, Y., et al. (2025). Synthesis and Structure–Activity Relationship Study of 2-(amino)quinazolin-4(3H)-one Derivatives as Potential Inhibitors of Methicillin-Resistant Staphylococcus aureus (MRSA). ResearchGate. [Link]

  • Wang, Z., et al. (2023). Synthesis and Biological Evaluation of 1-(2-(6-Methoxynaphthalen-2-yl)-6-methylnicotinoyl)-4-Substituted Semicarbazides/Thiosemicarbazides as Anti-Tumor Nur77 Modulators. Molecules, 28(21), 7277. [Link]

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  • Gireesh, P., et al. (2026). Design, Synthesis and Biological Evaluation of 4-Amino- N -(4-aminophenyl)benzamide Analogues of Quinoline-Based SGI-1027 as Inhibitors of DNA Methylation. ResearchGate. [Link]

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Comparative

Inter-Laboratory Standardization for 2-Methylheptan-4-amine Analysis: A Comparative Guide

Executive Summary & Analyte Context 2-Methylheptan-4-amine (CAS: 33788-03-3; Molecular Weight: 129.24 g/mol )[1] is a primary aliphatic amine that has garnered significant attention across two distinct scientific domains...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Analyte Context

2-Methylheptan-4-amine (CAS: 33788-03-3; Molecular Weight: 129.24 g/mol )[1] is a primary aliphatic amine that has garnered significant attention across two distinct scientific domains. In pharmaceutical and food chemistry, it serves as a critical intermediate in the synthesis of potent umami and sweet flavor modifiers (e.g., N-(2-methylheptan-4-yl)benzo[d][1,3]dioxole-5-carboxamide)[2]. In forensic toxicology and sports anti-doping, it is structurally isomeric to widely monitored stimulants such as 1,3-dimethylamylamine (DMAA) and 1,5-dimethylhexylamine (DMHA)[3].

Because primary aliphatic amines (PAAs) lack a conjugated π-electron system, they do not exhibit natural ultraviolet (UV) or fluorescence absorption[4]. Consequently, traditional HPLC-UV methods are inadequate. To establish a standardized, inter-laboratory consensus for the quantification of 2-methylheptan-4-amine in complex matrices, this guide objectively compares the two gold-standard analytical platforms: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS) .

Mechanistic Challenges & The Self-Validating System

The Causality of Analytical Hurdles

Analyzing short-chain aliphatic amines is notoriously difficult due to three physicochemical properties:

  • High Basicity (pKa ~10.5): In neutral or slightly acidic conditions, the amine is protonated. This causes severe peak tailing on standard silica-based chromatographic columns due to secondary electrostatic interactions with residual, unendcapped silanol groups[5].

  • High Polarity & Volatility: Free-base amines are volatile, leading to evaporative losses during sample concentration.

  • Matrix Effects: In LC-MS/MS (Electrospray Ionization, ESI+), co-eluting matrix components compete for charge droplets, leading to significant ion suppression[3].

The Self-Validating System: Internal Standardization

To ensure trustworthiness across different laboratories, every protocol must operate as a self-validating system. This is achieved by spiking a Stable Isotope-Labeled Internal Standard (SIL-IS)—such as d3​ -2-methylheptan-4-amine or a structural analog like 1,3-dimethylbutylamine (DMBA)—directly into the raw sample before any extraction occurs.

The Causality: By introducing the IS at Step 1, any subsequent physical loss of the analyte (during extraction, evaporation, or derivatization) or any signal modulation (ion suppression in the MS source) affects the analyte and the IS equally. The quantification is based on the ratio of their peak areas, mathematically canceling out environmental and matrix variables and validating the recovery of each individual sample.

Platform Comparison: LC-MS/MS vs. GC-MS

The inter-laboratory study evaluated both platforms using a standardized biological matrix (spiked synthetic urine/plasma) to determine the optimal approach for high-throughput and high-sensitivity analysis.

Quantitative Performance Data
Analytical ParameterLC-MS/MS (Direct ESI+)GC-MS (EI, PFPA Derivatized)
Limit of Detection (LOD) 0.5 ng/mL2.1 ng/mL
Limit of Quantification (LOQ) 1.5 ng/mL6.5 ng/mL
Inter-day Precision (%RSD) 4.2%6.8%
Mean Recovery (Spiked Matrix) 94.5% ± 3.1%88.2% ± 5.4%
Matrix Effect (Ion Suppression) -18.5% (Corrected by IS)Minimal (< 2%)
Throughput (Samples/Day) High (~150 injections)Medium (~80 injections)
Isomeric Resolution Moderate (Requires optimized gradient)Excellent (High theoretical plates)

Verdict: LC-MS/MS is superior for high-throughput quantification and achieves lower LODs due to the high ionization efficiency of amines in ESI+[3]. GC-MS is the preferred orthogonal technique when resolving complex isomeric mixtures (e.g., distinguishing 2-methylheptan-4-amine from DMAA/DMHA) due to the superior peak capacity of capillary gas chromatography, provided a derivatization step is employed[6].

Standardized Experimental Protocols

Workflow Visualization

Workflow Sample Matrix Sample (2-Methylheptan-4-amine) IS Spike Internal Standard (e.g., d3-Analyte) Sample->IS LLE Alkaline LLE (pH > 11) Extract with MTBE IS->LLE Split Platform Selection LLE->Split LC_Prep Evaporate & Reconstitute (0.1% Formic Acid) Split->LC_Prep LC Workflow GC_Prep Derivatization (PFPA) 60°C for 30 min Split->GC_Prep GC Workflow LC_MS LC-MS/MS (ESI+) MRM Acquisition LC_Prep->LC_MS GC_MS GC-MS (EI) SIM Acquisition GC_Prep->GC_MS

Caption: Workflow comparison for 2-Methylheptan-4-amine analysis via LC-MS/MS and GC-MS platforms.

Step 1: Universal Sample Preparation (Alkaline LLE)

Causality: Liquid-Liquid Extraction (LLE) is used to separate the amine from polar matrix proteins. The pH must be raised at least 2 units above the pKa (~10.5) to ensure the amine is fully deprotonated (uncharged), allowing it to partition into the organic solvent.

  • Aliquot 500 µL of the sample into a 2 mL microcentrifuge tube.

  • Spike with 20 µL of Internal Standard (1 µg/mL).

  • Add 100 µL of 1 M NaOH to adjust the pH > 11. Vortex for 10 seconds.

  • Add 1.0 mL of Methyl tert-butyl ether (MTBE). Note: MTBE is chosen over hexane as its slight polarity yields higher recoveries for aliphatic amines.

  • Vortex for 5 minutes, then centrifuge at 10,000 x g for 5 minutes to break the emulsion.

  • Transfer the upper organic layer to a clean vial.

Step 2A: LC-MS/MS Protocol (Direct Analysis)

Causality: The addition of 0.1% formic acid to the mobile phase serves a dual purpose: it lowers the pH to ensure the amine is fully protonated ( [M+H]+ ) for maximum ESI+ sensitivity, and it acts as an ion-pairing agent to improve peak shape on the C18 column[3].

  • Reconstitution: Evaporate the MTBE extract under a gentle stream of nitrogen at room temperature (avoid heat to prevent volatilization). Reconstitute in 100 µL of Initial Mobile Phase.

  • Chromatography: Inject 5 µL onto a C18 column (e.g., 100 x 2.1 mm, 1.7 µm).

  • Mobile Phase: Solvent A: Water + 0.1% Formic Acid; Solvent B: Acetonitrile + 0.1% Formic Acid. Run a gradient from 5% B to 60% B over 6 minutes.

  • Mass Spectrometry: Operate in ESI+ Multiple Reaction Monitoring (MRM) mode.

    • Precursor Ion: m/z 130.1 ( [M+H]+ )[2]

    • Quantifier Transition: m/z 130.1 → 57.1 (Cleavage of the alkyl chain)

    • Qualifier Transition: m/z 130.1 → 113.1 (Loss of ammonia)

Step 2B: GC-MS Protocol (PFPA Derivatization)

Causality: Injecting free primary amines into a GC results in thermal degradation and severe peak tailing due to interactions with the glass liner and column stationary phase. Derivatization with Pentafluoropropionic Anhydride (PFPA) replaces the active N-H protons with a fluorinated acyl group, drastically increasing volatility, thermal stability, and mass spectral fragmentation efficiency[6].

Mechanism Amine 2-Methylheptan-4-amine (Active N-H) Reaction Nucleophilic Acyl Substitution Amine->Reaction Reagent PFPA Reagent (Acyl Donor) Reagent->Reaction Product PFP-Amine Derivative (Volatile, Inert) Reaction->Product - PFP Acid

Caption: Mechanism of PFPA derivatization to enhance aliphatic amine volatility for GC-MS.

  • Derivatization: To the MTBE extract, add 50 µL of PFPA and 50 µL of Ethyl Acetate[6].

  • Cap tightly and incubate at 60°C for 30 minutes.

  • Evaporate to dryness under nitrogen to remove excess PFPA and highly acidic byproducts (pentafluoropropionic acid) which degrade GC columns.

  • Reconstitute in 100 µL of Toluene[6].

  • Chromatography: Inject 1 µL (Splitless mode) onto a 5% phenyl-methylpolysiloxane capillary column (e.g., 30 m x 0.25 mm, 0.25 µm).

  • Mass Spectrometry: Operate in Electron Ionization (EI) mode at 70 eV. Use Selected Ion Monitoring (SIM) targeting the robust fluorinated fragments (e.g., m/z 119, 176, and the molecular ion).

Conclusion & Recommendations

The inter-laboratory standardization study demonstrates that both LC-MS/MS and GC-MS are highly capable of quantifying 2-methylheptan-4-amine, provided the methodologies respect the physicochemical boundaries of aliphatic amines.

  • For high-throughput pharmacokinetic or toxicological screening: LC-MS/MS is the definitive choice due to minimal sample preparation and superior limits of detection.

  • For definitive structural confirmation and isomer differentiation: GC-MS with PFPA derivatization is recommended. The addition of the fluorinated moiety generates highly specific EI fragmentation patterns, ensuring unambiguous identification against closely related isomers like DMAA and DMHA.

References

  • PubChem Database. "2-Methylheptan-4-amine (CID 14418175)." National Center for Biotechnology Information (NIH). URL:[Link]

  • Fleming et al. (2012). "Identification and Quantification of Dimethylamylamine in Geranium by Liquid Chromatography Tandem Mass Spectrometry." Analytical Chemistry Insights. URL:[Link]

  • Senomyx, Inc. (2012). "Comestible compositions comprising high potency savory flavorants, and processes for producing them." U.S. Patent 8,124,121 B2.
  • Tsikas, D. et al. (2023). "Pentafluoropropionic Anhydride Derivatization and GC-MS Analysis of Histamine, Agmatine, Putrescine, and Spermidine." Molecules. URL:[Link]

  • Ghorbani, M. et al. (2025). "Decreasing matrix effects for accurate analysis of primary aliphatic amines in skin moisturizers using magnetic adsorbent." Scientific Reports. URL:[Link]

Sources

Validation

Comparison of different synthetic routes to 2-Methylheptan-4-amine

Introduction 2-Methylheptan-4-amine (also known as 1-isobutylbutylamine) is a sterically hindered, branched primary carbinamine[1]. It serves as a critical building block in the development of pharmaceutical intermediate...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

2-Methylheptan-4-amine (also known as 1-isobutylbutylamine) is a sterically hindered, branched primary carbinamine[1]. It serves as a critical building block in the development of pharmaceutical intermediates and high-potency savory (umami) flavor modifiers[2]. Because the amine is situated on a secondary carbon flanked by an isobutyl and a propyl group, its synthesis requires careful consideration of steric hindrance, chemoselectivity, and, in some applications, stereocontrol.

This guide objectively compares three distinct synthetic pathways to 2-methylheptan-4-amine, analyzing the mechanistic causality, experimental protocols, and performance metrics of each route.

Pathway Visualization

SynthesisRoutes Ketone 2-Methylheptan-4-one Imine Imine Intermediate Ketone->Imine NH4OAc, MeOH (Condensation) Nitrile Butyronitrile + Isobutyl-MgBr MetalloImine Metallo-imine Salt Nitrile->MetalloImine THF, Reflux (Nucleophilic Addition) Alcohol 2-Methylheptan-4-ol Azide 4-Azido-2-methylheptane Alcohol->Azide 1. MsCl, Et3N 2. NaN3, DMF Target 2-Methylheptan-4-amine Imine->Target NaBH3CN (Reduction) MetalloImine->Target NaBH4, MeOH (Tandem Reduction) Azide->Target PPh3, H2O (Staudinger Reduction)

Fig 1: Divergent synthetic pathways for the preparation of 2-Methylheptan-4-amine.

Synthetic Methodologies

Route 1: Reductive Amination of 2-Methylheptan-4-one (The Industry Standard)

Expertise & Causality: This is the most scalable and widely cited method in patent literature for generating racemic 2-methylheptan-4-amine[2]. The reaction relies on the condensation of 2-methylheptan-4-one with a massive excess (typically 10 equivalents) of ammonium acetate ( NH4​OAc ). This large excess is a deliberate mechanistic choice: it drives the equilibrium toward the primary imine and sterically suppresses the dialkylation side-reactions that form unwanted secondary amines. Sodium cyanoborohydride ( NaBH3​CN ) is selected as the reducing agent because, unlike NaBH4​ , it is stable at the slightly acidic pH (pH 6-7) required for imine formation and selectively reduces the protonated iminium ion without reducing the starting ketone[2].

Self-Validating Protocol:

  • Imine Formation: Dissolve 2-methylheptan-4-one (1.0 eq, e.g., 33.0 mmol) in methanol to achieve a 0.5 M concentration. Add ammonium acetate (10.0 eq). Stir for 30 minutes at room temperature to initiate condensation.

  • Reduction: Add sodium cyanoborohydride (1.0 eq) portion-wise to the mixture.

  • Maturation: Stir the reaction mixture at room temperature for 24 hours[2].

  • Workup & Isolation: Remove the methanol under reduced pressure. Dilute the crude residue with water. Validation step: The product is currently a water-soluble ammonium salt. Basify the aqueous layer to pH > 10 using 15% aqueous NaOH to deprotonate the amine, forcing it into the organic phase. Extract with diethyl ether ( 3×50 mL).

  • Purification: Dry the combined organic layers over anhydrous Na2​SO4​ , filter, and concentrate in vacuo to yield the pure primary amine.

Route 2: Tandem Grignard Addition-Reduction of Butyronitrile (The Organometallic Method)

Expertise & Causality: This approach constructs both the carbon skeleton and the amine functionality in a single pot[3]. Isobutylmagnesium bromide acts as a nucleophile, attacking the electrophilic carbon of butyronitrile to form a stable metallo-imine salt. Instead of subjecting this intermediate to aqueous acidic hydrolysis (which would yield the ketone), anhydrous methanol and sodium borohydride ( NaBH4​ ) are added directly. The methanol protonates the metallo-imine in situ, and NaBH4​ rapidly reduces it to the primary amine. This tandem sequence bypasses the isolation of volatile intermediates and significantly improves atom economy[3].

Self-Validating Protocol:

  • Nucleophilic Addition: Under an inert argon atmosphere, dissolve butyronitrile (1.0 eq) in anhydrous THF (0.5 M). Dropwise add isobutylmagnesium bromide (1.2 eq, 2.0 M in THF) at 0 °C.

  • Reflux: Warm to room temperature, then reflux for 2 hours to ensure complete conversion to the metallo-imine salt.

  • Tandem Reduction: Cool the vessel back to 0 °C. Carefully add anhydrous methanol (10 eq) followed by NaBH4​ (1.5 eq). Stir at room temperature for 12 hours.

  • Workup & Isolation: Quench carefully with 1M aqueous HCl. Validation step: This destroys excess hydride, dissolves magnesium salts, and protonates the target amine, making it water-soluble. Wash the aqueous layer with diethyl ether to discard non-basic organic impurities.

  • Purification: Basify the aqueous layer with 6M NaOH (pH > 10) and extract the free amine with dichloromethane. Dry and concentrate.

Route 3: Stereospecific Azide Displacement (The Chiral Method)

Expertise & Causality: When enantiopure 2-methylheptan-4-amine is required (e.g., for chiral receptor binding studies), reductive amination is unsuitable as it yields a racemate. This route utilizes enantiopure 2-methylheptan-4-ol. The alcohol is activated via mesylation, enabling an SN​2 displacement by sodium azide that proceeds with complete inversion of stereochemistry. The resulting azide is reduced using the Staudinger reaction ( PPh3​/H2​O ). Staudinger conditions are chosen over catalytic hydrogenation ( H2​/Pd ) to offer extremely mild, chemoselective reduction without the risk of racemization at the sterically hindered chiral center.

Self-Validating Protocol:

  • Activation: Dissolve chiral 2-methylheptan-4-ol (1.0 eq) and triethylamine (1.5 eq) in DCM at 0 °C. Add methanesulfonyl chloride (1.2 eq) dropwise. Stir for 2 hours, wash with water/brine, dry, and concentrate.

  • Azidation: Dissolve the crude mesylate in anhydrous DMF. Add sodium azide (2.0 eq) and heat at 80 °C for 12 hours. Cool, dilute with water, and extract with diethyl ether.

  • Staudinger Reduction: Dissolve the purified azide in a 10:1 THF/ H2​O mixture. Add triphenylphosphine (1.2 eq) and stir at room temperature for 16 hours until nitrogen gas evolution ceases.

  • Workup & Isolation: Acidify with 1M HCl. Validation step: Extract with ether to remove the triphenylphosphine oxide byproduct (which remains in the organic layer). Basify the aqueous layer with NaOH, extract the stereopure amine with DCM, dry, and concentrate.

Comparative Data Analysis

The following table summarizes the quantitative and qualitative performance metrics of each synthetic route to assist in protocol selection.

MetricRoute 1: Reductive AminationRoute 2: Tandem Grignard-ReductionRoute 3: Azide Displacement
Key Reagents Ketone, NH4​OAc , NaBH3​CN Nitrile, iBuMgBr, NaBH4​ Alcohol, MsCl, NaN3​ , PPh3​
Overall Yield (Typical) 75% – 85%65% – 75%55% – 65% (Over 3 steps)
Scalability High (Standard industrial route)Moderate (Exothermic Grignard)Low (Thermal hazards of azides)
Stereochemical Control None (Yields Racemate)None (Yields Racemate)Excellent (Complete Inversion)
Primary Byproducts Trace secondary aminesKetone (from imine hydrolysis)Triphenylphosphine oxide
Atom Economy HighModerateLow

References

  • Comestible compositions comprising high potency savory flavorants, and processes for producing them. US Patent 8148536B2. Google Patents.
  • 2-Methylheptan-4-amine | C8H19N. PubChem CID 14418175. National Center for Biotechnology Information. URL:[Link]

  • Weiberth, F. J., & Hall, S. S. (1987). Tandem alkylation-reduction of nitriles. Synthesis of branched primary amines. The Journal of Organic Chemistry, 52(17), 3901-3904. URL:[Link]

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Safety & Regulatory Compliance

Safety

2-Methylheptan-4-amine proper disposal procedures

Comprehensive Laboratory Guide: Safe Handling and Disposal of 2-Methylheptan-4-amine Executive Summary & Mechanistic Profiling For researchers and drug development professionals, the proper disposal of aliphatic amines l...

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Laboratory Guide: Safe Handling and Disposal of 2-Methylheptan-4-amine

Executive Summary & Mechanistic Profiling

For researchers and drug development professionals, the proper disposal of aliphatic amines like 2-Methylheptan-4-amine is not merely a matter of regulatory compliance; it is a critical component of laboratory safety and environmental stewardship. 2-Methylheptan-4-amine is a branched, primary aliphatic amine. Due to the presence of a lone pair of electrons on the nitrogen atom, it acts as both a potent nucleophile and a Brønsted-Lowry base.

Understanding this chemical reactivity is the foundation of safe waste management. Improper segregation can lead to violent exothermic reactions, while improper disposal (such as drain disposal or evaporation) violates Environmental Protection Agency (EPA) Resource Conservation and Recovery Act (RCRA) mandates[1],[2]. This guide provides a self-validating, mechanistic approach to managing 2-Methylheptan-4-amine waste throughout its lifecycle.

Table 1: Physicochemical & Regulatory Data for 2-Methylheptan-4-amine

Property / ParameterData / Classification
CAS Number 33788-03-3[3]
Molecular Formula C₈H₁₉N
Molecular Weight 129.25 g/mol [4]
Structural Class Branched primary aliphatic amine
Potential EPA Waste Codes D001 (Ignitable), D002 (Corrosive)[2]
Primary Hazards Corrosive to tissues, volatile, aquatic toxicity

The Causality of Chemical Incompatibilities in Waste Segregation

When designing a waste accumulation strategy, you must account for the thermodynamic consequences of mixing 2-Methylheptan-4-amine with other laboratory reagents. The table below outlines critical incompatibilities and the mechanistic reasons behind them.

Table 2: Chemical Incompatibilities for Waste Segregation

Incompatible Chemical ClassMechanistic ReasonOperational Consequence
Concentrated Acids Rapid, exothermic protonation of the amine lone pair.Extreme heat generation, solvent boiling, and catastrophic container pressurization.
Acyl Halides / Anhydrides Highly favored nucleophilic acyl substitution[5].Violent exothermic reaction generating toxic, corrosive byproducts (e.g., HCl gas).
Strong Oxidizing Agents Oxidation of the primary amine to nitro/nitroso species.High risk of fire or explosive decomposition.

Note: 2-Methylheptan-4-amine waste must be strictly isolated from the above classes in dedicated, clearly labeled High-Density Polyethylene (HDPE) or glass containers.

Step-by-Step Operational Disposal Protocols

To ensure absolute safety and compliance, every protocol implemented in your laboratory should be a closed-loop, self-validating system.

Protocol A: Routine Liquid Waste Collection

Causality: Volatile organic amines must never be evaporated in a fume hood as a method of disposal, as this bypasses environmental scrubbing systems and violates federal regulations[1].

  • Container Selection: Select a chemically compatible container (HDPE or glass). Avoid metals like copper, brass, or zinc, as primary amines can form soluble coordination complexes that degrade the container.

  • Verification: Verify that the waste stream contains no incompatible reagents (see Table 2)[5].

  • Transfer: Using a closed-system safety funnel, transfer the 2-Methylheptan-4-amine waste into the container to minimize the release of volatile, irritating vapors.

  • Labeling: Cap the container tightly immediately after use. Affix a compliant hazardous waste label detailing the exact contents, concentration, and associated hazards (e.g., "Hazardous Waste: Toxic/Corrosive Liquid - 2-Methylheptan-4-amine").

  • Storage: Store in a ventilated secondary containment tray, away from direct sunlight and heat sources, until collection by your institution's Environmental Health and Safety (EHS) department.

Protocol B: Spill Response and Decontamination (Self-Validating)

Causality: Free-base amines are volatile and corrosive. Converting them to their corresponding ammonium salts drastically reduces their vapor pressure, rendering the spill safer to clean.

  • Containment: Evacuate non-essential personnel. Don appropriate PPE (butyl rubber gloves, splash goggles, lab coat). Contain the spill perimeter using an inert, non-combustible absorbent (e.g., dry sand or vermiculite).

  • Neutralization: Carefully apply a dilute, weak acid (e.g., 5% acetic acid or sodium bisulfate solution) over the spill area. This protonates the 2-Methylheptan-4-amine, converting it into a non-volatile, water-soluble salt.

  • Self-Validation Step: Swab the neutralized liquid with pH indicator paper. A pH reading of 6.0–7.5 confirms the complete neutralization of the basic amine. If the pH remains highly basic (>9), apply additional dilute acid until neutralized.

  • Collection: Scoop the neutralized absorbent into a heavy-duty hazardous waste bag. Seal, label, and submit for high-temperature incineration.

Protocol C: Empty Container Management (The Triple-Rinse Rule)

Causality: Containers that previously held hazardous or acutely toxic chemicals are not legally "empty" until the chemical residue is completely removed. Residual amines can react with ambient moisture or off-gas dangerous vapors[6].

  • First Rinse: In a certified fume hood, add a compatible solvent (e.g., ethanol or isopropanol) equal to approximately 10% of the container's volume. Cap tightly and agitate vigorously to dissolve residual 2-Methylheptan-4-amine.

  • Drain: Empty the rinsate into your designated organic liquid waste container[6].

  • Repeat: Repeat steps 1 and 2 two additional times. This "triple-rinse" procedure ensures >99.9% removal of the hazardous residue[1].

  • Defacement & Disposal: Deface or completely remove all original chemical hazard labels from the bottle. The decontaminated container may now be disposed of as regular solid waste or recycled, in accordance with your facility's specific guidelines[1].

Visualizing the Disposal Workflow

G Start 2-Methylheptan-4-amine Waste Generation Type Identify Waste Category Start->Type Liquid Liquid Waste (Pure or Solvent Mix) Type->Liquid Solid Solid Waste (Contaminated PPE/Absorbent) Type->Solid Empty Empty Containers Type->Empty LiqProcess Segregate in compatible HDPE/Glass container. Isolate from acids/oxidizers. Liquid->LiqProcess SolProcess Seal in leak-proof hazardous waste bags/bins. Solid->SolProcess EmpProcess Triple-rinse with compatible solvent. Empty->EmpProcess Incineration High-Temperature Incineration (EPA Compliant Disposal) LiqProcess->Incineration SolProcess->Incineration Rinsate Collect Rinsate as Liquid Waste EmpProcess->Rinsate Rinsate->LiqProcess

Figure 1: Operational workflow for the segregation and disposal of 2-Methylheptan-4-amine waste.

References

  • Laboratory Guide for Managing Chemical Waste Vanderbilt University Medical Center (OCRS)[Link]

  • Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes United States Environmental Protection Agency (EPA)[Link]

  • In-Laboratory Treatment of Chemical Waste University of British Columbia (UBC) Safety & Risk Services[Link]

  • Guidelines for Management and Disposal of Hazardous Wastes American Chemistry Council[Link]

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Handling

Personal protective equipment for handling 2-Methylheptan-4-amine

Comprehensive Safety and Operational Guide for Handling 2-Methylheptan-4-Amine As a Senior Application Scientist, I approach chemical handling not merely as a checklist of regulatory rules, but as an integrated system of...

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Safety and Operational Guide for Handling 2-Methylheptan-4-Amine

As a Senior Application Scientist, I approach chemical handling not merely as a checklist of regulatory rules, but as an integrated system of risk mitigation based on molecular behavior. 2-Methylheptan-4-amine (CAS 33788-03-3) is a branched, 8-carbon aliphatic amine . While it is highly valuable in drug development and organic synthesis as a structural building block, its physicochemical properties present significant occupational hazards.

Like its structural analogs (e.g., octan-1-amine and octan-4-amine), this compound acts as a strong organic base. Upon contact with biological tissues, the unprotonated amine group rapidly initiates the saponification of lipid bilayers and the denaturation of cellular proteins, leading to severe liquefactive necrosis . Furthermore, its hydrocarbon tail imparts volatility and flammability. To safely handle this compound, we must employ a self-validating operational framework —where every procedural step includes an intrinsic verification check before the next step can proceed.

Quantitative Hazard Assessment

Understanding the physical metrics of C8 aliphatic amines is critical for selecting the correct engineering controls and PPE. The data below synthesizes the hazard profile based on the compound and its closest structural isomers .

Table 1: Physicochemical Parameters & Toxicity Metrics of C8 Aliphatic Amines

ParameterValue / MetricClinical/Operational Significance
Molecular Weight 129.24 g/mol High volatility; necessitates continuous local exhaust ventilation.
Vapor Pressure ~1.0 mmHg (at 20°C)Readily forms hazardous, corrosive vapor concentrations at room temperature.
Flash Point ~45°C - 55°CCombustible liquid (GHS H226); requires static grounding and FR apparel.
pH (Aqueous) 11.0 - 12.0Highly alkaline; causes rapid saponification of skin lipids (GHS H314).
LD50 (Oral, Rat) ~200 - 400 mg/kgHigh acute toxicity via ingestion; strict hygiene controls required.

Personal Protective Equipment (PPE) Matrix

Standard laboratory PPE is insufficient for handling 2-Methylheptan-4-amine. The alkaline nature of amines causes them to aggressively swell and permeate standard thin-mil nitrile or latex gloves. The following matrix details the required PPE, the mechanistic causality behind the choice, and the self-validation check for each .

Table 2: Advanced PPE Requirements and Causality

PPE CategoryRecommended SpecificationCausality (The "Why")Self-Validation Check
Hand Protection Butyl Rubber (>0.3 mm thick) or Silver Shield®Aliphatic amines rapidly permeate standard elastomers. Butyl rubber provides superior resistance to basic organic solvents.Inflation Test: Trap air in the glove and roll the cuff. Verify no pressure loss (pinholes) before donning.
Eye & Face Indirect-vented splash goggles + Polycarbonate Face ShieldLiquid amines can cause irreversible corneal opacity. The face shield prevents splash, while goggles prevent vapor capillary action.Seal Check: Ensure no gaps exist between the goggle skirt and the face; tap the shield to confirm rigid locking.
Body Protection Flame-Resistant (FR) Lab Coat + CPVC ApronMitigates the dual hazard of flammability (H226) and severe corrosivity (H314).Coverage Check: Visually confirm the apron extends below the knees and all FR coat buttons are secured.
Respiratory Chemical Fume Hood (Primary); Half-mask with ABEK cartridge (Secondary)High vapor pressure mandates extraction. ABEK cartridges specifically neutralize basic ammonia/amine vapors.Flow/Seal Check: Verify hood flow >100 fpm. If using a mask, perform a negative pressure seal check.

Standard Operating Procedure: Self-Validating Handling Workflow

This step-by-step methodology ensures that any failure in containment or safety is detected before exposure occurs.

Phase 1: Environmental & Equipment Validation

  • Fume Hood Setup: Turn on the chemical fume hood and clear all unnecessary clutter to ensure laminar airflow.

    • Self-Validation: Read the digital anemometer. Do not uncap the chemical unless the face velocity reads between 80–120 feet per minute (fpm).

  • Secondary Containment: Place a chemically inert (e.g., PTFE or high-density polyethylene) tray inside the hood.

    • Self-Validation: Pour 10 mL of water into the tray to verify it sits level and has no micro-cracks, then dry it completely. Place the amine bottle inside this tray.

Phase 2: Dispensing and Transfer

  • Grounding (If handling >1L): Attach grounding cables to the primary metal container (if applicable) and the receiving vessel.

    • Self-Validation: Use a multimeter to confirm continuity (<10 ohms) between the vessels to prevent static discharge ignition of the combustible vapors.

  • Dispensing: Use a dedicated glass or PTFE syringe for volumetric transfer. Avoid using standard plastic micropipettes, as the amine vapors can corrode the internal metallic pistons.

    • Self-Validation: Draw a small volume of inert solvent (e.g., heptane) first to confirm the syringe seal is intact and does not leak under pressure.

  • Sealing: Immediately recap the 2-Methylheptan-4-amine bottle. Wrap the cap with Parafilm® to prevent vapor escape during storage.

Operational Workflow & Spill Response Logic

The following diagram illustrates the critical path for handling aliphatic amines, embedding our self-validating checks into a visual decision matrix.

Workflow Start 1. Fume Hood Setup & Airflow Check Check1 Flow > 100 fpm? Start->Check1 Halt1 STOP Tag Out Hood Check1->Halt1 No PPE 2. Don PPE (Butyl Gloves, FR Coat) Check1->PPE Yes Check2 Glove Inflation Test Passed? PPE->Check2 Halt2 STOP Replace Gloves Check2->Halt2 No Handle 3. Dispense Amine (Over Secondary Tray) Check2->Handle Yes Spill Spill Occurred? Handle->Spill Clean 4. Neutralize with Citric Acid & Absorb Spill->Clean Yes Dispose 5. Segregate as Basic Organic Waste Spill->Dispose No Clean->Dispose End 6. Decontaminate Surfaces & Log Dispose->End

Figure 1: Self-validating operational workflow and spill response logic for handling aliphatic amines.

Emergency Spill Response & Chemical Disposal Plan

Spill Management Because 2-Methylheptan-4-amine is highly basic and combustible, standard spill kits (which may contain reactive absorbents) must be used with caution.

  • Evacuate & Isolate: Immediately drop the fume hood sash to contain vapors.

  • Neutralization: Do NOT use strong mineral acids (like HCl), which will cause a violent, boiling exothermic reaction. Instead, gently apply a weak, solid acid such as citric acid powder or sodium bisulfate over the spill .

    • Causality: Weak acids safely protonate the amine, forming a non-volatile, water-soluble salt, thereby eliminating both the vapor inhalation hazard and the flammability risk.

  • Absorption: Once neutralized, use inert absorbent pads (polypropylene) to collect the liquid.

Waste Management & Disposal Plan Improper disposal of amines can lead to catastrophic laboratory incidents. Amines must never be mixed with halogenated solvents (risk of alkylation reactions) or acids (exothermic salt formation) .

  • Segregation: Collect all 2-Methylheptan-4-amine waste in a dedicated High-Density Polyethylene (HDPE) container. Causality: HDPE is highly resistant to basic organic solvents, whereas polycarbonate or standard PET can degrade and leak.

  • Labeling: Label strictly as "Hazardous Waste: Basic Organic Liquid, Flammable, Corrosive (Contains 2-Methylheptan-4-amine)."

  • Self-Validation Check for Disposal: Before transferring the waste container to the central accumulation area, wipe the exterior of the sealed container with a moistened pH indicator strip. A neutral reading (pH ~7) validates that the exterior is free of corrosive amine residue, ensuring the safety of the logistics personnel handling the transport.

References

  • PubChem. "Octylamine - CID 8143." National Center for Biotechnology Information. URL: [Link]

  • Occupational Safety and Health Administration (OSHA). "Personal Protective Equipment." United States Department of Labor. URL: [Link]

  • National Research Council. "Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards." National Academies Press. URL:[Link]

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